Urea
Description
Structure
3D Structure
Properties
IUPAC Name |
urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O, Array, NH2CONH2 | |
| Record name | UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBAMIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | UREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | urea | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Urea | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37955-36-5 | |
| Record name | Urea, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37955-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4021426 | |
| Record name | Urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, Colourless to white, prismatic, crystalline powder or small, white pellets, White solid with a characteristic odor; [ICSC], Solid, WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Urea | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CARBAMIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Urea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2078 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Urea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | UREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
| Record name | UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
>9 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Very soluble in water; Soluble in ethanol, 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl, INSOL IN BENZENE; SOL IN ACETIC ACID, Sol in pyrimidine, In water, 5.45X10+5 mg/l @ 25 °C, 545.0 mg/mL, Solubility in water: miscible | |
| Record name | SID49640652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Urea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARBAMIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Urea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | UREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3230 @ 20 °C/4 °C, On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%, g/cm³ | |
| Record name | UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | UREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.000012 [mmHg], 1.2X10-5 mm Hg @ 25 °C | |
| Record name | Urea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2078 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Cyanates are present as an impurity /American Research Products Co/, 0.3-2.0 wt% of biuret is typically present in solid urea | |
| Record name | UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals or powder, Tetragonal prisms | |
CAS No. |
57-13-6, 4744-36-9, 37955-36-5 | |
| Record name | UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbamimidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037955365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | urea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | urea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W8T17847W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Urea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | UREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
275 °F (NTP, 1992), 132 °C to 135 °C, 132.70 °C, Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C, 132 °C, 132.7-135 °C | |
| Record name | UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Urea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARBAMIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Urea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | UREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
The Genesis of Organic Chemistry: A Technical History of Urea's Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal moments in the history of urea, from its initial discovery in a biological context to its landmark artificial synthesis. This journey not only demystifies the nature of a crucial biological molecule but also marks the dawn of modern organic chemistry, dismantling the long-held theory of vitalism. We will delve into the technical details of the key experiments, providing protocols and quantitative data where available, and illustrating the logical and experimental workflows that led to these groundbreaking discoveries.
The Discovery and Early Characterization of this compound
Prior to the 18th century, the chemical constituents of living organisms were largely a mystery. The prevailing theory of vitalism posited that organic compounds could only be produced by a "vital force" inherent in living things. The discovery and eventual characterization of this compound from urine was a critical first step in challenging this dogma.
Hilaire Rouelle's Isolation of this compound (1773)
The first significant breakthrough in isolating a specific organic compound from a biological fluid is credited to the French chemist Hilaire Marin Rouelle. In 1773, he successfully isolated crystals of a substance from the evaporated residue of mammalian urine, which he named "matière savonneuse" (soapy matter).[1] While Herman Boerhaave had noted the presence of a salt in urine earlier in the century, it was Rouelle who first isolated and described a crystalline organic substance from it.[2][3]
-
Evaporation: A large volume of urine was evaporated to a syrupy consistency.
-
Alcohol Extraction: The concentrated residue was treated with alcohol. This step was crucial as this compound is soluble in alcohol, while many of the inorganic salts present in urine are not.
-
Filtration and Crystallization: The alcoholic extract was filtered to remove precipitated salts. The filtrate was then allowed to evaporate slowly, resulting in the crystallization of this compound.
This process, though rudimentary by modern standards, marked a significant advance in the ability to separate and purify organic molecules.
William Prout's Determination of this compound's Chemical Composition (1817)
Following its isolation, the next crucial step was to determine the elemental composition of this compound. In 1817, the English chemist and physician William Prout conducted a quantitative analysis of pure this compound.[3] Prout's work was a cornerstone in establishing that organic compounds were composed of the same elements as inorganic compounds, albeit in different arrangements and proportions.
Prout's method for elemental analysis involved the combustion of a known quantity of this compound in the presence of a metallic oxide (such as copper oxide) to convert its constituent elements into simple gaseous compounds (carbon dioxide, water, and nitrogen gas). The volumes of these gases were then measured to determine the elemental composition.
A general outline of the procedure is as follows:
-
Sample Preparation: A weighed amount of purified this compound was mixed with an excess of copper oxide.
-
Combustion: The mixture was heated strongly in a combustion tube. The carbon in this compound was oxidized to carbon dioxide, and the hydrogen to water. The nitrogen was released as nitrogen gas.
-
Gas Collection and Measurement: The gaseous products were collected and their volumes measured. Carbon dioxide was typically absorbed by a potassium hydroxide (B78521) solution, and water was absorbed by a drying agent. The remaining gas was nitrogen.
-
Calculation: From the volumes of the collected gases, the mass of each element in the original sample of this compound could be calculated.
Prout's analysis provided the first quantitative data on the elemental composition of an organic molecule isolated from a biological source.
The Dawn of a New Era: The Artificial Synthesis of this compound
The early 19th century was a period of intense debate between the vitalists and those who believed that the laws of chemistry applied equally to the living and non-living worlds. The definitive blow to vitalism came in 1828 with Friedrich Wöhler's accidental, yet revolutionary, synthesis of this compound from inorganic starting materials.
Friedrich Wöhler's Landmark Synthesis (1828)
While attempting to prepare ammonium (B1175870) cyanate (B1221674) by reacting silver cyanate with ammonium chloride, German chemist Friedrich Wöhler obtained crystalline material that, to his surprise, did not behave like an inorganic salt.[4] Upon further investigation, he realized he had synthesized this compound, a compound until then only known to be a product of living organisms.[5] This discovery was the first time an organic compound had been synthesized in the laboratory from inorganic reactants, demonstrating that no "vital force" was necessary for the creation of organic molecules.[2][6]
Wöhler famously wrote to his mentor Jöns Jacob Berzelius: "I must tell you that I can make this compound without the use of kidneys, either man or dog. Ammonium cyanate is this compound."[4]
Caption: Logical progression of Wöhler's synthesis of this compound.
Wöhler's original paper described several methods for the synthesis. The most cited method involves the reaction of silver cyanate with an aqueous solution of ammonium chloride.
-
Reaction: A solution of silver cyanate (AgOCN) is treated with a solution of ammonium chloride (NH₄Cl). A double displacement reaction occurs, forming silver chloride (AgCl), which precipitates out of solution, and ammonium cyanate (NH₄OCN) in the aqueous phase.
-
Filtration: The precipitated silver chloride is removed by filtration.
-
Evaporation and Isomerization: The filtrate, containing aqueous ammonium cyanate, is gently heated. As the water evaporates, the ammonium cyanate isomerizes to form this compound (CO(NH₂)₂).
-
Crystallization: Upon cooling, the this compound crystallizes from the solution.
-
Purification: The this compound crystals can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695).
Caption: Chemical pathway of Wöhler's this compound synthesis.
A Modern Recreation of Wöhler's Synthesis
To provide a more detailed and reproducible protocol, the following is based on modern laboratory recreations of Wöhler's synthesis, often using more readily available and less expensive starting materials like potassium cyanate and ammonium sulfate (B86663).[7][8]
-
Reactant Preparation:
-
Dissolve 2.0 g of potassium cyanate (KOCN) in 15 mL of deionized water in an evaporating dish.
-
Dissolve 2.0 g of ammonium sulfate ((NH₄)₂SO₄) in the same solution.
-
-
Reaction and Evaporation:
-
Gently heat the evaporating dish over a boiling water bath.
-
Stir the solution until all solids have dissolved.
-
Continue heating to evaporate the water, which should take approximately 30 minutes. A solid residue will remain.
-
-
Extraction of this compound:
-
Allow the evaporating dish to cool to room temperature.
-
Add 10 mL of ethanol to the solid residue and gently heat the mixture while stirring to dissolve the this compound. Potassium sulfate is insoluble in ethanol and will remain as a solid.
-
Filter the hot ethanol solution to remove the insoluble potassium sulfate.
-
-
Crystallization and Isolation:
-
Allow the ethanol filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization of the this compound.
-
Collect the this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and allow them to air dry.
-
Quantitative Data and Characterization
While precise quantitative data from the original 18th and 19th-century experiments are scarce in readily accessible modern sources, we can compare the elemental composition of this compound as determined by early chemists with modern values. Additionally, a modern recreation of Wöhler's synthesis provides expected yields.
| Parameter | Historical Data (Prout, 1817) | Modern Data (Recreation) | Theoretical Value |
| Elemental Composition | |||
| Carbon | 19.99% | - | 20.00% |
| Hydrogen | 6.66% | - | 6.71% |
| Nitrogen | 46.66% | - | 46.65% |
| Oxygen | 26.66% | - | 26.64% |
| Yield of this compound Synthesis | Not explicitly stated | ~45-55% | - |
Note: Prout's original data has been recalculated to modern atomic weights for comparison.
Conclusion and Significance
The journey from the initial isolation of this compound from a biological source to its artificial synthesis in a laboratory represents a paradigm shift in the history of science. Hilaire Rouelle's and William Prout's work laid the essential groundwork by demonstrating that organic compounds could be isolated, purified, and their elemental composition determined using the same principles as inorganic chemistry.
Friedrich Wöhler's synthesis of this compound in 1828 was the watershed moment that irrevocably demonstrated that the chemical world is not divided into "organic" and "inorganic" realms governed by different forces. This singular experiment opened the door to the field of synthetic organic chemistry, which has since led to the development of countless new molecules, including pharmaceuticals, polymers, and other advanced materials that are fundamental to modern life and drug development. The history of this compound serves as a powerful testament to the unity of chemical principles and the profound impact of experimental science in shaping our understanding of the natural world.
References
- 1. William Prout | Educación Química [elsevier.es]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. hekint.org [hekint.org]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
- 5. Vitalism and synthesis of this compound. From Friedrich Wöhler to Hans A. Krebs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pedsendo.org [pedsendo.org]
- 7. murov.info [murov.info]
- 8. researchgate.net [researchgate.net]
The Genesis of Organic Chemistry: A Technical Guide to Friedrich Wöhler's Synthesis of Urea
Published: December 18, 2025
Abstract
In 1828, Friedrich Wöhler's synthesis of urea from inorganic materials marked a pivotal moment in the history of science, effectively dismantling the prevailing theory of vitalism and laying the foundation for modern organic chemistry. This technical guide provides an in-depth analysis of Wöhler's groundbreaking experiment and its modern recreations. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a mechanistic understanding of the transformation of ammonium (B1175870) cyanate (B1221674) into this compound. This document adheres to stringent data presentation and visualization standards to ensure clarity and utility for a technical audience.
Introduction
The synthesis of this compound by Friedrich Wöhler in 1828 is widely recognized as a landmark achievement that redefined the boundaries between inorganic and organic chemistry.[1] Prior to this discovery, the theory of vitalism posited that organic compounds could only be produced by living organisms, possessing a "vital force."[1] Wöhler's accidental synthesis of this compound, a well-known organic compound found in urine, from the inorganic salt ammonium cyanate, challenged this dogma and opened the door to the systematic synthesis of organic molecules.
Wöhler himself, in a letter to his mentor Jöns Jacob Berzelius, expressed his astonishment, stating, "I must tell you that I can make this compound without the need for kidneys or any animal whatever." This guide will delve into the technical details of this revolutionary synthesis, providing a practical framework for its replication and understanding.
The Core Reaction: Isomerization of Ammonium Cyanate
The central chemical transformation in Wöhler's synthesis is the isomerization of ammonium cyanate (NH₄OCN) to this compound ((NH₂)₂CO).[2] Both compounds share the same molecular formula, CH₄N₂O, but differ in their atomic arrangement, making them isomers.[2] Ammonium cyanate is an ionic salt, while this compound is a covalent organic molecule. This conversion is typically induced by heating an aqueous solution of ammonium cyanate.[2]
Reaction Mechanism
The mechanism of this isomerization is understood to proceed in two main steps:
-
Reversible Dissociation: Ammonium cyanate, an unstable intermediate, is in equilibrium with ammonia (B1221849) (NH₃) and cyanic acid (HOCN) in solution.
-
Nucleophilic Addition: The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbon atom of cyanic acid to form this compound.
This reaction is reversible, and driving the reaction to completion often involves the removal of water or the precipitation of this compound.
Experimental Protocols
Wöhler's original work involved several different sets of inorganic reactants to generate ammonium cyanate in situ.[3][4] Modern laboratory recreations often utilize more accessible and less toxic starting materials. Below are detailed protocols for two common variations.
Synthesis of this compound from Lead(II) Cyanate and Ammonia
This method is historically significant as it was one of the approaches used by Wöhler.
Reactants:
-
Lead(II) cyanate (Pb(OCN)₂)
-
Aqueous ammonia (NH₃)
-
Water (H₂O)
Procedure:
-
Prepare a solution of lead(II) cyanate in water.
-
Add aqueous ammonia to the solution. This results in a double displacement reaction, forming a precipitate of lead(II) hydroxide (B78521) and an aqueous solution of ammonium cyanate.
-
Pb(OCN)₂ + 2NH₃ + 2H₂O → Pb(OH)₂↓ + 2NH₄OCN
-
-
Separate the lead(II) hydroxide precipitate by filtration.
-
Gently heat the resulting filtrate containing ammonium cyanate. The heating should be controlled to a moderate temperature (approximately 60-70°C) to facilitate the isomerization to this compound without causing decomposition.[2]
-
Evaporate the water from the solution. This can be achieved by continued gentle heating on a hotplate or by using a rotary evaporator.
-
As the solvent evaporates, white crystals of this compound will form.
-
The crude this compound can be purified by recrystallization.
A Modified Synthesis: Potassium Cyanate and Ammonium Sulfate (B86663)
This is a common and safer adaptation used in modern teaching and research laboratories.
Reactants:
-
Potassium cyanate (KOCN)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Water (H₂O)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In an evaporating dish, dissolve 2.0 g of potassium cyanate and 2.0 g of ammonium sulfate in 15 mL of water.[5]
-
A double displacement reaction occurs in the solution, forming ammonium cyanate and potassium sulfate.[5]
-
2KOCN + (NH₄)₂SO₄ → 2NH₄OCN + K₂SO₄
-
-
Place the evaporating dish over a beaker of boiling water (a steam bath) and heat the solution.[5] Stir until all solids are dissolved.
-
Continue heating the solution to evaporate the water. This process may take around 30 minutes.[5] The heating facilitates the conversion of ammonium cyanate to this compound.
-
Once the water has completely evaporated, a solid residue containing this compound and potassium sulfate will remain.
-
Purification by Recrystallization:
-
Add 5 mL of ethanol to the solid residue and heat the mixture to dissolve the this compound. This compound is soluble in hot ethanol, while potassium sulfate is largely insoluble.
-
Perform a gravity filtration of the hot solution to remove the insoluble potassium sulfate.
-
Wash the filter paper with a small amount of hot ethanol to recover any remaining this compound.
-
Allow the ethanol filtrate to cool slowly. As it cools, purified this compound crystals will precipitate out of the solution.
-
Collect the this compound crystals by vacuum filtration and allow them to air dry. A yield of approximately 36.9% has been reported for similar modern procedures.
-
Data Presentation and Characterization
Wöhler confirmed the identity of his synthetic product by comparing its properties to those of this compound isolated from urine. Modern analytical techniques provide a more rigorous means of characterization.
Physical Properties
The melting point is a key physical property used to assess the purity of a crystalline solid.
| Property | Literature Value | Typical Experimental Value |
| Melting Point | 130 - 133 °C | 129 - 132 °C |
Table 1: Comparison of Literature and Experimental Melting Points of this compound.
Spectroscopic Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3500 | N-H Stretching | Amine (NH₂) |
| ~1700 (or 1685) | C=O Stretching | Carbonyl |
| ~1600 - 1650 | N-H Bending | Amine (NH₂) |
| ~1464 | C-N Stretching | Carbon-Nitrogen Bond |
| ~1154 | NH₂ Rocking | Amine (NH₂) |
Table 2: Key Infrared Absorption Bands for this compound.[6][7]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the modified synthesis of this compound from potassium cyanate and ammonium sulfate.
Caption: Workflow for the synthesis and purification of this compound.
Chemical Reaction Pathway
This diagram outlines the chemical transformations from the initial inorganic reactants to the final organic product, this compound.
Caption: Reaction pathway from inorganic salts to this compound.
Conclusion
Friedrich Wöhler's synthesis of this compound was a seminal event that irrevocably altered the course of chemistry. By demonstrating that an organic molecule could be synthesized from inorganic precursors, he not only challenged the long-held doctrine of vitalism but also established the foundation for synthetic organic chemistry. The experimental protocols and analytical data presented in this guide provide a comprehensive technical overview of this historic synthesis, enabling contemporary scientists to appreciate and replicate the experiment that bridged the inorganic and organic worlds. This work continues to be a cornerstone of chemical education and an inspiration for innovation in chemical synthesis and drug development.
References
- 1. quora.com [quora.com]
- 2. riyoniz.com [riyoniz.com]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 5. murov.info [murov.info]
- 6. researchgate.net [researchgate.net]
- 7. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of this compound CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
physicochemical properties of urea for laboratory use
An In-depth Technical Guide on the Physicochemical Properties of Urea for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for its application in a laboratory setting. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and practical use.
Core Physicochemical Properties
This compound, with the chemical formula CO(NH₂)₂, is a simple organic compound that holds significant importance in both biological systems and industrial applications.[1][2][3] In the laboratory, its unique properties make it a versatile reagent, particularly as a powerful protein denaturant.[1][3] Understanding its fundamental physicochemical characteristics is crucial for its proper handling, storage, and application in research.
General Properties
This compound is an odorless, colorless to white crystalline solid.[2][4][5] It is non-flammable and stable under normal laboratory conditions.[1][5][6] However, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to caking or hardening if not stored in a dry place.[7][8][9] The pH of a standard 10% aqueous solution is approximately 7.2, making it essentially neutral.[4][7]
Table 1: General Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | CO(NH₂)₂ or CH₄N₂O | [1][2][4][10] |
| Molar Mass | 60.06 g/mol | [1][2][4][10] |
| Appearance | White, odorless crystalline solid or powder | [1][2][4][5] |
| Melting Point | 132 - 135 °C (decomposes before boiling) | [1][4][7][11] |
| Density | ~1.32 g/cm³ (at 20 °C) | [1][2][10][11] |
| pH (10% solution) | ~7.2 | [4][7] |
| Crystal Structure | Tetragonal, Space Group P4̅2₁m | [12][13][14] |
Solubility Profile
This compound's high solubility in water and other polar solvents is a key characteristic, driven by its ability to form extensive hydrogen bonds.[1][10] Its solubility in aqueous solutions is significantly influenced by temperature.[10][15] In contrast, it is poorly soluble or insoluble in nonpolar solvents like chloroform (B151607) and ether.[4][15]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | References |
| Water | 107.9 g / 100 mL | 20 | [7] |
| Water | 545 g / L | 25 | [1] |
| Ethanol | Soluble | Ambient | [7][10][11] |
| Methanol | Soluble | Ambient | [4][10] |
| Glycerol | 500 g / L (Very Soluble) | Ambient | [7][15] |
| Dimethyl Sulfoxide (DMSO) | 40 g / 100 mL | 20-30 | [7] |
| Acetic Acid | Soluble | Ambient | [4][8] |
| Chloroform | Almost Insoluble | Ambient | [4][8][15] |
| Ether | Almost Insoluble | Ambient | [4][8][15] |
Thermal Stability and Decomposition
This compound decomposes upon heating above its melting point of approximately 133 °C.[4][16] The decomposition is a multi-stage process. Initially, it transforms into ammonium (B1175870) cyanate, and with further heating above 160 °C, it breaks down into ammonia (B1221849) and isocyanic acid.[1][16] These products can undergo further reactions to form compounds like biuret (B89757) and cyanuric acid at higher temperatures.[16][17]
Experimental Protocols for Laboratory Use
Accurate characterization and quantification of this compound are essential for reproducible experimental results. The following section details standard methodologies.
Protocol for Quantitative Analysis of this compound (Urease-Berthelot Method)
This is a widely used and specific enzymatic method for determining this compound concentration in biological fluids and other aqueous samples.[18][19] The protocol involves two main stages: the enzymatic hydrolysis of this compound by urease, followed by the colorimetric determination of the liberated ammonia via the Berthelot reaction.[1][18]
Principle:
-
Enzymatic Reaction: Urease catalyzes the hydrolysis of this compound into ammonia (NH₃) and carbon dioxide (CO₂).
-
Colorimetric Reaction (Berthelot): In an alkaline medium, ammonia reacts with salicylate (B1505791) and hypochlorite (B82951) to form a stable blue-green indophenol (B113434) dye. The intensity of the color, measured spectrophotometrically at approximately 600 nm, is directly proportional to the this compound concentration in the sample.[18][19]
Methodology:
-
Reagent Preparation:
-
Urease Solution: Prepare a solution of urease enzyme in a suitable buffer (e.g., phosphate (B84403) or Tris buffer, pH ~7.0).
-
Phenol-Nitroprusside Reagent (or Salicylate Reagent): Dissolve phenol (B47542) (or sodium salicylate) and sodium nitroprusside in deionized water.
-
Alkaline Hypochlorite Reagent: Prepare a solution of sodium hypochlorite and sodium hydroxide (B78521) in deionized water.
-
This compound Standard: Prepare a stock solution of known concentration using high-purity this compound (e.g., 100 mg/dL). Create a series of working standards by diluting the stock solution.
-
-
Assay Procedure:
-
Label three sets of test tubes: "Blank," "Standard," and "Sample."
-
To the "Blank" tube, add deionized water. To the "Standard" tubes, add the prepared this compound standards. To the "Sample" tubes, add the unknown samples (e.g., diluted serum or urine).
-
Add the urease solution to all tubes except the blank.
-
Incubate all tubes at 37°C for 15-20 minutes to allow for complete this compound hydrolysis.
-
Following incubation, add the Phenol-Nitroprusside (or Salicylate) reagent to all tubes, followed by the Alkaline Hypochlorite reagent. Mix well.
-
Incubate at room temperature or 37°C for a further 10-15 minutes to allow for color development.
-
Measure the absorbance of all solutions at 600 nm using a spectrophotometer, zeroing the instrument with the reagent blank.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Alternatively, for a single standard: this compound Conc. (Sample) = (Absorbance of Sample / Absorbance of Standard) x Conc. of Standard
-
Protocol for Determining Hygroscopicity
This protocol determines the tendency of this compound to absorb moisture from the air, a critical factor for storage and handling.
Principle: The hygroscopicity is assessed by exposing a known mass of this compound to a controlled relative humidity (RH) environment and measuring the mass gain due to water absorption over time. The critical relative humidity (CRH) is the RH above which a substance will start to absorb significant amounts of moisture and deliquesce. For pure this compound, this is around 75%.[20]
Methodology:
-
Environment Preparation:
-
Prepare several sealed desiccators or environmental chambers.
-
Create controlled RH environments within each chamber using saturated salt solutions (e.g., NaCl for ~75% RH, KCl for ~85% RH). Place a calibrated hygrometer in each chamber to verify the RH.
-
-
Sample Preparation:
-
Dry a sample of this compound in an oven at a low temperature (e.g., 60-70 °C) or under a vacuum to remove any pre-existing moisture.
-
Weigh several empty, shallow weighing dishes (e.g., petri dishes).
-
Place a precisely weighed amount of the dried this compound (e.g., 1-2 grams) into each dish, spreading it into a thin layer to maximize surface area. Record the initial mass (M_initial).
-
-
Exposure and Measurement:
-
Place the prepared dishes into the different controlled RH chambers.
-
At set time intervals (e.g., 1, 2, 4, 8, 24 hours), remove each dish from its chamber.
-
Quickly weigh the dish and record the new mass (M_t).
-
Return the dish to its respective chamber immediately after weighing.
-
-
Calculation:
-
Calculate the percentage of moisture absorbed at each time point (t) using the formula: % Moisture Absorbed = [(M_t - M_initial) / M_initial] x 100
-
Plot the % moisture absorbed versus time for each RH level. The RH level at which a sharp and continuous increase in mass is observed indicates the critical relative humidity has been surpassed.
-
Safety and Handling for Laboratory Use
While this compound is considered non-hazardous under GHS classifications, prudent laboratory practices should always be followed.[5]
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses and gloves.[5][6] Avoid creating dust when handling the solid form.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.[21] Keep away from strong oxidizing agents, as violent reactions can occur.[6][22]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. It is not typically classified as hazardous waste.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Formula: Definition, Structure, Properties, Preparation, Uses [pw.live]
- 3. This compound – Structure, Uses, and Scientific Applications - Amerigo Scientific [amerigoscientific.com]
- 4. This compound | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. This compound – properties and applications in industry [products.pcc.eu]
- 9. [PDF] this compound as a Hygroscopic Substance | Semantic Scholar [semanticscholar.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. This compound | 57-13-6 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 15. This compound Solubility In Organic Solvents Revealing [jinjiangmelamine.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Thermodynamics and reaction mechanism of this compound decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 18. US3592741A - Method for analysis of this compound - Google Patents [patents.google.com]
- 19. biolabo.fr [biolabo.fr]
- 20. redalyc.org [redalyc.org]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. carlroth.com:443 [carlroth.com:443]
Unveiling the Blueprint of a Fundamental Molecule: An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Urea
For Immediate Release
A comprehensive technical guide offering a deep dive into the crystal structure and molecular geometry of urea has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides a thorough analysis of this compound's solid-state chemistry, crucial for its wide-ranging applications, from its role as a protein denaturant to its use in fertilizer technology and the design of pharmaceutical co-crystals.
This compound, with the chemical formula CO(NH₂)₂, is a small organic molecule of significant biological and industrial importance.[1] Its ability to form extensive and highly directional hydrogen bonds is fundamental to its crystal structure, solubility, and interactions with other molecules.[1] This guide synthesizes data from X-ray and neutron diffraction studies to present a detailed overview of this compound's structural characteristics.
Crystalline Architecture of this compound
Under ambient conditions, this compound crystallizes in a tetragonal space group, a form known as Form I.[1] The defining feature of this compound's crystal structure is the extensive three-dimensional network of N-H···O hydrogen bonds.[1] Each this compound molecule participates in hydrogen bonding, with the four protons on the nitrogen atoms acting as donors and the carbonyl oxygen serving as an acceptor.[1] This intricate network of hydrogen bonds dictates the packing of this compound molecules in the crystal lattice, resulting in a relatively open structure with channels.[2]
Beyond its ambient form, this compound is known to exist in several polymorphic forms at high pressures, including Forms III, IV, and V.[1] These high-pressure polymorphs exhibit significant rearrangements of the crystal packing and hydrogen bonding network.[1][3]
Crystallographic Data for this compound (Form I)
A summary of the crystallographic data for the most stable polymorph of this compound at ambient conditions is presented below.
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P-42₁m[1][4][5][6] |
| Unit Cell Axes | a = b = 5.56 Å - 5.66 Å[1][7][8] |
| c = 4.65 Å - 4.71 Å[1][7][8] | |
| Unit Cell Angles | α = β = γ = 90°[1] |
| Unit Cell Volume | 143.40 ų - 149.86 ų[1][5][7] |
| Molecules per Unit Cell (Z) | 2[1][5] |
Molecular Geometry of this compound
In its solid crystalline state, the this compound molecule is planar.[2][9] This planarity is a result of the sp² hybridization of the carbon and nitrogen atoms.[1] However, in the gas phase or in aqueous solution, the molecule adopts a non-planar C₂ symmetry.[1][2] The geometry around the central carbon atom is trigonal planar.[6][10]
Key Molecular Dimensions
The precise bond lengths and angles of the this compound molecule have been determined through various experimental techniques.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O Bond Length | ~1.26 Å - 1.27 Å[6][9] |
| C-N Bond Length | ~1.34 Å - 1.38 pm[6][9] |
| N-H Bond Length | ~1.01 Å[6] |
| O=C-N Bond Angle | ~120°[11] |
| N-C-N Bond Angle | |
| H-N-H Bond Angle | |
| H-N-C Bond Angle |
Experimental Determination of this compound's Structure
The detailed structural information of this compound has been primarily elucidated through single-crystal X-ray diffraction and neutron diffraction techniques.[1]
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for determining the crystal structure of this compound.
Detailed Methodologies
Single-Crystal X-ray Diffraction (SC-XRD):
-
Crystal Growth: Single crystals of this compound suitable for SC-XRD (typically 0.1-0.3 mm in size) are grown, often by slow evaporation from a saturated solution.[1][12]
-
Crystal Mounting: A well-formed single crystal is carefully selected and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.
-
Data Processing: The intensities and positions of the diffracted X-rays are measured and processed to generate a reciprocal lattice and a set of structure factors.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.[1]
-
Structure Refinement: The atomic coordinates and thermal displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.[1]
Neutron Diffraction:
Neutron diffraction is particularly valuable for accurately determining the positions of hydrogen atoms, which is crucial for a detailed understanding of the hydrogen bonding network in this compound.[1][13]
-
Crystal Growth: Larger single crystals are typically required for neutron diffraction compared to SC-XRD.[1]
-
Data Collection: The experiment is conducted at a neutron source, such as a nuclear reactor or a spallation source. A beam of thermal neutrons is directed at the crystal, and the diffracted neutrons are detected.[1]
-
Structure Refinement: The data is processed and the structure is refined, taking into account the nuclear scattering lengths of the atoms. This allows for the precise localization of hydrogen atoms.[1][14]
The Significance of Hydrogen Bonding in this compound's Crystal Structure
The hydrogen bonding network is a dominant feature of this compound's solid-state architecture. Each this compound molecule acts as both a hydrogen bond donor and acceptor, leading to a robust and interconnected structure.[1][15]
Caption: Schematic of N-H···O hydrogen bonding in the this compound crystal lattice.
This in-depth guide provides a foundational understanding of the crystal structure and molecular geometry of this compound, essential for professionals engaged in materials science, chemistry, and pharmaceutical development. The detailed data and experimental protocols serve as a valuable resource for further research and application of this fundamental molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mindat.org [mindat.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemedx.org [chemedx.org]
- 10. brainly.com [brainly.com]
- 11. Page loading... [guidechem.com]
- 12. Crystal Growth and Characterization of this compound Nitrate – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Molecular Structure and Properties of Urea_Chemicalbook [chemicalbook.com]
The Role of Urea in the Krebs-Henseleit Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Krebs-Henseleit cycle, or the urea cycle, is a critical metabolic pathway predominantly occurring in the liver of ureotelic organisms. Its primary function is the detoxification of ammonia (B1221849), a neurotoxic byproduct of amino acid catabolism, by converting it into this compound. This compound, a significantly less toxic and water-soluble compound, is then excreted, playing a central role in the body's nitrogen homeostasis. This technical guide provides an in-depth exploration of the Krebs-Henseleit cycle, with a specific focus on the pivotal role of its end-product, this compound. We will delve into the enzymatic reactions, regulatory mechanisms, and the intricate connection of this cycle with other metabolic pathways. Furthermore, this guide presents a compilation of quantitative data, detailed experimental protocols for key enzymatic assays, and visual representations of the involved pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Imperative of Nitrogen Excretion
The catabolism of amino acids and other nitrogen-containing compounds releases free ammonia (NH₃).[1] While ammonia is a vital source of nitrogen for various biosynthetic processes, its accumulation in the body is highly toxic, particularly to the central nervous system.[2] Ureotelic organisms, including mammals, have evolved the Krebs-Henseleit cycle as an efficient mechanism to convert excess ammonia into this compound, a neutral and readily excretable molecule.[3] Discovered by Hans Krebs and Kurt Henseleit in 1932, this was the first metabolic cycle to be elucidated.[3] The synthesis of this compound is an energy-dependent process that occurs in both the mitochondria and cytosol of hepatocytes.[4][5] Understanding the intricacies of this cycle is paramount for research into metabolic disorders, liver function, and the development of therapeutic interventions for related pathologies.
The Central Role of this compound
This compound [CO(NH₂)₂] is the primary nitrogenous waste product in mammals, accounting for 80-90% of the nitrogen excreted in urine.[1][6] Its formation within the Krebs-Henseleit cycle serves several crucial physiological functions:
-
Ammonia Detoxification: The most critical role of the this compound cycle is the conversion of toxic ammonia into the non-toxic and highly water-soluble this compound, preventing hyperammonemia and its devastating neurological consequences.[7][8]
-
Nitrogen Carrier: this compound acts as a safe and efficient carrier for the disposal of two nitrogen atoms from the body – one originating from free ammonia and the other from the amino acid aspartate.[6]
-
pH Regulation: The cycle consumes bicarbonate (in the form of CO₂), an acidic molecule, thereby contributing to the maintenance of the body's acid-base balance.[9]
The Enzymatic Machinery of the Krebs-Henseleit Cycle
The synthesis of one molecule of this compound is a five-step cyclic process involving five key enzymes. The initial two reactions take place in the mitochondrial matrix, while the subsequent three occur in the cytosol.[1][5]
Mitochondrial Reactions:
-
Carbamoyl (B1232498) Phosphate (B84403) Synthesis (Rate-Limiting Step): The cycle is initiated with the condensation of ammonia (NH₄⁺) and bicarbonate (HCO₃⁻) to form carbamoyl phosphate. This irreversible reaction is catalyzed by Carbamoyl Phosphate Synthetase I (CPS I) and consumes two molecules of ATP.[1][5] This is the primary regulatory point of the this compound cycle.
-
Citrulline Formation: The carbamoyl group from carbamoyl phosphate is transferred to ornithine by Ornithine Transcarbamoylase (OTC) , forming citrulline.[1] Citrulline is then transported out of the mitochondria into the cytosol in exchange for ornithine.
Cytosolic Reactions:
-
Argininosuccinate (B1211890) Synthesis: Argininosuccinate Synthetase (ASS) catalyzes the condensation of citrulline and aspartate to form argininosuccinate. This step incorporates the second nitrogen atom into the this compound molecule and requires the hydrolysis of ATP to AMP and pyrophosphate (PPi), equivalent to the consumption of two ATP molecules.[1][10]
-
Argininosuccinate Cleavage: Argininosuccinate Lyase (ASL) cleaves argininosuccinate into arginine and fumarate (B1241708).[1] The arginine produced is the direct precursor to this compound.
-
This compound Formation and Ornithine Regeneration: The final reaction of the cycle is the hydrolysis of arginine by Arginase-I to yield this compound and ornithine.[1] this compound is then transported via the bloodstream to the kidneys for excretion, while ornithine is transported back into the mitochondria to begin another round of the cycle.
The overall stoichiometry of the this compound cycle is:
NH₄⁺ + HCO₃⁻ + Aspartate + 3 ATP → this compound + Fumarate + 2 ADP + AMP + 2 Pi + PPi
Regulation of the Krebs-Henseleit Cycle
The flux through the this compound cycle is tightly regulated to meet the body's needs for nitrogen disposal. This regulation occurs at both the enzyme and gene expression levels.
-
Allosteric Regulation: The primary site of regulation is the first enzyme, CPS I. Its activity is allosterically activated by N-acetylglutamate (NAG) .[11] NAG is synthesized from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS). The concentration of NAG increases in response to high levels of arginine, signaling an abundance of amino acids and the need to upregulate this compound synthesis.[12]
-
Substrate Availability: The concentrations of the cycle's intermediates, particularly ornithine and aspartate, can also influence the rate of this compound synthesis.[11]
-
Gene Expression: Long-term dietary changes, such as a sustained high-protein diet, can lead to an increase in the synthesis of the this compound cycle enzymes, thereby enhancing the overall capacity of the liver to produce this compound.[13]
Interconnection with the Tricarboxylic Acid (TCA) Cycle
The Krebs-Henseleit cycle is intricately linked to the Tricarboxylic Acid (TCA) cycle, a central pathway in cellular respiration. This connection, often referred to as the "Krebs Bicycle," is established through two key intermediates:
-
Fumarate: The fumarate produced by the action of argininosuccinate lyase is an intermediate of the TCA cycle and can be converted to malate (B86768) and then to oxaloacetate.[9]
-
Aspartate: The oxaloacetate can then be transaminated to form aspartate, which is required for the synthesis of argininosuccinate in the this compound cycle.[5]
This linkage is crucial for replenishing the TCA cycle intermediates and for providing the aspartate necessary for this compound synthesis.
Data Presentation: Quantitative Aspects of the this compound Cycle
The following tables summarize key quantitative data related to the enzymes and flux of the Krebs-Henseleit cycle. It is important to note that these values can vary depending on the species, physiological state, and experimental conditions.
Table 1: Kinetic Properties of Human Liver this compound Cycle Enzymes
| Enzyme | EC Number | Substrate(s) | Km (mM) | Vmax (μmol/h/mg protein) |
| Carbamoyl Phosphate Synthetase I | 6.3.4.16 | NH₄⁺, HCO₃⁻, ATP | 0.1-1.0 (for NH₄⁺) | ~150 |
| Ornithine Transcarbamoylase | 2.1.3.3 | Carbamoyl Phosphate, Ornithine | 0.03-0.1, 0.1-0.4 | ~7000 |
| Argininosuccinate Synthetase | 6.3.4.5 | Citrulline, Aspartate, ATP | 0.05-0.2, 0.05, 0.1-0.5 | ~50 |
| Argininosuccinate Lyase | 4.3.2.1 | Argininosuccinate | 0.01-0.1 | ~200 |
| Arginase-I | 3.5.3.1 | Arginine | 2-20 | ~60,000 |
Note: These are approximate values compiled from various sources and can exhibit significant variability.
Table 2: Hepatic this compound Cycle Flux Rates Under Different Physiological Conditions in Humans
| Physiological Condition | This compound Production Rate (mmol/h) | Reference |
| Normal Protein Diet | 15 - 25 | [14] |
| High Protein Diet | 30 - 50 | [14] |
| Fasting (24-48h) | 10 - 20 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Krebs-Henseleit cycle.
Assay for Arginase-I Activity
This protocol is based on the colorimetric determination of this compound produced from the hydrolysis of arginine.
Materials:
-
0.05 M Maleic acid buffer, pH 7.0, containing 0.05 M MnSO₄
-
0.713 M L-arginine solution, pH 9.5
-
Reagent-grade water, pH 9.5
-
Colorimetric this compound reagent (e.g., containing diacetyl monoxime or 2,3-butanedione)
-
Spectrophotometer
-
Water bath at 37°C
-
This compound standards
Procedure:
-
Enzyme Activation: Prepare a 1 mg/mL solution of the arginase-containing sample (e.g., liver homogenate) in the maleic acid-MnSO₄ buffer. Incubate at 37°C for at least 10 minutes to activate the enzyme.
-
Enzyme Dilution: Dilute the activated enzyme solution to an appropriate concentration (e.g., 1-10 µg/mL) in pH 9.5 water.
-
Reaction Setup: In test tubes, prepare a reaction mixture containing the diluted enzyme and pH 9.5 water. Include a blank with water instead of the enzyme. Equilibrate the tubes at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the L-arginine solution to each tube at timed intervals.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding the colorimetric this compound reagent. Develop the color according to the reagent manufacturer's instructions (this often involves heating).
-
Measurement: After cooling, measure the absorbance of the samples and standards at the appropriate wavelength (e.g., 490 nm).
-
Calculation: Determine the amount of this compound produced from a standard curve and calculate the enzyme activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of this compound formed per minute).[16][17]
Assay for Argininosuccinate Lyase (ASL) Activity
This spectrophotometric assay measures the formation of fumarate from argininosuccinate, which absorbs light at 240 nm.
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
11.7 mM Argininosuccinic Acid solution
-
Cell or tissue lysate
-
UV-transparent cuvettes
-
Spectrophotometer with temperature control at 37°C
Procedure:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the potassium phosphate buffer and the cell/tissue lysate. Include a blank with buffer instead of the lysate.
-
Equilibration: Equilibrate the cuvette to 37°C in the spectrophotometer and monitor the absorbance at 240 nm until a stable baseline is achieved.
-
Initiate Reaction: Initiate the reaction by adding the argininosuccinic acid solution to the cuvette.
-
Measurement: Immediately mix by inversion and record the increase in absorbance at 240 nm for several minutes.
-
Calculation: Determine the rate of change in absorbance per minute from the linear portion of the curve. Use the molar extinction coefficient of fumarate at 240 nm (ε = 2.44 mM⁻¹cm⁻¹) to calculate the enzyme activity.[6]
Measurement of this compound Production in Cultured Hepatocytes
This protocol describes the quantification of this compound secreted into the culture medium by hepatocytes.
Materials:
-
Cultured hepatocytes
-
Culture medium
-
Ammonium chloride (NH₄Cl) solution
-
Colorimetric this compound assay kit
-
Microplate reader
Procedure:
-
Cell Culture: Culture hepatocytes to the desired confluency.
-
Induction of this compound Synthesis: Replace the culture medium with a fresh medium containing a known concentration of NH₄Cl (e.g., 1-10 mM) to provide the nitrogen source.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Sample Collection: Collect the culture medium at the end of the incubation period.
-
This compound Assay: Measure the this compound concentration in the collected medium using a commercial colorimetric this compound assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the this compound production to the cell number or total protein content of the culture.
Stable Isotope Tracer Analysis of this compound Cycle Flux
This advanced technique allows for the in vivo measurement of this compound production and nitrogen flux through the cycle.
Principle:
A stable isotope-labeled precursor (e.g., ¹⁵N-ammonium chloride or ¹³C-bicarbonate) is administered to the subject. The incorporation of the isotope into this compound and its intermediates is then measured over time using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
General Protocol Outline:
-
Tracer Administration: A bolus or continuous infusion of the stable isotope tracer is administered to the subject.
-
Sample Collection: Blood or urine samples are collected at various time points after tracer administration.
-
Sample Preparation: The collected samples are processed to isolate this compound and other relevant metabolites.
-
Isotopic Enrichment Analysis: The isotopic enrichment of the target molecules is determined using mass spectrometry (e.g., GC-MS or LC-MS/MS) or NMR.
-
Kinetic Modeling: The data on isotopic enrichment over time are used in mathematical models to calculate the rates of this compound production and the flux of nitrogen through the this compound cycle.[8]
Mandatory Visualizations
Conclusion
The Krebs-Henseleit cycle is a cornerstone of nitrogen metabolism in mammals, and its final product, this compound, is the embodiment of a highly efficient and vital detoxification process. This technical guide has provided a comprehensive overview of the cycle, emphasizing the critical role of this compound in the safe disposal of excess nitrogen. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to be a valuable resource for the scientific community. A thorough understanding of the this compound cycle is not only fundamental to basic metabolic research but also holds significant implications for the diagnosis and treatment of a range of metabolic and liver-related diseases, and for the development of novel therapeutic strategies. Further research into the nuanced regulation and interplay of this cycle with other metabolic pathways will undoubtedly continue to uncover new insights into human health and disease.
References
- 1. davuniversity.org [davuniversity.org]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. The Food Energy/Protein Ratio Regulates the Rat this compound Cycle but Not Total Nitrogen Losses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Physiology, this compound Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Multiplex Assay Kit for Ornithine Transcarbamylase (OTC) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMB492Bo | Bos taurus; Bovine (Cattle) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 8. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound cycle - Wikipedia [en.wikipedia.org]
- 10. A radiochemical assay for argininosuccinate synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biolabo.fr [biolabo.fr]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Effects of fasting on tissue amino acid concentrations and this compound-cycle enzymatic activities in young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pnas.org [pnas.org]
Unraveling the Knot: An In-depth Technical Guide to the Mechanism of Protein Denaturation by Urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the mechanisms by which urea, a widely used chaotropic agent, induces protein denaturation. We delve into the intricate interplay of direct and indirect interactions, the critical role of water, and the thermodynamic principles governing this fundamental process in protein science. This document is designed to be a valuable resource for researchers and professionals involved in protein characterization, stability studies, and drug development, offering both theoretical understanding and practical guidance.
The Core Mechanism: A Dual-Pronged Attack
The denaturation of proteins by this compound is not a simple, singular event but rather a complex process understood to occur through a combination of direct and indirect mechanisms. While the scientific community once debated the predominance of one over the other, a consensus has emerged that both pathways contribute significantly to the unfolding of the polypeptide chain.[1][2]
The Direct Interaction Mechanism
The direct mechanism posits that this compound molecules interact directly with the protein, disrupting the delicate balance of non-covalent forces that maintain its native three-dimensional structure.[3][4][5] This interaction occurs through two primary modes:
-
Van der Waals Interactions: Emerging evidence strongly suggests that favorable van der Waals or dispersion forces between this compound and both the protein backbone and amino acid side chains are a dominant driving force in denaturation.[3][6][7] this compound is more effective than water at interacting with the protein surface through these forces, effectively "solubilizing" the polypeptide chain and favoring the expanded, unfolded state.[3][6]
-
Hydrogen Bonding: this compound, with its carbonyl oxygen and amide groups, is an excellent hydrogen bond donor and acceptor. It competes with and disrupts the intramolecular hydrogen bonds that are crucial for stabilizing secondary structures like alpha-helices and beta-sheets.[1][5] By forming hydrogen bonds with the peptide backbone and polar side chains, this compound effectively weakens the internal protein architecture.[1]
The Indirect Interaction Mechanism
The indirect mechanism focuses on this compound's effect on the solvent, water, and how these changes consequently impact protein stability.[1][2][5] Key aspects of this mechanism include:
-
Weakening of the Hydrophobic Effect: The hydrophobic effect is a major driving force in protein folding, causing nonpolar side chains to bury themselves in the protein's core, away from water. This compound is believed to disrupt the highly ordered structure of water molecules around the protein.[1][2] This alteration of the water structure reduces the entropic penalty of exposing hydrophobic residues to the solvent, thereby diminishing the hydrophobic effect and promoting the unfolding of the protein's core.[1][2]
-
Alteration of Water Dynamics: Molecular dynamics simulations have shown that this compound reduces the self-diffusion of water molecules.[1] This change in water dynamics, coupled with the disruption of the water network, facilitates the penetration of water and this compound into the protein's hydrophobic core, further destabilizing the native structure.[1][2]
The denaturation process is often a sequential event, beginning with the expansion of the hydrophobic core, followed by its solvation, initially by water and subsequently by this compound.[1][2]
Visualizing the Mechanism of this compound-Induced Denaturation
The following diagram illustrates the dual-pronged attack of this compound on a native protein, leading to its denaturation.
Caption: Dual mechanism of protein denaturation by this compound.
Quantitative Insights into this compound-Induced Denaturation
The stability of a protein in the presence of this compound can be quantified by determining the change in Gibbs free energy of unfolding (ΔG). The relationship between ΔG and this compound concentration is typically linear, as described by the linear extrapolation model (LEM):
ΔG = ΔG(H₂O) - m[this compound]
where:
-
ΔG(H₂O) is the Gibbs free energy of unfolding in the absence of this compound, representing the intrinsic stability of the protein.
-
m-value is the slope of the plot of ΔG versus this compound concentration, reflecting the dependence of ΔG on the denaturant concentration. The m-value is proportional to the change in solvent accessible surface area (ΔASA) upon unfolding.
The following table summarizes key thermodynamic parameters for the this compound-induced denaturation of several well-studied proteins.
| Protein | [this compound]₁/₂ (M) | m-value (kcal mol⁻¹ M⁻¹) | ΔG(H₂O) (kcal mol⁻¹) | Experimental Conditions | Reference(s) |
| Ribonuclease A | ~4.5 | ~1.0 | 4.7 | pH 7.0, 25°C | [8] |
| Villin Headpiece (VHP) | 6.71 ± 0.04 | 0.43 ± 0.02 | 2.9 | pH 7.0, 25°C, 30 mM MOPS | [8] |
| RNase Sa | 6.45 ± 0.06 | 0.94 ± 0.04 | 6.1 | pH 7.0, 25°C, 30 mM MOPS | [8] |
| VlsE | 1.19 ± 0.05 | 3.86 ± 0.19 | 4.6 | pH 7.0, 25°C, 30 mM MOPS | [8] |
| Ubiquitin | ~3.2 | ~0.97 | ~3.1 | pH 2.0 | |
| Trp-cage miniprotein | ~3.5 | ~0.36 | ~1.0 | 25°C | |
| Cytochrome c | 6.3 ± 0.07 | 1.4 ± 0.08 | 10.09 ± 0.12 | pH 7.0 | |
| Monoclonal Antibody | 5.7 | 1.48 | 8.3 | 25°C |
Experimental Protocols for Studying this compound-Induced Denaturation
A variety of biophysical techniques can be employed to monitor protein unfolding in the presence of this compound. Below are detailed protocols for key experiments.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in protein secondary structure.
Objective: To determine the conformational stability of a protein by monitoring the change in its CD signal as a function of this compound concentration.
Materials:
-
Purified protein of interest
-
High-purity this compound
-
Appropriate buffer (e.g., phosphate (B84403) buffer)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length for far-UV)
Procedure:
-
Sample Preparation:
-
Prepare a concentrated stock solution of the protein in the desired buffer. Determine the protein concentration accurately.
-
Prepare a high-concentration stock solution of this compound (e.g., 8 M or 10 M) in the same buffer. Ensure the this compound solution is freshly prepared to avoid cyanate (B1221674) formation.
-
-
Titration Series:
-
Prepare a series of samples with a constant protein concentration and varying this compound concentrations by mixing the protein stock, this compound stock, and buffer.
-
Include a "zero this compound" control (protein in buffer) and a "high this compound" sample to establish baselines for the folded and unfolded states.
-
-
Equilibration:
-
Allow the samples to equilibrate for a sufficient time (e.g., 2-12 hours) at a constant temperature to ensure the unfolding reaction has reached equilibrium.
-
-
Data Acquisition:
-
Set up the CD spectropolarimeter, ensuring it is purged with nitrogen gas.
-
Record the CD spectrum (typically in the far-UV region, 190-250 nm) or the ellipticity at a specific wavelength (e.g., 222 nm for α-helical proteins) for each sample.
-
Measure and subtract the corresponding buffer containing this compound as a blank for each sample.
-
-
Data Analysis:
-
Plot the observed CD signal (e.g., mean residue ellipticity at 222 nm) against the this compound concentration to generate a sigmoidal unfolding curve.
-
Fit the data to a two-state unfolding model to determine the midpoint of the transition ([this compound]₁/₂) and the m-value, from which ΔG(H₂O) can be calculated.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan and tyrosine residues, is a highly sensitive method for detecting changes in the protein's tertiary structure.
Objective: To measure the change in the fluorescence emission spectrum of a protein as a function of this compound concentration to determine its stability.
Materials:
-
Purified protein containing tryptophan and/or tyrosine residues
-
High-purity this compound
-
Appropriate buffer
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Sample and Titration Series Preparation: Follow the same procedure as for CD spectroscopy.
-
Equilibration: Allow the samples to equilibrate as described for the CD experiment.
-
Data Acquisition:
-
Set the excitation wavelength (e.g., 280 nm to excite both tryptophan and tyrosine, or 295 nm to selectively excite tryptophan).
-
Record the emission spectrum (e.g., from 300 to 400 nm) for each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum or the wavelength of the emission maximum (which often red-shifts upon unfolding) as a function of this compound concentration.
-
Analyze the resulting sigmoidal curve using a two-state model to obtain the thermodynamic parameters.
-
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity changes associated with protein unfolding, providing a complete thermodynamic profile.
Objective: To determine the thermal stability of a protein at different this compound concentrations.
Materials:
-
Purified protein
-
High-purity this compound
-
Appropriate buffer
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare samples of the protein at a known concentration in buffer containing different fixed concentrations of this compound.
-
Prepare a corresponding reference sample of buffer with the same this compound concentration for each protein sample.
-
-
Data Acquisition:
-
Load the protein sample and the corresponding reference into the DSC cells.
-
Scan the temperature over a desired range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis:
-
The instrument records the differential heat capacity (ΔCp) as a function of temperature. The unfolding transition appears as an endothermic peak.
-
The melting temperature (Tm) is the temperature at the peak maximum. The enthalpy of unfolding (ΔH) is the area under the peak.
-
By performing experiments at various this compound concentrations, a plot of Tm versus [this compound] can be generated to assess the destabilizing effect of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-resolution information about the interactions between this compound and a protein.
Objective: To identify the specific residues of a protein that interact with this compound using chemical shift perturbation mapping.
Materials:
-
¹⁵N-labeled purified protein
-
High-purity this compound
-
Appropriate buffer in D₂O
-
NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation:
-
Prepare a sample of the ¹⁵N-labeled protein in a suitable NMR buffer.
-
Prepare a concentrated stock solution of this compound in the same buffer.
-
-
Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein in the absence of this compound. This serves as the reference spectrum.
-
Titrate small aliquots of the concentrated this compound stock solution into the protein sample and acquire a ¹H-¹⁵N HSQC spectrum at each this compound concentration.
-
-
Data Analysis:
-
Overlay the spectra and identify the amide cross-peaks that shift their position upon the addition of this compound.
-
Calculate the chemical shift perturbations (CSPs) for each residue.
-
Residues with significant CSPs are likely to be at or near the sites of interaction with this compound.
-
Visualizing the Experimental Workflow
The following diagram outlines a general experimental workflow for studying this compound-induced protein denaturation.
Caption: A generalized experimental workflow for studying protein denaturation.
This guide provides a foundational understanding of the mechanisms of this compound-induced protein denaturation, supported by quantitative data and practical experimental protocols. A thorough grasp of these principles is essential for any scientist working with proteins, as it informs experimental design, data interpretation, and the development of stable and effective protein-based therapeutics.
References
- 1. Thermodynamics of the Trp-cage Miniprotein Unfolding in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of this compound and guanidinium chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. sketchviz.com [sketchviz.com]
- 8. This compound denatured state ensembles contain extensive secondary structure that is increased in hydrophobic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Dance: A Technical Guide to the Direct and Indirect Mechanisms of Urea-Induced Protein Denaturation
For Researchers, Scientists, and Drug Development Professionals
The precise mechanism by which urea, a simple organic compound, unravels the intricate three-dimensional structure of proteins has been a subject of intense scientific scrutiny. This technical guide delves into the core of this fundamental process, exploring the two predominant theories: the direct and indirect mechanisms of this compound denaturation. By synthesizing data from key experiments and providing detailed methodologies, this document aims to equip researchers with a comprehensive understanding of this critical aspect of protein science, essential for fields ranging from basic research to drug development.
The Dueling Mechanisms: An Overview
The denaturation of proteins by this compound is a complex interplay of solvent-solute interactions that ultimately destabilizes the native, functional conformation. Two primary models have been proposed to explain this phenomenon:
-
The Direct Mechanism: This model posits that this compound molecules directly interact with the protein. These interactions can occur through hydrogen bonding to the peptide backbone and polar side chains, as well as through favorable van der Waals interactions with nonpolar side chains.[1][2] By forming these direct contacts, this compound effectively competes with and disrupts the intramolecular hydrogen bonds and hydrophobic interactions that stabilize the protein's native structure.[1][3] This leads to a gradual unfolding of the protein as the denatured state becomes energetically more favorable.[2]
-
The Indirect Mechanism: In contrast, the indirect mechanism suggests that this compound's primary effect is on the solvent, water.[3] According to this model, this compound alters the hydrogen-bonding network of water, thereby weakening the hydrophobic effect.[4][5] The hydrophobic effect is a major driving force in protein folding, causing nonpolar amino acid residues to bury themselves in the protein's core, away from the aqueous environment. By diminishing this effect, this compound makes it more energetically favorable for these hydrophobic residues to become exposed to the solvent, leading to the unraveling of the protein's core and subsequent denaturation.[4][5]
While historically debated as separate entities, a growing consensus suggests that this compound-induced denaturation is a combination of both direct and indirect effects, with their relative contributions potentially depending on the specific protein and the concentration of this compound.[4][5]
Quantitative Insights into this compound Denaturation
The stability of a protein in the presence of a denaturant like this compound is often quantified by the m-value, which represents the dependence of the free energy of unfolding (ΔG) on the denaturant concentration. A larger m-value indicates a greater sensitivity of the protein to the denaturant. Thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) upon unfolding also provide crucial information about the denaturation process.
Table 1: Thermodynamic Parameters for the this compound-Induced Denaturation of Various Proteins
| Protein | [this compound]1/2 (M) | m-value (kcal mol-1 M-1) | ΔG(H2O) (kcal mol-1) | Experimental Conditions | Reference |
| VHP | 6.71 ± 0.04 | 0.43 ± 0.02 | 2.9 | 25°C, pH 7, 30 mM MOPS | [6] |
| RNase Sa | 6.45 ± 0.06 | 0.94 ± 0.04 | 6.1 | 25°C, pH 7, 30 mM MOPS | [6] |
| VlsE | 1.19 ± 0.05 | 3.86 ± 0.19 | 4.6 | 25°C, pH 7, 30 mM MOPS | [6] |
| Lysozyme | - | ~0.9 | - | 25°C | [7] |
| Cytochrome c | - | ~0.6 | - | 25°C | [7] |
Table 2: Molecular Dynamics Simulation Parameters for Studying this compound Denaturation
| Parameter | Value/Description | Reference |
| Force Field | AMBER99SB-ildn, GROMOS96 | [8] |
| Water Model | TIP3P, SPC | [5][8] |
| This compound Concentration | 8 M | [1][9] |
| Temperature | 300 K, 500 K | [1] |
| Simulation Time | 100 ns - 200 ns | [1] |
| Ensemble | NPT (isothermal-isobaric) | [8] |
Key Experimental Protocols
A variety of biophysical techniques are employed to study this compound-induced protein denaturation. Below are detailed methodologies for some of the most common and powerful approaches.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for monitoring changes in the secondary structure of a protein during denaturation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Protein concentration should be accurately determined (e.g., by UV absorbance at 280 nm).
-
Prepare a high-concentration stock solution of this compound (e.g., 8 M or 10 M) in the same buffer. Ensure the this compound solution is fresh to avoid carbamylation.
-
Prepare a series of samples with a constant protein concentration and varying this compound concentrations by mixing the protein stock, this compound stock, and buffer.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter, purging the instrument with nitrogen gas.
-
Equilibrate the samples to the desired temperature (e.g., 25°C).
-
Record the far-UV CD spectrum (typically 190-250 nm) for each sample using a quartz cuvette with an appropriate path length (e.g., 0.1 cm).
-
Measure the CD signal of the buffer with the corresponding this compound concentration as a blank for each sample and subtract it from the protein signal.
-
-
Data Analysis:
-
Plot the mean residue ellipticity at a wavelength sensitive to secondary structure changes (e.g., 222 nm for α-helices) as a function of this compound concentration.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the midpoint of the transition ([this compound]1/2) and the m-value.[4]
-
Intrinsic Tryptophan Fluorescence Spectroscopy
The fluorescence of tryptophan residues is highly sensitive to their local environment. As a protein unfolds, buried tryptophan residues become exposed to the solvent, leading to changes in their fluorescence emission spectrum.
Methodology:
-
Sample Preparation:
-
Prepare protein and this compound stock solutions as described for CD spectroscopy.
-
Prepare a series of samples with a constant protein concentration and varying this compound concentrations.
-
-
Data Acquisition:
-
Use a fluorometer with temperature control.
-
Excite the samples at a wavelength of approximately 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectrum (typically from 310 to 400 nm) for each sample.
-
-
Data Analysis:
-
Monitor the change in the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength as a function of this compound concentration.
-
Plot the chosen parameter against the this compound concentration and fit the data to a two-state model to extract thermodynamic parameters.[10]
-
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic view of the denaturation process, allowing for the detailed investigation of direct and indirect interactions.
Methodology:
-
System Setup:
-
Obtain the three-dimensional coordinates of the protein from the Protein Data Bank (PDB).
-
Solvate the protein in a box of explicit water molecules (e.g., TIP3P model).
-
Add this compound molecules to the desired concentration (e.g., 8 M).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.
-
Equilibrate the system under constant pressure and temperature (NPT) conditions until properties like density and potential energy stabilize.
-
Run the production simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to observe the unfolding process.
-
-
Data Analysis:
-
Analyze the trajectory to monitor structural changes such as the root-mean-square deviation (RMSD) from the native structure and the radius of gyration.
-
Quantify the number of hydrogen bonds between this compound and the protein, and between water and the protein.
-
Calculate the radial distribution functions to understand the local environment around different amino acid residues.[1][9]
-
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in this compound denaturation.
Caption: Direct mechanism of this compound denaturation.
Caption: Indirect mechanism of this compound denaturation.
Caption: Experimental workflow for CD spectroscopy.
Conclusion: A Unified Perspective
The study of this compound-induced protein denaturation reveals a multifaceted process where both direct and indirect mechanisms likely play a role. The direct interaction of this compound with the protein surface, particularly the backbone, appears to be a significant driving force for unfolding.[11] Simultaneously, this compound's influence on the surrounding water structure, leading to a weakening of the hydrophobic effect, facilitates the exposure of the protein's nonpolar core.[4][5] For researchers in drug development and protein engineering, a thorough understanding of these mechanisms is paramount. It informs the design of stable protein therapeutics, the interpretation of drug-protein interaction studies, and the development of formulations that preserve protein integrity. The experimental techniques and quantitative data presented in this guide provide a robust framework for investigating protein stability and the intricate dance of molecules that governs the fundamental process of protein folding and unfolding.
References
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. Determining the conformational stability of a protein using this compound denaturation curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-temperature phase diagrams capture the thermodynamics of denatured state expansion that accompany protein unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound denatured state ensembles contain extensive secondary structure that is increased in hydrophobic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. web.njit.edu [web.njit.edu]
- 9. pnas.org [pnas.org]
- 10. This compound Denaturation, Zinc Binding, and DNA Binding Assays of Mutant p53 DNA-binding Domains and Full-length Proteins [bio-protocol.org]
- 11. Lab 9: BACKGROUND – Biochemistry 551 (Online Version) Lab Manual [wisc.pb.unizin.org]
The Thermodynamics of Disruption: A Technical Guide to Urea-Induced Protein Unfolding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core thermodynamic principles governing the urea-induced unfolding of proteins. A fundamental understanding of this process is critical for researchers in protein science, structural biology, and for professionals in drug development, where protein stability and conformational changes are paramount. This document provides a detailed overview of the mechanisms of action, the key thermodynamic parameters that quantify unfolding, detailed experimental protocols for its study, and quantitative data for representative proteins.
Core Principles: The Driving Forces of Unfolding
The stability of a protein's native three-dimensional structure is marginally maintained by a delicate balance of forces. This compound, a chaotropic agent, disrupts this balance, leading to the cooperative unfolding of the polypeptide chain. The mechanism of this compound-induced denaturation is understood to occur through a combination of direct and indirect interactions.
Direct Interaction Mechanism: The predominant theory suggests that this compound molecules directly interact with the protein.[1] This involves the formation of hydrogen bonds with the peptide backbone and polar side chains, which competes with and weakens the intramolecular hydrogen bonds that stabilize the native structure.[2] Furthermore, van der Waals interactions between this compound and nonpolar side chains contribute to the solubilization of hydrophobic residues that are typically buried within the protein's core, favoring their exposure to the solvent.[1][3]
Indirect Interaction Mechanism: An earlier hypothesis proposed that this compound alters the bulk properties of water, weakening the hydrophobic effect.[1] By disrupting the hydrogen-bonding network of water, this compound was thought to make the solvation of nonpolar groups more favorable, thus promoting the unfolding of the protein to expose its hydrophobic core. While this effect may play a role, current consensus points to the direct interaction mechanism as the primary driver of this compound-induced unfolding.[1]
The overall process can be visualized as a shift in the equilibrium from the folded (native) state to the unfolded (denatured) state.
Caption: A simplified pathway of this compound-induced protein unfolding.
Thermodynamic Parameters of Unfolding
The process of protein unfolding can be quantitatively described by a set of key thermodynamic parameters. These parameters provide insight into the stability of a protein and the nature of the forces that govern its folding.
-
Gibbs Free Energy of Unfolding (ΔG): This is the most direct measure of protein stability. A positive ΔG indicates that the folded state is more stable than the unfolded state. The change in Gibbs free energy of unfolding is linearly dependent on the concentration of this compound, as described by the linear extrapolation method (LEM):
ΔG = ΔGH₂O - m[this compound]
where ΔGH₂O is the Gibbs free energy of unfolding in the absence of this compound, and the m-value is the slope of the plot of ΔG versus this compound concentration, which reflects the increase in solvent-accessible surface area upon unfolding.[4][5]
-
Enthalpy of Unfolding (ΔH): This represents the heat absorbed or released during the unfolding process at constant pressure. For most proteins, unfolding is an endothermic process (ΔH > 0), indicating that heat is absorbed to break the non-covalent interactions stabilizing the native state.[6][7]
-
Entropy of Unfolding (ΔS): This parameter reflects the change in disorder of the system upon unfolding. The unfolding of a protein leads to a large increase in conformational entropy as the polypeptide chain transitions from a single, well-defined structure to a multitude of random coil conformations (ΔS > 0).[6]
-
Heat Capacity Change (ΔCp): A hallmark of protein unfolding is a significant positive change in heat capacity. This is primarily due to the increased exposure of hydrophobic residues to water in the unfolded state, which leads to the formation of ordered "cages" of water molecules around these nonpolar groups.[6][8]
The relationship between these parameters is described by the Gibbs-Helmholtz equation:
ΔG(T) = ΔH(Tm) * (1 - T/Tm) - ΔCp * [(Tm - T) + T * ln(T/Tm)]
where Tm is the melting temperature at which half of the protein is unfolded (ΔG = 0).
Caption: The relationship between key thermodynamic parameters in protein unfolding.
Quantitative Data Presentation
The following tables summarize experimentally determined thermodynamic parameters for the this compound-induced unfolding of several well-studied proteins. These values can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Table 1: Thermodynamic Parameters for this compound-Induced Unfolding of β-Lactoglobulin
| pH | T (°C) | ΔGH₂O (kJ/mol) | m-value (kJ/mol·M) | Cm (M) |
| 7.0 | 25 | 80 | - | 8.6 |
| 2.6 | 25 | 97 | - | 8.3 |
Data adapted from Owusu-Apenten, R. K. (2001).[9]
Table 2: Thermodynamic Parameters for this compound-Induced Unfolding of Horse Apomyoglobin
| pH | T (°C) | ΔGH₂O (kcal/mol) | m-value (kcal/mol·M) | Cm (M) |
| 6.0 | 8 | 5.4 ± 0.2 | 1.3 ± 0.1 | 4.1 ± 0.1 |
Data adapted from Uzawa, T., et al. (2004).[1]
Table 3: Thermodynamic Parameters for Thermal Denaturation of Lysozyme and Ribonuclease A
| Protein | pH | Tm (°C) | ΔHm (kcal/mol) | ΔCp (kcal/mol·K) | ΔGD° (25°C) (kcal/mol) |
| Lysozyme | 7.0 | 75.5 | 131.0 | 1.60 | 9.8 |
| Ribonuclease A | 7.0 | 63.2 | 99.0 | 1.30 | 6.5 |
Note: These are values for thermal denaturation in the absence of this compound, providing a baseline for stability. Data adapted from Khan, S., et al. (2014).[10]
Experimental Protocols
The study of this compound-induced protein unfolding relies on several key biophysical techniques. The following sections provide detailed methodologies for the most common approaches.
Caption: A generalized experimental workflow for studying this compound-induced protein unfolding.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein during unfolding.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the purified protein in a suitable buffer (e.g., 10-50 mM phosphate (B84403) buffer, pH 7.0). The protein concentration should be accurately determined (typically 0.1-0.2 mg/mL for far-UV CD).
-
Prepare a high-concentration stock solution of this compound (e.g., 8 M or 10 M) in the same buffer. It is crucial to use high-purity this compound and prepare the solution fresh to avoid cyanate (B1221674) formation, which can chemically modify the protein.
-
Prepare a series of samples in cuvettes with a constant protein concentration and varying this compound concentrations (e.g., 0 to 8 M in 0.5 M increments). This is achieved by mixing calculated volumes of the protein stock, this compound stock, and buffer.
-
Prepare corresponding blank samples containing buffer and the same concentrations of this compound without the protein.
-
Allow the samples to equilibrate for a set period (e.g., 2-4 hours or overnight) at a constant temperature to ensure the unfolding equilibrium is reached.[11]
-
-
Data Acquisition:
-
Set up the CD spectropolarimeter, ensuring the instrument is purged with nitrogen gas.
-
Use a quartz cuvette with an appropriate path length (typically 1 mm for far-UV measurements).
-
Record the CD spectrum (e.g., from 250 nm to 200 nm) or the ellipticity at a single wavelength (commonly 222 nm, which corresponds to the α-helical content) for each sample.
-
Subtract the spectrum of the corresponding blank from each protein sample spectrum.
-
-
Data Analysis:
-
Plot the mean residue ellipticity at the chosen wavelength as a function of this compound concentration. This will typically yield a sigmoidal unfolding curve.
-
Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm), the Gibbs free energy of unfolding in the absence of this compound (ΔGH₂O), and the m-value.[5][11]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is highly sensitive to changes in the tertiary structure of a protein, particularly the local environment of tryptophan and tyrosine residues.
Methodology:
-
Sample Preparation:
-
The sample preparation is similar to that for CD spectroscopy. Protein concentrations are typically lower (in the µM range).
-
Prepare a series of protein samples with increasing concentrations of this compound.
-
Prepare corresponding blanks with this compound but no protein.
-
Incubate the samples to reach equilibrium.
-
-
Data Acquisition:
-
Use a spectrofluorometer.
-
If the protein contains tryptophan residues, excite the sample at 295 nm to selectively excite tryptophan.
-
Record the emission spectrum (e.g., from 310 nm to 450 nm).
-
Alternatively, monitor the fluorescence intensity at a fixed emission wavelength or the wavelength of maximum emission (λmax).
-
Subtract the blank spectra from the sample spectra.
-
-
Data Analysis:
-
As the protein unfolds, the tryptophan residues become more exposed to the polar solvent, typically resulting in a red-shift (increase) in the wavelength of maximum emission and a change in fluorescence intensity.[12]
-
Plot the change in fluorescence intensity or λmax as a function of this compound concentration to generate an unfolding curve.
-
Analyze the curve using a two-state model to extract the thermodynamic parameters.[5]
-
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein solution as it is heated, providing a direct measurement of the enthalpy (ΔH) and heat capacity change (ΔCp) of unfolding.
Methodology:
-
Sample Preparation:
-
Prepare the protein solution in the desired buffer at a known concentration (typically 1-2 mg/mL).
-
Prepare a matching reference solution containing only the buffer. If studying the effect of this compound, the reference solution should contain the same concentration of this compound as the sample solution.
-
Degas both the sample and reference solutions to prevent bubble formation during the scan.
-
-
Data Acquisition:
-
Load the sample and reference solutions into the respective cells of the calorimeter.
-
Set the experimental parameters, including the starting and final temperatures and the scan rate (e.g., 1°C/min).
-
Initiate the temperature scan. The instrument will measure the differential power required to keep the sample and reference cells at the same temperature.
-
-
Data Analysis:
-
The raw data is a thermogram of excess heat capacity versus temperature.
-
Subtract the baseline to account for the difference in heat capacity between the folded and unfolded states.
-
The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).
-
The temperature at the peak maximum is the melting temperature (Tm).
-
The change in heat capacity (ΔCp) is the difference in the heat capacity of the unfolded and folded states.[6][13]
-
By systematically performing these experiments at different this compound concentrations, a comprehensive thermodynamic profile of protein unfolding can be constructed. This information is invaluable for understanding the fundamental principles of protein stability and for the rational design of more stable proteins for therapeutic and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Protein Stability—Analysis of Heat and Cold Denaturation without and with Unfolding Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermodynamics of the Trp-cage Miniprotein Unfolding in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the protein unfolding processes induced by this compound and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. s4science.at [s4science.at]
- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Significance of Urea Transporters
Introduction
Historically viewed as a simple waste product of protein catabolism, this compound is now understood to be a critical solute in numerous physiological processes, largely thanks to the discovery and characterization of facilitated this compound transporters (UTs). These membrane channel proteins, first proposed in the late 1980s, mediate the rapid, bidirectional, and phloretin-sensitive transport of this compound across cell membranes down its concentration gradient. The cloning of the first this compound transporter revealed a family of proteins essential for complex processes, most notably the urinary concentrating mechanism in the kidney. Beyond the kidney, this compound transporters are integral to maintaining osmotic pressure, nitrogen homeostasis, and cell function in a wide array of tissues.
This technical guide provides a comprehensive overview of the biological significance of this compound transporters, detailing their molecular classification, physiological roles, regulatory mechanisms, and involvement in disease. It also explores their emerging potential as therapeutic targets and outlines key experimental protocols for their study, aimed at researchers, scientists, and professionals in drug development.
This compound Transporter Families and Isoforms
Mammalian this compound transporters are encoded by two distinct genes from the solute carrier family 14 (SLC14): SLC14A2 (encoding UT-A proteins) and SLC14A1 (encoding the UT-B protein). Alternative splicing and the use of different promoters for these genes result in multiple protein isoforms with distinct tissue distributions and functions.
| Gene Family | Protein Isoforms | Primary Renal Location | Key Renal Function | Extra-Renal Expression |
| SLC14A2 (UT-A) | UT-A1, UT-A3 | Inner Medullary Collecting Duct (IMCD) | Apical and basolateral this compound reabsorption from the tubule lumen into the interstitium. | Heart, liver, brain, colon, testis. |
| UT-A2 | Thin Descending Limb of Henle's Loop (tDL) | This compound secretion into the tubule lumen (this compound recycling). | Brain, liver. | |
| UT-A4 | Kidney Medulla (rat, not mouse) | Function not fully elucidated. | - | |
| UT-A5 | - | Not expressed in the kidney. | Testis. | |
| UT-A6 | - | Not expressed in the kidney. | Colon. | |
| SLC14A1 (UT-B) | UT-B (UT-B1, UT-B2) | Descending Vasa Recta (DVR) Endothelium | Medullary counter-current exchange; prevents this compound washout from the interstitium. | Erythrocytes, brain, heart, bladder, bone marrow, gastrointestinal tract. |
Table 1: Major this compound Transporter Isoforms and Their Distribution.
Physiological Significance
Renal Function: The Urinary Concentrating Mechanism
The primary and most well-characterized role of this compound transporters is their indispensable contribution to the kidney's ability to produce concentrated urine, a process vital for body water conservation. This is achieved through a complex process of intrarenal this compound recycling that establishes and maintains a hyperosmotic gradient in the renal medulla.
The key steps involving this compound transporters are:
-
Reabsorption in the IMCD : As filtrate flows down the collecting duct, water is reabsorbed, concentrating the this compound within the tubule. In the terminal IMCD, vasopressin stimulates UT-A1 (apical) and UT-A3 (basolateral) to transport this highly concentrated this compound out of the collecting duct and into the deep inner medullary interstitium.
-
Counter-Current Exchange in Vasa Recta : The high interstitial this compound concentration would be washed out by medullary blood flow if not for UT-B. UT-B, highly expressed on the endothelial cells of the descending vasa recta, allows this compound to diffuse from the interstitium into the blood, trapping it within the medulla.
-
Secretion into the Loop of Henle : this compound then diffuses from the interstitium into the thin descending limbs of Henle's loop via UT-A2, re-entering the nephron tubule.
This recycling mechanism concentrates this compound in the medullary interstitium, creating the powerful osmotic force necessary for water reabsorption from the collecting ducts. The critical role of these transporters is unequivocally demonstrated in knockout mouse models.
Caption: Intrarenal this compound recycling pathway.
| Knockout Model | Key Phenotypic Changes in Renal Function | Reference |
| UT-A1/UT-A3 | Urine osmolality reduced by ~70% under normal conditions. Inability to increase urine osmolality after 24-hour fluid restriction. Marked depletion of this compound in the inner medulla, but NaCl concentrations remain normal. Daily urine output significantly increased, especially on a high-protein diet. | |
| UT-A1 | Daily urine output is nearly 3-fold that of wild-type mice. Urine osmolality is significantly lower than wild-type mice. | |
| UT-B | Daily urine output increased by ~60%. Urine osmolality reduced by ~30-35%. Plasma this compound concentration increased by ~52%. Medullary this compound content reduced by half. |
Table 2: Summary of Renal Phenotypes in this compound Transporter Knockout Mice.
Extra-Renal Functions
While the renal role of UTs is paramount, their expression in numerous other tissues points to a broader physiological significance.
-
Erythrocytes : UT-B is highly expressed on red blood cells. This is thought to protect them from osmotic lysis as they pass through the hyperosmotic renal medulla. By allowing rapid this compound equilibration, UT-B prevents dramatic cell shrinkage or swelling.
-
Gastrointestinal Tract : UT-B in the colon and small intestine facilitates the transport of this compound from the blood into the gut lumen. This process, known as this compound nitrogen salvaging, allows gut microbiota to hydrolyze this compound into ammonia, which can then be used to synthesize new amino acids for the host. This is particularly important in ruminants and during periods of low protein intake.
-
Nervous System : Both UT-A and UT-B are found in the brain. UT-B deficiency in mice has been linked to depression-like behavior, suggesting a role in regulating brain osmolality or neurotransmitter systems. Functional deficiency of UT-B may also contribute to neurodegenerative diseases by allowing this compound to accumulate in the brain.
-
Cardiovascular System : UT-B is expressed in the heart. UT-B null mice exhibit an age-dependent exacerbation of heart block, pointing to a role in cardiac function.
-
Reproductive System : UT-A5 is found in the testis, and UT-B is expressed in Sertoli cells. Knockout studies in mice suggest these transporters are involved in male reproductive function, with UT-B null mice showing earlier sexual maturation.
-
Urinary Tract : The presence of UT-B in the bladder and ureter suggests a potential role in this compound reabsorption from urine, which could be significant in states requiring nitrogen conservation.
Regulation of this compound Transporter Activity
The activity and abundance of this compound transporters are tightly regulated to adapt to the body's changing physiological needs, such as hydration status and dietary protein intake. Regulation occurs through both acute (short-term) and chronic (long-term) mechanisms.
Acute Regulation: Phosphorylation and Trafficking
The most significant acute regulation occurs in the IMCD, where the hormone vasopressin (also known as antidiuretic hormone, ADH) rapidly increases this compound permeability.
-
Vasopressin Signaling : Vasopressin binds to the V2 receptor on the basolateral membrane of IMCD cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
PKA-Mediated Phosphorylation : cAMP activates Protein Kinase A (PKA), which then directly phosphorylates UT-A1 at specific serine residues (Ser486 and Ser499).
-
Membrane Accumulation : Phosphorylation of UT-A1 is a key step that promotes its translocation from intracellular vesicles to the apical plasma membrane, thereby increasing the number of active transporters at the cell surface and enhancing this compound reabsorption.
-
Other Kinases : In addition to PKA, Protein Kinase C (PKC) has also been shown to regulate UT-A1 activity, particularly in response to hypertonicity and angiotensin II.
This rapid, vasopressin-mediated trafficking allows the kidney to quickly adjust water reabsorption in response to changes in hydration.
Caption: Vasopressin signaling pathway for UT-A1 regulation.
Chronic Regulation: Changes in Protein Abundance
Long-term adaptation to physiological conditions involves changes in the total amount of this compound transporter protein, which is achieved by altering the rates of gene transcription and protein synthesis.
-
Dietary Protein : A low-protein diet, which necessitates nitrogen conservation, leads to an upregulation of UT-A1 mRNA and protein in the IMCD. This enhances the kidney's ability to reabsorb and conserve this compound.
-
Hydration Status : Chronic dehydration or water restriction, which leads to sustained high levels of vasopressin, increases the abundance of UT-A1, UT-A2, and UT-A3 proteins. Conversely, conditions of high water intake or diuresis can lead to their downregulation.
-
Hormonal Control : Besides vasopressin, adrenal steroids have also been shown to influence this compound transporter abundance, although the precise effects can be complex and are still under investigation.
-
Tonicity : The hypertonic environment of the renal medulla itself helps regulate UT expression. The transcription factor Tonicity-responsive Enhancer Binding Protein (TonEBP) is activated by hypertonicity and stimulates the promoters of UT-A1 and UT-A3, thus increasing their expression.
Role in Pathophysiology and Disease
Given their central role in renal and extra-renal physiology, it is not surprising that dysfunction or dysregulation of this compound transporters is implicated in a variety of pathological conditions.
-
Kidney Disease : In conditions like lithium-induced nephrogenic diabetes insipidus, the expression of UT-A1, UT-A3, and UT-B is significantly downregulated. This contributes to the severe urinary concentrating defect seen in patients. Similarly, in diabetes mellitus, changes in UT-A1 abundance and glycosylation are observed, which may be an adaptive response to prevent osmotic diuresis caused by glucosuria.
-
Hypertension : Mutations in the SLC14A2 (UT-A) gene have been linked to hypertension, likely due to the role of these transporters in maintaining overall fluid and electrolyte homeostasis.
-
Cancer : There is emerging evidence linking this compound transporters to cancer. The SLC14A1 (UT-B) gene is highly expressed in the bladder, and its expression is significantly downregulated or lost in a majority of bladder cancers. This suggests UT-B may play a role in bladder carcinogenesis. By regulating this compound metabolism and osmotic balance, UTs can influence the tumor microenvironment, affecting tumor cell proliferation and metabolism.
-
Neurological Disorders : As mentioned, UT-B deficiency in mice leads to depression-like phenotypes, and there is speculation that impaired this compound transport in the brain could contribute to neurodegenerative diseases by causing local this compound accumulation and neuronal dysfunction.
This compound Transporters as Novel Drug Targets
The profound diuretic effect observed in this compound transporter knockout mice has identified them as promising targets for a new class of diuretics, termed "urearetics".
-
Mechanism of Action : Conventional diuretics like furosemide (B1674285) and thiazides target salt transporters, leading to increased excretion of both salt and water. This can cause significant electrolyte imbalances as a side effect. In contrast, inhibitors of this compound transporters would block this compound reabsorption in the kidney, causing a selective this compound-induced osmotic diuresis ("urearesis") without significantly disturbing the body's electrolyte balance.
-
Therapeutic Potential : Such novel diuretics could be highly beneficial for treating conditions of water retention and hyponatremia (low blood sodium), including congestive heart failure, cirrhosis, and the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). Studies in animal models of SIADH have shown that UT-A1 is a particularly promising target for treating hyponatremia.
-
Inhibitor Discovery : High-throughput screening of small-molecule libraries has successfully identified potent and selective inhibitors of both UT-A and UT-B, with some compounds showing IC50 values in the nanomolar range. These inhibitors have demonstrated diuretic activity in rodents, confirming the potential of this therapeutic strategy.
Caption: Workflow for UT inhibitor screening and development.
Key Experimental Methodologies
The study of this compound transporters relies on a range of specialized molecular and physiological techniques. Detailed protocols for these experiments are essential for reproducibility and advancement in the field.
This compound Transport Assay in Xenopus laevis Oocytes
This is a classic system for functionally characterizing transporter proteins.
Objective : To measure the this compound transport activity of a specific UT isoform expressed heterologously in Xenopus oocytes.
Protocol :
-
cRNA Preparation : Synthesize capped complementary RNA (cRNA) of the desired this compound transporter isoform (e.g., human UT-A1) using an in vitro transcription kit. Purify and quantify the cRNA.
-
Oocyte Preparation : Surgically harvest oocytes from a female Xenopus laevis frog. Treat with collagenase to defolliculate (remove the surrounding follicular cell layers).
-
Microinjection : Inject approximately 50 nL of the UT cRNA (e.g., 25-50 ng) or an equivalent volume of sterile water (as a negative control) into the cytoplasm of Stage V-VI oocytes.
-
Incubation : Incubate the injected oocytes for 2-4 days at 18°C in a modified Barth's solution (MBS) to allow for protein expression and trafficking to the plasma membrane.
-
Uptake Assay :
-
Prepare an uptake solution containing a known concentration of this compound and a radiolabeled tracer, typically [¹⁴C]this compound (e.g., 1 mM total this compound with 1 µCi/mL [¹⁴C]this compound).
-
Transfer groups of oocytes (n=10-15 per group) to the uptake solution and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
To terminate the assay, rapidly wash the oocytes multiple times (e.g., 3-5 times) in ice-cold, this compound-free buffer to remove external radioactivity.
-
-
Quantification :
-
Lyse individual oocytes in a scintillation vial with a detergent solution (e.g., 10% SDS).
-
Add scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis : Calculate the rate of this compound uptake (e.g., in pmol/oocyte/min). Compare the uptake in UT-expressing oocytes to water-injected controls to determine the specific transport activity. Phloretin or other inhibitors can be added to the uptake solution to confirm facilitated transport.
Western Blotting for UT Protein Abundance
Objective : To detect and quantify the amount of a specific this compound transporter protein in tissue or cell lysates.
Protocol :
-
Sample Preparation (from Kidney Medulla) :
-
Dissect and homogenize the kidney inner medulla in an ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.
-
Sonicate the lysate briefly to shear genomic DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Protein Quantification : Determine the total protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
SDS-PAGE :
-
Denature a standardized amount of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol). Note: For multi-pass transmembrane proteins like UTs, boiling may cause aggregation; incubation at 70°C for 10 minutes can be an alternative.
-
Load the samples onto a polyacrylamide gel (e.g., 10% gel) and separate the proteins by size via electrophoresis.
-
-
Protein Transfer : Electrophoretically transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking : Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20, TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation :
-
Incubate the membrane with a primary antibody specific to the target this compound transporter (e.g., rabbit anti-UT-A1) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.
-
Wash the membrane thoroughly with TBST (e.g., 3 x 10 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis : Quantify the band intensity using densitometry software. Normalize the signal to a loading control protein (e.g., β-actin or GAPDH) to compare protein abundance across samples.
Immunohistochemistry (IHC) for UT Localization
Objective : To visualize the cellular and subcellular location of a this compound transporter within a tissue section.
Protocol :
-
Tissue Preparation :
-
Fix the kidney by perfusion with a fixative like 4% paraformaldehyde (PFA).
-
Dissect the tissue and postfix by immersion in the same fixative.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
-
Sectioning : Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration : Remove the paraffin from the sections using xylene and rehydrate them through a graded series of ethanol to water.
-
Antigen Retrieval : To unmask the antigenic epitopes, perform heat-induced epitope retrieval (HIER) by boiling the slides in a retrieval buffer (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) for 10-20 minutes.
-
Blocking :
-
Quench endogenous peroxidase activity by incubating sections in a hydrogen peroxide solution (e.g., 3% H₂O₂ in methanol) if using an HRP-based detection system.
-
Block non-specific binding sites by incubating with a blocking serum (e.g., normal goat serum) for 1 hour.
-
-
Primary Antibody Incubation : Incubate the sections with the primary antibody against the target this compound transporter overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection :
-
Wash the slides with buffer (e.g., PBS).
-
Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex (for chromogenic detection) or a fluorescently-labeled secondary antibody (for immunofluorescence).
-
-
Visualization :
-
For chromogenic detection, add a substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen. Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
For immunofluorescence, counterstain with a nuclear stain like DAPI.
-
-
Mounting and Imaging : Dehydrate, clear, and mount the slides with a coverslip. Image the sections using a light or fluorescence microscope.
Conclusion and Future Directions
The study of this compound transporters has fundamentally altered our understanding of renal physiology and revealed the multifaceted roles of this compound throughout the body. From their critical function in concentrating urine to their involvement in nitrogen salvaging, brain function, and cancer, UTs are key players in mammalian homeostasis. The detailed characterization of their regulation via signaling pathways like the vasopressin-cAMP-PKA axis has provided deep insights into cellular transport mechanisms.
For drug development professionals, the validation of this compound transporters as novel diuretic targets opens an exciting new avenue for treating fluid balance disorders. The development of "urearetics" promises a more targeted therapeutic approach that could circumvent the electrolyte disturbances common to conventional diuretics. Future research will undoubtedly focus on:
-
Translating the potent UT inhibitors discovered in preclinical studies into viable clinical candidates.
-
Further elucidating the complex roles of extra-renal this compound transporters in health and disease.
-
Exploring the intricate cross-talk between this compound transporters and other cellular pathways, particularly in the context of cancer metabolism and neurobiology.
The continued investigation into the biological significance of this compound transporters holds great promise for both fundamental science and the development of innovative new therapies.
The Demise of a "Vital Force": A Historical and Technical Perspective on the Wöhler Synthesis of Urea
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The theory of vitalism, which postulated that a "vital force" inherent to living organisms was necessary for the formation of organic compounds, was a dominant paradigm in the life sciences for centuries. This whitepaper provides a detailed historical and technical examination of the pivotal experiment that dealt a decisive blow to this theory: Friedrich Wöhler's 1828 synthesis of urea from inorganic reactants. We will delve into the historical context of vitalism, provide a detailed protocol for the Wöhler synthesis, and analyze the profound impact of this discovery on the trajectory of chemical and biological sciences. This document will also explore the nuanced view, often termed the "Wöhler myth," which suggests the overthrow of vitalism was a more gradual process than is often portrayed.
The Doctrine of Vitalism: A Historical Overview
Vitalism, in its various forms, has roots stretching back to antiquity, proposing that living organisms are fundamentally different from non-living matter due to the presence of a "vital spark" or "energy".[1] In the early 19th century, this concept was championed by prominent chemists like Jöns Jacob Berzelius, who argued that organic compounds, those derived from living things, could not be synthesized from inorganic materials.[1] This created a perceived chasm between the chemistry of the living and non-living worlds. The prevailing belief was that a "vital force" was an essential ingredient in the synthesis of complex organic molecules.
The Landmark Experiment: Friedrich Wöhler's Synthesis of this compound
In 1828, the German chemist Friedrich Wöhler, a former student of Berzelius, conducted an experiment that would become a cornerstone of modern organic chemistry.[2] While attempting to synthesize ammonium (B1175870) cyanate (B1221674) by reacting silver cyanate with ammonium chloride, he unexpectedly obtained crystals that were identical to this compound, a well-known organic compound isolated from urine.[3][4] This was the first documented instance of an organic compound being synthesized from purely inorganic starting materials, directly challenging the core tenet of vitalism.[4] Wöhler famously wrote to Berzelius, "I must tell you that I can make this compound without the need of kidneys, either man or dog."[5]
Chemical Reactions
Wöhler's synthesis can be represented by the following chemical reactions. He demonstrated the reaction using different sets of reactants, including lead cyanate and ammonia (B1221849), as well as silver cyanate and ammonium chloride.[2]
The reaction with lead cyanate and ammonia proceeds as follows:
-
Double Displacement: Lead(II) cyanate reacts with aqueous ammonia to form lead(II) hydroxide (B78521) and ammonium cyanate.[2][5] Pb(OCN)₂ + 2NH₃ + 2H₂O → Pb(OH)₂ + 2NH₄(OCN)
-
Isomerization: The unstable ammonium cyanate, when heated, rearranges to form this compound.[2][5] NH₄(OCN) → (NH₂)₂CO
A common modern demonstration of this synthesis utilizes potassium cyanate and ammonium chloride.[2]
Quantitative Data
Historical records of Wöhler's original experiment do not provide detailed quantitative data such as molar equivalents and yields. However, modern reproductions of the experiment offer insight into the practical aspects of the synthesis. The following table summarizes the reactants used in a typical laboratory reproduction of the Wöhler synthesis.
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Potassium Cyanate | KOCN | 81.12 | 2.0 | 0.0247 |
| Ammonium Sulfate (B86663) | (NH₄)₂SO₄ | 132.14 | 2.0 | 0.0151 |
Experimental Protocols
The following is a detailed methodology for a modern reproduction of the Wöhler synthesis of this compound, adapted from established laboratory procedures.
Objective: To synthesize this compound from inorganic reactants and to purify the product by recrystallization.
Materials:
-
Potassium cyanate (KOCN)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Distilled water
-
Evaporating dish
-
400 mL beaker
-
Hot plate
-
Glass stirring rod
-
Filter paper
-
Funnel
-
Melting point apparatus
Procedure:
-
Reaction Setup: In an evaporating dish, combine 2.0 g of potassium cyanate and 2.0 g of ammonium sulfate. Add 15 mL of distilled water.[6]
-
Heating: Place the evaporating dish on top of a 400 mL beaker that is approximately half-full of water. Heat the beaker on a hot plate until the water boils gently. This creates a steam bath to heat the contents of the evaporating dish.[6]
-
Dissolution and Evaporation: Stir the mixture in the evaporating dish with a glass rod until all the solids have dissolved. Continue heating on the steam bath until all the water in the evaporating dish has evaporated, which should take about 30 minutes.[6] The heating process facilitates the conversion of ammonium cyanate to this compound.
-
Initial Purification: After the water has evaporated, a solid residue will remain. Allow the evaporating dish to cool.
-
Recrystallization: Add 5 mL of ethanol to the solid residue and heat gently to dissolve the this compound. Gravity filter the hot solution to remove any insoluble impurities. Wash the filter paper with a small amount of hot ethanol.
-
Crystallization: Evaporate the ethanol from the filtrate by gentle heating until crystals of this compound begin to form. Allow the solution to cool to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the this compound crystals by vacuum filtration and wash them with a small amount of cold ethanol. Allow the crystals to air dry completely.
-
Characterization: Determine the melting point of the synthesized this compound. The literature melting point of this compound is 132.7 °C.
Challenging a Paradigm: The Logical Flow
Wöhler's synthesis of this compound created a logical inconsistency for the theory of vitalism, paving the way for the development of organic chemistry as a discipline based on the same fundamental principles as inorganic chemistry.
Caption: Logical flow from Vitalism to modern Organic Chemistry.
The "Wöhler Myth" and the Gradual Decline of Vitalism
While Wöhler's synthesis of this compound is often presented as the single event that shattered the theory of vitalism, historical analysis suggests a more nuanced reality.[5] The term "Wöhler myth" refers to the oversimplification of the impact of his discovery. It is argued that Wöhler himself did not initially set out to disprove vitalism and that the theory's decline was a more gradual process.[5] Indeed, vitalistic ideas persisted in some scientific circles for several decades after 1828. However, Wöhler's experiment undeniably provided the first strong piece of evidence that organic compounds could be synthesized in the laboratory, opening the door for further research that would ultimately lead to the demise of vitalism as a scientific theory.
Conclusion
Friedrich Wöhler's synthesis of this compound from inorganic reactants stands as a landmark achievement in the history of science. It was a critical turning point that challenged a long-held philosophical and scientific doctrine, paving the way for the unification of organic and inorganic chemistry under a common set of principles. While the overthrow of vitalism was not instantaneous, Wöhler's elegant and unexpected discovery provided the foundational experiment upon which the modern field of organic chemistry was built. For researchers and professionals in drug development, this historical perspective underscores the importance of empirical evidence in challenging established paradigms and the profound impact that a single, well-executed experiment can have on the course of scientific progress.
References
Solubility of Urea in Aqueous Buffers: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the solubility of urea in common aqueous buffer systems utilized in research, drug development, and various scientific applications. While this compound exhibits high solubility in water, its behavior in buffered solutions is critical for the formulation of reagents, protein denaturation studies, and drug delivery systems. This document outlines the key factors influencing this compound's solubility, presents available qualitative and semi-quantitative data, and provides a detailed experimental protocol for determining the precise solubility of this compound in specific buffer systems. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, a simple organic compound with the chemical formula CO(NH₂)₂, is a widely used reagent in molecular biology, biochemistry, and the pharmaceutical industry.[1] Its primary applications in these fields stem from its ability to act as a powerful protein denaturant, disrupting noncovalent bonds and increasing the solubility of certain proteins.[1] this compound is frequently used in high concentrations, often up to 8 M or even 10 M, in buffers for applications such as protein purification under denaturing conditions, isoelectric focusing, and 2D gel electrophoresis.[1][2]
Understanding the solubility limits of this compound in different aqueous buffers is paramount for preparing stable, effective, and reliable solutions. Factors such as buffer composition, concentration, pH, and temperature can significantly influence the maximum achievable concentration of dissolved this compound. This guide aims to provide a comprehensive resource on this topic.
Factors Influencing this compound Solubility in Aqueous Buffers
The solubility of this compound in aqueous solutions is governed by a complex interplay of intermolecular forces, primarily hydrogen bonding with water molecules.[1] The presence of buffer components can modulate these interactions, thereby affecting this compound's solubility.
Temperature
The dissolution of this compound in water is an endothermic process, meaning that its solubility increases with temperature.[3] This principle generally extends to buffered solutions. However, it is crucial to note that heating this compound solutions, particularly above 30°C, can lead to the formation of cyanate, which can cause unwanted carbamylation of proteins.[2][4] Therefore, while gentle warming can aid in dissolving high concentrations of this compound, prolonged heating at elevated temperatures should be avoided.[2][4]
pH
This compound itself is a neutral molecule in solution. Studies on the stability of this compound indicate that it is most stable in the pH range of 4 to 8.[5][6] While pH itself may not drastically alter the solubility of this compound within this stable range, significant deviations to more acidic or basic conditions can influence the degradation rate of this compound, which could indirectly affect the long-term stability of concentrated this compound solutions.
Buffer Composition and Concentration
-
Tris Buffers: Tris-HCl buffers are widely used in conjunction with high concentrations of this compound (e.g., 8 M) for protein denaturation and solubilization.[4][7] This widespread use implies a very high solubility of this compound in Tris buffers. The pH of Tris buffers is known to be temperature-dependent, which should be a consideration when preparing these solutions.[8]
-
Phosphate (B84403) Buffers: Phosphate buffers are another common choice in biological research. While specific solubility limits are not well-documented, studies on the stability of this compound in the presence of phosphoric acid and phosphate salts suggest good compatibility.[9][10]
-
Acetate (B1210297) Buffers: Research on the solubility of this compound in the presence of acetic acid and in eutectic mixtures with sodium acetate trihydrate indicates that this compound can be dissolved in acetate-containing systems.[11][12] However, specific solubility data for standard aqueous acetate buffers is limited.
The concentration of the buffer itself can also play a role. Higher ionic strength from concentrated buffer salts could potentially influence the water activity and, consequently, the solubility of this compound.
Quantitative Solubility Data
A comprehensive search of the scientific literature reveals a notable lack of systematically compiled quantitative data for the solubility of this compound in common aqueous buffers (e.g., phosphate, Tris, acetate) across a range of concentrations, pH values, and temperatures. The majority of available information focuses on the use of this compound in buffer formulations for specific applications, such as protein denaturation, rather than determining its maximum solubility.
The following table summarizes the qualitative and semi-quantitative information gathered:
| Buffer System | pH Range | Temperature | Reported this compound Concentration/Solubility | Notes |
| Tris-HCl | ~7.0 - 9.5 | Room Temp. | Commonly used at 8 M; up to 10 M reported.[1][13] | High solubility is inferred from its widespread use as a denaturant. The pH of Tris buffers is temperature-dependent.[8] |
| Phosphate | ~6.0 - 8.0 | 25°C - 60°C | This compound is stable in phosphate buffer at pH 6.0.[10] | Specific solubility limits are not well-documented. |
| Acetate | ~4.0 - 6.0 | Not specified | A eutectic mixture with sodium acetate trihydrate has been studied.[11][14] | Data for standard aqueous acetate buffers is limited. |
| Citrate (B86180) | ~5.0 - 6.0 | Room Temp. | 8 M this compound solutions buffered with 0.1 M sodium citrate are used.[10] | Used in stability studies of this compound solutions. |
Given the scarcity of direct comparative data, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific buffer system and under their experimental conditions.
Experimental Protocol for Determining this compound Solubility
The following is a generalized protocol for determining the equilibrium solubility of this compound in a specific aqueous buffer. This method is adapted from standard protocols for solubility determination.[15]
Materials
-
High-purity this compound
-
Buffer components (e.g., Tris base, phosphoric acid salts, acetic acid, sodium acetate)
-
Deionized or distilled water
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Method for quantifying this compound concentration (e.g., refractometry, spectrophotometric assay after enzymatic reaction, or HPLC)
Procedure
-
Buffer Preparation: Prepare the desired aqueous buffer at the target concentration and pH. Ensure the pH is accurately measured and adjusted at the intended experimental temperature.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the prepared buffer in a sealed container (e.g., a screw-cap vial or flask). The amount of excess this compound should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to conduct preliminary time-course experiments to determine the minimum time required to reach a plateau in the dissolved this compound concentration.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved this compound. Carefully collect the supernatant for analysis.
-
Filtration: Filter the solution using a syringe filter with a pore size that will retain the undissolved solid (e.g., 0.22 µm or 0.45 µm).
-
-
Quantification: Determine the concentration of this compound in the clear supernatant. The chosen method of quantification should be validated for accuracy and precision in the specific buffer matrix.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific buffer under the tested conditions. The experiment should be performed in triplicate to ensure reproducibility.
Visualizations
Logical Workflow for Solubility Determination
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ureaknowhow.com [ureaknowhow.com]
- 6. Effects of this compound on the microstructure and phase behavior of aqueous solutions of polyoxyethylene surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial strain proteome sample preparation | The Pan Lab [thepanlab.com]
- 8. The Solubility of this compound in Water. | Semantic Scholar [semanticscholar.org]
- 9. ureaknowhow.com [ureaknowhow.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. connectsci.au [connectsci.au]
An In-depth Technical Guide to the Safe Handling of Laboratory-Grade Urea
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for the use of laboratory-grade urea. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound, also known as carbamide, is an organic compound with the chemical formula CO(NH₂)₂.[1][2][3] It is a white, crystalline solid or powder.[2][4] While generally considered to have low toxicity to humans, understanding its properties is essential for safe handling.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | CH₄N₂O | [5] |
| Molecular Weight | 60.06 g/mol | [5] |
| Appearance | White crystalline powder or solid | [2][4][6] |
| Odor | Odorless to slight ammonia-like | [1][3][7] |
| Melting Point | 133 to 135 °C (271 to 275 °F) | [1][4] |
| Boiling Point | Decomposes upon heating | [1][4] |
| Solubility in Water | Highly soluble (545 g/L at 25 °C) | [1][2] |
| Density | 1.32 g/cm³ | [1][2] |
| pH | 7.5-9.5 (10% aqueous solution) | [5] |
| Vapor Pressure | 1.25 mmHg @ 25 °C | [5] |
Hazard Identification and Risk Assessment
Laboratory-grade this compound is generally considered to have low acute toxicity for mammals but can pose hazards under certain conditions.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4][7][8]
-
Inhalation: Inhalation of this compound dust can cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[4][7][9]
-
Skin Contact: Prolonged or repeated contact may cause skin irritation, redness, and itching.[1][4][7][9]
-
Eye Contact: this compound dust or solutions can cause serious eye irritation, resulting in redness, pain, and watering.[4][7][9][10]
-
Ingestion: Ingestion of large amounts may lead to gastrointestinal irritation, with symptoms including nausea, vomiting, and diarrhea.[4][9][11]
Thermal Decomposition: When heated above its melting point, this compound decomposes.[1][4][12] At approximately 152 °C, it can form ammonium (B1175870) cyanate, and at higher temperatures, it breaks down into ammonia (B1221849) and isocyanic acid.[12][13] In the event of a fire, toxic and irritating gases such as oxides of nitrogen, ammonia, and carbon monoxide may be generated.[4][5][9]
Incompatible Materials: this compound should be kept away from strong oxidizing agents, sodium hypochlorite, sodium nitrate, and nitrites, as these mixtures can be hazardous.[5][9][11]
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for this compound. The LD₅₀ (Lethal Dose, 50%) is the dose required to be fatal to 50% of a tested population.
Table 2: Acute Oral Toxicity of this compound
| Test Animal | Route of Administration | LD₅₀ / LDLo Value | References |
| Rat | Oral | 8471 mg/kg | [9] |
| Rat | Oral | 14,300 mg/kg | [14] |
| Mouse | Oral | 11,000 mg/kg | [15] |
| Mouse | Oral | 11,500 mg/kg | [14] |
| Cattle | Oral | 510 mg/kg | [14] |
| Dog | Oral | 3,000 mg/kg (LDLo) | [14] |
| Goat/Sheep | Oral | 511 mg/kg (LDLo) | [14] |
| Rabbit | Oral | 10,000 mg/kg (LDLo) | [14] |
LDLo (Lowest Published Lethal Dose)
Safety and Handling Precautions
A systematic approach to hazard control should be implemented to minimize risks associated with handling this compound.
Hierarchy of Controls
The hierarchy of controls is a framework for prioritizing risk mitigation strategies from most to least effective.
Caption: Hierarchy of controls for mitigating risks associated with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling laboratory-grade this compound.
-
Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to protect against dust and splashes.[5][9][16][17]
-
Skin Protection: A fully buttoned laboratory coat and chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[9][16][17]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator (e.g., N95 dust mask) should be used, especially if engineering controls are insufficient.[7][16][17]
Engineering Controls
-
Ventilation: Work with this compound powder in a well-ventilated area.[9] A chemical fume hood is recommended when weighing or handling large quantities of this compound powder to minimize inhalation of dust.[16]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the work area.[5][9]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4][9][16]
-
Skin Contact: Remove contaminated clothing. Immediately flush the affected skin with plenty of water for at least 15 minutes.[4][9][16] Get medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9][16] Seek immediate medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Do not induce vomiting unless directed by medical personnel.[4][9] Seek medical attention.
Spill and Leak Procedures
For small spills, dampen the solid material with water to prevent dust generation.[18] Carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[4][9] Avoid creating dust. The contaminated area should then be washed with a soap and water solution.[18] For large spills, evacuate the area and follow institutional emergency procedures.
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep it away from incompatible materials, heat, and moisture, as it is hygroscopic (absorbs moisture from the air).
-
Disposal: Dispose of waste this compound and contaminated materials in accordance with all local, state, and federal regulations.[4] Do not dispose of it in drains or waterways.[7]
Experimental Protocols
Standard Workflow for Handling Powdered this compound
The following diagram illustrates a standard workflow for safely handling powdered this compound in a laboratory setting.
Caption: General experimental workflow for handling this compound.
Representative Protocol: Acute Oral Toxicity (LD₅₀ Determination)
The LD₅₀ values presented in this guide are determined through standardized animal testing protocols. The following is a generalized methodology based on the OECD Test Guideline 423 (Acute Toxic Class Method), which is designed to estimate acute oral toxicity with a reduced number of animals compared to classical LD₅₀ tests.[1][2]
Objective: To determine the acute oral toxicity of a substance to classify it based on the Globally Harmonised System (GHS).[2]
Principle: A stepwise procedure is used where a small group of animals (typically three) of a single sex (usually females) is dosed at a defined level.[1] The outcome (mortality or survival) determines the dosage for the next step.
Methodology:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are selected. The animals are acclimatized to laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in appropriate cages. They are typically fasted before dosing to promote absorption of the substance.[5][9]
-
Dose Preparation: The test substance (this compound) is typically dissolved or suspended in a suitable vehicle, such as water. Doses are prepared shortly before administration.[2]
-
Administration: The substance is administered in a single dose by oral gavage.[9] The volume administered is based on the animal's body weight.[2]
-
Starting Dose Selection: A starting dose is chosen from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on existing information about the substance's toxicity.[9]
-
Stepwise Procedure:
-
Step 1: Three female animals are dosed at the selected starting level.
-
Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.[1]
-
Subsequent Steps:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
The procedure continues until a stopping criterion is met (e.g., mortality is observed at a certain dose, or no mortality is seen at the highest dose).
-
-
-
Data Analysis: The results are used to classify the substance into a specific GHS toxicity category rather than calculating a precise LD₅₀ value. The number of animals that die at specific dose levels determines the classification.
This protocol provides a framework for understanding how the quantitative toxicity data for chemicals like this compound are generated. It emphasizes a humane approach by minimizing the number of animals required for testing.[1]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 4. jocpr.com [jocpr.com]
- 5. ecetoc.org [ecetoc.org]
- 6. oecd.org [oecd.org]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. oecd.org [oecd.org]
- 9. tmi.utexas.edu [tmi.utexas.edu]
- 10. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 11. afd.calpoly.edu [afd.calpoly.edu]
- 12. ehso.emory.edu [ehso.emory.edu]
- 13. Chemical Safety Lecture Hierarchy Of Control - Edubirdie [edubirdie.com]
- 14. blog.creliohealth.com [blog.creliohealth.com]
- 15. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 17. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 18. enamine.net [enamine.net]
The Dance of Molecules: An In-depth Technical Guide to the Fundamental Interactions of Urea with Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the intricate interactions between urea and water molecules. Understanding this relationship is pivotal for numerous applications, from elucidating the mechanisms of protein denaturation to optimizing drug formulations. This document delves into the core principles governing these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.
The Nature of this compound-Water Interactions: A Tale of Two Molecules
This compound's interaction with water is a subject of ongoing scientific discussion, with research pointing to a complex interplay of hydrogen bonding and structural effects. At its core, the debate revolves around whether this compound acts as a "structure-breaker" or a "structure-maker" for water's intricate hydrogen-bond network.
Current evidence suggests that this compound's effect is more nuanced than either of these simple labels would imply. While some studies indicate that this compound can disrupt the tetrahedral hydrogen bonding of water, others suggest it can seamlessly integrate into the water network by substituting for a water dimer without significant structural rearrangement.[1][2] Molecular dynamics simulations have shown that while this compound does not drastically alter the local tetrahedral structure of water, it can lead to a stiffening of the water network, resulting in slower diffusion of water molecules.[2][3] This suggests that this compound's influence is not a simple disruption but a subtle modification of water's dynamic properties.
A key aspect of the this compound-water interaction is the formation of hydrogen bonds. This compound, with its carbonyl group and two amine groups, can act as both a hydrogen bond donor and acceptor. This allows it to form multiple hydrogen bonds with surrounding water molecules.[4] Some studies propose the formation of specific this compound-water complexes, where a small fraction of water molecules become strongly immobilized by this compound, exhibiting significantly slower orientational dynamics than bulk water.[1][5]
Quantitative Insights into this compound-Water Systems
To provide a clearer picture of the physicochemical changes occurring in this compound-water solutions, the following tables summarize key quantitative data from various experimental and computational studies.
Table 1: Thermodynamic Parameters of this compound Dissolution in Water
| Thermodynamic Parameter | Value | Conditions | Reference |
| Enthalpy of Dissolution (ΔH°) | +15.29 ± 0.03 kJ/mol | 298.15 K | [6] |
| ~13 kJ/mol | General Chemistry Lab | [7] | |
| Gibbs Free Energy of Dissolution (ΔG°) | -1.75 kJ/mol | Standard Conditions | [8][9] |
| Entropy of Dissolution (ΔS°) | 62.59 J/mol·K | Standard Conditions | [8] |
| Enthalpy of Crystallization | 11.39 kJ/mol | 80% methanol/20% water | [10] |
Table 2: Dynamic Properties of this compound-Water Mixtures
| Property | Observation | This compound Concentration | Technique | Reference |
| Water Reorientation Time | Similar to bulk water for the majority of molecules | Up to 8 M | Mid-infrared pump-probe spectroscopy | [1][5] |
| >6 times slower for a small fraction of water molecules | - | Mid-infrared pump-probe spectroscopy | [1][5] | |
| Water Self-Diffusion | Reduced by 40% | 8 M | Molecular Dynamics | [11] |
| This compound Diffusion Coefficient | 2.2 x 10⁻⁹ m²/s | 37°C | Calculation | [12] |
| 1.382 x 10⁻⁹ m²/s | 25°C | Various | [13] | |
| Hydrogen Bond Lifetime (Water-Water) | Increases | 0.05 - 0.25 mole fraction | Molecular Dynamics | [3] |
Unraveling the Mechanisms: The Role of this compound in Protein Denaturation
This compound's ability to denature proteins is one of its most significant and studied properties. Two primary mechanisms have been proposed to explain this phenomenon: the direct mechanism and the indirect mechanism. The current consensus is that both mechanisms likely contribute to the denaturation process.[14][15][16]
The Direct Mechanism: A Head-on Interaction
The direct mechanism posits that this compound molecules interact directly with the protein.[17] This involves the formation of hydrogen bonds between this compound and the protein's peptide backbone and polar side chains.[14][18] Furthermore, this compound can favorably interact with nonpolar side chains through dispersion forces.[14] These direct interactions stabilize the unfolded state of the protein by providing a more favorable solvation environment for the exposed protein residues than water alone.[14]
The Indirect Mechanism: Altering the Solvent Environment
The indirect mechanism suggests that this compound denatures proteins by altering the structure and dynamics of the surrounding water.[17] By disrupting water's hydrogen bond network, this compound weakens the hydrophobic effect, which is a major driving force for protein folding.[11][16] This makes it energetically less costly for hydrophobic residues to become exposed to the solvent, thereby favoring the unfolded state. Molecular dynamics simulations have shown that in the presence of this compound, water self-diffusion is reduced, indicating a change in the water structure that facilitates the breakdown of the protein's native conformation.[11][16]
The following diagram illustrates the interplay between the direct and indirect mechanisms of this compound-induced protein denaturation.
Caption: Interplay of direct and indirect mechanisms in this compound-induced protein denaturation.
Experimental Protocols for Studying this compound-Water Interactions
A variety of experimental and computational techniques are employed to investigate the interactions between this compound and water. Below are detailed methodologies for some of the key experiments cited in this guide.
Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insights into the dynamic behavior of this compound-water systems.
-
System Setup: A simulation box is created containing a defined number of this compound and water molecules at a specific concentration. For example, a system could consist of a total of 500 molecules with this compound mole fractions ranging from 0.05 to 0.25.[3]
-
Force Fields: Appropriate force fields are chosen to describe the interactions between atoms. For instance, the GROMOS96 force field can be used for this compound in conjunction with the Simple Point Charge (SPC) model for water.[19]
-
Equilibration: The system is first equilibrated under NVT (constant number of particles, volume, and temperature) conditions, followed by further equilibration under NPT (constant number of particles, pressure, and temperature) conditions to bring the system to the desired temperature and pressure.[20]
-
Production Run: After equilibration, a production run is performed to collect data on the trajectories of all atoms over a certain period.
-
Analysis: The collected data is then analyzed to calculate various properties, such as radial distribution functions, hydrogen bond lifetimes, diffusion coefficients, and rotational correlation functions.[3]
The logical workflow for a typical MD simulation study is depicted below.
Caption: Workflow for a molecular dynamics simulation of this compound-water interactions.
Neutron Diffraction with Isotopic Substitution (NDIS)
NDIS is a powerful technique for determining the atomic-scale structure of liquids and disordered systems.
-
Sample Preparation: Samples of this compound dissolved in water are prepared with different isotopic compositions of hydrogen (H/D) and nitrogen (¹⁴N/¹⁵N).[4][21]
-
Data Collection: Neutron diffraction patterns are collected for each isotopically labeled sample using a neutron diffractometer.[4] The SANDALS instrument at the ISIS Neutron and Muon Source is an example of a diffractometer used for such studies.[22]
-
Data Analysis: The diffraction data from the different isotopic samples are combined and analyzed to extract the partial structure factors and, subsequently, the site-site radial distribution functions (RDFs). The Empirical Potential Structure Refinement (EPSR) procedure is often used to generate a three-dimensional model of the liquid structure that is consistent with the experimental data.[4][22]
-
Interpretation: The RDFs provide detailed information about the average distances and coordination numbers between different atomic species, revealing insights into the hydrogen bonding and overall structure of the solution.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to probe the local environment and dynamics of molecules in solution.
-
Sample Preparation: Solutions of this compound in water (or D₂O) are prepared at various concentrations.[23][24] For studying protein denaturation, the protein of interest is dissolved in a this compound-water solution.[25]
-
¹H NMR: One-dimensional ¹H NMR spectra are acquired to observe the chemical shifts of this compound and water protons.[26][27] Changes in chemical shifts can provide information about changes in the hydrogen-bonding environment.[23]
-
Relaxation Dispersion (MRD): ¹⁷O and ²H MRD experiments can be performed to probe the dynamics of water and this compound molecules in the solvation shell of a protein during denaturation.[25]
-
Data Analysis: Spectral peaks are assigned, and their chemical shifts, intensities, and relaxation rates are analyzed to extract information about molecular interactions and dynamics.[23][25] For quantitative analysis, the integral of the this compound NMR signal can be compared to the water signal as a concentration reference.[24]
Calorimetry
Calorimetry is used to measure the heat changes associated with physical and chemical processes, such as the dissolution of this compound in water.
-
Differential Scanning Calorimetry (DSC): DSC can be used to study the thermodynamics of protein unfolding in the presence of this compound. Protein samples are prepared in various this compound concentrations, and the heat capacity is measured as a function of temperature.[28]
-
Isothermal Titration Calorimetry (ITC): While not explicitly detailed in the search results for this compound-water interactions, ITC is a powerful technique to measure the heat of binding between molecules and could be applied to study this compound-protein interactions.
-
Reaction Calorimetry: This technique can be used to monitor the heat released during processes like crystallization from a this compound-water solution. A thermal energy balance model is developed to analyze the crystallization process.[10]
-
Coffee Cup Calorimetry (for dissolution enthalpy): A simple coffee cup calorimeter can be used to measure the enthalpy of dissolution of this compound in water. The temperature change of the water upon dissolving a known mass of this compound is measured.[7][29] The heat absorbed or released is calculated using the formula q = mcΔT.[29]
The experimental workflow for determining the enthalpy of dissolution using a coffee cup calorimeter is outlined below.
Caption: Experimental workflow for coffee cup calorimetry to determine the enthalpy of dissolution of this compound.
This compound and the Hofmeister Series: A Broader Context
The behavior of this compound can also be understood within the broader context of the Hofmeister series, which ranks ions based on their ability to salt out or salt in proteins.[30] Ions are classified as kosmotropes ("structure-makers") or chaotropes ("structure-breakers").[30] this compound, like chaotropic ions, acts as a denaturant.[17] The Hofmeister series effects are thought to arise from specific interactions between ions and proteins, as well as between ions and the water molecules in the protein's hydration shell.[31] While the exact mechanism is still debated, it involves a balance of interactions with nonpolar groups (salting-out) and the peptide backbone (salting-in).[31]
Implications for Drug Development
The fundamental interactions of this compound with water and biomolecules have significant implications for drug development:
-
Solubility Enhancement: this compound's ability to disrupt water structure and interact favorably with a variety of chemical groups can be exploited to increase the solubility of poorly soluble drugs.
-
Protein Formulation and Stability: Understanding how this compound affects protein stability is crucial for the formulation of protein-based therapeutics. While this compound itself is a denaturant, studying its effects can provide insights into the forces governing protein stability and help in the design of stabilizing excipients.
-
Drug Delivery: The principles governing this compound-water interactions can inform the design of drug delivery systems, particularly those involving hydrogels and other water-rich environments.
Conclusion
The interaction between this compound and water is a multifaceted phenomenon with profound implications across various scientific disciplines. While a complete, universally accepted model remains elusive, a combination of experimental and computational approaches has provided significant insights into the structural and dynamic consequences of dissolving this compound in water. This guide has synthesized key findings, presented quantitative data, and detailed experimental protocols to provide a solid foundation for researchers, scientists, and drug development professionals working with this important chemical system. Further research will undoubtedly continue to refine our understanding of this seemingly simple, yet remarkably complex, molecular dance.
References
- 1. pnas.org [pnas.org]
- 2. Molecular dynamics simulation of aqueous this compound solution: is this compound a structure breaker? | Semantic Scholar [semanticscholar.org]
- 3. bib.irb.hr:8443 [bib.irb.hr:8443]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on the structural dynamics of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. daneshyari.com [daneshyari.com]
- 10. Reaction calorimetric analysis of batch cooling crystallization processes: studies of this compound in supersaturated water–methanol solutions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. The molecular basis for the chemical denaturation of proteins by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brainly.com [brainly.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound-mediated protein denaturation: a consensus view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on Peptide Conformation in Water: Molecular Dynamics and Experimental Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nutrisoil.com.au [nutrisoil.com.au]
- 17. sciencing.com [sciencing.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structure and Dynamics of this compound/Water Mixtures Investigated by Vibrational Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.aip.org [pubs.aip.org]
- 23. A study of the interaction between TMAO and this compound in water using NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02475F [pubs.rsc.org]
- 24. Quantitative analysis of this compound in human urine and serum by 1H nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Water and this compound interactions with the native and unfolded forms of a β-barrel protein - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hmdb.ca [hmdb.ca]
- 27. researchgate.net [researchgate.net]
- 28. This compound-temperature phase diagrams capture the thermodynamics of denatured state expansion that accompany protein unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 29. wongchemistry.weebly.com [wongchemistry.weebly.com]
- 30. Hofmeister series - Wikipedia [en.wikipedia.org]
- 31. How Hofmeister ion interactions affect protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparing 8M Urea Solution for Protein Denaturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea, at a concentration of 8M, is a widely utilized chaotropic agent in biochemistry and molecular biology for the denaturation of proteins.[1] Its primary function is to disrupt the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for maintaining the native three-dimensional structure of proteins.[2][3] This process of unfolding proteins is a critical step in various applications, including the solubilization of inclusion bodies, protein purification under denaturing conditions, in-solution enzymatic digestion for mass spectrometry, and various electrophoretic techniques like SDS-PAGE, isoelectric focusing (IEF), and two-dimensional electrophoresis (2DE).[1][4]
The mechanism of this compound-induced denaturation is complex, involving both direct and indirect interactions with the protein.[2] this compound can directly interact with the peptide backbone and polar residues, stabilizing the unfolded state.[2][5] Indirectly, it alters the structure and dynamics of water, which weakens the hydrophobic effect that drives protein folding.[2]
This document provides detailed protocols for the preparation of an 8M this compound solution and its application in protein denaturation, along with important considerations to ensure experimental success and reproducibility.
Data Presentation
Table 1: Reagents and Materials for 8M this compound Solution Preparation
| Reagent/Material | Grade/Specification | Purpose |
| This compound | High-purity, molecular biology grade | Chaotropic agent for protein denaturation |
| Buffer Stock Solution (e.g., Tris-HCl, HEPES, PBS) | 1 M, pH 7.5-8.5 | Maintain a stable pH |
| Reducing Agent (e.g., DTT, β-mercaptoethanol) | Optional; for breaking disulfide bonds | Disrupts covalent disulfide bonds |
| Deionized/Milli-Q Water | High-purity | Solvent |
| pH meter | Calibrated | To accurately adjust the final pH |
| Magnetic stirrer and stir bar | To facilitate dissolution | |
| Volumetric flask | For accurate final volume preparation |
Table 2: Preparation of 100 mL 8M this compound Solution
| Component | Molecular Weight ( g/mol ) | Amount to Add | Final Concentration |
| This compound | 60.06 | 48.05 g | 8 M |
| 1 M Tris-HCl, pH 8.0 | - | 10 mL | 100 mM |
| Deionized Water | - | Bring to a final volume of 100 mL | - |
Table 3: Common Buffer Systems for 8M this compound Solutions
| Buffer Component | Typical Concentration Range | Recommended pH Range | Notes |
| Tris-HCl | 50-100 mM | 7.5 - 8.5 | Commonly used for general protein work. |
| Sodium Phosphate | 50-100 mM | 6.5 - 7.5 | Can be used for specific applications like His-tagged protein purification.[6] |
| HEPES | 20-50 mM | 7.0 - 8.0 | Often preferred for its minimal pH shift with temperature changes. |
| Ammonium Bicarbonate (Ambic) | 50-400 mM | 7.8 - 8.5 | Volatile buffer, suitable for samples intended for mass spectrometry.[7] |
Experimental Protocols
Protocol 1: Preparation of 8M this compound Stock Solution
Materials:
-
High-purity solid this compound
-
Appropriate buffer (e.g., Tris-HCl, HEPES, PBS)[8]
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
pH meter
Procedure:
-
Weighing this compound: On the day of the experiment, weigh out the required amount of solid this compound. For 100 mL of 8M this compound solution, use 48.05 g of this compound.[9]
-
Dissolution: In a beaker, add the weighed this compound to a volume of your chosen buffer that is less than the final desired volume (e.g., 60-70 mL for a 100 mL final volume). Place the beaker on a magnetic stirrer. The dissolution of this compound is an endothermic process, causing the solution to become cold.[4] Gentle stirring at room temperature will facilitate dissolution.
-
Warming (Optional and with Caution): To aid dissolution, you can warm the solution in a water bath set to no higher than 30°C.[4] Crucially, do not heat the this compound solution above 30-35°C. Higher temperatures can lead to the formation of isocyanate, which can cause irreversible carbamylation of the protein, interfering with downstream applications.[4][8][10]
-
Final Volume Adjustment: Once the this compound is completely dissolved, transfer the solution to a volumetric flask and add the buffer to reach the final desired volume.
-
pH Adjustment: Verify the pH of the final solution using a calibrated pH meter and adjust if necessary.
-
Fresh Preparation: this compound solutions should always be prepared fresh on the day of use.[4] This is critical to minimize the concentration of reactive cyanate (B1221674) ions that can accumulate upon standing and lead to protein carbamylation.[4]
Protocol 2: Protein Denaturation with 8M this compound
Materials:
-
Purified protein solution
-
Freshly prepared 8M this compound solution
-
Reducing agent (e.g., DTT or β-mercaptoethanol, optional)
Procedure:
-
Sample Preparation: The protein sample can be a purified protein solution or a cell pellet. For a cell pellet, you can directly add the 8M this compound lysis buffer (e.g., 1 mL of 8M this compound solution per 0.1 g of wet cell paste).[4]
-
Addition of this compound Solution: Add the 8M this compound solution to the protein sample to achieve the desired final this compound concentration. This can be done by adding a concentrated this compound solution to the protein or by dialyzing the protein against a buffer containing 8M this compound.[8] When adding the this compound solution, do so slowly while gently mixing to avoid protein precipitation.[8]
-
Addition of Reducing Agent (Optional): If the protein contains disulfide bonds that need to be broken, add a reducing agent such as DTT to a final concentration of 5-10 mM.[3]
-
Incubation: The incubation time required for complete denaturation is protein-dependent and can range from a few minutes to several hours.[8] For many proteins, incubation for 1-3 hours at room temperature is sufficient.[8] In some cases, an overnight incubation may be necessary.[8] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific protein.
-
Downstream Processing: After denaturation, the protein solution is ready for downstream applications such as enzymatic digestion, electrophoresis, or chromatography. For applications like trypsin digestion, the this compound concentration typically needs to be diluted to below 2M for optimal enzyme activity.[3]
Mandatory Visualization
Caption: Experimental workflow for preparing 8M this compound solution and denaturing proteins.
Caption: Conceptual diagram of protein denaturation by 8M this compound.
Safety Precautions
This compound is generally considered a low-hazard chemical, but appropriate safety measures should always be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound solutions.[11][12]
-
Inhalation: Avoid inhaling this compound dust.[13] Handle solid this compound in a well-ventilated area or a fume hood.
-
Skin and Eye Contact: this compound solutions can cause skin and eye irritation.[13] In case of contact, rinse the affected area thoroughly with water.[11][13]
-
Storage: Store solid this compound in a cool, dry place.[14] As mentioned, always prepare this compound solutions fresh for use.
-
Disposal: Dispose of this compound solutions in accordance with local regulations.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Protein is not fully denatured | The protein is highly stable or aggregated. | - Increase the incubation time.[8]- Consider using a stronger denaturant like 6M Guanidinium Hydrochloride (GdnHCl).[8]- For inclusion bodies, sonication may help with solubilization.[4][8]- Ensure a reducing agent is added if disulfide bonds are present.[8] |
| Protein precipitates upon addition of this compound | The protein is aggregating before complete unfolding. | - Add the this compound solution to the protein sample slowly while gently mixing.[8]- Perform the denaturation at a lower temperature (e.g., 4°C), which may require a longer incubation time.[8] |
| Inconsistent results between experiments | - Use of old or improperly stored this compound solutions.- Inconsistent incubation times or temperatures. | - Always prepare fresh this compound solutions.[8]- Carefully control and document incubation time and temperature for each experiment.[8] |
| Artifacts in downstream analysis (e.g., mass spectrometry) | Carbamylation of the protein due to cyanate in the this compound solution. | - Use high-purity this compound and always prepare solutions fresh.[4][8]- Avoid heating this compound solutions above 30-35°C.[4][8] |
References
- 1. tribioscience.com [tribioscience.com]
- 2. The molecular basis for the chemical denaturation of proteins by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pnas.org [pnas.org]
- 6. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 8M this compound buffer for protein extraction - Protein and Proteomics [protocol-online.org]
- 11. hillbrothers.com [hillbrothers.com]
- 12. fishersci.com [fishersci.com]
- 13. davey.com [davey.com]
- 14. carlroth.com:443 [carlroth.com:443]
Application Notes: Protocol for Solubilizing Inclusion Bodies with Urea
Audience: Researchers, scientists, and drug development professionals.
I. Introduction and Principle of Urea-Mediated Solubilization
The overexpression of recombinant proteins in bacterial hosts, particularly Escherichia coli, is a fundamental technique in biotechnology and pharmaceutical development. A frequent consequence of high-level protein expression is the formation of dense, insoluble protein aggregates known as inclusion bodies (IBs). While posing a challenge for protein recovery, IBs are often a highly concentrated source of the target protein.[1] The effective solubilization of these aggregates is the first critical step towards obtaining pure, biologically active protein.
This compound, a potent chaotropic agent, is widely employed for the solubilization of inclusion bodies.[1][2] Inclusion bodies are primarily held together by non-covalent hydrophobic interactions and incorrect intermolecular disulfide bonds.[1] this compound disrupts the secondary and tertiary structures of proteins by interfering with these non-covalent interactions, leading to protein unfolding and dissociation of the aggregates.[1] At high concentrations, typically ranging from 6 M to 8 M, this compound effectively denatures the aggregated proteins, releasing them into a soluble, monomeric state.[1][3] This solubilization process is a prerequisite for the subsequent refolding step, where the denaturant is removed to allow the protein to adopt its native, functional conformation.[1]
II. Key Experimental Parameters
Successful solubilization of inclusion bodies with this compound is dependent on several critical parameters that often require empirical optimization for each specific protein:
-
This compound Concentration: This is the most critical factor. While 6-8 M this compound is commonly used for complete solubilization, some protocols advocate for milder conditions (e.g., 2 M this compound at an alkaline pH) to preserve native-like secondary structures within the inclusion body proteins, which may aid in subsequent refolding.[4][5][6]
-
pH: The effectiveness of this compound can be modulated by pH.[4] Alkaline pH (>9) can also act as a denaturant and is sometimes used in conjunction with lower this compound concentrations to achieve solubilization.[6]
-
Reducing Agents: For proteins containing cysteine residues, the addition of a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) is essential to break incorrect disulfide bonds that contribute to aggregation.[3][7]
-
Additives: Detergents like Triton X-100 are often included in wash buffers to remove contaminating membrane proteins and lipids, but they do not solubilize the inclusion body proteins themselves.[4][7] Other additives, such as L-arginine, can enhance solubilization and aid in preventing aggregation during refolding.[8]
-
Temperature and Incubation Time: Solubilization is typically performed at room temperature with stirring for 30 minutes to an hour, although overnight incubation may be necessary for particularly resistant inclusion bodies.[7]
III. Experimental Workflow Overview
The process of recovering active protein from inclusion bodies using this compound can be summarized in four main stages:
-
Cell Lysis and Inclusion Body Isolation: Bacterial cells are disrupted to release the inclusion bodies, which are then separated from the soluble cellular components by centrifugation.[1]
-
Inclusion Body Washing: This crucial step removes contaminating host proteins, nucleic acids, and lipids from the inclusion body pellet.[1]
-
This compound-Mediated Solubilization: The washed inclusion bodies are treated with a high concentration of this compound to denature and solubilize the target protein.[1]
-
Protein Refolding and Purification: The this compound is gradually removed to allow the protein to refold into its native conformation, followed by purification steps to isolate the active protein.[1]
Quantitative Data Summary
The following table summarizes the typical ranges for key quantitative parameters in the washing and solubilization of inclusion bodies with this compound, as cited in the literature. It is important to note that optimal conditions are protein-specific and require empirical determination.
| Parameter | Washing Step | Solubilization Step | Rationale and Remarks | References |
| This compound Concentration | 1–4 M | 6–9 M | Low this compound concentrations in washes help remove contaminants without prematurely solubilizing the target protein. High concentrations are required for complete denaturation and solubilization. | [2][4][7] |
| Detergent (Triton X-100) | 0.5–5% (v/v) | Not typically used | Removes membrane proteins and lipids from the inclusion body pellet. | [4][7] |
| Reducing Agent (DTT/BME) | 5–10 mM (optional) | 5–100 mM | Reduces incorrect disulfide bonds, crucial for proteins with cysteine residues. | [1][3][7] |
| pH | ~7.0–8.0 | ~8.0 (can be higher) | The effectiveness of this compound can be pH-dependent. Alkaline pH can assist in denaturation. | [4] |
| Temperature | 4°C | Room Temperature (or 4°C) | Washing is done at low temperatures to minimize protease activity. Solubilization is often more effective at room temperature. | [4] |
| Incubation Time | 30 minutes per wash | 30 minutes to overnight | Sufficient time is needed for effective removal of contaminants and complete solubilization. | [4][7] |
Detailed Experimental Protocol
This protocol outlines a general procedure for the isolation, washing, and solubilization of inclusion bodies from E. coli using this compound.
Materials and Reagents:
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)
-
Wash Buffer A (Lysis Buffer + 2 M this compound + 2% Triton X-100)
-
Wash Buffer B (Lysis Buffer without Triton X-100 and this compound)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 8 M this compound, 10 mM DTT, pH 8.0)
-
DNase I
-
High-speed refrigerated centrifuge
-
Tissue homogenizer or sonicator
Procedure:
1. Cell Lysis and Inclusion Body Isolation
-
Harvest the E. coli cell culture by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and determine the wet cell weight.[1]
-
Resuspend the cell pellet in 5-10 mL of ice-cold Lysis Buffer per gram of wet cell paste.[1]
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[1]
-
Disrupt the cells by sonication on ice. Perform several cycles of short bursts to avoid overheating the sample.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 20-30 minutes to reduce the viscosity of the lysate.[1]
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.[1]
-
Carefully decant and discard the supernatant containing the soluble proteins.[4]
2. Inclusion Body Washing
-
Resuspend the inclusion body pellet in Wash Buffer A using a tissue homogenizer or by pipetting. Use 4-6 mL of buffer per gram of original wet cell weight.[4]
-
Incubate with gentle agitation for 30 minutes at 4°C.
-
Centrifuge the suspension at 15,000 x g for 20 minutes at 4°C and discard the supernatant.[4]
-
Repeat the wash step with Wash Buffer A two more times.[4]
-
To remove residual detergent and this compound, resuspend the pellet in Wash Buffer B.[1]
-
Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant. The resulting pellet contains the washed inclusion bodies.
3. Solubilization of Inclusion Bodies
-
Resuspend the washed inclusion body pellet in Solubilization Buffer. The volume will depend on the size of the pellet and needs to be optimized, but a starting point is 5-10 mL per gram of initial wet cell pellet.
-
Stir the suspension at room temperature for 30-60 minutes. For inclusion bodies that are difficult to solubilize, this incubation can be extended or performed overnight at 4°C.[7]
-
After incubation, centrifuge the solution at high speed (e.g., 27,000 x g) for 15-30 minutes at 4°C to pellet any remaining insoluble material.[9]
-
Carefully collect the supernatant, which contains the solubilized, denatured protein.
-
The solubilized protein is now ready for subsequent refolding and purification steps. It is advisable to filter the supernatant through a 0.45 µm filter before further processing.
Visualizations
Caption: Workflow for Inclusion Body Solubilization with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein recovery from inclusion bodies of Escherichia coli using mild solubilization process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 8. Effects of solutes on solubilization and refolding of proteins from inclusion bodies with high hydrostatic pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Urea-PAGE in the Separation of Small Proteins and Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of proteins and peptides. For smaller analytes, typically those below 20 kDa, standard SDS-PAGE systems often provide suboptimal resolution. Urea-PAGE, a powerful alternative, incorporates this compound as a denaturing agent, which disrupts secondary structures and allows for separation based primarily on molecular weight and charge. This method is particularly advantageous for resolving small proteins and peptides that may migrate anomalously in other systems, providing sharper bands and improved separation.[1][2] The inclusion of this compound enhances the resolution of hydrophobic peptides and allows for the separation of proteins with subtle differences in size or charge.[3][4]
This document provides detailed protocols for two common this compound-PAGE systems: Tris-Tricine-Urea PAGE for general small protein and peptide separation, and Acid-Urea PAGE, which is specifically tailored for the analysis of cationic peptides.
Principle of this compound-PAGE
This compound disrupts the hydrogen bonds that stabilize the secondary and tertiary structures of proteins and peptides, leading to their denaturation.[5] In the presence of 6-8 M this compound, these molecules adopt a more linear conformation, minimizing the influence of their native shape on electrophoretic mobility.[6][7] Separation is then governed by the sieving effect of the polyacrylamide matrix, where mobility is a function of the molecule's size and intrinsic charge.[4] This results in a more accurate estimation of molecular weight and better resolution of small analytes.
Applications in Research and Drug Development
This compound-PAGE is a versatile technique with several applications in basic research and the pharmaceutical industry:
-
Purity Assessment of Synthetic Peptides: It is used to verify the purity of chemically synthesized peptides, a critical quality control step in drug development.[8]
-
Analysis of Antimicrobial Peptides (AMPs): Many AMPs are small, cationic peptides, making Acid-Urea PAGE an ideal method for their identification and characterization.[1]
-
Study of Protein Modifications: The high resolution of this compound-PAGE allows for the separation of proteins with small post-translational modifications that alter their charge or size.
-
Analysis of Protein Folding and Conformation: this compound gradient gel electrophoresis, a variation of this technique, can be employed to study the unfolding and stability of proteins.[5][9]
-
Characterization of Peptide Hormones and Neuropeptides: This method is suitable for analyzing small, biologically active peptides.
-
Quality Control in Biopharmaceutical Production: this compound-PAGE can be used to monitor the integrity and purity of peptide-based therapeutics during manufacturing.
Factors Affecting Separation in this compound-PAGE
The successful separation of small proteins and peptides by this compound-PAGE depends on several critical parameters. The interplay between this compound concentration, gel percentage, and the buffer system dictates the resolution and migration pattern of the analytes.
Caption: Key parameters influencing this compound-PAGE separation.
Experimental Protocols
Protocol 1: Tris-Tricine-Urea PAGE for Small Proteins and Peptides (1-30 kDa)
This protocol is adapted for the separation of small proteins and peptides in a denaturing environment. The Tris-Tricine buffer system provides better resolution for lower molecular weight analytes compared to traditional Glycine-based systems.[2][3]
Data Presentation: Gel Composition for Tris-Tricine-Urea PAGE
| Component | Stacking Gel (4%) | Separating Gel (10%) for >10 kDa peptides | Separating Gel (16.5%) for <10 kDa peptides |
| 40% Acrylamide/Bis-acrylamide (29:1) | 1.0 mL | 2.5 mL | 4.1 mL |
| Gel Buffer (3M Tris, 0.3% SDS, pH 8.45) | 2.5 mL | 3.3 mL | 3.3 mL |
| This compound | - | 4.8 g | 4.8 g |
| Glycerol (B35011) (optional, for sharper bands) | - | 1.0 g | 1.0 g |
| Deionized Water | 6.5 mL | to 10 mL | to 10 mL |
| 10% Ammonium Persulfate (APS) | 50 µL | 50 µL | 50 µL |
| TEMED | 10 µL | 5 µL | 5 µL |
Methodology
-
Gel Preparation:
-
Assemble clean glass plates and spacers.
-
Prepare the separating gel solution. Dissolve this compound in the gel buffer and water, warming slightly if necessary, then cool to room temperature.
-
Add the acrylamide solution and glycerol (if using).
-
Initiate polymerization by adding APS and TEMED, mix gently, and immediately pour the gel, leaving space for the stacking gel.
-
Overlay with water-saturated isobutanol and allow to polymerize for 30-60 minutes.
-
Remove the overlay and wash with deionized water.
-
Prepare the stacking gel solution, pour it on top of the separating gel, and insert the comb. Allow to polymerize for at least 30 minutes.
-
-
Sample Preparation:
-
Mix the protein/peptide sample with an equal volume of 2x Tris-Tricine sample buffer (100 mM Tris-HCl pH 6.8, 24% glycerol, 8% SDS, 0.02% Coomassie blue G-250, 200 mM DTT).
-
Heat the samples at 70-95°C for 5 minutes to ensure complete denaturation.[6]
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus.
-
Fill the inner and outer chambers with the appropriate running buffers (Cathode buffer: 0.1 M Tris, 0.1 M Tricine, 0.1% SDS; Anode buffer: 0.2 M Tris-HCl, pH 8.9).
-
Carefully load the samples into the wells.
-
Run the gel at a constant voltage, starting at a low voltage (e.g., 30V) until the samples enter the stacking gel, then increase to a higher voltage (e.g., 100-150V) for the separation.[3]
-
-
Staining:
-
Due to the small size of the analytes, peptides can be easily washed out of the gel during staining. Therefore, a fixing step is crucial.
-
Fix the gel in a solution of 50% methanol (B129727) and 10% acetic acid for at least 1 hour.
-
Stain the gel using a sensitive method such as silver staining or a Coomassie-based stain optimized for small peptides. Negative staining with zinc salts can also be effective.[10] For highly sensitive detection, Western blotting is recommended.[4]
-
Protocol 2: Acid-Urea (AU) PAGE for Cationic Peptides
This method is ideal for the separation of small, positively charged peptides, such as antimicrobial peptides.[1][11] The acidic pH ensures that these peptides maintain a net positive charge and migrate towards the cathode.
Data Presentation: Gel and Buffer Composition for Acid-Urea PAGE
| Component | Resolving Gel (15%) | Stacking Gel (7.5%) |
| This compound | 6.4 g | 1.2 g |
| 30% Acrylamide/0.8% Bis-acrylamide | 10.66 mL | 1.0 mL |
| Glacial Acetic Acid | 2.66 mL | 0.5 mL |
| Deionized Water | 5.32 mL | 1.5 mL |
| 10% Ammonium Persulfate (APS) | 0.4 mL | 150 µL |
| TEMED | 60 µL | 30 µL |
| Running Buffer | 5% Acetic Acid | |
| Sample Buffer | 9 M this compound, 5% Acetic Acid, Methyl Green (tracking dye) |
Methodology
-
Gel Preparation:
-
Assemble the gel cassette.
-
Prepare the resolving gel solution by dissolving this compound in the water and acetic acid mixture. Add the acrylamide solution.
-
Add APS and TEMED to initiate polymerization, mix, and pour the gel. A stacking gel is recommended for larger gels.[11]
-
Allow the gel to polymerize completely (this may be slower due to the acidic pH and endothermic dissolution of this compound; placing it in a warm room can aid polymerization).[11]
-
-
Pre-electrophoresis:
-
Place the polymerized gel in the electrophoresis tank and fill the reservoirs with 5% acetic acid running buffer.
-
Crucially, reverse the polarity of the electrodes (run from anode to cathode, red to black). [11]
-
Pre-run the gel for 1-2 hours for mini-gels or overnight for larger gels at a constant voltage (e.g., 150V) to remove acetate (B1210297) ions and equilibrate the gel.[11] The current will drop to a low, stable level when complete.
-
Replace the running buffer with fresh 5% acetic acid before loading samples.
-
-
Sample Preparation:
-
Dissolve the cationic peptide samples in 5% acetic acid.
-
Mix the sample with the sample buffer (e.g., 2:1 ratio of sample to buffer).[11]
-
-
Electrophoresis:
-
Load the samples into the wells.
-
Run the gel with reversed polarity at a constant voltage (e.g., 120-150V for mini-gels) until the methyl green tracking dye front reaches the bottom of the gel.[11]
-
-
Staining:
-
Fix and stain the gel as described in the Tris-Tricine-Urea PAGE protocol. Coomassie blue or Ponceau S staining can be effective.[12]
-
Experimental Workflow for this compound-PAGE
The following diagram outlines the general workflow for performing this compound-PAGE for the analysis of small proteins and peptides.
Caption: General workflow for this compound-PAGE experiments.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Blurred or Smeared Bands | Incomplete denaturation of the sample. | Ensure adequate heating of the sample in loading buffer (70-95°C for 5 min).[6] |
| Overheating of the gel during the run. | Run the gel at a lower voltage or in a cold room. Ensure good contact with a cooling plate if available.[6] | |
| This compound degradation (smell of ammonia). | Use high-quality, fresh this compound. Avoid overheating the gel solution during preparation.[13] | |
| Distorted Bands ("Smiling") | Uneven heat distribution across the gel. | Ensure the electrophoresis apparatus is level and that the buffer levels are correct. Use a metal plate to help distribute heat evenly.[6] |
| Peptide Bands are Weak or Absent | Peptide has washed out of the gel during staining/destaining. | Fix the gel properly before staining. Reduce staining and destaining times. Use a more sensitive staining method or Western blotting.[4] |
| Poor staining of the peptide. | Small peptides bind Coomassie dye poorly. Try silver staining or negative staining.[4] | |
| Peptide migrated off the gel. | Reduce the run time. Use a higher percentage acrylamide gel.[14] | |
| Gel Polymerization Issues | Incomplete or uneven polymerization. | Use fresh APS and TEMED. Ensure all components are at room temperature. For acid gels, polymerization is slower; be patient or slightly increase catalyst concentration.[11] |
| Samples Stuck in Wells | This compound precipitation in the wells after pre-running. | Thoroughly flush the wells with running buffer immediately before loading the samples.[13] |
| Sample aggregation. | Ensure complete solubilization and denaturation in the sample buffer. The addition of this compound to the sample buffer can help.[2] |
References
- 1. Detection of antimicrobial (poly)peptides with acid this compound polyacrylamide gel electrophoresis followed by Western immunoblot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols for detecting synthetic peptides using SDS-PAGE gel for Western Blot [lifetein.com.cn]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. lifetein.com [lifetein.com]
- 5. mdpi.com [mdpi.com]
- 6. Denaturing this compound Polyacrylamide Gel Electrophoresis (this compound PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsra.net [ijsra.net]
- 9. D.P. Goldenberg UofU [goldenberg.biology.utah.edu]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Acid-Urea Gel Electrophoresis - Hancock Lab [cmdr.ubc.ca]
- 12. tandfonline.com [tandfonline.com]
- 13. Video: Denaturing this compound Polyacrylamide Gel Electrophoresis this compound PAGE [jove.com]
- 14. nusep.us [nusep.us]
Application Note: Protocol for Casting Urea Polyacrylamide Gels
Introduction
Denaturing urea polyacrylamide gel electrophoresis (this compound-PAGE) is a widely used technique for the separation of single-stranded nucleic acids (DNA or RNA) based on their size.[1][2][3][4] The inclusion of this compound, a chaotropic agent, disrupts the hydrogen bonds that cause secondary structures, ensuring that the migration of molecules is primarily dependent on their molecular weight.[2][3][4] This high-resolution technique can separate molecules that differ by as little as a single nucleotide.[1][4][5] This protocol provides a detailed, step-by-step procedure for the preparation of this compound polyacrylamide gels, suitable for researchers in molecular biology, biochemistry, and drug development.
I. Materials and Reagents
Equipment:
-
Glass plates (inner and outer)
-
Combs (shark's tooth or standard slotted)[5]
-
Beakers or flasks
-
Magnetic stirrer and stir bar
-
Syringes and needles[5]
-
Bulldog binder clips[5]
Chemicals:
-
Acrylamide (B121943)/Bis-acrylamide solution (e.g., 40% stock, 19:1 or 29:1 ratio)[5][7]
-
10X TBE Buffer (Tris-borate-EDTA)
-
Deionized, distilled water (ddH₂O)[1]
-
Ethanol (B145695) (70%)[9]
-
RNase-free reagents and environment (for RNA work)[10]
-
Binding and repelling silanes (optional, for treating glass plates)[9][11]
Safety Precautions:
-
Acrylamide is a potent neurotoxin. [8] Always wear gloves, safety glasses, and a lab coat when handling acrylamide powder or solutions.[8]
-
Handle TEMED in a fume hood as it is a volatile and corrosive liquid.
II. Reagent Preparation
-
10X TBE Buffer:
-
Tris base: 108 g
-
Boric acid: 55 g
-
EDTA (disodium salt): 7.4 g
-
Dissolve in 800 mL of deionized water. Adjust the final volume to 1 L. The pH should be around 8.3.
-
-
10% (w/v) Ammonium Persulfate (APS):
III. Experimental Protocol: Casting the Gel
This protocol is for a standard-sized gel (e.g., 20 cm x 20 cm). Adjust volumes as needed for different gel sizes.
Step 1: Cleaning and Assembling Glass Plates
-
Thoroughly clean the glass plates and spacers with detergent and warm water.[9]
-
Rinse extensively with deionized water to remove any detergent residue.[9]
-
Wipe the plates with 70% ethanol and allow them to air dry completely.[9]
-
(Optional) For improved gel adherence and easier plate separation, treat the inner surface of the smaller plate with a binding silane (B1218182) and the inner surface of the larger plate with a repelling silane.[9][11]
-
Assemble the glass plates with the spacers on each side and secure them in the casting stand.[1][2][4][6] Ensure there are no gaps to prevent leakage.
Step 2: Preparing the Denaturing Gel Solution
-
In a beaker or flask, combine the appropriate amounts of this compound, 10X TBE buffer, acrylamide/bis-acrylamide solution, and deionized water as detailed in Table 1.
-
Gently heat the solution (e.g., in a microwave for short bursts or a warm water bath at 60-70°C) and mix using a magnetic stirrer until the this compound is completely dissolved.[1][2][3][7][9] Do not overheat, as this compound can degrade into ammonia.[3] The final solution should be hand-warm.[1][2][3]
-
Allow the solution to cool to room temperature.
Step 3: Polymerization and Pouring
-
Important: The following steps must be performed quickly as polymerization begins immediately upon the addition of APS and TEMED.[8]
-
Add the specified volume of 10% APS to the gel solution and swirl gently to mix.[5][8]
-
Immediately add the specified volume of TEMED and mix by swirling.[5][8] TEMED acts as the catalyst for the polymerization reaction.
-
Using a serological pipette, immediately pour the solution between the assembled glass plates.[1][3][4] Pour steadily and at a slight angle to avoid introducing air bubbles.[1][4]
-
Fill the space between the plates almost to the top.[9]
Step 4: Inserting the Comb and Polymerization
-
Carefully and slowly insert the comb (flat side down for some systems) into the top of the gel solution.[6][8] Avoid trapping air bubbles under the teeth of the comb.[5]
-
If air bubbles form, remove the comb, add more acrylamide solution if necessary, and re-insert it.[5]
-
Use binder clips to clamp the comb in place to ensure well formation.[5][8]
-
Allow the gel to polymerize at room temperature for at least 30-60 minutes.[1][4][5][7][8] You can check for polymerization by observing the leftover solution in the beaker.[6]
Step 5: Post-Casting and Pre-Electrophoresis
-
Once polymerization is complete, carefully remove the comb.[1][4][8]
-
Remove the gel cassette from the casting stand and place it in the electrophoresis apparatus.[4][8]
-
Fill the upper and lower buffer reservoirs with 1X TBE buffer.[1][4][5][8]
-
Using a syringe with a needle or a pipette, flush the wells with 1X TBE buffer to remove any unpolymerized acrylamide and this compound that has leached out.[1][4][5][8]
-
It is recommended to pre-run the gel for at least 30 minutes.[1][3][4][7][8] This heats the gel to its operating temperature (typically 45-55°C) and removes any remaining impurities from the wells.[1][3]
IV. Data Presentation
Table 1: Reagent Volumes for this compound Polyacrylamide Gels (Total Volume: 100 mL)
| Gel % | 40% Acrylamide/Bis-acrylamide (19:1 or 29:1) | This compound (g) | 10X TBE (mL) | Deionized H₂O (to final volume of 100 mL) | 10% APS (µL) | TEMED (µL) |
| 6% | 15.0 mL | 42 g | 10 mL | ~40 mL | 500 | 50 |
| 8% | 20.0 mL | 42 g | 10 mL | ~35 mL | 500 | 50 |
| 10% | 25.0 mL | 42 g | 10 mL | ~30 mL | 400-500 | 40-50 |
| 12% | 30.0 mL | 42 g | 10 mL | ~25 mL | 500 | 50 |
| 15% | 37.5 mL | 42 g | 10 mL | ~18 mL | 130-500 | 13-50 |
| 16% | 40.0 mL | 42 g | 10 mL | ~15 mL | 500 | 50 |
Note: The amount of APS and TEMED can be adjusted to control the polymerization rate. The values provided are typical starting points.[7][9][10][12]
V. Visualization
Caption: Workflow for casting a this compound polyacrylamide gel.
References
- 1. Denaturing this compound Polyacrylamide Gel Electrophoresis (this compound PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Video: Denaturing this compound Polyacrylamide Gel Electrophoresis this compound PAGE [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. static.igem.org [static.igem.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. protocol-online.org [protocol-online.org]
- 10. Denaturing RNA this compound-PAGE [protocols.io]
- 11. Preparation of Denaturing Polyacrylamide Gels and Silver Staining [protocols.io]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Application Notes and Protocols for Protein Refolding Using Urea Gradient Dialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant proteins overexpressed in systems like E. coli often accumulate as insoluble and inactive aggregates known as inclusion bodies.[1][2] To obtain biologically active proteins, these inclusion bodies must be solubilized using denaturing agents, such as urea or guanidine (B92328) hydrochloride (GdnHCl), followed by a refolding process to restore the native protein structure.[3][4] this compound gradient dialysis is a widely used technique for protein refolding. This method involves a gradual decrease in the concentration of the denaturant, which allows the protein to refold into its native conformation while minimizing aggregation.[3][5] This controlled removal of the denaturant is crucial for achieving high yields of correctly folded, active protein.[3]
This document provides detailed application notes and protocols for performing protein refolding using a stepwise this compound gradient dialysis.
Principle of this compound Gradient Dialysis
The core principle of this compound gradient dialysis is the slow removal of the denaturant (this compound) from the protein solution. The denatured protein is placed in a semi-permeable dialysis bag, which is then submerged in a buffer with a lower this compound concentration.[6][7] The small this compound molecules diffuse across the membrane into the larger volume of the external buffer, while the larger protein molecules remain inside the bag.[7] By sequentially moving the dialysis bag to buffers with progressively lower this compound concentrations, the protein is gradually exposed to conditions that favor refolding over aggregation.[3][8] This stepwise process helps to avoid the rapid formation of hydrophobic interactions that can lead to protein precipitation.[2]
Key Considerations for Optimal Refolding
Several factors can influence the success of protein refolding by this compound gradient dialysis:
-
Protein Concentration: Lower protein concentrations (e.g., 50 µg/mL) can help to minimize aggregation by reducing intermolecular interactions.[9]
-
pH: The pH of the refolding buffer should ideally be at least one unit away from the isoelectric point (pI) of the protein to prevent precipitation.[4]
-
Temperature: Refolding is typically performed at low temperatures (e.g., 4°C) to slow down the aggregation process.[1][9]
-
Additives: Various additives can be included in the refolding buffer to enhance yield and prevent aggregation. These include:
-
L-Arginine: Helps to suppress aggregation.[8]
-
Glycerol: Acts as a protein stabilizer.[8]
-
Redox Systems: A combination of reduced and oxidized glutathione (B108866) (GSH/GSSG) can facilitate the correct formation of disulfide bonds in proteins that require them.[1][10]
-
Experimental Data Summary
The following table summarizes quantitative data from a representative protein refolding experiment using this compound gradient dialysis.
| Parameter | Initial State (Denatured) | After Refolding (Dialysis) | Refolding Efficiency | Reference |
| Protein Concentration | 500 µg/mL | 300 µg/mL | - | [1] |
| Protein Concentration | 500 µg/mL | 50 µg/mL | - | [1] |
| Protein Concentration | - | 40 µg/mL | 14% | [1] |
Experimental Protocols
This section provides a detailed protocol for the refolding of a recombinant protein from solubilized inclusion bodies using a stepwise this compound gradient dialysis.
Materials
-
Purified protein from solubilized inclusion bodies in a buffer containing 8M this compound.
-
Dialysis tubing (e.g., 12 kDa molecular weight cutoff).[1]
-
Dialysis clips.
-
Large beakers or containers for dialysis.
-
Magnetic stirrer and stir bars.
-
Refolding Buffer (example): 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM oxidized glutathione, 5 mM reduced glutathione.[1]
-
A series of dialysis buffers with decreasing this compound concentrations (e.g., 7M, 5M, 3M, 2M, and 0M this compound in Refolding Buffer).[1]
Protocol for Stepwise this compound Gradient Dialysis
-
Preparation of the Protein Sample:
-
Start with the purified, denatured protein in a solubilization buffer containing 8M this compound.
-
Centrifuge the protein solution at high speed (e.g., 12,000 rpm) for 15 minutes to remove any insoluble material.[1]
-
-
Preparation of Dialysis Bag:
-
Cut a suitable length of dialysis tubing and hydrate (B1144303) it according to the manufacturer's instructions.
-
Securely close one end of the tubing with a dialysis clip.
-
-
Loading the Sample:
-
Pipette the denatured protein solution into the prepared dialysis bag.
-
Leave some space at the top of the bag to allow for potential volume changes.
-
Securely close the other end of the dialysis bag with a second clip, ensuring there are no leaks.
-
-
Stepwise Dialysis:
-
Place the dialysis bag in a beaker containing the first dialysis buffer (e.g., 7M this compound in Refolding Buffer). The volume of the external buffer should be at least 100 times the volume of the protein sample.
-
Place the beaker on a magnetic stirrer and add a stir bar to the external buffer. Stir gently at 4°C.[1]
-
Dialyze for a set period, for example, 24 hours for each step.[1]
-
After the first dialysis step, transfer the dialysis bag to the next buffer with a lower this compound concentration (e.g., 5M this compound).
-
Repeat this process, moving the bag through the series of decreasing this compound concentrations (e.g., 3M, 2M, and finally 0M this compound).[1]
-
-
Recovery and Analysis:
-
After the final dialysis step in the this compound-free buffer, carefully remove the dialysis bag.
-
Transfer the refolded protein solution from the bag into a clean tube.
-
Centrifuge the solution at high speed (e.g., 12,000 rpm for 15 minutes) to pellet any precipitated protein.[1]
-
Carefully collect the supernatant containing the soluble, refolded protein.
-
Determine the protein concentration and assess the biological activity of the refolded protein.
-
Visualizations
Experimental Workflow for this compound Gradient Dialysis
References
- 1. biotechrep.ir [biotechrep.ir]
- 2. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. marvelgent.com [marvelgent.com]
- 5. jabonline.in [jabonline.in]
- 6. bitesizebio.com [bitesizebio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
On-Column Protein Refolding: A High-Yield Strategy Using a Decreasing Urea Gradient
Application Note & Protocol
For researchers, scientists, and drug development professionals grappling with the challenge of recovering functional proteins from inclusion bodies, on-column refolding with a decreasing urea gradient offers a robust and efficient solution. This technique integrates protein purification and refolding into a single chromatographic step, minimizing protein loss and aggregation while promoting the formation of the native protein structure. This document provides detailed protocols and quantitative data to guide the implementation of this powerful methodology.
Introduction
Recombinant proteins overexpressed in systems like E. coli often accumulate as insoluble aggregates known as inclusion bodies.[1] While offering advantages such as high expression levels and resistance to proteolysis, recovering biologically active proteins from inclusion bodies necessitates effective solubilization and refolding procedures.[2] Traditional methods like dilution and dialysis can be cumbersome, time-consuming, and often result in low yields due to protein aggregation.[3][4]
On-column refolding addresses these limitations by immobilizing the denatured protein on a chromatographic matrix, thereby spatially separating individual protein molecules and minimizing intermolecular interactions that lead to aggregation.[5][6] A subsequent gradual decrease in the concentration of the denaturant (commonly this compound) via a linear gradient allows for a controlled transition to refolding conditions, promoting the correct formation of the protein's tertiary structure.[7][8] This method is particularly well-suited for proteins with a tendency to aggregate and can be readily integrated with affinity chromatography for simultaneous purification, for instance, with histidine-tagged proteins on Immobilized Metal Affinity Chromatography (IMAC) columns.[9]
Principle of On-Column Refolding
The core principle of on-column refolding with a decreasing this compound gradient involves four key stages:
-
Solubilization: Inclusion bodies are harvested and solubilized in a buffer containing a high concentration of a denaturant, typically 6-8 M this compound or guanidine (B92328) hydrochloride, which unfolds the protein into its primary amino acid sequence.[6][10] Reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol are often included to break incorrect disulfide bonds.[10]
-
Binding: The solubilized, denatured protein is loaded onto a chromatography column. For His-tagged proteins, an IMAC resin (e.g., Ni-NTA) is commonly used, allowing for specific binding of the target protein.[11]
-
Refolding: A linear gradient is applied to gradually decrease the this compound concentration from its initial high level (e.g., 6 M) to zero.[10] This slow removal of the denaturant allows the protein, while still bound to the matrix, to refold into its native conformation. The refolding buffer often contains additives such as L-arginine to suppress aggregation and a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[11][12]
-
Elution: Once the refolding is complete, the now correctly folded and purified protein is eluted from the column, typically by introducing an elution agent like imidazole (B134444) for His-tagged proteins.[10]
Experimental Workflow
The following diagram illustrates the general workflow for on-column protein refolding of a His-tagged protein using a decreasing this compound gradient.
Caption: Workflow for on-column refolding of His-tagged proteins.
Quantitative Data Summary
The efficiency of on-column refolding can vary significantly depending on the protein and the specific conditions used. The following table summarizes reported refolding yields for various proteins using on-column techniques.
| Protein | Refolding Method | Refolding Yield (%) | Source |
| Various BSGC Targets (7 out of 10 tested) | On-column chemical refolding | 30-100 | [1] |
| Stromal cell-derived factor-1α (SDF-1α) | On-column refolding and oxidation | ~5 mg/L culture (up to 15 mg/L) | [9] |
| α-hemolysin (His-tagged) | On-column refolding on Profinity IMAC | 3.5 mg purified and refolded | [2] |
| Organophosphorus hydrolase (OPH) | On-column refolding | 12 | [12] |
Detailed Experimental Protocols
The following protocols provide a general framework for the on-column refolding of a His-tagged protein expressed in E. coli as inclusion bodies. Optimization of specific parameters such as buffer composition, gradient steepness, and flow rate is often necessary for each target protein.[10]
Protocol 1: Inclusion Body Isolation and Solubilization
-
Cell Lysis: Resuspend the cell pellet from a 100 mL culture in 4 mL of resuspension buffer (e.g., 20 mM Tris-HCl, pH 8.0). Disrupt the cells by sonication on ice.
-
Inclusion Body Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the pellet in a wash buffer (e.g., 2 M this compound in resuspension buffer) and sonicate briefly. Centrifuge again at high speed for 10 minutes at 4°C. Repeat this wash step to remove contaminants.
-
Solubilization: Resuspend the washed inclusion body pellet in 5 mL of solubilization/binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 6 M guanidine hydrochloride or 8 M this compound, pH 8.0).[10] If the protein contains disulfide bonds, include a reducing agent such as 1-5 mM DTT or 10 mM β-mercaptoethanol.[1][10]
-
Incubation and Clarification: Stir the suspension for 30-60 minutes at room temperature to ensure complete solubilization.[10] Centrifuge at high speed for 15 minutes at 4°C to pellet any remaining insoluble material. Filter the supernatant through a 0.45 µm filter.[10]
Protocol 2: On-Column Refolding and Purification using IMAC
This protocol is designed for an automated chromatography system (e.g., ÄKTAprime).
Buffers:
-
Buffer A (Binding/Wash Buffer): 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 6 M this compound, pH 8.0.[10]
-
Buffer B (Refolding Buffer): 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 8.0 (no this compound).[10]
-
Buffer C (Elution Buffer): 20 mM Tris-HCl, 0.5 M NaCl, 500 mM imidazole, pH 8.0.[10]
-
Redox System (Optional but Recommended): Add 5 mM reduced glutathione (B108866) (GSH) and 1 mM oxidized glutathione (GSSG) to Buffer B for proteins with disulfide bonds.[12]
-
Aggregation Suppressor (Optional): Add 0.5 M L-arginine to Buffer B.[12]
Chromatography Steps:
-
Column Preparation: Use a pre-packed IMAC column (e.g., HisTrap™ FF 1 mL). Charge the column with Ni²⁺ according to the manufacturer's instructions.[10]
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Buffer A.[10]
-
Sample Loading: Load the clarified, solubilized protein sample onto the column.
-
Wash: Wash the column with 10 CV of Buffer A to remove unbound contaminants.[10]
-
Refolding Gradient: Initiate a linear gradient from 100% Buffer A to 100% Buffer B over 30 CV. The optimal flow rate should be determined experimentally but is typically slow (e.g., 0.1-1 mL/min) to allow sufficient time for refolding.[10]
-
Post-Refolding Wash: Wash the column with 5 CV of Buffer B to remove any remaining this compound.[10]
-
Elution: Elute the refolded protein with a linear gradient from 0-100% Buffer C over 10-20 CV.[10] Collect fractions and monitor the absorbance at 280 nm.
-
Analysis: Analyze the collected fractions for purity using SDS-PAGE and for aggregation state using size-exclusion chromatography.[1] Assess the biological activity of the refolded protein using a relevant functional assay.[2]
Logical Relationship of Refolding Parameters
The success of on-column refolding is dependent on the interplay of several factors. The following diagram illustrates the logical relationships between key parameters and the desired outcome.
Caption: Key parameters influencing on-column refolding success.
Conclusion
On-column refolding using a decreasing this compound gradient is a powerful and versatile technique for recovering functional proteins from inclusion bodies. By combining purification and refolding, it streamlines the workflow, reduces sample handling, and often leads to higher yields of active protein compared to traditional methods. The protocols and data presented here provide a solid foundation for researchers to implement and optimize this method for their specific proteins of interest, ultimately accelerating research and development in the life sciences and biopharmaceutical industries.
References
- 1. ipo.lbl.gov [ipo.lbl.gov]
- 2. Histidine-Tagged Recombinant Protein Purification and On-Column Refolding | Bio-Rad [bio-rad.com]
- 3. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. m.youtube.com [m.youtube.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. On-column refolding of recombinant chemokines for NMR studies and biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. biotechrep.ir [biotechrep.ir]
Application Notes and Protocols for Urea-Based Cryopreservation of Cells and Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryopreservation is an essential technology for the long-term storage of biological materials, underpinning advancements in biomedical research, the development of cell-based therapies, and drug discovery. The primary challenge in cryopreservation is to minimize the cellular damage caused by ice crystal formation and osmotic stress. While dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are the most widely used cryoprotective agents (CPAs), they can exhibit cellular toxicity.[1] Recent investigations into natural cryopreservation mechanisms have brought to light the potential of urea as a non-toxic and effective cryoprotectant.[1]
The inspiration for using this compound as a cryoprotectant comes from freeze-tolerant animals like the wood frog, Rana sylvatica. These amphibians accumulate high concentrations of this compound in their tissues, which, in combination with glucose, enables them to survive the freezing of a substantial portion of their body water.[1][2][3] this compound's cryoprotective properties are attributed to both colligative and non-colligative effects. Colligatively, it lowers the freezing point and reduces the amount of ice formed, thus minimizing cellular dehydration.[1][4] Non-colligatively, it is believed to stabilize macromolecules and cellular structures at low temperatures.[1][4]
These application notes provide a comprehensive guide for researchers interested in exploring the use of this compound as a cryoprotectant for various cell and tissue types. The provided protocols are generalized and may require optimization for specific cell lines or biological samples.
Data Presentation
The following tables summarize key quantitative data from studies on the cryoprotective effects of this compound. This data is primarily derived from research on the wood frog, Rana sylvatica, and provides a foundation for the development of cryopreservation protocols for other biological systems.
Table 1: this compound Concentrations and Survival in Rana sylvatica
| Parameter | Normouremic (Control) | Hyperuremic (this compound-Treated) | Reference |
| This compound Concentration | ~10 µmol/mL | ~70 µmol/mL | [4] |
| Survival after Freezing at -4°C | 64% | 100% | [4] |
Table 2: In Vitro Cryoprotective Efficacy of this compound on Rana sylvatica Erythrocytes
| Cryoprotectant | Concentration | % Reduction in Hemolysis (-4°C) | % Reduction in Hemolysis (-6°C) | Reference |
| This compound | 40 mmol/L | 70% | 33% | [5] |
| This compound | 80 mmol/L | Indistinguishable from 40 mmol/L | Indistinguishable from 40 mmol/L | [5] |
Table 3: Comparison of this compound with Other Cryoprotectants on Rana sylvatica Erythrocytes
| Cryoprotectant | Efficacy in Preventing Lysis and LDH Leakage | Reference |
| This compound | Comparable to glycerol | [3][5] |
| This compound | As good as or better than glucose | [3][5] |
Proposed Mechanism of this compound Cryoprotection
The cryoprotective action of this compound is thought to be a dual mechanism involving both colligative and non-colligative properties.
Caption: Proposed dual mechanism of this compound cryoprotection.
Experimental Protocols
The following are generalized protocols for the cryopreservation of cells and tissues using this compound-based solutions. Note: These protocols are a starting point and should be optimized for your specific cell or tissue type.
Protocol 1: Preparation of this compound-Based Cryopreservation Medium
Objective: To prepare a sterile, this compound-containing medium for cryopreserving cells.
Materials:
-
This compound (molecular biology grade)
-
Basal medium (e.g., DMEM, RPMI-1640) or phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS), optional but recommended for many cell lines
-
Sterile water for injection or cell culture grade water
-
0.22 µm sterile filter
Procedure:
-
Prepare a 1 M this compound Stock Solution:
-
Dissolve 6.006 g of this compound in a final volume of 100 mL of basal medium or sterile water.
-
Ensure complete dissolution. Gentle warming may be required.
-
Sterilize the 1 M this compound stock solution by passing it through a 0.22 µm filter.
-
-
Prepare the Final Cryopreservation Medium:
-
The optimal final concentration of this compound needs to be determined empirically for each cell type. Based on data from Rana sylvatica, a starting range of 40-80 mM is recommended.[5]
-
To prepare a cryopreservation medium with a final this compound concentration of 80 mM, add 8 mL of the 1 M sterile this compound stock solution to 92 mL of your desired basal medium.
-
If using serum, the final cryopreservation medium can be supplemented with 10-20% FBS to improve cell viability.
-
For example, to make 10 mL of cryopreservation medium with 80 mM this compound and 10% FBS:
-
8.2 mL Basal Medium
-
1.0 mL FBS
-
0.8 mL 1 M this compound Stock Solution
-
-
Mix gently and keep the medium on ice until use.
-
Protocol 2: Cryopreservation of Adherent or Suspension Cells
Objective: To freeze cells using a this compound-based cryopreservation medium.
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA (for adherent cells)
-
Sterile conical tubes
-
This compound-based cryopreservation medium (chilled on ice)
-
Cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen dewar
Procedure:
-
Harvest Cells:
-
Adherent cells: Wash the cell monolayer with sterile PBS, then add trypsin-EDTA to detach the cells. Incubate at 37°C until cells are detached. Neutralize the trypsin with an equal volume of complete culture medium.[1]
-
Suspension cells: Transfer the cell suspension directly to a sterile conical tube.
-
-
Prepare Cell Suspension:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[1]
-
Aspirate the supernatant.
-
-
Resuspend in Cryopreservation Medium:
-
Gently resuspend the cell pellet in the chilled this compound-based cryopreservation medium to a final concentration of 1 x 10^6 to 5 x 10^6 cells/mL.[1]
-
-
Aliquot and Freeze:
-
Dispense 1 mL of the cell suspension into each labeled cryogenic vial.
-
Place the cryogenic vials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[1]
-
-
Long-term Storage:
-
The next day, transfer the vials to a liquid nitrogen dewar for long-term storage in the vapor phase (-135°C to -190°C).[1]
-
Protocol 3: Thawing of Cryopreserved Cells
Objective: To thaw cells cryopreserved with a this compound-based medium and return them to culture.
Materials:
-
Cryopreserved cells
-
37°C water bath
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tube
-
70% ethanol
Procedure:
-
Rapid Thawing:
-
Remove a cryogenic vial from liquid nitrogen storage.
-
Immediately place the vial in a 37°C water bath, ensuring the cap does not go below the water line.
-
Gently agitate the vial until only a small ice crystal remains.
-
-
Dilute the Cryopreservation Medium:
-
Wipe the outside of the vial with 70% ethanol.
-
In a sterile environment, immediately and slowly transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete culture medium. This gradual dilution helps to reduce osmotic shock.[1]
-
-
Pellet and Resuspend Cells:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant containing the this compound-based cryopreservation medium.
-
Gently resuspend the cell pellet in the desired volume of fresh, pre-warmed complete culture medium.
-
-
Plate and Monitor Cells:
-
Transfer the cell suspension to a new culture flask.
-
Check the cells for attachment and viability after 24 hours. It is normal to observe some cell death post-thaw. A media change after 24 hours can help remove dead cells and debris.[1]
-
Experimental Workflow for this compound-Based Cryopreservation
The following diagram outlines the general workflow for cryopreserving and recovering cells using a this compound-based cryoprotectant.
Caption: General workflow for this compound-based cryopreservation.
Post-Thaw Viability and Functional Assessment
It is crucial to assess the viability and function of cells after thawing to determine the success of the cryopreservation protocol.
Protocol 4: Trypan Blue Exclusion Assay for Cell Viability
Objective: To determine the percentage of viable cells based on membrane integrity.
Materials:
-
Thawed cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 5: Metabolic Activity Assay (e.g., using alamarBlue™)
Objective: To assess cell health and metabolic activity post-thaw.
Materials:
-
Thawed cells plated in a multi-well plate
-
alamarBlue™ reagent or similar metabolic indicator
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Plate the thawed cells at a desired density in a 96-well plate and allow them to recover for a set period (e.g., 24 hours).
-
Add alamarBlue™ reagent to each well (typically 10% of the culture volume).
-
Incubate the plate at 37°C for 1-4 hours (or longer for low cell numbers), protected from light.[6]
-
Measure the fluorescence (Ex: 530-570 nm, Em: 580-610 nm) or absorbance (570 nm and 600 nm) using a plate reader.[6]
-
Compare the metabolic activity of cryopreserved cells to non-frozen control cells.
Protocol 6: Live/Dead Viability/Cytotoxicity Assay
Objective: To fluorescently label and distinguish live and dead cells.
Materials:
-
Thawed cells plated in a multi-well plate or on coverslips
-
Live/Dead assay kit (e.g., containing calcein-AM and ethidium (B1194527) homodimer-1)
-
Fluorescence microscope
Procedure:
-
Plate thawed cells and allow for recovery.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions (e.g., 2 µM calcein-AM and 4 µM ethidium homodimer-1 in sterile PBS).[7]
-
Remove the culture medium and wash the cells with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[7]
-
Image the cells using a fluorescence microscope with appropriate filters to visualize live (green fluorescence) and dead (red fluorescence) cells.
Conclusion
This compound presents a promising, non-toxic alternative to conventional cryoprotectants. The information and protocols provided herein offer a solid foundation for researchers to begin exploring the application of this compound in their own cryopreservation workflows. Optimization of this compound concentration, as well as cooling and thawing rates, will be critical for achieving high post-thaw viability and functionality for specific cell and tissue types. Further research into the cryoprotective mechanisms of this compound in mammalian systems will undoubtedly expand its application in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. Cryopreservation - Wikipedia [en.wikipedia.org]
- 3. Cryoprotection by this compound in a terrestrially hibernating frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound loading enhances freezing survival and postfreeze recovery in a terrestrially hibernating frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Urea Concentration for Protein Unfolding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the conformational stability of a protein is paramount in various fields of biological research and drug development. Urea-induced protein unfolding is a widely used method to determine the thermodynamic stability of a protein. By monitoring the transition from the native (folded) to the denatured (unfolded) state as a function of this compound concentration, one can obtain critical parameters such as the Gibbs free energy of unfolding (ΔG°), which provides a quantitative measure of protein stability. This document provides detailed application notes and experimental protocols for determining the optimal this compound concentration for protein unfolding using common spectroscopic techniques.
Principle of this compound-Induced Protein Unfolding
This compound is a chaotropic agent that disrupts the non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions, that stabilize the three-dimensional structure of a protein. As the concentration of this compound increases, it shifts the equilibrium from the folded state to the unfolded state. This transition is typically cooperative and can be monitored by observing changes in the protein's spectroscopic properties, such as intrinsic tryptophan fluorescence or circular dichroism (CD) signal. The concentration of this compound at which 50% of the protein is unfolded is known as the C_m value, a key indicator of protein stability.
Data Presentation: Quantitative Parameters of this compound-Induced Protein Unfolding
The following table summarizes key thermodynamic parameters for the this compound-induced unfolding of several model proteins. These values are influenced by experimental conditions such as pH and temperature.
| Protein | Method | Temperature (°C) | pH | C_m (M) | m-value (kcal mol⁻¹ M⁻¹) | ΔG°(H₂O) (kcal mol⁻¹) | Reference |
| Ribonuclease A | Fluorescence | 25 | 7.0 | ~4.7 | ~0.9 | ~4.2 | [1] |
| Lysozyme | Fluorescence | 25 | 7.0 | ~5.1 | ~1.04 | ~5.3 | [1] |
| VHP | CD | 25 | 7.0 | 6.71 ± 0.04 | 0.43 ± 0.02 | 2.9 | [2] |
| RNase Sa | CD | 25 | 7.0 | 6.45 ± 0.06 | 0.94 ± 0.04 | 6.1 | [2] |
| VlsE | CD | 25 | 7.0 | 1.19 ± 0.05 | 3.87 ± 0.19 | 4.6 | [2] |
| Escherichia coli CspA | Fluorescence | 10 | - | 3.8 ± 0.1 | 1.1 ± 0.1 | 4.2 ± 0.1 | [3] |
| Escherichia coli CspA | Fluorescence | 25 | - | 3.4 ± 0.1 | 1.1 ± 0.1 | 3.7 ± 0.1 | [3] |
Note: C_m is the midpoint of the denaturation curve, the m-value is the dependence of ΔG on denaturant concentration, and ΔG°(H₂O) is the Gibbs free energy of unfolding in the absence of denaturant. These values are illustrative and can vary with experimental conditions.
Experimental Protocols
Two common and powerful techniques for monitoring this compound-induced protein unfolding are intrinsic tryptophan fluorescence spectroscopy and circular dichroism (CD) spectroscopy.
Protocol 1: this compound-Induced Protein Unfolding Monitored by Intrinsic Tryptophan Fluorescence
This protocol is suitable for proteins containing tryptophan residues. The fluorescence emission spectrum of tryptophan is sensitive to its local environment. Upon protein unfolding, tryptophan residues become more exposed to the aqueous solvent, typically resulting in a red shift (shift to longer wavelengths) of the emission maximum and a change in fluorescence intensity.
Materials:
-
Purified protein of interest
-
High-purity this compound (e.g., molecular biology grade)
-
Buffer solution (e.g., phosphate (B84403), Tris, or HEPES buffer at a specific pH)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of your protein in the desired buffer. Determine the protein concentration accurately (e.g., by measuring absorbance at 280 nm).
-
Prepare a high-concentration stock solution of this compound (e.g., 8 M or 10 M) in the same buffer. Ensure the this compound is completely dissolved. It is recommended to prepare this compound solutions fresh to avoid cyanate (B1221674) formation, which can modify the protein.[4]
-
-
Sample Preparation:
-
Prepare a series of samples with a constant protein concentration and varying this compound concentrations (e.g., from 0 M to 8 M in 0.2 M or 0.5 M increments).
-
This can be achieved by mixing appropriate volumes of the protein stock, this compound stock, and buffer. Ensure the final volume is the same for all samples.
-
Include a "blank" sample for each this compound concentration containing only buffer and the respective this compound concentration.
-
-
Equilibration:
-
Incubate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to allow the unfolding reaction to reach equilibrium. Incubation times can range from a few minutes to several hours, and may need to be optimized for your specific protein.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectra from 310 nm to 450 nm for each sample.[5]
-
Subtract the corresponding blank spectrum from each protein sample spectrum to correct for background fluorescence.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λ_max) or the fluorescence intensity at a specific wavelength for each this compound concentration.
-
Plot the chosen parameter (e.g., λ_max) as a function of this compound concentration. The resulting curve should be sigmoidal.
-
Fit the data to a two-state unfolding model to determine the C_m value and the Gibbs free energy of unfolding (ΔG°).[6]
-
Protocol 2: this compound-Induced Protein Unfolding Monitored by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary and tertiary structure of proteins. Far-UV CD (190-250 nm) is sensitive to changes in secondary structure (α-helix, β-sheet), while near-UV CD (250-350 nm) probes the environment of aromatic amino acids and thus reports on tertiary structure.
Materials:
-
Purified protein of interest
-
High-purity this compound
-
Buffer solution (ensure it does not have a high absorbance in the far-UV region)
-
CD spectropolarimeter
-
Quartz cuvettes with a short path length (e.g., 1 mm for far-UV CD)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare protein and this compound stock solutions as described in Protocol 1. The buffer should be carefully chosen to be compatible with CD measurements (e.g., phosphate buffer with low chloride concentration).
-
-
Sample Preparation:
-
Prepare a series of samples with constant protein concentration and varying this compound concentrations, as in Protocol 1. The protein concentration required for far-UV CD is typically lower than for fluorescence spectroscopy.
-
-
Equilibration:
-
Incubate the samples at a constant temperature to reach equilibrium.
-
-
CD Measurements:
-
For secondary structure analysis, record the far-UV CD spectra from approximately 250 nm to 190 nm.
-
For tertiary structure analysis, record the near-UV CD spectra from approximately 350 nm to 250 nm.
-
Record a baseline spectrum for each this compound concentration using the corresponding buffer and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) as a function of this compound concentration.[7]
-
Plot the CD signal against the this compound concentration to generate a denaturation curve.
-
Fit the data to a two-state model to extract thermodynamic parameters as described in Protocol 1.[8]
-
Mandatory Visualizations
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for this compound-induced protein unfolding experiment.
Logical Relationship in Data Analysis
Caption: Data analysis workflow for protein unfolding experiments.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. This compound denatured state ensembles contain extensive secondary structure that is increased in hydrophobic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of Membrane Protein Folding Measured by Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Methods Applied to the Description of this compound-Dependent YME1L Protease Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermal and this compound-induced unfolding in T7 RNA polymerase: Calorimetry, circular dichroism and fluorescence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application of Urea in 2D Electrophoresis Sample Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Urea is a fundamental chaotropic agent extensively utilized in sample preparation for two-dimensional gel electrophoresis (2D-PAGE). Its primary function is to denature proteins by disrupting hydrogen bonds, thereby unfolding protein structures and increasing their solubility.[1][2] This process is crucial for preventing protein aggregation and precipitation, ensuring that proteins are effectively separated based on their isoelectric point (pI) in the first dimension (isoelectric focusing, IEF) and molecular weight in the second dimension (SDS-PAGE).[2][3]
Core Functions of this compound in 2D-PAGE Sample Preparation:
-
Protein Solubilization and Denaturation: this compound, at high concentrations (typically 7-8 M), effectively breaks non-covalent interactions within and between protein molecules.[1][4] This disruption of secondary and tertiary structures leads to the solubilization of even poorly soluble proteins, such as membrane and nuclear proteins.[5][6]
-
Prevention of Protein Aggregation: By keeping proteins in a denatured state, this compound prevents them from aggregating, which would otherwise interfere with their entry into the IEF gel and lead to poor resolution and streaking.[3][7]
-
Compatibility with IEF: this compound is non-ionic and does not interfere with the electric field or the pH gradient established during isoelectric focusing, allowing for the effective separation of proteins based on their intrinsic pI values.[8][9]
Key Considerations and Potential Issues
A significant challenge associated with the use of this compound is the potential for protein modification through a process called carbamylation .[8][10] In aqueous solutions, this compound can spontaneously decompose into isocyanic acid, which can then react with the primary amino groups of proteins, particularly the N-terminus and the side chains of lysine (B10760008) and arginine residues.[9][11] This modification alters the protein's isoelectric point, leading to artifactual spots on the 2D gel and potentially interfering with subsequent analysis, such as mass spectrometry.[2][3]
Factors influencing carbamylation include:
-
Temperature: Heating this compound-containing solutions above 30-37°C significantly accelerates the decomposition of this compound and increases the rate of carbamylation.[2][3]
-
pH: The formation of isocyanic acid is influenced by the pH of the solution.[11]
-
Incubation Time: Prolonged incubation of samples in this compound-containing buffers can increase the extent of carbamylation.[11]
Strategies to Minimize Carbamylation:
-
Temperature Control: Always prepare and handle this compound-containing solutions at room temperature or below. Avoid heating samples.[3][12]
-
Fresh Solutions: Use freshly prepared this compound solutions or solutions deionized with a mixed-bed ion exchange resin to remove cyanate (B1221674) ions.[3][13]
-
Cyanate Scavengers: The addition of reagents like ethanolamine, Tris, or ammonium-containing buffers can help to scavenge cyanate and reduce the incidence of carbamylation.[3][11]
Data Presentation: Common Buffer Compositions
The following tables summarize common compositions of lysis, rehydration, and equilibration buffers containing this compound for 2D electrophoresis. The optimal composition can be sample-dependent and may require empirical optimization.[13]
| Table 1: Lysis/Rehydration Buffer Compositions | |||||
| Component | Function | Concentration Range | Example 1 | Example 2 (High Chaotropicity) | Example 3 (Membrane Proteins) |
| This compound | Chaotrope/Denaturant | 5-9 M | 8 M | 7 M | 5 M |
| Thiothis compound | Chaotrope (enhances solubilization) | 0-2 M | - | 2 M | 2 M |
| Detergent (e.g., CHAPS, Triton X-100, SB 3-10) | Solubilizing Agent | 2-4% (w/v) | 4% CHAPS | 4% CHAPS | 2% CHAPS + 2% SB 3-10 |
| Reducing Agent (e.g., DTT, TBP) | Reduces disulfide bonds | 20-100 mM | 40 mM DTT | 50 mM DTT | 10 mM TCEP |
| Carrier Ampholytes | Solubilizing agent/Improves focusing | 0.2-2% (v/v) | 0.2% | 0.5% | 2.0% (3-11 NL IPG buffer) |
| Buffer (e.g., Tris) | pH control/Inhibits proteases | 10-40 mM | - | 10 mM Tris-HCl, pH 8.3 | 10 mM Tris, pH 8.0 |
References for Table 1 data:[1][5][13][14][15][16][17][18][19]
| Table 2: Equilibration Buffer Compositions | ||
| Component | Function | Typical Concentration |
| This compound | Maintains protein denaturation and solubility | 6 M |
| SDS | Coats proteins with negative charge for second dimension | 2% (w/v) |
| Glycerol | Increases viscosity, aids in loading | 20-30% (v/v) |
| Buffer (e.g., Tris-HCl) | Maintains appropriate pH | 50 mM - 0.375 M |
| Reducing Agent (e.g., DTT) | Maintains reduced state of proteins (Step 1) | 1% (w/v) |
| Alkylating Agent (e.g., Iodoacetamide) | Prevents re-oxidation of disulfide bonds (Step 2) | 2.5% (w/v) |
| Tracking Dye (e.g., Bromophenol Blue) | Visual marker for electrophoresis front | Trace |
References for Table 2 data:[18][20]
Experimental Protocols
Protocol 1: Preparation of a Standard this compound-Based Lysis/Rehydration Buffer (7M this compound, 2M Thiothis compound, 4% CHAPS)
Materials:
-
This compound (high purity, electrophoresis grade)
-
Thiothis compound
-
CHAPS
-
Dithiothreitol (DTT)
-
Carrier Ampholytes (appropriate pH range for your IPG strip)
-
Deionized water
-
Mixed-bed ion exchange resin (optional)
Procedure:
-
To prepare 10 mL of buffer, weigh out 4.2 g of this compound and 1.52 g of thiothis compound.
-
Add approximately 4 mL of deionized water.
-
Gently warm the solution to no more than 30°C while stirring to dissolve the this compound and thiothis compound. Do not overheat.[12]
-
Once dissolved, add 0.4 g of CHAPS and stir until fully dissolved.
-
Allow the solution to cool to room temperature.
-
(Optional but recommended) Add a small amount of mixed-bed ion exchange resin, stir for 10-15 minutes, and then filter to remove the resin. This step helps to remove cyanate ions.[13]
-
Adjust the final volume to 10 mL with deionized water.
-
This stock solution can be aliquoted and stored at -20°C.
-
Immediately before use , add DTT to a final concentration of 50 mM (e.g., 50 µL of a 1 M DTT stock to 1 mL of buffer) and carrier ampholytes to the desired final concentration (e.g., 5 µL of 40% carrier ampholytes to 1 mL of buffer for a final concentration of 0.2%).
Protocol 2: Protein Extraction and Sample Preparation for 2D-PAGE
Materials:
-
Cell or tissue sample
-
Phosphate-buffered saline (PBS)
-
Prepared Lysis/Rehydration Buffer (from Protocol 1)
-
Protease and phosphatase inhibitors
-
Sonicator or dounce homogenizer
-
Microcentrifuge
Procedure:
-
Sample Harvest: Harvest cells by centrifugation and wash the pellet with ice-cold PBS. For tissues, finely mince the sample on ice.
-
Lysis: Add an appropriate volume of ice-cold Lysis/Rehydration Buffer (containing freshly added DTT, carrier ampholytes, and protease/phosphatase inhibitors) to the cell pellet or tissue. A common ratio is 9 mL of buffer per 1 mL of packed cell pellet.[12]
-
Homogenization: Resuspend the sample thoroughly. For adherent cells, you can scrape them directly into the lysis buffer. To ensure complete lysis and shear nucleic acids (which can cause viscosity issues), sonicate the sample on ice or pass it through a dounce homogenizer.
-
Solubilization: Incubate the lysate at room temperature for 30-60 minutes with occasional vortexing to facilitate protein solubilization.
-
Centrifugation: Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet insoluble material and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of the supernatant using a 2D-compatible protein assay (e.g., a modified Bradford or Lowry assay). Note that components of the lysis buffer can interfere with standard protein assays.
-
Sample Loading: The protein sample is now ready for loading onto an IPG strip for the first dimension of 2D electrophoresis, typically via in-gel rehydration. Dilute the sample with Lysis/Rehydration buffer to the final desired protein load and volume for rehydration.
Visualizations
Caption: Workflow for 2D electrophoresis sample preparation using this compound.
Caption: Protein carbamylation by this compound and prevention methods.
References
- 1. bio-rad.com [bio-rad.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. This compound › Protein Standards for IEF›Isoelectric Focusing›Electrophoresis › SERVA Electrophoresis GmbH [serva.de]
- 5. Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. usp.org [usp.org]
- 8. Carbamylation of proteins in 2-D electrophoresis--myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 11. Inhibition of Protein Carbamylation in this compound Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. 2D Gel Electrophoresis — Buffers & Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Sample solublization buffers for two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reduction and Alkylation of Proteins in 2D Gel Electrophoresis: Before or after Isoelectric Focusing? - PMC [pmc.ncbi.nlm.nih.gov]
Urea as a Versatile Reagent in Organic Synthesis: Applications and Protocols
Introduction
Urea, a simple and readily available organic compound, has emerged as a remarkably versatile and indispensable reagent in the field of organic synthesis. Its unique structural features, possessing two nucleophilic amino groups and a central carbonyl group, allow it to participate in a wide array of chemical transformations. This has led to its extensive use in the construction of diverse molecular architectures, particularly in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for several key organic synthesis reactions where this compound serves as a crucial building block.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and this compound or thiothis compound.[1] These products, often referred to as DHPMs, are of significant interest due to their wide range of biological activities, including acting as calcium channel blockers, antihypertensive agents, and antiviral compounds.[2]
Application Note
The Biginelli reaction is a cornerstone of heterocyclic synthesis due to its operational simplicity, atom economy, and the biological relevance of its products. The reaction is typically acid-catalyzed and can be performed under various conditions, including conventional heating, microwave irradiation, and using various catalysts to improve yields and reaction times. The choice of catalyst and reaction conditions can be tailored based on the reactivity of the substrates.
Experimental Protocol: Synthesis of Monastrol
A representative protocol for the synthesis of Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, is as follows:
-
Reaction Setup: In a round-bottom flask, combine 3-hydroxybenzaldehyde (B18108) (1.22 g, 10 mmol), ethyl acetoacetate (B1235776) (1.30 g, 10 mmol), this compound (0.90 g, 15 mmol), and a catalytic amount of hydrochloric acid (2-3 drops).
-
Reaction Conditions: The mixture is heated to reflux in ethanol (B145695) (20 mL) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried to afford the crude product. Further purification can be achieved by recrystallization from ethanol to yield pure Monastrol.
Quantitative Data
The Biginelli reaction has been successfully applied to a wide range of substrates, as summarized in the table below.
| Aldehyde | β-Dicarbonyl Compound | This compound/Thiothis compound | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | This compound | HCl | Ethanol, reflux, 4h | 92 | [1] |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | This compound | Yb(OTf)₃ | Solvent-free, 100°C, 1.5h | 95 | [3] |
| 3-Nitrobenzaldehyde | Acetylacetone | Thiothis compound | L-Proline | Ethanol, reflux, 6h | 88 | [4] |
| Furan-2-carbaldehyde | Ethyl benzoylacetate | This compound | BF₃·OEt₂ | CH₃CN, reflux, 5h | 85 | [3] |
| Cyclohexanecarboxaldehyde | Ethyl cyanoacetate | This compound | InCl₃ | Toluene, reflux, 8h | 78 | [3] |
Reaction Workflow
References
Application Notes and Protocols for Enzymatic Determination of Urea using Urease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea, a primary metabolic byproduct of protein catabolism in mammals, is a key diagnostic marker for renal function and various other physiological and pathological conditions.[1] Accurate and efficient quantification of this compound in biological samples is crucial in clinical diagnostics, biomedical research, and drug development. Enzymatic assays utilizing urease offer high specificity and sensitivity for this purpose.[2][3]
Urease (EC 3.5.1.5) catalyzes the hydrolysis of this compound into ammonia (B1221849) and carbon dioxide.[3] The subsequent quantification of the produced ammonia allows for the indirect determination of the initial this compound concentration. Several methods exist for ammonia detection, with the Berthelot reaction being one of the most common colorimetric methods.[4][5] This document provides detailed application notes and protocols for the enzymatic determination of this compound using urease.
Principle of the Assay
The enzymatic determination of this compound using urease is a two-step process. In the first step, the enzyme urease specifically hydrolyzes this compound into ammonia (NH₃) and carbon dioxide (CO₂).
This compound + H₂O --(Urease)--> 2NH₃ + CO₂ [3]
In the second step, the amount of ammonia produced is quantified. A common and robust method for ammonia detection is the Berthelot reaction.[6][4][5] In an alkaline medium, ammonia reacts with a phenol (B47542) or salicylate (B1505791) solution and hypochlorite (B82951) to form a colored indophenol (B113434) product (typically blue or green), which can be measured spectrophotometrically.[4][5] The intensity of the color is directly proportional to the ammonia concentration, and thus to the original this compound concentration in the sample.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic determination of this compound.
Caption: General workflow for enzymatic this compound determination.
Quantitative Data Summary
The performance of urease-based this compound assays can vary depending on the specific protocol and sample type. The following table summarizes key quantitative parameters from various sources.
| Parameter | Value | Sample Type(s) | Reference |
| Linear Range | 40 - 1200 ppm | Milk | [2] |
| Up to 350 mg/dL | Serum, Plasma | [7] | |
| Up to 200 mg/dL | Serum, Plasma, Urine | [4] | |
| Limit of Detection (LOD) | 40 ppm | Milk | [2] |
| 3 mg/dL | Serum, Plasma, Urine | [4] | |
| 0.003 U/L (urease activity) | Biological, Environmental | [8] | |
| Below 0.001 mU (urease activity) | Biological, Soil | [9] | |
| Wavelength for Absorbance | 570 nm | General | |
| 590 nm | Milk, Serum | [2] | |
| 670 nm | Biological, Environmental | [3][8] | |
| 578 nm (570-620 nm) | Serum, Plasma | [7] |
Experimental Protocols
Two detailed protocols are provided below: a general protocol for manual assays and a microplate-based protocol for higher throughput.
Protocol 1: Manual Colorimetric Assay for this compound Determination
This protocol is adapted from the Berthelot method and is suitable for a small number of samples.[6][4]
Materials:
-
Urease solution (e.g., 10 U/mL in a suitable buffer)[6]
-
This compound standards (e.g., 0, 0.5, 1, 2, 3, 4, 5 mM NH₄Cl or equivalent this compound concentrations)[6]
-
Phenol-nitroprusside solution (Reagent A)[2] or Salicylate-nitroprusside solution[4]
-
Deionized water
-
Test tubes (e.g., 13x100 mm)
-
Pipettes and tips
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Pipette 250 µL of each this compound standard concentration in duplicate into labeled test tubes.[6]
-
-
Sample Preparation:
-
Prepare appropriate dilutions of your sample (e.g., serum, urine) with deionized water to ensure the this compound concentration falls within the linear range of the assay.
-
For serum or plasma, a dilution may not be necessary if the expected concentration is within the assay range. For urine, a 1:50 dilution with distilled water is common.[7]
-
Pipette 250 µL of the diluted sample into duplicate test tubes.
-
-
Enzymatic Reaction:
-
Color Development (Berthelot Reaction):
-
Measurement:
-
Calculation:
-
Plot the absorbance values of the standards against their concentrations to generate a standard curve.
-
Determine the this compound concentration in your samples by interpolating their absorbance values on the standard curve. Remember to account for any dilution factors.
-
Protocol 2: 96-Well Microplate Assay for this compound Determination
This protocol is suitable for processing a larger number of samples and is adapted from commercially available kits.[2][3][10]
Materials:
-
Urease solution
-
This compound standards
-
Phenol-nitroprusside solution (or similar)
-
Alkaline hypochlorite solution
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Standard and Sample Preparation:
-
Add 5 µL of each this compound standard in duplicate to the wells of the microplate.[2]
-
Add 5 µL of each sample (e.g., serum) in quadruplicate to the microplate wells. To two of these wells, urease solution will be added, and to the other two, water will be added to serve as a sample blank (to account for endogenous ammonia).[2]
-
-
Enzymatic Reaction:
-
Color Development:
-
Measurement:
-
Measure the absorbance of each well at 590 nm using a microplate reader.[2]
-
-
Calculation:
-
Subtract the average absorbance of the sample blank wells from the average absorbance of the corresponding sample wells to get the this compound-specific signal.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the this compound concentration in the samples from the standard curve, accounting for any dilutions.
-
Signaling Pathways and Logical Relationships
The underlying chemical transformations in the urease-Berthelot assay can be visualized as a signaling pathway.
Caption: Chemical pathway of the urease-Berthelot assay.
Concluding Remarks
The enzymatic assay for this compound determination using urease is a robust, specific, and sensitive method applicable to a wide range of biological samples. The choice of the specific protocol, particularly the method for ammonia detection, can be tailored to the required throughput and available instrumentation. Adherence to proper experimental procedures, including the use of standards and controls, is essential for accurate and reproducible results. Commercial kits offer a convenient and standardized approach, while the provided protocols allow for the development of in-house assays.
References
- 1. atlas-medical.com [atlas-medical.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. labcarediagnostics.com [labcarediagnostics.com]
- 5. Berthelot's reagent - Wikipedia [en.wikipedia.org]
- 6. static.igem.wiki [static.igem.wiki]
- 7. reckondiagnostics.com [reckondiagnostics.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. abcam.cn [abcam.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Increasing Protein Solubility with Urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
In biopharmaceutical research and development, achieving high yields of soluble and functional proteins is paramount. However, recombinant protein expression, particularly in bacterial systems like E. coli, often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies. Urea, a potent chaotropic agent, is a widely utilized and effective tool for solubilizing these aggregates by denaturing the protein and disrupting the non-covalent interactions that hold them together. These application notes provide a comprehensive guide to the principles and practices of using this compound to increase the solubility of specific proteins, with a focus on inclusion bodies.
Principle of this compound-Mediated Solubilization
This compound disrupts the secondary and tertiary structures of proteins by interfering with non-covalent bonds, primarily hydrogen bonds and hydrophobic interactions.[1] At high concentrations, typically ranging from 6 to 8 M, this compound effectively unfolds aggregated proteins, releasing them into a soluble, albeit denatured, state.[2] This solubilization is a critical first step in a workflow that often includes subsequent refolding to regain the protein's native conformation and biological activity. The mechanism of this compound-induced denaturation is thought to involve both direct and indirect effects. This compound can directly interact with the protein backbone and amino acid side chains, and it also alters the structure of water, which in turn weakens hydrophobic interactions that stabilize the native protein structure.[1]
Data Presentation: Quantitative Analysis of Protein Solubilization
The effectiveness of this compound in solubilizing proteins is concentration-dependent. The following tables summarize quantitative data on the solubilization of specific proteins and provide common buffer compositions.
Table 1: Solubilization of CBD-Ssp DnaB-hEGF Fusion Protein from Inclusion Bodies with Varying this compound Concentrations
| This compound Concentration (M) | Relative Amount of Solubilized Protein (%) |
| 0 | 0 |
| 1 | ~5 |
| 2 | ~10 |
| 3 | ~20 |
| 4 | ~40 |
| 5 | ~60 |
| 6 | ~80 |
| 7 | ~95 |
| 8 | 100 |
Data is estimated from graphical representation in Yulandi et al., 2018. The study quantified the solubilized protein using ImageJ software on SDS-PAGE gels.[3]
Table 2: Common this compound-Based Solubilization Buffer Compositions
| Buffer Component | Concentration | Purpose |
| General Inclusion Body Solubilization | ||
| This compound | 6 - 8 M | Primary denaturant to solubilize protein aggregates.[2] |
| Tris-HCl (pH 8.0) | 50 mM | Buffering agent to maintain a stable pH. |
| NaCl | 75 mM | Salt to modulate ionic strength. |
| EDTA | 1 mM | Chelating agent to inhibit metalloproteases. |
| Reducing Agent (DTT or β-mercaptoethanol) | 5 - 20 mM | Reduces disulfide bonds, aiding in unfolding. |
| 2D Electrophoresis Sample Buffer | ||
| This compound | 7 - 8 M | Denatures and solubilizes proteins for IEF. |
| Thiothis compound | 2 M | Enhances solubilization of hydrophobic proteins. |
| CHAPS | 4% (w/v) | Zwitterionic detergent to aid in solubilization. |
| DTT | 50 mM | Reducing agent. |
| Carrier Ampholytes | 0.2% (v/v) | Establishes the pH gradient in IEF. |
| Proteomics Lysis Buffer | ||
| This compound | 8 M | Efficiently lyses cells and solubilizes proteins for MS analysis.[4] |
| Tris-HCl (pH 8.0) | 50 mM | Buffering agent. |
| NaCl | 75 mM | Salt. |
| Protease/Phosphatase Inhibitors | Varies | Prevents protein degradation and modification.[4] |
Experimental Protocols
Protocol 1: Solubilization of Inclusion Bodies from E. coli
This protocol outlines the steps for isolating, washing, and solubilizing protein inclusion bodies from a bacterial cell pellet.
Materials:
-
Cell pellet from recombinant protein expression in E. coli
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Wash Buffer A: Lysis Buffer + 2 M this compound
-
Wash Buffer B: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA
-
Solubilization Buffer: 8 M this compound, 50 mM Tris-HCl (pH 8.0), 10 mM DTT
-
DNase I
-
High-speed centrifuge
-
Sonicator or homogenizer
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (5-10 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Disrupt the cells by sonication or homogenization on ice.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15-20 minutes to reduce viscosity.[2]
-
-
Inclusion Body Isolation:
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C.
-
Carefully decant and discard the supernatant containing soluble proteins.
-
-
Inclusion Body Washing:
-
Resuspend the inclusion body pellet thoroughly in Wash Buffer A.
-
Incubate with gentle agitation for 30 minutes at room temperature.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant.
-
Repeat the wash step with Wash Buffer B to remove residual detergent.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer. The volume will depend on the desired final protein concentration.
-
Incubate with gentle agitation for 1-2 hours at room temperature, or overnight at 4°C, until the pellet is completely dissolved.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
The supernatant contains the solubilized, denatured protein and is ready for downstream applications such as refolding and purification.
-
Protocol 2: Protein Extraction from Mammalian Cells for Proteomic Analysis
This protocol is suitable for extracting total cellular proteins for downstream applications like mass spectrometry, where complete denaturation and solubilization are crucial.
Materials:
-
Mammalian cell pellet
-
This compound Lysis Buffer: 8 M this compound, 50 mM Tris-HCl (pH 8.0), 75 mM NaCl, 1 mM EDTA
-
Protease and Phosphatase Inhibitor Cocktails
-
Micro-tip sonicator
-
High-speed centrifuge
Procedure:
-
Cell Lysis:
-
Wash the cell pellet once with ice-cold PBS and centrifuge to collect the cells.
-
Add an appropriate volume of this compound Lysis Buffer supplemented with protease and phosphatase inhibitors to the cell pellet.
-
Vortex briefly and incubate on ice for 20 minutes.[4]
-
-
Homogenization:
-
Sonicate the lysate on ice using a micro-tip sonicator to shear DNA and ensure complete cell disruption.
-
-
Clarification:
-
Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the solubilized proteins to a new tube.
-
-
Quantification and Downstream Processing:
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford assay, after appropriate dilution to reduce this compound concentration).
-
The protein extract is now ready for downstream proteomics workflows, such as in-solution digestion with trypsin.
-
Visualizations
Caption: Experimental workflow for solubilizing inclusion bodies using this compound.
Caption: Proteomic analysis of the NF-κB signaling pathway using this compound-based lysis.
Important Considerations
-
Carbamylation: this compound in aqueous solutions can slowly equilibrate to form ammonium (B1175870) cyanate, which can lead to the carbamylation of primary amines on proteins (N-terminus and lysine (B10760008) side chains). This modification can alter protein charge and interfere with downstream analysis. To minimize carbamylation, always use freshly prepared, high-purity this compound solutions and avoid heating this compound-containing solutions above 37°C.[5]
-
Protein Refolding: While this compound is excellent for solubilization, the resulting protein is in a denatured state. For applications requiring biologically active protein, a subsequent refolding step is necessary. This typically involves the gradual removal of this compound through methods like dialysis or rapid dilution into a refolding buffer. Optimization of refolding conditions is often required for each specific protein.
-
Compatibility with Downstream Assays: High concentrations of this compound can interfere with many downstream applications, including some protein quantification assays, enzyme activity assays, and certain types of chromatography. It is often necessary to remove or significantly dilute the this compound prior to these steps.
Conclusion
This compound is a powerful and versatile tool for increasing the solubility of proteins, particularly those sequestered in inclusion bodies. By understanding the principles of this compound-mediated denaturation and following optimized protocols, researchers can effectively solubilize and recover target proteins for a wide range of applications in basic research and drug development. Careful consideration of potential issues such as carbamylation and the need for subsequent refolding will ensure the successful application of this technique.
References
- 1. The molecular basis for the chemical denaturation of proteins by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic Analysis Reveals a PLK1-Dependent G2/M Degradation Program and Links PKA-AKAP2 to Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Protocols for Protein Denaturation Prior to Enzymatic Digestion
Introduction
Effective enzymatic digestion is a cornerstone of "bottom-up" proteomics, enabling the identification and quantification of proteins by mass spectrometry. For proteases like trypsin to access their cleavage sites, the native three-dimensional structure of proteins must be disrupted. This process, known as denaturation, unfolds the protein into a linear sequence of amino acids. Incomplete denaturation can lead to missed cleavages, reduced peptide yields, and biased protein representation in the final analysis.
This application note provides detailed protocols for common protein denaturation methods, including chemical and thermal approaches. It also covers the critical subsequent steps of reduction and alkylation of disulfide bonds, which are essential for preventing protein refolding and ensuring efficient digestion. These protocols are intended for researchers, scientists, and drug development professionals working in proteomics and related fields.
Key Denaturation Strategies
The choice of denaturation method depends on the nature of the protein sample, its complexity, and the downstream analytical goals. The most prevalent strategies involve the use of chemical chaotropes or heat.
-
Chemical Denaturation: Chaotropic agents such as urea and guanidinium (B1211019) hydrochloride (GdmCl) are widely used to disrupt the non-covalent interactions that stabilize a protein's tertiary and secondary structures.[1][2] this compound is a neutral chaotrope, while GdmCl is ionic; this difference can influence their effectiveness depending on the protein's electrostatic properties.[3][4]
-
Thermal Denaturation: Applying heat is a simple and effective way to denature proteins.[5] It is particularly advantageous as it does not introduce chemical contaminants that might interfere with downstream mass spectrometry analysis, thus eliminating the need for additional cleanup steps.[5]
Following denaturation, reduction and alkylation are crucial for proteins containing cysteine residues. Disulfide bonds are first broken using a reducing agent, and the resulting free sulfhydryl groups are then irreversibly blocked by an alkylating agent to prevent them from re-forming.[6][7]
Experimental Protocols
Protocol 1: Chemical Denaturation using this compound
This protocol is a widely used method for in-solution digestion of complex protein mixtures.
Materials:
-
This compound
-
Ammonium Bicarbonate (AmBic) or Tris-HCl
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA) or Chloroacetamide (CAA)
-
Sequencing Grade Modified Trypsin
-
Formic Acid (FA) or Trifluoroacetic acid (TFA)
Procedure:
-
Solubilization and Denaturation:
-
Resuspend the protein pellet or solution in a denaturing buffer to a final concentration of 8 M this compound in 50 mM Ammonium Bicarbonate (pH 7.8).[6] For difficult-to-solubilize proteins, a buffer containing 7 M this compound and 2 M thiothis compound (B124793) can be used.[8]
-
-
Reduction:
-
Alkylation:
-
Dilution and Digestion:
-
Quenching:
Note: When using this compound, avoid temperatures above 32°C to prevent carbamylation of lysine (B10760008) residues and the N-terminus.[11]
Protocol 2: Thermal Denaturation
This protocol is a straightforward alternative to chemical denaturation, particularly useful for proteins resistant to proteolysis.[5]
Materials:
-
Ammonium Bicarbonate (AmBic)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA) or Chloroacetamide (CAA)
-
Sequencing Grade Modified Trypsin
-
Formic Acid (FA) or Trifluoroacetic acid (TFA)
Procedure:
-
Solubilization:
-
Dissolve the protein sample in 50 mM Ammonium Bicarbonate (pH 7.8).[5]
-
-
Denaturation:
-
Reduction and Alkylation:
-
Follow steps 2 and 3 from Protocol 1 (Chemical Denaturation using this compound).
-
-
Digestion:
-
Quenching:
-
Stop the digestion by adding formic acid to a final concentration of 1-5%.[6]
-
Data Presentation
The effectiveness of a denaturation protocol can be measured by the resulting protein sequence coverage and the number of identified peptides in a mass spectrometry experiment. The following table summarizes quantitative data from studies comparing different denaturation methods.
| Denaturation Method | Protein | Metric | Result without Denaturation | Result with Denaturation | Fold Increase | Reference |
| Thermal (90°C, 20 min) | Myoglobin | Sequence Coverage | 15% | 86% | 5.7x | [5] |
| Thermal (90°C, 20 min) | Ovalbumin | Sequence Coverage | 0% | 43% | N/A | [5] |
| Methanol (B129727) | BSA | Peptides Identified | 4 | 6 | 1.5x | [12] |
| Methanol | Cytochrome c | Peptides Identified | 0 | 2 | N/A | [12] |
| Methanol | Myoglobin | Peptides Identified | 0 | 1 | N/A | [12] |
Mandatory Visualization
The following diagram illustrates the general workflow for protein denaturation and digestion prior to mass spectrometry analysis.
Caption: Workflow for protein denaturation and digestion.
Signaling Pathways and Logical Relationships
The logical relationship between the key steps of protein preparation for enzymatic digestion is illustrated below. This diagram highlights the sequential and dependent nature of each step, ensuring the protein is in an optimal state for proteolytic cleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Guanidine hydrochloride and this compound,which one is better for protein denaturation? [yacooscience.com]
- 3. Protein denaturation with guanidine hydrochloride or this compound provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Proteomic Sample Preparation Procedures for Comprehensive Protein Characterization of Pathogenic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of Denaturing Conditions for Protein and Peptide Quantification by Tryptophan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Coupling methanol denaturation, immobilized trypsin digestion, and accurate mass and time tagging for liquid chromatography-based shotgun proteomics of low nanogram amounts of RAW 264.7 cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Carbamylation in Urea Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate protein carbamylation when using urea solutions.
Frequently Asked Questions (FAQs)
Q1: What is protein carbamylation and why is it a problem in my experiments?
A1: Protein carbamylation is a non-enzymatic, post-translational modification where isocyanic acid, derived from the breakdown of this compound in aqueous solutions, covalently binds to free amino groups on the protein.[1][2] This modification primarily affects the N-terminal α-amino group and the ε-amino groups of lysine (B10760008) residues, and to a lesser extent, arginine and cysteine side chains.[3][4]
Carbamylation is problematic for several reasons:
-
Interference with Protein Characterization: It blocks the N-terminal ends of proteins, making them unsuitable for sequencing and other characterization methods.[1][5]
-
Altered Protein Properties: The modification changes the isoelectric point and can alter the structure, function, and stability of the protein, leading to artifactual results.[1][2]
-
Inhibition of Enzymatic Digestion: Carbamylation of lysine and arginine residues hinders the activity of proteases like trypsin, resulting in incomplete protein digestion.[1][3]
-
Mass Spectrometry Complications: It leads to unexpected peptide masses, increases sample complexity, and can reduce ionization efficiency, negatively impacting protein identification and quantification.[1][3]
-
Compromised Biological Activity: For therapeutic proteins, carbamylation can alter biological and antigenic properties, potentially reducing efficacy.[6]
Q2: How does this compound lead to carbamylation?
A2: In aqueous solutions, this compound exists in a chemical equilibrium with ammonium (B1175870) cyanate (B1221674).[1] This ammonium cyanate can then dissociate to form isocyanic acid, which is the reactive species that carbamylates proteins.[1][6] The rate of this compound decomposition into isocyanic acid is influenced by temperature, pH, and incubation time.[3]
Caption: The chemical pathway from this compound to protein carbamylation.
Q3: What are the key factors that influence the rate of carbamylation?
A3: The rate of carbamylation is primarily affected by:
-
Temperature: Higher temperatures significantly accelerate the decomposition of this compound into cyanate.[6][7] It is recommended to avoid heating this compound-containing buffers above 37°C.[1]
-
pH: The formation of isocyanic acid is pH-dependent.[3] Acidifying this compound solutions can help to limit its formation.[1][5]
-
Incubation Time: Longer exposure of proteins to this compound solutions increases the extent of carbamylation.[3]
-
This compound Concentration: While necessary for denaturation, high concentrations of this compound, such as 8M, can contain significant amounts of cyanate, especially in aged solutions.[4]
Troubleshooting Guides
Problem: I suspect protein carbamylation is affecting my results. How can I confirm this?
Solution:
Several analytical techniques can be used to detect and quantify protein carbamylation:[8]
-
Mass Spectrometry (MS): This is a primary method for identifying specific carbamylated residues. Carbamylation adds a characteristic mass shift of +43 Da to the modified amino acid.[3][4] Techniques like liquid chromatography-mass spectrometry (LC-MS) allow for high-throughput analysis.[8]
-
Immunochemical Methods: Techniques like ELISA and Western blotting can be used for targeted detection if antibodies specific to carbamylated epitopes are available.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be employed to study the structural and dynamic changes in a protein caused by carbamylation.[8]
| Method | Principle | Key Information Provided |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identifies specific carbamylated residues and quantifies the extent of modification.[8] |
| ELISA / Western Blot | Uses specific antibodies to detect carbamylated proteins. | Targeted detection and quantification of carbamylated proteins.[8] |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei. | Elucidates conformational changes in protein structure due to carbamylation.[8] |
Problem: My protein precipitates when I try to remove this compound before enzymatic digestion.
Solution:
This is a common issue, as this compound is a powerful solubilizing agent.[3] Here are a few strategies to address this:
-
Use of Cyanate Scavengers: Instead of removing this compound, add reagents that "scavenge" or react with cyanate, preventing it from modifying your protein. This allows you to maintain denaturing conditions during initial digestion steps.
-
Alternative Denaturants: Consider using denaturants that do not cause carbamylation.
-
Gradual this compound Removal: If this compound must be removed, employ methods like stepwise dialysis against decreasing concentrations of this compound to allow for gradual refolding and minimize aggregation.
Caption: Troubleshooting workflow for protein precipitation upon this compound removal.
Experimental Protocols
Protocol 1: Preparation of Deionized this compound Solutions to Minimize Cyanate
This protocol describes how to prepare this compound solutions with minimal cyanate content to reduce the risk of carbamylation.
Materials:
-
High-purity this compound
-
Ultrapure water
-
Mixed-bed ion-exchange resin (e.g., AG 501-X8)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., 0.22 µm filter)
Procedure:
-
To prepare an 8.5 M this compound stock solution, dissolve the this compound in approximately 600 ml of water with gentle heating (<30°C) and vigorous stirring.[9]
-
Once the this compound is completely dissolved, remove the solution from the heat source.
-
Add 5 g of mixed-bed ion-exchange resin for every liter of solution and stir for 10 minutes.[9]
-
Filter the solution to remove the resin.
-
Bring the solution to the final desired volume with ultrapure water.
-
Use the deionized this compound solution immediately. For storage, create aliquots and store them at -20°C.[9] Avoid repeated freeze-thaw cycles.
Note: Always use freshly prepared or properly stored deionized this compound solutions for your experiments.[1][7]
Protocol 2: Preventing Carbamylation During Protein Digestion Using Ammonium Bicarbonate
Ammonium-containing buffers are effective at inhibiting carbamylation.[3][10] This is because the ammonium ion (NH₄⁺) shifts the equilibrium of the this compound dissociation reaction back towards this compound, reducing the formation of cyanate.[3]
Materials:
-
Protein sample
-
8M deionized this compound solution
-
1M Ammonium Bicarbonate (NH₄HCO₃) buffer, pH ~7.8
-
Reducing agent (e.g., DTT or TCEP)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (or other protease)
Procedure:
-
Denature the protein sample in 8M this compound containing 0.2M NH₄HCO₃ at room temperature for 30 minutes.
-
Reduce the protein with 10 mM TCEP at 37°C for 1 hour.
-
Alkylate the protein with 15 mM iodoacetamide (B48618) at room temperature for 30 minutes in the dark.
-
Dilute the sample 5-fold with 0.2M NH₄HCO₃ to reduce the this compound concentration to 1.6M.
-
Add trypsin at a suitable protein-to-enzyme ratio (e.g., 50:1, w/w).
-
Incubate at 37°C for 18 hours.[3]
| Buffer | Carbamylation Inhibition | Compatibility with Trypsin |
| Phosphate Buffer (PB) | Low | High |
| Tris-HCl | Moderate (acts as a scavenger)[1][3] | High |
| Ammonium Bicarbonate | High (shifts this compound equilibrium)[3] | High |
Protocol 3: Using Cyanate Scavengers
Amine-containing reagents can act as "scavengers" by competing with the protein's amino groups for reaction with cyanate.[1][3]
Recommended Scavengers and Concentrations:
| Scavenger | Typical Concentration | Notes |
| Tris-HCl | 20-50 mM | Commonly used in buffers and is an effective scavenger.[1] |
| Ethanolamine | 50-100 mM | An effective cyanate scavenger.[1][3] |
| Glycine | 50-100 mM | Can also be used to quench reactions involving primary amines. |
| Ammonium Chloride | 25-50 mM | Decreases the formation of cyanate due to the common ion effect.[4] |
To use a scavenger, simply include it in your this compound-containing buffer at the recommended concentration throughout the experiment.
Alternatives to this compound
If carbamylation remains a persistent issue, consider using alternative denaturants.
| Denaturant | Typical Concentration | Advantages | Disadvantages |
| Guanidine Hydrochloride | 6 M | A stronger denaturant than this compound; does not cause carbamylation.[5][10] | It is an ionic salt and may interfere with some downstream applications like ion-exchange chromatography.[11] Must be diluted for enzymatic digestions. |
| Sodium Deoxycholate (SDC) | 0.1% (w/v) | Effective for protein solubilization and denaturation; compatible with elevated temperatures and does not inactivate trypsin.[7][12] Reduces carbamylation by over 67% compared to this compound-based buffers.[7] | Must be removed before MS analysis as it is a detergent. |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Protein Carbamylation: Chemistry, Pathophysiological Involvement, and Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein Carbamylation in this compound Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ionsource.com [ionsource.com]
- 6. WO2005051979A1 - Prevention and/or delay of peptide/protein carbamylation in this compound solutions utilizing non-ethylene diamine like compounds - Google Patents [patents.google.com]
- 7. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 8. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Urea Solution Stability and Cyanate Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of urea solutions and the formation of cyanate (B1221674), a reactive species that can compromise experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with aqueous this compound solutions?
A1: The main stability issue with aqueous this compound solutions is the decomposition of this compound into ammonium (B1175870) and cyanate ions.[1][2][3] This process is an equilibrium reaction. The cyanate formed is problematic because it can carbamylate proteins, leading to unwanted modifications that may alter their structure, stability, and function.[1][2][4]
Q2: How does temperature affect the stability of this compound solutions?
A2: Temperature is a critical factor influencing this compound solution stability. An increase in temperature significantly accelerates the rate of this compound decomposition and, consequently, the formation of cyanate.[5][6][7] To maximize shelf life, it is recommended to store this compound solutions at temperatures between -5°C and 25°C (23°F and 77°F).[8][9]
Q3: What is the optimal pH for storing this compound solutions?
A3: this compound solutions are most stable in the pH range of 4 to 8.[5][6][7] The rate of this compound degradation increases outside of this pH range.
Q4: How quickly does cyanate form in a this compound solution?
A4: Cyanate can accumulate to significant levels, even within a few days of preparing the solution.[2] For instance, an 8 M this compound solution can develop a cyanate concentration of up to 20 mM.[2][4] Therefore, it is highly recommended to use freshly prepared this compound solutions for critical applications.[2][10]
Q5: Can I inhibit or reduce the formation of cyanate in my this compound solution?
A5: Yes, there are several strategies to minimize cyanate formation:
-
Fresh Preparation: Always use freshly prepared this compound solutions.[2][10]
-
Low Temperature Storage: Store solutions at 4°C to slow down the decomposition rate.[2]
-
pH Control: Maintain the pH of the solution between 4 and 8.[5][6][7]
-
Deionization: Use a mixed-bed ion-exchange resin to remove cyanate from freshly prepared solutions.[2]
-
Cyanate Scavengers: Reagents like ethanolamine, ethylenediamine, and Tris-HCl can be added to scavenge cyanate molecules.[11]
-
Ammonium Chloride: Adding 25–50 mM ammonium chloride can decrease cyanate formation due to the common ion effect.[2]
Troubleshooting Guides
Problem: I am observing unexpected modifications in my protein, such as changes in mass or charge, after treatment with a this compound-containing buffer.
-
Possible Cause: Your protein may be undergoing carbamylation by cyanate present in the this compound solution.[1][2][4] Cyanate reacts with primary amino groups on proteins, leading to an increase in mass and a change in the isoelectric point.
-
Troubleshooting Steps:
-
Quantify Cyanate: Determine the cyanate concentration in your this compound solution using a suitable analytical method like ion chromatography.[1][4]
-
Use Fresh Solutions: Prepare fresh this compound solutions immediately before use.[2][10]
-
Deionize this compound Solution: Pass your freshly prepared this compound solution through a mixed-bed ion-exchange resin to remove any pre-existing cyanate.[2]
-
Incorporate Scavengers: If compatible with your experiment, add a cyanate scavenger to your buffer.[11]
-
Optimize Storage: Ensure your stock this compound solutions are stored at 4°C or lower.[2]
-
Problem: The pH of my this compound solution has increased over time, and there is a faint smell of ammonia.
-
Possible Cause: This is a direct consequence of this compound decomposition into ammonium and cyanate. The formation of ammonium ions, which are basic, leads to an increase in the pH of the solution.[12]
-
Troubleshooting Steps:
-
Discard the Solution: Do not use this solution for your experiments as it indicates significant degradation.
-
Review Preparation and Storage: Re-evaluate your protocol for preparing and storing this compound solutions. Ensure you are using high-purity this compound and storing the solution at the recommended low temperature.[8][9]
-
Buffer the Solution: For applications where pH is critical, use a suitable buffer to maintain the desired pH. Lactate buffer at pH 6.0 has been shown to minimize this compound degradation.[5][6]
-
Data Presentation
Table 1: Effect of Temperature on the Shelf Life of this compound Solution
| Storage Temperature (°C) | Storage Temperature (°F) | Recommended Shelf Life |
| Up to 25 | Up to 77 | 24 Months |
| Up to 30 | Up to 86 | 12 Months |
| Up to 35 | Up to 95 | 6 Months |
Data sourced from commercial storage guidelines.[8]
Experimental Protocols
Protocol 1: Preparation of a Cyanate-Free 8 M this compound Solution
Objective: To prepare an 8 M this compound solution with minimal cyanate contamination for use in protein chemistry applications.
Materials:
-
High-purity solid this compound
-
Ultrapure water
-
Mixed-bed ion-exchange resin
-
Stir plate and stir bar
-
0.22 µm filter unit
Procedure:
-
Weigh out the required amount of solid this compound to make an 8 M solution (480.5 g per 1 L).
-
Add the this compound to a beaker containing approximately 80% of the final volume of ultrapure water.
-
Place the beaker on a stir plate and stir until the this compound is completely dissolved. The dissolution of this compound is endothermic, so the solution will become cold. Gentle warming (not exceeding 25-30°C) can be applied to aid dissolution.[10]
-
Once the this compound is dissolved, add the mixed-bed ion-exchange resin (approximately 10 g per liter of solution).
-
Stir the solution with the resin for 1-2 hours at room temperature.
-
Allow the resin to settle, then carefully decant the this compound solution.
-
Filter the solution through a 0.22 µm filter to remove any remaining resin particles.
-
Adjust the final volume with ultrapure water.
-
Use the solution immediately or store it in tightly sealed containers at 4°C for no longer than a few days.[2]
Protocol 2: Quantification of Cyanate in this compound Solutions by Ion Chromatography (IC)
Objective: To determine the concentration of cyanate in a this compound-containing solution.
Principle: Ion chromatography separates ions based on their affinity for an ion-exchange resin. Cyanate can be separated from other anions and quantified using a conductivity detector.[1][4]
Instrumentation and Columns:
-
Ion Chromatography System with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Dionex IonPac AS15).[1]
Reagents:
-
Potassium hydroxide (B78521) (KOH) eluent concentrate.
-
Cyanate standard stock solution.
-
Ultrapure water.
Procedure:
-
Sample Preparation: Dilute the this compound-containing sample with ultrapure water to bring the cyanate concentration within the linear range of the assay. A 50-fold dilution is often required for 8 M this compound solutions.[4]
-
Instrument Setup:
-
Calibration: Prepare a series of cyanate standards of known concentrations and inject them into the IC system to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample into the IC system.
-
Data Analysis: Identify and integrate the cyanate peak in the chromatogram. Determine the concentration of cyanate in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Chemical equilibrium between this compound and ammonium cyanate in aqueous solution.
Caption: Experimental workflow for monitoring this compound solution stability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Why this compound Eliminates Ammonia Rather Than Hydrolyzes in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Stability of this compound in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. This compound-worldwide.com [this compound-worldwide.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: Troubleshooting Protein Precipitation During Urea Dialysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address protein precipitation during urea dialysis.
Frequently Asked Questions (FAQs)
Q1: Why is my protein precipitating during this compound dialysis?
Protein precipitation during the removal of this compound via dialysis is a common issue that often arises from the protein failing to refold correctly. When the denaturing agent (this compound) is removed, the protein's hydrophobic regions can be exposed and interact with each other, leading to aggregation and precipitation.[1][2] Several factors can contribute to this, including:
-
Rapid removal of this compound: A sudden decrease in this compound concentration can shock the protein, not allowing it enough time to refold properly.[3][4][5]
-
High protein concentration: Increased proximity of protein molecules can facilitate intermolecular interactions and aggregation.[6][7]
-
Suboptimal buffer conditions: The pH, ionic strength, and composition of the dialysis buffer play a critical role in protein solubility. If the buffer pH is close to the protein's isoelectric point (pI), the protein will have a net neutral charge, reducing repulsion between molecules and increasing the likelihood of aggregation.[8][9][10]
-
Absence of stabilizing agents: Certain additives can help maintain protein stability and prevent aggregation.[][12]
-
Oxidation of cysteine residues: For proteins containing cysteine, the formation of incorrect disulfide bonds can lead to misfolding and aggregation.[]
Q2: What is step-wise dialysis and how can it prevent precipitation?
Step-wise dialysis is a technique where the concentration of this compound is gradually decreased over a series of dialysis steps.[3][13] This slow removal of the denaturant gives the protein more time to refold into its native conformation, minimizing the exposure of hydrophobic patches and reducing the risk of aggregation.[3][14] A typical step-wise dialysis protocol might involve moving the dialysis bag through a series of buffers with decreasing this compound concentrations (e.g., 6M, 4M, 2M, 1M, and finally no this compound).[13][15]
Q3: What additives can I include in my dialysis buffer to prevent precipitation?
Several additives can be incorporated into the dialysis buffer to enhance protein solubility and prevent aggregation. The choice and concentration of these additives are often protein-specific and may require some optimization.
| Additive | Typical Concentration | Purpose | Citation |
| L-Arginine | 0.1 - 2 M | Suppresses aggregation by interacting with hydrophobic and charged residues. | [5][] |
| Glycerol | 5% - 20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure. | [12][16] |
| Reducing Agents (DTT, TCEP, β-mercaptoethanol) | 1 - 20 mM | Prevents the formation of incorrect disulfide bonds. | [6][][12] |
| Non-denaturing Detergents (e.g., CHAPS, Tween 20) | Low concentrations (e.g., 0.05% - 0.1%) | Solubilizes protein aggregates without causing denaturation. | [12][17] |
| Sugars (e.g., Sucrose) | ~25 mM | Stabilize protein structure. | [] |
| Redox Systems (e.g., GSH/GSSG) | - | Assists in the correct formation of disulfide bonds. | [] |
Q4: How important is the pH of my dialysis buffer?
The pH of the dialysis buffer is a critical factor.[18] It is generally recommended to use a buffer with a pH that is at least one unit away from the protein's isoelectric point (pI).[10] At the pI, the protein has no net charge, which minimizes electrostatic repulsion between molecules and increases the likelihood of aggregation.[9]
Q5: Are there alternatives to dialysis for removing this compound?
Yes, other methods can be used to remove this compound and refold the protein, which may be more suitable for some proteins:
-
Rapid Dilution: The denatured protein solution is rapidly diluted into a large volume of refolding buffer.[13][19] This quick reduction in both protein and denaturant concentration can sometimes favor correct folding over aggregation.[15]
-
On-Column Refolding: The protein is bound to a chromatography column (e.g., Ni-NTA for His-tagged proteins) while the this compound concentration in the buffer is gradually decreased. This keeps the protein molecules separated during the refolding process, which can prevent aggregation.[1][16][20]
Troubleshooting Guide
If you are experiencing protein precipitation during this compound dialysis, follow these steps to troubleshoot the issue.
Caption: A decision tree for troubleshooting protein precipitation during this compound dialysis.
Experimental Protocols
Detailed Methodology for Step-Wise this compound Dialysis
This protocol is a general guideline for refolding a protein by gradually removing this compound. The specific this compound concentrations and dialysis times may need to be optimized for your particular protein.
Materials:
-
Purified protein solubilized in buffer containing 8M this compound.
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO).
-
Dialysis clips.
-
A series of dialysis buffers with decreasing this compound concentrations (e.g., 4M, 2M, 1M, 0M this compound). The buffer composition should otherwise be identical (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT).
-
Large beakers or containers for dialysis.
-
Stir plate and stir bars.
Procedure:
-
Prepare Dialysis Buffers: Prepare at least 100 times the volume of your protein sample for each dialysis step. For a 5 mL protein sample, you will need at least 500 mL of each buffer.
-
Prepare the Dialysis Bag: Cut the dialysis tubing to the desired length, leaving extra space for the sample and clips. Hydrate the tubing according to the manufacturer's instructions.
-
Load the Sample: Pipette your protein sample into the prepared dialysis bag. Remove excess air and seal the bag with clips, ensuring there are no leaks.
-
First Dialysis Step (e.g., 4M this compound): Place the dialysis bag into a beaker containing the 4M this compound dialysis buffer. Place the beaker on a stir plate with a stir bar and stir gently at 4°C for 2-4 hours.[13]
-
Subsequent Dialysis Steps: Transfer the dialysis bag to the next buffer with a lower this compound concentration (e.g., 2M this compound). Repeat the dialysis for 2-4 hours at 4°C with gentle stirring.
-
Continue Step-Wise Reduction: Continue this process through all the this compound concentrations (e.g., 1M this compound, then 0M this compound). It is recommended to perform at least two to three buffer changes with the final this compound-free buffer to ensure complete removal of this compound.[13]
-
Recover and Analyze the Protein: After the final dialysis step, carefully remove the dialysis bag from the buffer. Open the bag and pipette the protein sample into a clean tube. Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet any precipitated protein.[15] Analyze the supernatant for protein concentration and activity.
Caption: A workflow diagram illustrating the step-wise dialysis process.
References
- 1. protein precipitates after dialysis - Protein and Proteomics [protocol-online.org]
- 2. problems with loss of purified protein due to precipitation - Protein and Proteomics [protocol-online.org]
- 3. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Refolding - Precipitation during dialysis - Protein Expression and Purification [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agrisera.com [agrisera.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. step-wise dialysis? - Protein and Proteomics [protocol-online.org]
- 14. reddit.com [reddit.com]
- 15. biotechrep.ir [biotechrep.ir]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Reddit - The heart of the internet [reddit.com]
optimizing incubation time for complete protein denaturation in urea
Welcome to the technical support center for protein denaturation using urea. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to denature my protein?
There is no single optimal this compound concentration for all proteins.[1] The ideal concentration is dependent on the intrinsic stability of your specific protein.[1] Generally, a concentration range of 6 M to 8 M this compound is effective for many proteins. However, some proteins may require different conditions:
-
Less Stable Proteins: Certain enzymes, for example, may denature in concentrations as low as 3 M this compound.[1]
-
Highly Stable Proteins: Proteins from thermophilic organisms or those with multiple disulfide bonds might not fully denature even in 8 M this compound.[1]
To determine the minimum effective concentration for your protein of interest, a titration experiment with increasing this compound concentrations (e.g., 1 M to 8 M) is recommended.[1]
Q2: How long should I incubate my protein with this compound for complete denaturation?
The necessary incubation time is another parameter that varies depending on the protein and the this compound concentration used. Incubation times can range from a few minutes to several hours.[1] For optimization, it is suggested to test various incubation periods, such as 1, 3, and 12 hours.[1] In some cases, particularly when using lower this compound concentrations, an overnight incubation at room temperature may be required.[1] It is important to be aware that extended incubation, especially at higher temperatures, can lead to unwanted protein modifications.[1]
Q3: What is the recommended temperature for this compound denaturation?
Most protocols for this compound denaturation are carried out at room temperature.[1] It is critical to avoid heating this compound solutions above 30-35°C. Higher temperatures can cause the this compound to break down into isocyanate, which can lead to irreversible carbamylation of the protein. This modification alters the protein's charge and can interfere with downstream applications.[1] If a protein is particularly resistant to denaturation, a slight increase in temperature may be considered, but it should remain below the threshold for isocyanate formation.[1] Denaturation can also be performed at 4°C, though this may necessitate a longer incubation period.[1]
Q4: Why is my protein not fully denatured even in 8 M this compound?
If your protein remains folded in 8 M this compound, it could be due to high stability or aggregation.[1] For proteins in inclusion bodies, 8 M this compound may not be a sufficiently strong chaotrope to dissolve the aggregates.[2]
Q5: What should I do if my protein precipitates when I add this compound?
Protein precipitation upon the addition of this compound can occur if the protein aggregates before it completely unfolds.[1]
Q6: My results are inconsistent between experiments. What could be the cause?
Inconsistent results can stem from a couple of key factors:
-
This compound Solution Quality: The use of old or improperly stored this compound solutions can lead to varying concentrations of reactive cyanate (B1221674).[1]
-
Experimental Conditions: Lack of consistency in incubation times and temperatures will affect the outcome.[1]
Troubleshooting Guide
This guide addresses common issues encountered during protein denaturation with this compound.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Denaturation | The protein is highly stable or aggregated.[1] | - Increase the incubation time.[1]- Use a stronger denaturant such as 6 M Guanidinium Hydrochloride (GdnHCl).[1][2]- For inclusion bodies, sonication may help with solubilization.[1][2]- Add a reducing agent like DTT or β-mercaptoethanol to break disulfide bonds.[1] |
| Protein Precipitation | The protein is aggregating before complete unfolding.[1] | - Add the this compound solution to the protein sample slowly while gently mixing.[1]- Perform the denaturation at a lower temperature (e.g., 4°C), which may require a longer incubation time.[1] |
| Inconsistent Results | - Use of old or improperly stored this compound solutions.[1]- Inconsistent incubation times or temperatures.[1] | - Always prepare fresh this compound solutions or use freshly thawed aliquots.[1]- Carefully control and document the incubation time and temperature for every experiment.[1] |
| Artifacts in Downstream Analysis (e.g., Mass Spectrometry) | Carbamylation of the protein due to cyanate in the this compound solution.[1] | - Use high-purity this compound and always prepare solutions fresh.[1][3]- Avoid heating this compound solutions above 30-35°C.[1][4] |
Experimental Protocols
General Protein Denaturation Protocol with this compound
This protocol provides a general framework for denaturing a purified protein solution with this compound.
1. Preparation of this compound Solution: a. To prepare an 8 M this compound solution, dissolve 480 mg of high-purity this compound in a final volume of 1 mL of your chosen buffer.[3] b. Gently stir the solution at room temperature until the this compound is completely dissolved. Note that the dissolution of this compound is an endothermic process, causing the solution to become cold.[1] c. Once the this compound is dissolved, adjust the final volume with the buffer. d. Verify and, if necessary, adjust the pH of the this compound solution.
2. Denaturation: a. Add the prepared this compound solution to your protein sample to achieve the desired final concentrations of both protein and this compound.[1] b. This can be accomplished by adding a concentrated this compound solution to the protein sample or by dialyzing the protein against a buffer containing this compound.[1] c. Incubate the mixture at room temperature for the optimized duration (e.g., 1-12 hours).[1]
In-solution Digestion Protocol for Proteomics
This protocol is adapted for proteomics workflows that require denaturation, reduction, and alkylation prior to enzymatic digestion.
1. Protein Solubilization and Denaturation: a. Dissolve the protein pellet in a minimal volume (e.g., 20 µL for ≤100 µg of protein) of 8 M this compound solution. Pipette gently or sonicate if necessary to dissolve the pellet.[3] b. Incubate at room temperature with slow agitation for a predetermined optimal time.
2. Reduction: a. Add Dithiothreitol (DTT) to a final concentration of 5-10 mM. b. Incubate at room temperature for 30-60 minutes.[3][5]
3. Alkylation: a. Add Iodoacetamide (IAA) to a final concentration of 12.5-20 mM. b. Incubate in the dark at room temperature for 20-60 minutes.[3][5]
4. Quenching and Dilution: a. To quench the alkylation reaction, add DTT. b. Dilute the sample with a suitable buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the this compound concentration to approximately 1 M, which is compatible with trypsin activity.[4]
5. Enzymatic Digestion: a. Add trypsin to the protein solution (a common ratio is 1:50 trypsin-to-protein). b. Incubate overnight at a controlled temperature (e.g., 32°C to avoid carbamylation, or 37°C).[4]
6. Acidification: a. Stop the digestion by acidifying the sample with an acid like Trifluoroacetic Acid (TFA).[3]
Visualizations
Caption: Workflow for protein denaturation and digestion.
Caption: Troubleshooting logic for this compound denaturation.
References
Technical Support Center: Protein Quantification in the Presence of Urea
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from urea in Bradford and BCA protein assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure accurate protein quantification.
Troubleshooting Guide
High concentrations of this compound are known to interfere with common colorimetric protein assays. This guide will help you identify the source of the issue and find a suitable solution.
My protein readings are inaccurate, and I suspect this compound interference. What should I do?
Follow this troubleshooting workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for this compound interference in protein assays.
Quantitative Data Summary: this compound Compatibility
The following table summarizes the maximum compatible this compound concentrations for Bradford and BCA assays based on information from various manufacturers and protocols.[1][2][3][4][5][6] Exceeding these concentrations will likely lead to inaccurate results.
| Assay | Maximum Compatible this compound Concentration | Notes |
| Bradford Assay | 4 M - 6 M | Compatibility can vary between different commercial kits. Bio-Rad's standard assay is compatible with 6M this compound, while their Quick Start assay is compatible with 4M.[6][7] Always consult the manufacturer's protocol. |
| BCA Assay | 3 M | Higher concentrations of this compound will interfere with the copper reduction reaction, leading to inaccurate readings.[1][4][8] |
Experimental Protocols
Here are detailed methodologies to mitigate this compound interference in your protein assays.
Protocol 1: Sample Dilution
This is the simplest method to reduce this compound concentration to a compatible level.
Caption: Workflow for the sample dilution method.
Detailed Steps:
-
Determine this compound Concentration: Identify the molarity of this compound in your sample buffer.
-
Calculate Dilution Factor: For example, if your sample is in 8M this compound and you are using a BCA assay (compatible with ≤3M this compound), you will need to dilute your sample at least 1:3 (e.g., 1 part sample + 2 parts dilution buffer).
-
Dilute Sample: Perform the calculated dilution using a buffer that does not contain any interfering substances.
-
Assay Performance: Use the diluted sample in your Bradford or BCA assay.
-
Calculate Original Concentration: Multiply the concentration obtained from the assay by the dilution factor to determine the concentration of your original, undiluted sample.[9]
Protocol 2: Preparation of Standards in this compound-Containing Buffer
This method corrects for interference by ensuring that the standards and samples are affected by this compound in the same way.[10]
Caption: Workflow for preparing standards in this compound buffer.
Detailed Steps:
-
Prepare Blank: Create a buffer solution that is identical to the one your protein samples are in, including the same concentration of this compound. This will serve as your blank.
-
Prepare Standards: Prepare a serial dilution of a known protein standard (e.g., Bovine Serum Albumin - BSA) using the this compound-containing buffer you prepared in step 1.[10]
-
Run Assay: Perform the Bradford or BCA assay with your unknown samples and the prepared standards.
-
Generate Standard Curve: Plot the absorbance values of your standards against their known concentrations to create a standard curve.
-
Determine Concentration: Use the standard curve to determine the concentration of your unknown samples.
Protocol 3: Protein Precipitation
This method physically removes this compound and other interfering substances from the protein sample before the assay. Trichloroacetic acid (TCA) precipitation is a common method.[11][12]
Caption: Workflow for protein precipitation using TCA.
Detailed Steps:
-
TCA Addition: Add an equal volume of 20% TCA to your protein solution (for a final concentration of 10% TCA).
-
Incubation: Incubate the mixture on ice for 30 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully aspirate and discard the supernatant.
-
Acetone Wash: Add cold acetone to the pellet, vortex briefly, and centrifuge again. This wash step removes any remaining TCA.
-
Drying: Discard the acetone and allow the pellet to air dry. Do not over-dry, as this can make resuspension difficult.
-
Resuspension: Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay (e.g., PBS).
-
Assay: Perform the Bradford or BCA assay on the resuspended protein.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with protein assays?
-
Bradford Assay: High concentrations of this compound can disrupt the non-covalent interactions between the Coomassie dye and the protein, leading to inaccurate readings.[12]
-
BCA Assay: The BCA assay involves the reduction of Cu²⁺ to Cu⁺ by the protein. This compound can interfere with this reduction step, affecting the accuracy of the colorimetric measurement.[13]
Q2: I diluted my sample, but my readings are still off. What could be the problem?
Even at "compatible" concentrations, this compound can still have a minor effect. If high accuracy is required, preparing your standards in the same this compound-containing buffer as your sample is the best approach.[10] Also, ensure that other components in your buffer are not interfering with the assay.
Q3: Can I use a different protein assay that is more compatible with this compound?
Yes, some assays are designed to be more resistant to interfering substances. For example, the Pierce 660 nm Protein Assay has better compatibility with some detergents, though this compound can still be an issue at high concentrations.[14] However, for samples with high this compound content, the mitigation strategies outlined above are generally the most effective.
Q4: Will precipitating my protein with TCA lead to protein loss?
There is a risk of some protein loss during the precipitation and wash steps. This method is very effective at removing interfering substances but may not be suitable for very dilute protein samples. Always be careful not to disturb the pellet when removing the supernatant.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. bio-rad.com [bio-rad.com]
- 3. bio-rad.com [bio-rad.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. itwreagents.com [itwreagents.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Bradford assay+high this compound - Protein and Proteomics [protocol-online.org]
- 8. nugi-zentrum.de [nugi-zentrum.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Chemistry of Protein Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. Chemistry of Protein Assays | Thermo Fisher Scientific - TW [thermofisher.com]
removing urea from protein samples using dialysis vs. chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the removal of urea from protein samples using dialysis and chromatography.
Quick Comparison: Dialysis vs. Chromatography
Choosing the right method for this compound removal depends on your specific experimental needs, including sample volume, desired processing time, and the sensitivity of your protein.
| Feature | Dialysis | Size-Exclusion Chromatography (SEC) / Desalting |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient. | Separation of molecules based on size as they pass through a porous resin. |
| Processing Time | Slow; typically requires several hours to overnight with multiple buffer changes. | Fast; can be completed in minutes. |
| Sample Volume | Versatile; can accommodate a wide range of volumes, from microliters to liters. | Typically for smaller sample volumes (less than 10 mL), though scalable. |
| Protein Recovery | Generally high, but protein loss can occur due to non-specific binding to the membrane. | High recovery is achievable. |
| This compound Removal Efficiency | High, especially with multiple, large-volume buffer exchanges. | Very efficient at removing small molecules like this compound. |
| Protein Concentration | Sample is typically diluted. | Sample is diluted, but to a lesser extent than with dialysis. |
| Gentleness | Very gentle on proteins as it avoids harsh mechanical forces. | Generally gentle, but shear stress can be a concern for sensitive proteins. |
| Cost | Cost-effective, requiring basic laboratory equipment. | Can be more expensive due to the cost of columns and chromatography systems. |
Troubleshooting Guides
Dialysis
Problem: My protein precipitated during or after dialysis.
This is a common issue when rapidly removing a denaturant like this compound, which can cause proteins to misfold and aggregate.
Solutions:
-
Step-wise Dialysis: Instead of transferring the sample directly into a this compound-free buffer, gradually decrease the this compound concentration in the dialysis buffer over several steps (e.g., from 8M to 4M, then 2M, 1M, and finally 0M). This allows for a slower removal of this compound, giving the protein more time to refold correctly.
-
Use of Additives: Include additives in the dialysis buffer that can help stabilize the protein and prevent aggregation. Common additives include:
-
Glycerol (5-20%): A common cryoprotectant that can also stabilize proteins in solution.
-
Arginine (0.5-1M): Known to suppress protein aggregation and assist in refolding.
-
Non-ionic detergents (e.g., Triton X-100, Tween-20): Can help to keep hydrophobic proteins soluble.
-
-
Low Protein Concentration: Perform dialysis with a lower protein concentration to reduce the likelihood of intermolecular interactions that lead to aggregation.
-
Temperature Control: Conduct the dialysis at 4°C to slow down the aggregation process.
Problem: I'm experiencing significant protein loss.
Solutions:
-
Pre-treat the Dialysis Membrane: To prevent non-specific binding of your protein to the membrane, you can pre-treat it by incubating with a blocking protein like Bovine Serum Albumin (BSA).
-
Choose the Correct MWCO: Ensure the Molecular Weight Cut-Off (MWCO) of your dialysis membrane is at least two to three times smaller than the molecular weight of your protein to prevent its loss through the pores.
-
Minimize Sample Handling: Reduce the number of transfer steps to minimize loss due to protein sticking to surfaces.
Chromatography (Size-Exclusion/Desalting)
Problem: My protein precipitated in the column or after elution.
Solutions:
-
On-column Refolding: If using an affinity column for purification prior to this compound removal, you can perform on-column refolding by gradually decreasing the this compound concentration in the wash buffers before elution.
-
Optimize Buffer Conditions: Ensure the buffer you are exchanging into is optimal for your protein's stability (pH, ionic strength).
-
Rapid Elution: The fast nature of desalting columns means the buffer exchange is very rapid, which can shock the protein. Consider if a slower method like step-wise dialysis is more appropriate for your specific protein.
Problem: The this compound was not completely removed.
Solutions:
-
Correct Column Size: Use a desalting column with a bed volume that is at least 4-10 times the sample volume for efficient removal of small molecules.
-
Sequential Columns: For very high salt or this compound concentrations, you may need to run the sample through two desalting columns in sequence.
-
Avoid Overloading: Do not exceed the recommended sample volume for the column, as this will lead to inefficient separation.
Frequently Asked Questions (FAQs)
Q1: Which method is faster for removing this compound?
Size-exclusion chromatography (desalting) is significantly faster, often taking only a few minutes per sample. Dialysis is a much slower process, typically requiring several hours to overnight.
Q2: I have a very large sample volume. Which method should I use?
Dialysis is generally more suitable for large sample volumes as it is easily scalable. While large-scale chromatography columns are available, they can be more complex and costly to run.
Q3: My protein is very sensitive and prone to denaturation. What is the gentlest method?
Dialysis is considered a very gentle method as it relies on passive diffusion and does not subject the protein to mechanical or shear stress.
Q4: Can I use these methods for buffer exchange as well?
Yes, both dialysis and size-exclusion chromatography are excellent methods for buffer exchange.
Q5: What is a Molecular Weight Cut-Off (MWCO) and how do I choose the right one for dialysis?
The MWCO is the molecular weight at which a membrane will retain at least 90% of a solute. To ensure your protein of interest is retained, you should choose a membrane with an MWCO that is significantly smaller than the molecular weight of your protein, typically 2-3 times smaller.
Experimental Protocols
Protocol 1: this compound Removal by Step-Wise Dialysis
This protocol is designed for gradual this compound removal to promote proper protein refolding.
Materials:
-
Protein sample in this compound-containing buffer
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis clamps
-
Large beaker (e.g., 2-4 L)
-
Magnetic stirrer and stir bar
-
A series of dialysis buffers with decreasing this compound concentrations (e.g., 4M, 2M, 1M, and 0M this compound in your desired final buffer)
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions.
-
Prepare the Sample: Secure one end of the tubing with a clamp. Pipette your protein sample into the tubing, leaving some space at the top. Secure the other end with a second clamp.
-
First Dialysis Step (e.g., 4M this compound): Place the dialysis bag in a beaker containing the first dialysis buffer (with the highest this compound concentration, e.g., 4M). The buffer volume should be at least 200-500 times the sample volume. Place a stir bar in the beaker and stir gently at 4°C for 2-4 hours.
-
Subsequent Dialysis Steps: Carefully move the dialysis bag to the next buffer with a lower this compound concentration (e.g., 2M this compound). Repeat the incubation with stirring at 4°C for 2-4 hours.
-
Final Dialysis Steps: Repeat the process for the 1M this compound buffer and then finally for the this compound-free buffer. For the final step, it is recommended to perform at least two changes of the this compound-free buffer, with the last one running overnight at 4°C to ensure complete this compound removal.
-
Sample Recovery: Remove the dialysis bag from the final buffer, carefully open one end, and pipette out your desalted protein sample.
Protocol 2: this compound Removal by Size-Exclusion/Desalting Chromatography
This protocol is for rapid this compound removal and buffer exchange.
Materials:
-
Protein sample in this compound-containing buffer
-
Pre-packed desalting column (e.g., PD-10)
-
Your desired final buffer (this compound-free)
-
Collection tubes
-
Centrifuge (for spin columns) or column stand
Procedure:
-
Column Equilibration: Remove the storage solution from the desalting column and equilibrate it with your desired final buffer. This is typically done by passing several column volumes of the buffer through the column by gravity flow or centrifugation, depending on the column type.
-
Sample Application: Load your protein sample onto the column. Be careful not to exceed the recommended sample volume for the column you are using.
-
Elution:
-
For gravity-flow columns: Allow the sample to fully enter the column bed. Then, add your final buffer to the top of the column and begin collecting the eluate. The protein will elute in the void volume, while the this compound and other small molecules will be retained in the column resin.
-
For spin columns: Place the column in a collection tube and centrifuge according to the manufacturer's instructions to elute the desalted protein.
-
-
Fraction Collection: Collect the fractions containing your desalted protein. The protein will typically elute shortly after the void volume of the column.
Visualizations
Experimental Workflows
Caption: Workflow for this compound Removal using Step-Wise Dialysis.
Caption: Workflow for this compound Removal using Size-Exclusion Chromatography.
Decision-Making Flowchart
Caption: Choosing Between Dialysis and Chromatography for this compound Removal.
Technical Support Center: Stability of Frozen Urea Stock Solutions
This technical support center provides guidance on the long-term storage and stability of frozen urea stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern with storing this compound solutions?
The main issue with storing aqueous this compound solutions is the degradation of this compound into ammonium (B1175870) cyanate (B1221674). This exists in equilibrium with isocyanic acid, which can cause unwanted carbamylation of proteins and other molecules in your experiments.[1][2][3][4] This modification can alter the structure, function, and charge of proteins, leading to experimental artifacts.[1][5][6]
Q2: Is it acceptable to freeze this compound stock solutions for long-term storage?
Yes, freezing is a recommended method for the long-term storage of this compound solutions to minimize degradation.[7] While freshly prepared solutions are always ideal, freezing can significantly slow down the rate of cyanate formation.[5][6][7] Some sources suggest that even if the solution freezes, it is perfectly usable after thawing.[8]
Q3: At what temperature should I store my frozen this compound aliquots?
For long-term storage, it is best to store this compound solutions at -80°C.[7] Storage at -20°C is also a viable option for shorter durations.[7][9]
Q4: How long can I store this compound solutions at different temperatures?
Q5: What are the signs that my this compound solution has degraded?
A strong smell of ammonia (B1221849) can be an indicator of significant this compound degradation.[8] For research applications, the most critical sign of degradation is the presence of cyanate, which is not visibly detectable. Therefore, it is crucial to follow best practices for preparation and storage to minimize its formation.
Q6: Can I use a this compound solution that has been stored at room temperature?
It is strongly advised to use freshly prepared this compound solutions.[5] this compound solutions left at room temperature will accumulate a significant concentration of reactive cyanate ions over time.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent experimental results between different batches of this compound solution. | Degradation of this compound and formation of cyanate in older or improperly stored solutions. | Always prepare fresh this compound solutions or use aliquots that have been stored frozen at -80°C.[7] Ensure consistent storage times and temperatures for all aliquots. |
| Protein precipitation upon addition of this compound solution. | The protein may be aggregating before complete denaturation. | Add the this compound solution to the protein sample slowly while gently mixing.[6] Consider performing the denaturation at a lower temperature, such as 4°C, which may require a longer incubation time.[6] |
| Artifacts observed in downstream analysis (e.g., unexpected mass shifts in mass spectrometry, charge heterogeneity in IEF). | Carbamylation of the protein by cyanate present in the this compound solution.[1][5][6] | Use high-purity this compound and always prepare solutions fresh or use properly stored frozen aliquots.[6] Avoid heating this compound solutions above 30°C.[5][6] Consider deionizing the this compound solution with a mixed-bed resin immediately before use to remove cyanate.[2] |
| Decreased effectiveness of the this compound solution as a denaturant. | Lower actual this compound concentration due to degradation. | Prepare a fresh solution. For critical applications, the concentration of the this compound solution can be verified using analytical methods. |
Factors Affecting this compound Solution Stability
The stability of this compound in an aqueous solution is influenced by several key factors. Understanding these can help in minimizing degradation and ensuring the reliability of your experiments.
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures significantly accelerate the degradation of this compound.[8][10][11] | Store this compound solutions frozen, preferably at -80°C, for long-term storage.[7] Avoid heating this compound-containing buffers above 30-37°C.[1][5] |
| pH | This compound is most stable in the pH range of 4-8.[10][11][12] | Prepare this compound solutions in a buffer within this pH range. Lactate buffer at pH 6.0 has been shown to minimize this compound degradation.[10][11] |
| Initial Concentration | Higher initial concentrations of this compound can sometimes lead to a decreased rate of degradation over time.[10] | While high concentrations are often required for denaturation, be aware that this does not eliminate degradation. |
| Additives | Certain additives can either stabilize or accelerate the degradation of this compound. | Ammonium salts can be present in this compound solutions.[12] For specific applications, the use of cyanate scavengers like ethanolamine (B43304) can be considered to minimize protein carbamylation.[1] |
Experimental Protocols
Protocol 1: Preparation of a Fresh 8 M this compound Stock Solution
-
Weighing: On the day of the experiment, weigh out 4.8 g of high-purity this compound for every 10 mL of the final solution volume.
-
Dissolution: Add the solid this compound to a suitable buffer (e.g., Tris-HCl, phosphate) with a volume slightly less than the desired final volume.
-
Mixing: Gently stir the solution at room temperature. The dissolution of this compound is an endothermic process, so the solution will become cold. A water bath at 20-25°C can aid dissolution, but do not exceed 30°C.[5]
-
Final Volume Adjustment: Once the this compound is completely dissolved, adjust the final volume with the buffer.
-
pH Verification: Verify and, if necessary, adjust the pH of the final solution.
-
Use Immediately: It is best to use the freshly prepared solution immediately.
Protocol 2: Preparation and Storage of Frozen 8 M this compound Aliquots
-
Prepare Solution: Prepare a fresh 8 M this compound solution following Protocol 1.
-
Deionization (Optional but Recommended): To remove any pre-existing cyanate, add 1 g of a mixed-bed ion-exchange resin for every 10 mL of the this compound solution. Stir for about an hour at room temperature. Filter to remove the resin.
-
Aliquoting: Dispense the this compound solution into single-use, airtight tubes.
-
Flash Freezing: If possible, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath to minimize concentration gradients during freezing.
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Thawing: When needed, thaw an aliquot rapidly in a room temperature water bath and use it immediately. Do not refreeze thawed aliquots.
Protocol 3: Analytical Methods for this compound Stability Assessment
For quantitative assessment of this compound stability, various analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the determination of this compound in various samples.[13][14][15] This can be used to accurately measure the concentration of this compound over time.
-
Colorimetric Methods: Colorimetric assays, such as the diacetyl monoxime method or Berthelot reaction (after enzymatic conversion of this compound to ammonia), can be used to quantify this compound.[2][16]
-
Ion Chromatography: This method is particularly useful for the direct determination of cyanate in this compound solutions.[3][4]
Visualizations
Caption: this compound degradation pathway in aqueous solution.
Caption: Troubleshooting workflow for this compound-related experimental issues.
Caption: Key factors influencing the stability of this compound solutions.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound-worldwide.com [this compound-worldwide.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of this compound in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. [Determination and stability studies of this compound in this compound creams by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination and Stability Studies of this compound in this compound Creams by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. biolabo.fr [biolabo.fr]
how to avoid protein aggregation during refolding from urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with protein aggregation during refolding from urea.
Frequently Asked Questions (FAQs)
Q1: Why does my protein aggregate when I try to refold it from this compound?
Protein aggregation during refolding is a common issue that arises from the exposure of hydrophobic surfaces as the denaturant (this compound) is removed.[1][2] When the this compound concentration decreases, protein molecules that have not yet achieved their native, stable conformation can interact with each other through these exposed hydrophobic patches, leading to the formation of insoluble aggregates.[1][2] This process is often kinetically favored over the correct intramolecular folding pathway, especially at high protein concentrations.[1][3]
Q2: What are the main strategies to prevent protein aggregation during refolding?
There are several key strategies to minimize aggregation and promote correct protein folding:
-
Optimize the Refolding Method: The way you remove this compound can significantly impact the refolding yield. Common methods include dilution, dialysis, and chromatography-based techniques.[4][5]
-
Utilize Chemical Additives: Incorporating specific small molecules into the refolding buffer can stabilize the protein, inhibit aggregation, and create a more favorable environment for proper folding.[1][6][7]
-
Control Physical Parameters: Factors such as protein concentration, temperature, and pH play a crucial role in the balance between refolding and aggregation.
Q3: What is the role of L-arginine in protein refolding?
L-arginine is a widely used and effective additive for suppressing protein aggregation during refolding.[8][9][10][11][12] It is thought to work by several mechanisms, including:
-
Inhibiting intermolecular interactions: Arginine can interact with exposed hydrophobic residues on protein folding intermediates, thereby preventing them from associating with each other and forming aggregates.[8][9]
-
Increasing protein solubility: By interacting with the protein surface, arginine can enhance its solubility in the refolding buffer.[7][8]
-
Stabilizing folding intermediates: Arginine can help to keep partially folded proteins in a soluble and flexible state, giving them more time to achieve their native conformation.[7]
However, it's important to note that L-arginine may not be effective for all proteins, particularly those containing disulfide bonds, as it can sometimes stabilize intermediates that are prone to forming incorrect disulfide linkages.[9]
Troubleshooting Guides
Problem: Significant precipitation is observed immediately upon dilution of the this compound-denatured protein into the refolding buffer.
This is a common sign of rapid aggregation due to "dilution shock," where the sudden drop in this compound concentration leads to the immediate interaction of unfolded or partially folded protein molecules.
Troubleshooting Steps:
-
Optimize the Dilution Method:
-
Pulse Dilution: Instead of a single, large dilution, add the denatured protein solution to the refolding buffer in several smaller aliquots over time. This gradual reduction in this compound concentration can give the protein more time to fold correctly.[4][13]
-
Slow Drop-wise Addition: Slowly add the denatured protein drop-wise into a vigorously stirring refolding buffer. This ensures rapid mixing and minimizes local high concentrations of unfolded protein.[14][15]
-
-
Adjust Protein Concentration:
-
Incorporate Aggregation Suppressors in the Refolding Buffer:
-
Add L-arginine (typically 0.5-1 M) to the refolding buffer to inhibit protein-protein interactions.[8][14]
-
Consider other additives like polyethylene (B3416737) glycol (PEG) or cyclodextrins, which can also help prevent aggregation.[1][6]
-
Problem: The protein refolds, but the final yield of soluble, active protein is very low.
This can occur when a significant portion of the protein misfolds and forms soluble, non-functional aggregates or precipitates over time.
Troubleshooting Steps:
-
Implement Step-wise Dialysis:
-
Gradually remove the this compound by dialyzing the protein solution against a series of buffers with decreasing this compound concentrations (e.g., 6M -> 4M -> 2M -> 1M -> 0M this compound).[1][15][16] This slow removal of the denaturant can provide the protein with sufficient time to navigate the folding landscape and avoid aggregation-prone intermediates.[1]
-
-
Optimize Refolding Buffer Composition:
-
Add Stabilizers: Include co-solvents like glycerol (B35011) (10-25%) or sugars (e.g., sucrose, trehalose) in the refolding buffer. These agents can stabilize the native state of the protein and increase the viscosity of the solution, which can slow down aggregation.[1][]
-
Redox Shuffling System (for proteins with disulfide bonds): If your protein contains disulfide bonds, include a redox pair like reduced and oxidized glutathione (B108866) (GSH/GSSG) in the refolding buffer to facilitate the correct formation of disulfide linkages.[14][]
-
-
Consider On-Column Refolding:
-
If your protein is tagged (e.g., His-tag), you can perform refolding while it is immobilized on a chromatography column.[5][18] By flowing a gradient of decreasing this compound concentration over the column, the protein molecules are physically separated from each other, which can significantly reduce aggregation.[4][19]
-
Data Presentation
Table 1: Common Additives to Prevent Protein Aggregation During Refolding
| Additive Class | Example | Typical Concentration | Primary Function |
| Aggregation Inhibitor | L-Arginine | 0.5 - 1.0 M | Suppresses protein-protein interactions.[14] |
| Stabilizer | Glycerol | 10 - 25% (v/v) | Stabilizes the native protein structure and increases solution viscosity.[1][] |
| Stabilizer | Sugars (Sucrose, Trehalose) | 0.2 - 0.5 M | Stabilize the native protein structure. |
| Mild Denaturant | Low concentration of this compound or Guanidine Hydrochloride | 0.5 - 1.0 M | Can help to maintain folding intermediates in a soluble state.[1][7] |
| Redox System | Reduced/Oxidized Glutathione (GSH/GSSG) | 1-5 mM GSH / 0.1-0.5 mM GSSG | Facilitates correct disulfide bond formation.[14][] |
| Polymer | Polyethylene Glycol (PEG) | 0.1 - 1% (w/v) | Binds to folding intermediates to prevent aggregation.[6] |
| Cyclodextrins | α-, β-, γ-Cyclodextrin | 1 - 10 mM | Can act as artificial chaperones, capturing hydrophobic intermediates.[1] |
Experimental Protocols
Protocol 1: Step-wise Dialysis for Protein Refolding
This protocol describes a general procedure for refolding a protein from 8M this compound using step-wise dialysis.
Materials:
-
Denatured protein solution in 8M this compound
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Dialysis buffers with decreasing this compound concentrations (e.g., 4M, 2M, 1M, and 0M this compound), all containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), and any desired additives (e.g., 0.5 M L-arginine).
-
Large beakers and stir plates.
Procedure:
-
Load the denatured protein solution into the prepared dialysis tubing and seal it securely.
-
Place the dialysis bag into a beaker containing the 4M this compound dialysis buffer (typically at a volume 100-fold greater than the sample volume) and stir gently at 4°C for 2-4 hours.[15][18]
-
Transfer the dialysis bag to a fresh beaker containing the 2M this compound dialysis buffer and continue to stir at 4°C for 2-4 hours.[15]
-
Repeat the process with the 1M this compound dialysis buffer and finally with the 0M this compound (final) dialysis buffer. For the final dialysis step, it is recommended to perform at least two changes of the final buffer.
-
After the final dialysis, recover the protein solution from the tubing.
-
Centrifuge the refolded protein solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any aggregated protein.[3]
-
Carefully collect the supernatant containing the soluble, refolded protein for further analysis and purification.
Protocol 2: Pulse Dilution for Protein Refolding
This protocol provides a method for refolding a protein using pulse dilution to minimize aggregation.
Materials:
-
Denatured protein solution in 8M this compound.
-
Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M L-arginine, 10% glycerol).
-
Stir plate and stir bar.
Procedure:
-
Place the desired volume of refolding buffer in a beaker and stir vigorously at a controlled temperature (often 4°C).
-
Instead of adding the entire volume of denatured protein at once, add it in several smaller aliquots (pulses) over a period of time. For example, if you are performing a 1:100 dilution, you might add the denatured protein in 10 aliquots of 1/10th the total volume every 30 minutes.
-
Continue stirring for a defined period after the final addition to allow for complete refolding.
-
Centrifuge the refolded protein solution to remove any aggregates, as described in Protocol 1.
-
Collect the supernatant containing the refolded protein.
Mandatory Visualization
Caption: Workflow for step-wise dialysis to refold proteins from this compound.
Caption: Artificial chaperone-assisted protein refolding workflow.
References
- 1. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. jabonline.in [jabonline.in]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different effects of L-arginine on protein refolding: suppressing aggregates of hydrophobic interaction, not covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of Arginine in Protein Refolding, Solubilization, and Purification | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Pulsed Dilution Method for the Recovery of Aggregated Mouse TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. step-wise dialysis? - Protein and Proteomics [protocol-online.org]
- 16. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Urea Purity on Experimental Reproducibility
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to urea purity in experimental settings. Inconsistent results can often be traced back to the quality of this common reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you ensure the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities in this compound, and why are they a problem?
A1: The primary impurity of concern in this compound solutions is cyanate (B1221674) , which exists in equilibrium with this compound.[1] Over time and especially when heated, this compound in solution decomposes to form ammonium (B1175870) cyanate, which in turn produces isocyanic acid.[1] This highly reactive isocyanic acid can non-enzymatically modify proteins in a process called carbamylation .[1][2] Carbamylation alters the charge, structure, and function of proteins by reacting with primary amino groups, such as the N-terminus and the epsilon-amino group of lysine (B10760008) residues.[1][2] This modification can lead to artifacts in various downstream applications, including mass spectrometry, isoelectric focusing (IEF), and functional assays, thereby compromising experimental reproducibility.[2]
Q2: How can I minimize protein carbamylation when using this compound?
A2: To minimize carbamylation, follow these best practices:
-
Use high-purity, molecular biology-grade this compound: Start with the highest quality this compound available to minimize initial cyanate levels.[2]
-
Prepare this compound solutions fresh: Always prepare this compound-containing solutions on the day of use. Cyanate accumulates in aqueous solutions over time.[1]
-
Avoid heating this compound solutions: Heat accelerates the decomposition of this compound into cyanate.[1] If warming is necessary to dissolve the this compound, do not exceed 30-35°C. For sample denaturation for SDS-PAGE, some protocols suggest heating at 37°C for 15 minutes instead of boiling.[3]
-
Store solutions properly: If a this compound solution must be stored, keep it at 4°C to slow the formation of cyanate. However, be aware that concentrated this compound solutions can crystallize at this temperature.
-
Consider deionization: For highly sensitive applications, you can treat freshly made this compound solutions with a mixed-bed ion-exchange resin to remove cyanate immediately before use.
Q3: What grade of this compound should I use for my experiments?
A3: The appropriate grade of this compound depends on your application.
-
Molecular Biology Grade: This grade is generally recommended for applications involving proteins and nucleic acids, such as protein denaturation studies, electrophoresis, and western blotting. It has low levels of impurities like heavy metals, nucleases, and proteases.
-
Ultrapure Grade: For highly sensitive techniques like mass spectrometry, protein sequencing, or studies on post-translational modifications, an ultrapure grade with certified low levels of cyanate is the best choice.
-
Reagent Grade/ACS Grade: While suitable for some general chemical applications, these grades may contain higher levels of impurities that can interfere with biological experiments.
Troubleshooting Guides
Protein Denaturation and Western Blotting
Issue: Inconsistent protein migration or "smiling" bands on my gel.
-
Possible Cause: Uneven polymerization of the gel, incorrect buffer pH, or running the gel at too high a voltage can all contribute to this issue.[4] If using this compound in your sample buffer, inconsistencies in its concentration or the presence of impurities can also affect migration.
-
Troubleshooting Steps:
-
Ensure your gel is poured evenly and allowed to fully polymerize.
-
Use freshly prepared running buffer and verify its pH.
-
Run the gel at a lower, constant voltage.
-
Always use freshly prepared, high-purity this compound in your sample buffer.
-
Issue: Unexpected or non-specific bands appear on my Western blot.
-
Possible Cause: Protein carbamylation due to impure or old this compound solutions can alter the charge and conformation of your target protein, potentially leading to recognition of unintended epitopes by your antibody or changes in migration.[2] It can also be caused by using too high a concentration of primary or secondary antibodies.[4][5][6]
-
Troubleshooting Steps:
-
Prepare your protein samples using a fresh, high-purity this compound solution.
-
Optimize the concentration of your primary and secondary antibodies.
-
Ensure thorough washing steps to remove non-specifically bound antibodies.[4]
-
If the issue persists, consider using an alternative denaturant like guanidinium (B1211019) hydrochloride, which is a more powerful chaotrope.
-
Issue: High background on my Western blot.
-
Possible Cause: Insufficient blocking, inadequate washing, or contamination of buffers can lead to high background.[6][7] Additionally, aggregates in old antibody solutions or blocking buffers can cause a "flecked" or "dirty" background.[7]
-
Troubleshooting Steps:
-
Optimize your blocking conditions by trying different blocking agents (e.g., BSA instead of milk) or increasing the blocking time.
-
Increase the number and duration of your wash steps.[7]
-
Filter your blocking buffer and antibody solutions to remove any aggregates.[7]
-
Ensure all your buffers are freshly made with high-purity reagents.
-
Nucleic Acid Electrophoresis (this compound-PAGE)
Issue: Smeared bands in my RNA/ssDNA gel.
-
Possible Cause: Incomplete denaturation of nucleic acids is a common cause of smearing.[8] This can happen if the this compound concentration is too low or if the samples were not heated sufficiently before loading. Contamination with RNases (for RNA) or impurities in the this compound can also lead to degradation and smearing.
-
Troubleshooting Steps:
-
Ensure you are using the correct concentration of this compound in your gel (typically 6-8 M for RNA).[9]
-
Heat your samples at 70°C for 5-10 minutes immediately before loading to ensure complete denaturation.[10]
-
Use nuclease-free water and reagents and maintain a sterile work environment when working with RNA.
-
Rinse the wells with running buffer just before loading to remove any this compound that has leached out of the gel, as this can interfere with sample entry.[8][11]
-
Issue: Fuzzy or indistinct bands.
-
Possible Cause: Incorrect buffer composition or pH can cause bands to appear fuzzy.[8] Excess salt in the sample can also contribute to this problem.
-
Troubleshooting Steps:
-
Verify the concentration and pH of your running buffer (typically 1x TBE).
-
If your samples are in a high-salt buffer, consider a cleanup step before loading.
-
Soak the gel in running buffer for about 15 minutes after the run to remove this compound before staining, as this compound can interfere with some staining dyes.[10][11]
-
Quantitative Data on this compound Purity and Carbamylation
The purity of this compound, specifically the concentration of its reactive impurity cyanate, has a direct and quantifiable impact on the rate of protein carbamylation. This can significantly affect experimental outcomes.
Table 1: Effect of Cyanate Concentration and Temperature on Ubiquitin Carbamylation Rate
| Lysine Residue | Carbamylation Rate Constant (k) at 80 molar equivalents of Sodium Cyanate (s⁻¹) | Carbamylation Rate Constant (k) at 120 molar equivalents of Sodium Cyanate (s⁻¹) | Fold Increase in Rate with 1.5x Cyanate | Fold Increase in Rate from 27°C to 37°C |
| K6 | 0.000015 | 0.000030 | 2.0 | ~4.0 |
| K11 | 0.000008 | 0.000012 | 1.5 | Modest |
| K29 | 0.000005 | 0.000010 | 2.0 | Modest |
| K33 | 0.000025 | 0.000060 | 2.4 | ~4.0 |
| K48 | 0.000010 | 0.000015 | 1.5 | ~4.0 |
| K63 | Unreactive | Appreciable | - | - |
Data adapted from a study on site-specific ubiquitin carbamylation. The study used molar equivalents of sodium cyanate to ubiquitin. The rates show that not only does a higher cyanate concentration increase the rate of carbamylation, but some lysine residues are also more sensitive to this increase than others.[12] Furthermore, an increase in temperature dramatically accelerates the reaction for certain residues.
Experimental Protocols
General Protocol for Protein Sample Preparation with this compound for SDS-PAGE
This protocol is for solubilizing proteins from cell lysates or inclusion bodies for analysis by SDS-PAGE and Western blotting.
Materials:
-
High-purity, molecular biology-grade solid this compound
-
Lysis Buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 8.0)
-
2x Laemmli sample buffer (without this compound)
-
Reducing agent (e.g., DTT or β-mercaptoethanol)
-
Sonicator (optional)
-
Microcentrifuge
Procedure:
-
Prepare Fresh 8M this compound Lysis Buffer: On the day of the experiment, weigh out the appropriate amount of solid this compound and dissolve it in your lysis buffer to a final concentration of 8 M. For example, to make 10 mL of 8 M this compound buffer, dissolve 4.8 g of this compound in your buffer. Do not heat above 37°C to dissolve.
-
Cell Lysis and Solubilization: Resuspend your cell pellet or protein precipitate in the 8 M this compound lysis buffer. Pipette up and down to mix. If dealing with inclusion bodies, sonication on ice may be necessary to fully solubilize the protein.
-
Clarify the Lysate: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at room temperature to pellet any insoluble debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a compatible protein assay (e.g., Bradford assay, but be mindful of buffer components interfering with some assays).
-
Prepare Samples for Loading: In a microfuge tube, mix your protein sample with 2x Laemmli sample buffer to a final concentration of 1x. Add a fresh reducing agent.
-
Denaturation: Incubate the samples at 37°C for 15-30 minutes. Do not boil samples containing this compound, as this will cause significant carbamylation.
-
Load Gel: Load the samples onto your SDS-PAGE gel and proceed with electrophoresis.
Protocol for Denaturing this compound-Polyacrylamide Gel Electrophoresis (this compound-PAGE) for RNA
This protocol is for the high-resolution separation of small RNA molecules.
Materials:
-
High-purity, molecular biology-grade solid this compound
-
40% Acrylamide/Bis-acrylamide solution (19:1 or 29:1)
-
10x TBE buffer
-
TEMED
-
10% Ammonium persulfate (APS), freshly prepared
-
2x RNA loading buffer (containing formamide, EDTA, and tracking dyes)
-
Gel casting equipment
-
Electrophoresis apparatus and power supply
Procedure:
-
Prepare the Gel Solution (for a 15% gel):
-
In a beaker, dissolve 6.25 g of this compound in 2 mL of nuclease-free water and 1.3 mL of 10x TBE buffer. You may need to warm this slightly (to no more than 37°C) to fully dissolve the this compound.[13]
-
Add 4.875 mL of 40% acrylamide/bis-acrylamide solution.[13]
-
This will give a final volume of approximately 13 mL, sufficient for one mini-gel, with a final concentration of ~8 M this compound.[13]
-
-
Cast the Gel:
-
Set up the Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the reservoirs with 1x TBE buffer.
-
Pre-run the gel at a constant voltage (e.g., 100 V) for 30 minutes to equilibrate the temperature.[13]
-
-
Prepare and Load Samples:
-
Mix your RNA sample with an equal volume of 2x RNA loading buffer.
-
Heat the samples at 70-95°C for 5-10 minutes, then immediately place them on ice to denature.[10][13]
-
Flush the wells with 1x TBE buffer immediately before loading to remove any leached this compound.[8][11]
-
Load the samples into the wells.
-
-
Run the Gel: Run the gel at a constant voltage (e.g., 100-150 V) until the tracking dye has migrated to the desired position.
-
Staining: After electrophoresis, carefully remove the gel and soak it in 1x TBE buffer for 15 minutes to remove the this compound.[10][11] Then, stain with an appropriate dye (e.g., ethidium (B1194527) bromide or SYBR Green II) and visualize.
Visualizations
Caption: Workflow for experiments using this compound, highlighting critical steps for ensuring reproducibility.
Caption: The chemical pathway leading from this compound to protein carbamylation.
Caption: A logical flowchart for troubleshooting inconsistent results related to this compound.
References
- 1. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 3. static.igem.org [static.igem.org]
- 4. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Nucleic Acid Gel Electrophoresis and Blotting Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. diyhpluswiki [diyhpl.us]
- 11. researchgate.net [researchgate.net]
- 12. Site-specific detection and characterization of ubiquitin carbamylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
Technical Support Center: Managing pH in Urea-Containing Buffers
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage and mitigate pH changes in urea-containing buffers.
Troubleshooting Guide: pH Instability in this compound Buffers
Issue: My buffer's pH increased significantly after preparation and storage.
| Potential Cause | Recommended Action | Underlying Principle |
| This compound Decomposition | 1. Prepare this compound-containing buffers fresh before each use.[1][2] 2. If storage is necessary, store as frozen aliquots at -20°C.[3][4] 3. Use high-purity, fresh this compound solid. Old this compound stock may have higher levels of decomposition products.[5] | In aqueous solutions, this compound slowly decomposes into ammonium (B1175870) cyanate (B1221674).[1][6] This process is accelerated by time and temperature. The resulting ammonia (B1221849) increases the pH of the solution.[7][8] |
| Elevated Temperature | 1. Dissolve this compound at room temperature or with gentle warming, never exceeding 30-37°C.[1][3] 2. Be aware that the dissolution of this compound is endothermic and will cool the solution, but avoid the temptation to heat it aggressively to speed up the process.[9][10] | The rate of this compound decomposition into isocyanic acid and ammonia is significantly accelerated at elevated temperatures.[11][12][13] This not only changes the pH but also increases the risk of protein carbamylation. |
| Incorrect pH Range | 1. Maintain the buffer pH within a range of 4 to 8 for maximal this compound stability.[12][14] 2. For applications outside this range, prepare the buffer immediately before use and minimize incubation time. | This compound exhibits its greatest stability in a slightly acidic to neutral pH range. Stability decreases in highly acidic or alkaline conditions.[12] |
Issue: I'm observing unexpected protein modifications and artifacts in my results (e.g., in IEF, Mass Spectrometry).
| Potential Cause | Recommended Action | Underlying Principle |
| Protein Carbamylation | 1. Always use freshly prepared this compound solutions.[1] 2. Avoid heating samples in this compound buffer.[1] 3. Deionize the this compound solution with a mixed-bed ion-exchange resin to remove cyanate.[1][15] 4. Consider adding cyanate scavengers like Tris or ammonium-containing buffers to your protocol.[1][16][17] | This compound decomposition produces isocyanic acid, which can irreversibly react with primary amine groups on proteins (N-terminus and lysine (B10760008) side chains).[11][18] This modification, called carbamylation, alters a protein's isoelectric point and mass, leading to analytical artifacts.[1][18] |
Frequently Asked Questions (FAQs)
Q1: Why does the pH of my this compound buffer change over time?
A1: The pH of a this compound buffer, particularly if it is unbuffered or weakly buffered, tends to increase over time due to the chemical decomposition of this compound. In solution, this compound exists in equilibrium with ammonium cyanate.[1][6] The cyanate can then hydrolyze to form ammonia and carbon dioxide. The accumulation of ammonia, a weak base, is the primary reason for the increase in pH.[7][8] This process is accelerated by higher temperatures and prolonged storage.[12]
Q2: What is protein carbamylation and why should I be concerned about it?
A2: Carbamylation is a non-enzymatic post-translational modification where isocyanic acid, a breakdown product of this compound, reacts with primary amine groups on a protein, such as the N-terminus or the side chains of lysine residues.[11][18] This modification is detrimental to most experiments as it can:
-
Block N-terminal sequencing.
-
Interfere with enzymatic digests (e.g., by trypsin, which cleaves at lysine).[1][11]
-
Change the isoelectric point of proteins, leading to artifactual spots in 2D electrophoresis.[1]
-
Affect protein identification and quantification in mass spectrometry by altering peptide mass and charge.[17][18]
Q3: What is the best way to prepare and store an 8M this compound stock solution?
A3: The best practice is to always prepare this compound solutions fresh for immediate use.[1][19] If you must prepare a stock solution, follow the protocol below and store it properly.
Q4: Can I heat my buffer to dissolve the this compound faster?
A4: You should avoid heating this compound solutions above 30-37°C.[1][3] While the dissolution of this compound is endothermic (it gets cold), applying excessive heat significantly accelerates the decomposition of this compound into ammonia and isocyanic acid, which will alter your buffer's pH and increase the risk of protein carbamylation.[9] Gentle warming in a water bath up to 30°C is acceptable if necessary.
Q5: Are there any additives that can help stabilize my this compound buffer?
A5: Yes, certain additives can help. Ammonium-containing buffers (e.g., ammonium bicarbonate, ammonium acetate) have been shown to be effective at inhibiting protein carbamylation.[16][17] The ammonium ions help to shift the equilibrium away from the formation of reactive isocyanate. Additionally, primary amine-containing reagents like Tris can act as scavengers for cyanate molecules.[1]
Experimental Protocols
Protocol 1: Preparation of Deionized 8M this compound Stock Solution
This protocol describes how to prepare a high-quality this compound stock solution with reduced ionic contaminants that can affect pH and cause protein modification.
Materials:
-
High-purity solid this compound (e.g., for molecular biology)
-
Deionized water
-
Mixed-bed ion-exchange resin (e.g., Amberlite IRN-150)
-
Stir plate and magnetic stir bar
-
Sterile filtration unit (0.22 µm or 0.45 µm)
-
Sterile storage bottles
Procedure:
-
To prepare 100 mL of 8M this compound solution, weigh out 48.05 g of high-purity this compound.
-
Add it to a beaker containing a magnetic stir bar and approximately 60 mL of deionized water.
-
Stir at room temperature until the this compound is completely dissolved. The solution will become cold. Do not heat above 30°C.
-
Once dissolved, add 1-2 g of mixed-bed ion-exchange resin.
-
Continue stirring gently for 10-30 minutes at room temperature.
-
Let the resin beads settle, then carefully decant the this compound solution.
-
Adjust the final volume to 100 mL with deionized water.
-
Sterile-filter the solution through a 0.22 µm or 0.45 µm filter.
-
Dispense into single-use aliquots in sterile tubes and store at -20°C.[3] Discard any unused solution after thawing.[3]
Diagrams
Caption: Chemical pathway of this compound decomposition in solution leading to pH increase and protein carbamylation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Storage of 8M this compound buffer? - Protein and Proteomics [protocol-online.org]
- 3. bio-rad.com [bio-rad.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Protein carbamylation: in vivo modification or in vitro artefact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of this compound in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. ohsu.edu [ohsu.edu]
- 16. Inhibition of Protein Carbamylation in this compound Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of protein carbamylation in this compound solution using ammonium-containing buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 19. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Strategies to Reduce Viscosity of Concentrated Urea Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with concentrated urea solutions. High viscosity in these solutions can present significant challenges during experiments and formulation development. This guide offers practical strategies to mitigate these issues.
Troubleshooting Guide: High Viscosity in Concentrated this compound Solutions
High viscosity in concentrated this compound solutions can interfere with pipetting, filtration, and other essential laboratory procedures. This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem: Solution is too viscous to handle accurately.
Possible Causes & Solutions:
| Cause | Solution |
| High this compound Concentration | Verify the concentration of your this compound solution. If possible, determine the minimum effective concentration for your application to reduce viscosity. |
| Low Temperature | The viscosity of this compound solutions is highly dependent on temperature. Increasing the temperature of the solution can significantly decrease its viscosity. |
| Suboptimal pH | The pH of the solution can influence intermolecular interactions. While the effect may be less pronounced than with protein solutions, it's a parameter to consider. |
| Solution Age and Degradation | Over time, this compound can degrade, potentially altering the solution's properties. It is recommended to use freshly prepared solutions. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: My concentrated this compound solution is consistently too thick. What is the first thing I should check?
A1: The first and most critical parameter to check is the temperature of the solution. The viscosity of concentrated this compound solutions decreases significantly as the temperature increases. For example, the viscosity of a given this compound solution can be substantially lower at 40°C compared to room temperature. Ensure your solution is adequately warmed before use, if your experimental conditions permit.
Q2: Are there any additives that can help reduce the viscosity of my this compound solution?
A2: Yes, certain additives can lower the viscosity of aqueous solutions. One common example is the use of other chaotropic agents like guanidinium (B1211019) hydrochloride, although this will also alter the overall properties of your solution. The addition of certain salts may also influence viscosity. However, it is crucial to ensure that any additive is compatible with your downstream applications.
Q3: How does pH affect the viscosity of a concentrated this compound solution?
A3: The pH of a solution can influence the hydrogen bonding network and other intermolecular forces that contribute to viscosity. For this compound solutions, maintaining a pH in the range of 4-8 can also improve stability and prevent degradation, which could indirectly affect viscosity over time.
Experimental Procedures
Q4: I need to accurately measure the viscosity of my this compound solution. What is a suitable method?
A4: A common and reliable method for measuring the kinematic viscosity of this compound solutions is by using a capillary viscometer, such as an Ubbelohde viscometer. This technique is straightforward and provides accurate results when performed correctly. Rotational rheometers are also excellent tools for more detailed rheological characterization.
Q5: Can you provide a basic protocol for using an Ubbelohde viscometer?
A5: See the detailed experimental protocol for viscosity measurement using an Ubbelohde viscometer in the "Experimental Protocols" section below.
Troubleshooting Specific Issues
Q6: My this compound solution's viscosity seems to increase over time. Why is this happening and how can I prevent it?
A6: The increase in viscosity over time could be due to the degradation of this compound in the aqueous solution. This compound can slowly hydrolyze to ammonium (B1175870) cyanate. To minimize this, it is best practice to prepare this compound solutions fresh for each experiment. Storing solutions at a lower temperature (e.g., 4°C) can also slow down degradation, but the solution will need to be brought to the desired experimental temperature before use to ensure the viscosity is at the expected level.
Q7: I am working with a protein in a concentrated this compound solution, and the viscosity is extremely high. What could be the cause?
A7: In this case, the high viscosity is likely a result of both the concentrated this compound and the protein itself. High concentrations of proteins are known to be highly viscous due to macromolecular crowding and intermolecular interactions. The strategies to reduce viscosity in this scenario are similar: increasing temperature, optimizing pH, and potentially adding viscosity-reducing excipients, provided they do not interfere with your protein's stability or function.
Quantitative Data on Viscosity
The following tables summarize the viscosity of aqueous this compound solutions at various concentrations and temperatures.
Table 1: Relative Viscosity of Aqueous this compound Solutions at 25°C
| This compound Concentration (M) | Relative Viscosity (η/η₀) |
| 1.0 | 1.038 |
| 2.0 | 1.082 |
| 3.0 | 1.134 |
| 4.0 | 1.194 |
| 5.0 | 1.263 |
| 6.0 | 1.343 |
| 7.0 | 1.434 |
| 8.0 | 1.538 |
| Data sourced from Kawahara & Tanford (1966). η/η₀ represents the viscosity of the solution relative to that of pure water at the same temperature. |
Table 2: Kinematic Viscosity of Aqueous this compound Solutions at Different Temperatures
| This compound Mass Fraction | 293.15 K (20°C) | 313.15 K (40°C) | 333.15 K (60°C) | 353.15 K (80°C) |
| 0.325 | 1.21 mm²/s | 0.79 mm²/s | 0.56 mm²/s | 0.42 mm²/s |
| 0.400 | 1.48 mm²/s | 0.94 mm²/s | 0.66 mm²/s | 0.49 mm²/s |
| 0.500 | 2.05 mm²/s | 1.25 mm²/s | 0.85 mm²/s | 0.62 mm²/s |
| 0.600 | 3.01 mm²/s | 1.76 mm²/s | 1.15 mm²/s | 0.81 mm²/s |
| 0.700 | 4.65 mm²/s | 2.61 mm²/s | 1.64 mm²/s | 1.12 mm²/s |
| Data adapted from Halonen et al. (2017). |
Experimental Protocols
Protocol 1: Viscosity Measurement Using an Ubbelohde Viscometer
This protocol outlines the steps for measuring the kinematic viscosity of a concentrated this compound solution.
Materials:
-
Ubbelohde viscometer (appropriate size for the expected viscosity range)
-
Constant temperature water bath
-
Stopwatch
-
Pipette or syringe for sample loading
-
Cleaning solvents (e.g., deionized water, acetone)
Procedure:
-
Cleaning: Thoroughly clean and dry the Ubbelohde viscometer before use.
-
Sample Loading: Carefully introduce the this compound solution into the larger reservoir tube of the viscometer. The liquid level should be between the two marked lines on the reservoir.
-
Temperature Equilibration: Place the viscometer in the constant temperature water bath, ensuring the capillary section is fully submerged and vertical. Allow the sample to equilibrate to the bath temperature for at least 20 minutes.
-
Measurement: a. Close the venting tube with a finger or stopper. b. Using a pipette bulb or syringe attached to the measuring tube, gently draw the liquid up through the capillary until the meniscus is above the upper timing mark. c. Release the suction and simultaneously open the venting tube. d. Start the stopwatch precisely as the meniscus passes the upper timing mark. e. Stop the stopwatch precisely as the meniscus passes the lower timing mark.
-
Replicates: Repeat the measurement at least three times to ensure consistency. The flow times should be within a narrow range.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = K * t, where K is the viscometer constant (provided by the manufacturer) and t is the average flow time in seconds.
Visualizations
Caption: Troubleshooting workflow for high viscosity in concentrated this compound solutions.
Technical Support Center: The Impact of Urea on Enzyme Kinetics and Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of urea in enzyme kinetics and activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on enzymes?
This compound is a chaotropic agent that disrupts the hydrogen bonding network of water.[1] This disruption weakens the hydrophobic effect, which is a major driving force for protein folding and stability.[1] Consequently, this compound can cause the denaturation of enzymes by interfering with non-covalent interactions like hydrogen bonds, van der Waals forces, and hydrophobic effects that maintain their secondary, tertiary, and quaternary structures.[1][2] This leads to unfolding of the enzyme and a loss of its catalytic activity.[2]
Q2: How does the concentration of this compound affect enzyme activity?
The effect of this compound is highly dependent on its concentration and the specific enzyme being studied.
-
Low Concentrations: In some cases, low concentrations of this compound (e.g., below 1-2 M) may not significantly impact or can even enhance the activity of certain enzymes.[3][4][5] This enhancement might be due to subtle conformational changes that improve substrate binding or product release.
-
High Concentrations: As the concentration of this compound increases, it will eventually lead to significant unfolding and a decrease in catalytic activity.[2] For many enzymes, denaturation occurs in the range of 3 M to 8 M this compound.[6][7] At very high concentrations, most enzymes are expected to be completely inactivated.[2]
Q3: Is the denaturation of an enzyme by this compound reversible?
The reversibility of this compound-induced denaturation depends on the enzyme and the experimental conditions. For some enzymes, the denaturation is reversible, meaning the enzyme can refold into its native, active conformation upon removal of the this compound, for instance, through dialysis or dilution.[8][9] However, for other enzymes or after prolonged exposure to high concentrations of this compound, the denaturation can be irreversible.[3][4]
Q4: How does this compound specifically impact the kinetic parameters, Km and Vmax?
This compound can affect both the Michaelis constant (Km) and the maximum velocity (Vmax) of an enzymatic reaction. The specific effects are enzyme-dependent. For example, in one study with soil urease, the presence of inhibitors that act similarly to denaturants resulted in an increased Km and a decreased Vmax, indicating mixed-type inhibition.[10] An increase in Km suggests a lower affinity of the enzyme for its substrate, while a decrease in Vmax indicates a reduced catalytic rate.
Q5: Can this compound interfere with common protein quantification assays?
Yes, high concentrations of this compound are known to interfere with standard colorimetric protein assays.
-
BCA Assay: High concentrations of this compound can interfere with the bicinchoninic acid (BCA) assay, often leading to a dark purple color in all samples, including the blank.[11]
-
Bradford Assay: The Bradford assay can also be affected by this compound, potentially requiring significant dilution of the samples and buffer to obtain reliable readings, which may compromise the resolution at low protein concentrations.[11]
It is crucial to use a compatible protein assay or to remove the this compound (e.g., through dialysis) before quantification.
Troubleshooting Guides
Problem 1: No or Very Low Enzyme Activity in the Presence of this compound
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high, causing complete denaturation. | Perform a this compound concentration titration experiment (e.g., 1 M to 8 M) to find a concentration that allows for measurable activity while still being effective for your experimental purpose.[6] |
| Irreversible enzyme denaturation. | Check if the denaturation is reversible by removing the this compound (e.g., via dialysis) and then assaying for activity. If activity is not restored, the denaturation may be irreversible under the current conditions.[9] |
| Incorrect assay buffer pH. | The optimal pH for enzyme activity can be influenced by this compound. Verify the pH of your final assay solution and optimize if necessary.[12] |
| Incompatible assay components. | Ensure that other components in your assay buffer are compatible with both the enzyme and the presence of this compound. |
Problem 2: Inconsistent or Irreproducible Assay Results
| Possible Cause | Troubleshooting Step |
| Variability in this compound solution preparation. | Always prepare fresh this compound solutions for each experiment, as old solutions can contain cyanate, which can modify proteins.[7] |
| Inconsistent incubation times or temperatures. | Carefully control and document the incubation time and temperature for all experiments to ensure consistency.[7] |
| Pipetting errors, especially with viscous this compound solutions. | Use calibrated pipettes and ensure thorough mixing of all components.[13] |
| Sample degradation. | Use fresh samples or ensure they have been stored correctly at the appropriate temperature.[13] |
Problem 3: Unexpected Increase in Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Low this compound concentration causing enzyme activation. | This can be a real phenomenon for some enzymes.[14][15] Investigate a range of this compound concentrations to characterize this effect. For adenylate kinase, this compound can relieve substrate inhibition, leading to an apparent activation.[14] |
| Interference of this compound with the detection method. | Run a control experiment with this compound but without the enzyme to see if this compound itself affects the assay's readout. |
Quantitative Data Summary
Table 1: Effect of this compound on Enzyme Kinetic Parameters (Illustrative Examples)
| Enzyme | This compound Concentration | Effect on Km | Effect on Vmax | Reference |
| Soil Urease (with inhibitors) | N/A (inhibitor-induced) | Increased | Decreased | [10] |
| Adenylate Kinase | 0.8 M | Increased (for AMP) | Decreased (at low AMP), Increased (at high AMP) | [14] |
| RNase Sa | pH 3 vs pH 7 | m-value doubled at pH 3 | N/A | [16] |
Note: The m-value is a measure of the dependence of the free energy of unfolding on denaturant concentration.
Experimental Protocols
Protocol 1: Determining the Effect of this compound Concentration on Enzyme Activity
-
Prepare a series of this compound stock solutions in your assay buffer, ranging from 1 M to 8 M. Ensure the pH is adjusted after the this compound has dissolved.
-
Prepare your enzyme and substrate solutions in the same assay buffer without this compound.
-
Set up a series of reactions in a 96-well plate or microcentrifuge tubes. In each reaction, include the enzyme, substrate, and a final this compound concentration from your titration range. Keep the enzyme and substrate concentrations constant across all reactions.
-
Include a control reaction with no this compound.
-
Initiate the reactions by adding the substrate (or enzyme).
-
Incubate the reactions at a constant temperature for a defined period.
-
Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Plot the enzyme activity as a function of the this compound concentration to determine the concentration at which the activity is inhibited by 50% (IC50) or the range over which the enzyme is stable.
Protocol 2: Measuring Km and Vmax in the Presence of a Fixed this compound Concentration
-
Determine a suitable, sub-denaturing concentration of this compound from Protocol 1 that allows for measurable enzyme activity.
-
Prepare all assay components (buffer, enzyme, substrate solutions) containing this fixed concentration of this compound.
-
Set up a series of reactions with a constant enzyme concentration and varying substrate concentrations.
-
Include a control with no substrate to measure any background signal.
-
Initiate the reactions and measure the initial reaction velocities (v0) for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation or use a Lineweaver-Burk plot to determine the apparent Km and Vmax in the presence of this compound.
-
Compare these values to the Km and Vmax determined in the absence of this compound to quantify the impact of this compound on the enzyme's kinetics.
Visualizations
Caption: Mechanism of this compound-induced enzyme denaturation.
Caption: Troubleshooting workflow for enzyme assays containing this compound.
References
- 1. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Effects of chaotropic agents versus detergents on dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reversible denaturation, self-aggregation, and membrane activity of Escherichia coli alpha-hemolysin, a protein stable in 6 M this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Enzyme activation by this compound reveals the interplay between conformational dynamics and substrate binding: a single-molecule FRET study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of enzymes for nonaqueous biocatalysis by denaturing concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound denatured state ensembles contain extensive secondary structure that is increased in hydrophobic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Preparing Fresh Urea Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of fresh urea solutions, with a primary focus on preventing the formation of cyanate (B1221674). Cyanate-induced carbamylation of proteins can lead to artifacts in experimental results, affecting protein structure, function, and stability.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected protein modification (e.g., mass shifts in mass spectrometry, altered charge in IEF) | Carbamylation of the protein by cyanate present in the this compound solution.[3][4] | • Use high-purity this compound. • Always prepare this compound solutions fresh before use. [3][4][5] • Avoid heating this compound solutions above 30-35°C. [4][6][7] • Deionize the this compound solution with a mixed-bed ion-exchange resin to remove cyanate. [3][5][6] • Store stock solutions in frozen aliquots at -20°C or -40°C. [2][6] |
| Incomplete protein denaturation or solubilization | The this compound concentration may be insufficient for the specific protein.[4][8] The protein may have disulfide bonds that are not being reduced. Protein is highly aggregated (e.g., inclusion bodies).[4] | • Increase the this compound concentration (typically 6 M to 8 M is effective for many proteins). [4][8] • For highly stable proteins, consider a stronger denaturant like 6 M Guanidinium Hydrochloride (GdnHCl). [8] • Add a reducing agent such as DTT or β-mercaptoethanol to the buffer to break disulfide bonds. [4] • For inclusion bodies, sonication may be necessary to aid in solubilization. [4] |
| Protein precipitates upon addition of this compound | The protein may be aggregating before complete unfolding.[4] | • Add the this compound solution to the protein sample slowly while gently mixing. [4] • Perform the denaturation at a lower temperature (e.g., 4°C), though this may require a longer incubation time. [4] |
| Whitish, opaque appearance of the this compound solution after prolonged stirring | If the container was not tightly sealed, evaporation of water could lead to the crystallization of this compound.[9] The precipitate could also be lipids if working with inclusion bodies that were not properly washed.[9] | • Ensure the container is well-sealed during preparation and storage. • Wash inclusion bodies with a detergent like Triton X-100 to remove contaminating cell membrane materials. [9] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to avoid cyanate in this compound solutions for protein studies?
A1: In aqueous solutions, this compound exists in equilibrium with ammonium (B1175870) cyanate.[3][5] This cyanate can react with various functional groups on a protein, a process known as carbamylation. Carbamylation can modify the N-terminal amino groups and the side chains of amino acids such as lysine, arginine, and cysteine.[2][3][10] These modifications are often irreversible and can alter the protein's structure, stability, and biological function, leading to experimental artifacts.[1][2]
Q2: How quickly does cyanate form in a this compound solution?
A2: The rate of cyanate formation is dependent on temperature, pH, and the age of the solution.[5][11] Cyanate accumulation can be significant even within a few days of storage at 4°C.[3] Aged 8 M this compound solutions can contain cyanate concentrations as high as 20 mM.[2][3]
Q3: What is the best way to prepare a fresh this compound solution?
A3: To prepare a fresh this compound solution, use high-purity solid this compound and dissolve it in your desired buffer at room temperature.[4] The dissolution of this compound is an endothermic process, so the solution will become cold.[4] Gentle stirring will aid dissolution. Avoid heating the solution above 30-35°C to minimize cyanate formation.[4][7] Once the this compound is completely dissolved, adjust the final volume and verify the pH.[4]
Q4: Can I prepare a stock solution of this compound and store it?
A4: While it is always best to use a freshly prepared solution, if you need to store a this compound stock solution, it should be deionized with a mixed-bed ion-exchange resin to remove any existing cyanate and then stored in aliquots at -20°C or -40°C.[2][3][6] Thaw only the required amount for your experiment and discard any unused portion.[6]
Q5: Are there any additives that can minimize cyanate formation?
A5: Yes, adding 25–50 mM ammonium chloride to a concentrated this compound solution can help decrease the formation of cyanate due to the common ion effect.[3] Additionally, certain buffers can help control cyanate levels. For example, a citrate (B86180) buffer at pH 6 has been shown to suppress cyanate accumulation.[2] However, it's important to note that citrate itself can sometimes act as a carboxylating agent.[2] Phosphate buffers at pH 6 and 7 are also effective at reducing cyanate accumulation.[2] Some researchers also use cyanate scavengers like ethanolamine, ethylenediamine, or Tris-HCl.[5]
Q6: How can I remove cyanate from an existing this compound solution?
A6: The most effective way to remove cyanate from a this compound solution is by treating it with a mixed-bed ion-exchange resin.[3][5][6] Stir the this compound solution with the resin for a short period and then filter to remove the resin beads.[6]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to cyanate formation in this compound solutions.
Table 1: Effect of Temperature on Cyanate Concentration in 8 M this compound Solutions
| Storage Temperature | Cyanate Concentration after 4 days (µM) in 8 M this compound | Cyanate Concentration after 4 days (µM) in 8 M this compound with 1 M Chloride | Cyanate Concentration after 4 days (µM) in 8 M this compound with 1 M Chloride and 50 mM Phosphate (pH 8.4) |
| -40°C | Not Reported | Not Reported | Not Reported |
| 4°C | Not Reported | Not Reported | Not Reported |
| 25°C | Not Reported | Not Reported | Not Reported |
Note: While a study was conducted to determine the stability of cyanate in this compound over 4 days at different temperatures, the specific resulting concentrations were not detailed in the provided search results. The study did confirm that cyanate concentrations increase over time and with increased temperature.[2]
Table 2: Influence of Buffers on Cyanate Accumulation in 8 M this compound
| Buffer (0.1 M) | pH | Cyanate Accumulation |
| Citrate | 6 | <0.2 mM |
| Phosphate | 6 | <0.5 mM |
| Phosphate | 7 | <0.5 mM |
Data from a study evaluating cyanate scavengers and buffer effects.[2]
Experimental Protocols
Protocol 1: Preparation of a Cyanate-Free 8 M this compound Solution
Materials:
-
High-purity solid this compound
-
High-purity water (18.2 MΩ-cm or greater)[2]
-
Mixed-bed ion-exchange resin (e.g., Bio-Rex® 501-X8)[6]
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel and Whatman No. 1 paper)[6]
Procedure:
-
Weigh out the required amount of solid this compound to achieve an 8 M concentration (480.5 g/L).
-
In a suitable container, add the this compound to a volume of high-purity water that is less than the final desired volume.
-
Gently stir the solution at room temperature until the this compound is completely dissolved. Do not heat the solution above 30°C.[6][7]
-
Add approximately 5 g of mixed-bed ion-exchange resin for every 100 mL of solution.[6]
-
Stir the solution with the resin for 10-30 minutes.
-
Filter the solution to remove the resin beads.[6]
-
Adjust the final volume of the solution with high-purity water.
-
The solution is now ready for immediate use. If storage is necessary, dispense into aliquots and freeze at -20°C or below.[2][6]
Protocol 2: Quantification of Cyanate in this compound Solutions by Ion Chromatography
This protocol provides a general overview based on a published method.[1][2] For precise experimental parameters, refer to the original literature.
Instrumentation:
-
Ion Chromatography (IC) system (e.g., Dionex RFIC system)[1]
-
Anion-exchange column (e.g., IonPac® AS15 5-μm)[1]
-
Suppressed conductivity detector[1]
-
Autosampler with cooling capabilities[1]
Reagents:
-
High-purity water (18.2 MΩ-cm or greater)[2]
-
Potassium hydroxide (B78521) (KOH) eluent
-
Sodium cyanate (for standards)[2]
Procedure:
-
Standard Preparation: Prepare a series of sodium cyanate standards in high-purity water.[2] Store standards at 4°C.[2]
-
Sample Preparation: Dilute the this compound-containing sample with high-purity water to bring the cyanate concentration within the linear range of the assay. A 50-fold dilution is often used for 8 M this compound solutions.[2]
-
Chromatographic Analysis:
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the cyanate standards against their concentration.
-
Determine the cyanate concentration in the samples by comparing their peak areas to the standard curve, accounting for the dilution factor.
-
Visualizations
Caption: Chemical equilibrium of this compound and the subsequent protein carbamylation pathway.
Caption: Troubleshooting flowchart for unexpected protein modification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. bio-rad.com [bio-rad.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyanate formation in solutions of this compound. I. Calculation of cyanate concentrations at different temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Urea-Induced Denaturation Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in urea-induced protein denaturation experiments. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
This section addresses common problems encountered during this compound-induced denaturation experiments, offering potential causes and solutions.
Question: Why are my denaturation curves not reaching a stable baseline at high this compound concentrations, suggesting incomplete denaturation?
Answer: Incomplete denaturation, even at high concentrations of this compound (e.g., 8M), can be due to several factors related to the protein's intrinsic stability or experimental conditions.[1]
-
Probable Causes:
-
High Protein Stability: The protein may be exceptionally stable due to factors like multiple disulfide bonds or its origin from a thermophilic organism.[1]
-
Protein Aggregation: The protein may have aggregated, preventing complete unfolding by the denaturant.[1][2]
-
Insufficient Incubation Time: The incubation time may not be long enough for the denaturation process to reach equilibrium.[1]
-
-
Solutions:
-
Increase Incubation Time: Extend the incubation period with this compound. Some protocols suggest testing various time points, such as 1, 3, and 12 hours, or even overnight.[1]
-
Use a Stronger Denaturant: Consider using a more potent denaturant like 6M Guanidinium Hydrochloride (GdnHCl).[1]
-
Include a Reducing Agent: For proteins with disulfide bonds, add a reducing agent such as Dithiothreitol (DTT) or β-mercaptoethanol to the denaturation buffer.[1]
-
Optimize Solubilization for Inclusion Bodies: If working with inclusion bodies, a sonication step may be necessary to aid in solubilization.[1]
-
Question: What causes the protein to precipitate upon the addition of this compound?
Answer: Protein precipitation during the addition of this compound often indicates that the protein is aggregating before it can fully unfold.[1]
-
Probable Causes:
-
Rapid Denaturant Addition: Adding the this compound solution too quickly can create localized high concentrations, promoting aggregation.
-
Suboptimal Temperature: The temperature at which denaturation is performed might favor aggregation over unfolding.
-
-
Solutions:
-
Slow and Gentle Mixing: Add the this compound solution to the protein sample slowly while mixing gently to ensure uniform distribution.[1]
-
Lower the Temperature: Perform the denaturation at a lower temperature, such as 4°C. Be aware that this may necessitate a longer incubation time to reach equilibrium.[1]
-
Question: Why am I observing significant variability and inconsistent results between my denaturation experiments?
Answer: Inconsistent results between experiments are a common issue and can often be traced back to variations in reagent preparation and experimental parameters.[1]
-
Probable Causes:
-
This compound Solution Degradation: Using old or improperly stored this compound solutions can lead to the presence of reactive cyanate (B1221674) ions.[1]
-
Inconsistent Experimental Conditions: Lack of precise control over incubation times and temperatures can introduce variability.[1]
-
-
Solutions:
-
Use Fresh this compound Solutions: Always prepare this compound solutions fresh for each experiment or use freshly thawed aliquots that were stored at -20°C.[1]
-
Control and Document Parameters: Carefully control and meticulously document the incubation time and temperature for every experiment to ensure reproducibility.[1]
-
Question: I am seeing artifacts in my downstream analysis (e.g., Mass Spectrometry, IEF). Could this be related to the this compound denaturation step?
Answer: Yes, artifacts in downstream analyses can be caused by modifications to the protein during this compound denaturation.[1]
-
Probable Cause:
-
Protein Carbamylation: Cyanate, which forms in aged or heated this compound solutions, can irreversibly react with amino groups on the protein (carbamylation), altering its charge and mass.[1]
-
-
Solutions:
-
Use High-Purity this compound: Start with high-quality, pure this compound to minimize contaminants.[1]
-
Prepare Fresh Solutions: Always use freshly prepared this compound solutions.[1]
-
Avoid Heating this compound Solutions: Do not heat this compound solutions above 30-35°C, as this accelerates the formation of isocyanate, a precursor to cyanate.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions concerning the practical aspects of this compound-induced denaturation experiments.
Question: What is the optimal this compound concentration for denaturing my protein?
Answer: There is no single optimal this compound concentration for all proteins.[1] The ideal concentration is dependent on the intrinsic stability of the specific protein being studied.[1] For many proteins, denaturation is achieved in the range of 6 M to 8 M this compound.[1] However, some less stable proteins, such as certain enzymes, may denature in concentrations as low as 3 M.[1][3] Conversely, highly stable proteins might not fully denature even in 8 M this compound.[1] It is recommended to perform a titration experiment with a range of this compound concentrations (e.g., 1 M to 8 M) to determine the minimum concentration required for complete denaturation of your protein of interest.[1]
Question: How long should I incubate my protein with this compound?
Answer: The necessary incubation time is another parameter that is protein- and concentration-dependent.[1] Incubation times can range from a few minutes to several hours for complete denaturation.[1] To find the optimal time, it is advisable to test different incubation periods, for instance, 1, 3, and 12 hours.[1] In some cases, particularly when using lower this compound concentrations, an overnight incubation at room temperature may be required.[1] It is important to be aware that prolonged incubation, especially at elevated temperatures, can lead to protein modification.[1]
Question: At what temperature should I perform the this compound denaturation?
Answer: Most this compound denaturation experiments are conducted at room temperature.[1] It is critical to avoid heating this compound solutions above 30-35°C.[1] Heating can cause the formation of isocyanate, which leads to irreversible carbamylation of the protein, potentially altering its charge and interfering with subsequent analyses.[1]
Question: Is it necessary to always use a freshly prepared this compound solution?
Answer: Yes, it is highly recommended to use freshly prepared this compound solutions for your experiments.[1] Over time, this compound in an aqueous solution can degrade into cyanate, which can cause carbamylation of the protein's amino groups.[1] This modification can alter the protein's properties and lead to experimental artifacts.[1] If a this compound solution must be stored, it is best to do so in aliquots at -20°C and use them promptly after thawing.[1]
Question: How does this compound actually denature proteins?
Answer: this compound is a chaotropic agent that disrupts the non-covalent interactions responsible for maintaining a protein's three-dimensional structure.[4] The exact mechanism is still a subject of research, but it is understood to involve both direct and indirect interactions.[4][5][6]
-
Direct Interaction: this compound can form hydrogen bonds with the protein's peptide backbone and polar side chains.[4][7] These interactions compete with the intramolecular hydrogen bonds that stabilize the protein's native structure, leading to unfolding.[7]
-
Indirect Interaction: this compound also alters the structure and dynamics of the surrounding water.[4][5] This disruption of the water network weakens the hydrophobic effect, which is a major driving force for protein folding.[5] This makes it more energetically favorable for nonpolar side chains to be exposed to the solvent, thus promoting denaturation.[5]
Data Presentation
The following table summarizes the midpoint of this compound-induced denaturation (Cm) for two model proteins. The Cm value represents the this compound concentration at which 50% of the protein is denatured.
| Protein | Temperature (°C) | Cm of this compound (M) |
| Hen Egg White Lysozyme (HEWL) | 25 | 6.3 ± 0.07 |
| Villin Headpiece Subdomain (VHP) | 25 | 6.71 ± 0.04 |
| Ribonuclease Sa (RNase Sa) | 25 | 6.45 ± 0.06 |
| VlsE | 25 | 1.19 ± 0.05 |
Data adapted from studies on protein stability and denaturation.[8][9]
Experimental Protocols
General Protocol for this compound-Induced Protein Denaturation Monitored by Intrinsic Tryptophan Fluorescence
This protocol provides a general framework for performing a this compound-induced denaturation experiment and monitoring the unfolding process using the intrinsic fluorescence of tryptophan residues.
Materials:
-
Purified protein solution of known concentration
-
High-purity solid this compound
-
Appropriate buffer (e.g., Tris, HEPES, PBS), pH adjusted
-
Spectrofluorometer
-
Quartz cuvettes
-
Pipettes and tips
-
Stir plate and stir bar (optional)
Procedure:
-
Preparation of this compound Stock Solution (e.g., 8 M):
-
On the day of the experiment, weigh out the required amount of solid this compound. For 10 mL of 8 M this compound, this is 4.8 g.
-
Add the this compound to your chosen buffer, using a volume slightly less than the final desired volume (e.g., 7-8 mL for a 10 mL final volume).
-
Gently stir at room temperature until the this compound is completely dissolved. The dissolution of this compound is endothermic, so the solution will become cold.[1]
-
Once the this compound is dissolved, adjust the final volume with the buffer.
-
Verify and, if necessary, re-adjust the pH of the this compound solution.
-
-
Preparation of Denaturation Samples:
-
Prepare a series of samples with varying final this compound concentrations (e.g., 0 M to 8 M in 0.5 M increments).
-
For each sample, calculate the required volumes of protein stock, 8 M this compound stock, and buffer to achieve the desired final this compound and protein concentrations. Keep the final protein concentration constant across all samples.
-
It is recommended to prepare a master mix of the protein and buffer and then add the varying amounts of the 8 M this compound stock solution.
-
Gently mix each sample after adding the this compound solution.
-
-
Incubation:
-
Incubate all samples at a constant temperature (e.g., room temperature, ~25°C) for a sufficient time to allow the denaturation reaction to reach equilibrium. The optimal incubation time should be determined empirically for your specific protein but can range from a few minutes to several hours.[1]
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectra for each sample, typically from 310 nm to 400 nm.
-
As the protein unfolds, the tryptophan residues become more exposed to the aqueous environment, causing a red-shift (a shift to longer wavelengths) in the emission maximum.[10]
-
-
Data Analysis:
-
For each this compound concentration, determine the wavelength of maximum emission or the fluorescence intensity at a specific wavelength (e.g., 355 nm).
-
Plot the change in fluorescence signal as a function of the final this compound concentration.
-
The resulting data should produce a sigmoidal curve, which can be fitted to a two-state denaturation model to determine the midpoint of the transition (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°H₂O).[11]
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent this compound denaturation results.
Caption: General experimental workflow for this compound-induced denaturation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciencing.com [sciencing.com]
- 5. The molecular basis for the chemical denaturation of proteins by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nutrisoil.com.au [nutrisoil.com.au]
- 7. quora.com [quora.com]
- 8. This compound denatured state ensembles contain extensive secondary structure that is increased in hydrophobic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical denaturation as a tool in the formulation optimization of biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Denaturation, Zinc Binding, and DNA Binding Assays of Mutant p53 DNA-binding Domains and Full-length Proteins [bio-protocol.org]
- 11. Lab 9: DATA ANALYSIS – Biochemistry 551 (Online Version) Lab Manual [wisc.pb.unizin.org]
Validation & Comparative
A Comparative Guide to Protein Denaturation: Urea vs. Guanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding the denaturation of proteins is a cornerstone of biochemistry and is of paramount importance in fields ranging from basic research to drug development. Chemical denaturants are powerful tools for studying protein folding, stability, and structure. Among the most widely used are urea and guanidine (B92328) hydrochloride (GdnHCl). This guide provides an objective comparison of these two denaturants, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate agent for their specific needs.
At a Glance: this compound vs. Guanidine Hydrochloride
| Feature | This compound | Guanidine Hydrochloride (GdnHCl) |
| Chemical Nature | Neutral, non-ionic | Ionic salt |
| Denaturing Strength | Weaker | Stronger |
| Typical Denaturing Concentration | 6 - 8 M for complete denaturation of many proteins, but can be as low as 3 M for less stable proteins.[1] | ~6 M for complete denaturation; midpoint of denaturation often around 3-4 M.[2] |
| Mechanism of Action | Primarily disrupts hydrophobic interactions and hydrogen bonds through both direct and indirect mechanisms.[3][4] | Disrupts both hydrophobic interactions and electrostatic interactions due to its ionic nature.[2] |
| Effect on Electrostatic Interactions | Minimal effect, allowing for the study of their contribution to protein stability. | Can mask electrostatic interactions within the protein.[5] |
| Potential for Chemical Modification | Can cause carbamylation of proteins (modification of primary amines) with prolonged incubation or at elevated temperatures.[2] | Does not chemically modify the protein.[2] |
| Solubility | Slower to dissolve and less soluble than GdnHCl.[6] | Readily dissolves in aqueous solutions.[2] |
| Cost | Generally less expensive.[2] | More expensive than this compound.[2] |
| Downstream Applications | Compatible with techniques like ion-exchange chromatography. | Can interfere with certain downstream applications like some forms of chromatography due to its high salt concentration. |
Delving Deeper: Mechanisms of Denaturation
Both this compound and guanidine hydrochloride are classified as chaotropic agents, meaning they disrupt the structure of water, which in turn weakens the hydrophobic effect that is a major driving force for protein folding.[7][8] However, their specific interactions with the protein molecule differ significantly.
This compound's Dual-Pronged Approach:
This compound is thought to denature proteins through a combination of direct and indirect mechanisms.[3][4]
-
Indirect Mechanism: By integrating into the water network, this compound disrupts the hydrogen-bonded structure of water. This makes the solvation of nonpolar amino acid side chains more favorable, thus weakening the hydrophobic interactions that hold the protein's core together.[3][4]
-
Direct Mechanism: this compound molecules can also interact directly with the protein. They can form hydrogen bonds with the peptide backbone and polar side chains, competing with and disrupting the protein's intramolecular hydrogen bonds.[3] Furthermore, this compound can favorably interact with nonpolar side chains, further promoting their exposure to the solvent.[9][10]
Guanidine Hydrochloride's Potent Disruption:
Guanidine hydrochloride is a salt that dissociates in solution to form the guanidinium (B1211019) cation (Gdn+) and the chloride anion (Cl-). The guanidinium ion is the primary denaturing agent.
-
Stronger Chaotrope: GdnHCl is a more potent denaturant than this compound.[2] The planar, charged guanidinium ion is highly effective at disrupting the water structure.
-
Ionic Interactions: Being an ion, the guanidinium cation can interact strongly with both charged and polar groups on the protein surface. It can form hydrogen bonds with backbone amide groups and side chains.[11] Crucially, its ionic nature allows it to disrupt salt bridges and other electrostatic interactions that contribute to the protein's tertiary and quaternary structure.[5]
-
Cation-π Interactions: The guanidinium ion can also engage in cation-π interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine, further contributing to the destabilization of the folded state.[12][13]
Experimental Protocols: A Side-by-Side Comparison
Here, we provide a generalized protocol for monitoring protein denaturation using circular dichroism (CD) spectroscopy, a technique that is highly sensitive to changes in protein secondary structure.
Objective: To determine the conformational stability of a protein by monitoring the change in its CD signal as a function of denaturant concentration.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.4)
-
High-purity solid this compound
-
High-purity solid guanidine hydrochloride
-
CD spectropolarimeter
-
Quartz cuvette with a known path length (e.g., 1 mm)
Procedure:
| Step | This compound Denaturation | Guanidine Hydrochloride Denaturation |
| 1. Stock Solution Preparation | Prepare an 8 M stock solution of this compound in the same buffer as the protein. Gently warm and stir to dissolve completely. Allow the solution to cool to room temperature. Note: Prepare fresh to avoid cyanate (B1221674) formation.[14] | Prepare a 6 M stock solution of GdnHCl in the same buffer as the protein. The dissolution is endothermic, so the solution will cool. Allow it to return to room temperature. |
| 2. Sample Preparation | Prepare a series of protein samples with increasing concentrations of this compound (e.g., 0 M to 8 M in 0.5 M increments). This can be done by mixing appropriate volumes of the protein stock, this compound stock, and buffer to maintain a constant protein concentration. | Prepare a series of protein samples with increasing concentrations of GdnHCl (e.g., 0 M to 6 M in 0.25 M increments). Mix appropriate volumes of the protein stock, GdnHCl stock, and buffer to maintain a constant protein concentration. |
| 3. Equilibration | Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to allow the denaturation equilibrium to be reached. This can range from a few minutes to several hours, depending on the protein. | Incubate the samples under the same conditions as for this compound. |
| 4. CD Measurement | Record the far-UV CD spectrum (e.g., from 250 nm to 200 nm) for each sample. The signal at a wavelength sensitive to secondary structure changes (e.g., 222 nm for α-helical proteins) is typically monitored.[7] | Record the far-UV CD spectrum for each GdnHCl-treated sample in the same manner as for the this compound samples. |
| 5. Data Analysis | Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of this compound concentration. The resulting sigmoidal curve can be fitted to a two-state model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°). | Plot the CD signal as a function of GdnHCl concentration and analyze the data similarly to the this compound denaturation curve. |
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the denaturation mechanisms and a typical experimental workflow.
Caption: Mechanisms of protein denaturation by this compound and guanidine hydrochloride.
Caption: A typical experimental workflow for studying protein denaturation.
Conclusion: Making the Right Choice
The choice between this compound and guanidine hydrochloride depends on the specific research question and the properties of the protein under investigation.
-
Choose this compound when:
-
Studying the contribution of electrostatic interactions to protein stability.
-
Downstream applications are sensitive to high salt concentrations.
-
Cost is a significant consideration.
-
A milder denaturant is required.
-
-
Choose Guanidine Hydrochloride when:
-
A stronger denaturant is needed for highly stable proteins.[2]
-
Avoiding chemical modification of the protein is critical.
-
The influence of electrostatic interactions is not the primary focus of the study.
-
By carefully considering the properties of each denaturant and the requirements of the experiment, researchers can effectively utilize these powerful tools to unravel the complexities of protein structure and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism and Difference of Guanidine Hydrochloride and this compound as Denaturant [yacooscience.com]
- 3. The molecular basis for the chemical denaturation of proteins by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutrisoil.com.au [nutrisoil.com.au]
- 5. Protein denaturation with guanidine hydrochloride or this compound provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanidine hydrochloride and this compound,which one is better for protein denaturation? [yacooscience.com]
- 7. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Interaction between the guanidinium cation and aromatic amino acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Unfolded State: A Comparative Guide to Protein Denaturation by Urea and Guanidinium Hydrochloride
For researchers, scientists, and drug development professionals, a comprehensive understanding of protein stability and unfolding is paramount. Urea and guanidinium (B1211019) hydrochloride (GdnHCl) are two of the most ubiquitous chemical denaturants employed to probe the intricacies of protein folding. While often used interchangeably, their mechanisms of action exhibit subtle yet significant differences that can influence experimental outcomes and interpretations. This guide provides an objective comparison of their protein unfolding mechanisms, supported by experimental data and detailed protocols for key analytical techniques.
Mechanistic Differences in Protein Unfolding
The denaturation of proteins by this compound and GdnHCl is a complex process that is not fully elucidated. However, a consensus is emerging that both agents employ a combination of direct and indirect mechanisms to disrupt the delicate balance of forces that maintain a protein's native conformation.
This compound: A Denaturant Acting Through Direct and Indirect Means
This compound is believed to denature proteins through both direct interaction and by altering the properties of the solvent.
-
Direct Mechanism: this compound molecules can form hydrogen bonds with the polar residues and the peptide backbone of the protein. This direct interaction can disrupt the intramolecular hydrogen bonds that are essential for maintaining secondary and tertiary structures, thereby stabilizing the unfolded state[1][2].
-
Indirect Mechanism: this compound also exerts its denaturing effect by altering the structure of water. This disruption of the water network weakens the hydrophobic effect, which is a major driving force for protein folding. The diminished hydrophobic effect facilitates the solvation of nonpolar residues, promoting the exposure of the protein's hydrophobic core to the solvent[2][3][4].
Molecular dynamics simulations suggest that in the presence of this compound, the protein's hydrophobic core first expands, followed by the solvation of the core by water and then this compound[3][4]. For some proteins, like Protein L, this compound has been shown to destabilize β-sheet structures before affecting α-helices[5].
Guanidinium Hydrochloride: A Potent Denaturant with a Prominent Direct Interaction
Guanidinium hydrochloride is generally a more potent denaturant than this compound[1][6][7]. Its mechanism is also thought to be a combination of direct and indirect effects, with a strong emphasis on direct interactions with the protein.
-
Direct Mechanism: The guanidinium ion (Gdn+) can interact favorably with the protein surface, including both polar and nonpolar residues[8][9]. It is proposed that GdnHCl has a longer-range electrostatic effect compared to this compound[5]. Unlike this compound, some studies suggest that GdnHCl does not form hydrogen bonds with the peptide backbone but may interact via stacking with aromatic side chains[1]. GdnHCl-induced unfolding can proceed through a two-step mechanism, initially binding to the protein surface to form a "dry molten globule" intermediate, which is an expanded native-like state with a non-solvated core. This is then followed by the solvation of the core and global unfolding[8].
-
Indirect Mechanism: Similar to this compound, GdnHCl also disrupts the structure of water, thereby weakening hydrophobic interactions[10].
A notable difference is that at low concentrations, GdnHCl can induce the formation of protein aggregates from partially folded states. This is not typically observed with this compound and can complicate the interpretation of spectroscopic data[11][12][13]. For Protein L, GdnHCl was found to destabilize the α-helix before the β-sheet, the opposite of what was observed with this compound[5].
Quantitative Comparison of Denaturing Potency
The effectiveness of a denaturant is often quantified by two parameters: the midpoint of the denaturation curve (Cm or C50), which is the denaturant concentration required to unfold 50% of the protein, and the m-value, which describes the dependence of the free energy of unfolding on denaturant concentration. A lower Cm and a higher m-value indicate a more potent denaturant. GdnHCl consistently demonstrates greater denaturing strength than this compound.
| Protein | Denaturant | Cm (M) | m-value (kcal mol-1 M-1) | Reference |
| Human Placental Cystatin | GdnHCl | ~1.5 - 2.0 | - | [6][7] |
| This compound | ~3.0 | - | [6][7] | |
| Ribonuclease A | GdnHCl | ~3.0 | ~1.5 | [11] |
| This compound | ~5.0 | ~0.7 | [11] | |
| Lysozyme | GdnHCl | ~3.5 | ~1.8 | [11] |
| This compound | ~5.5 | ~0.8 | [11] | |
| α-Chymotrypsin | GdnHCl | ~2.0 | ~3.0 | [11] |
| This compound | ~4.0 | ~1.3 | [11] | |
| Coiled-Coil (20A) | GdnHCl | ~3.5 | - | [2][12] |
| This compound | 7.4 | - | [2][12] |
Visualizing the Unfolding Mechanisms and Experimental Workflow
To better illustrate the proposed mechanisms and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein denaturation with guanidine hydrochloride or this compound provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV Denaturation of Proteins Monitored by Circular Dichroism in the Far-UV Region (180–260 nm) [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. boddylab.ca [boddylab.ca]
- 6. Comparison of guanidine hydrochloride (GdnHCl) and this compound denaturation on inactivation and unfolding of human placental cystatin (HPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.4. Circular dichroism (CD) spectroscopy and thermal protein denaturation [bio-protocol.org]
- 9. nist.gov [nist.gov]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein denaturation with guanidine hydrochloride or this compound provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Unlocking the Proteome: The Synergistic Power of Urea and Thiourea in 2D-PAGE
A comprehensive guide for researchers, scientists, and drug development professionals on optimizing protein separation in two-dimensional polyacrylamide gel electrophoresis through the combined use of urea and thiothis compound (B124793).
In the intricate world of proteomics, two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) remains a cornerstone technique for the separation and analysis of complex protein mixtures. The success of this high-resolution method hinges on the complete denaturation and solubilization of proteins in the first dimension, isoelectric focusing (IEF). While this compound has traditionally been the chaotrope of choice, its combination with thiothis compound has emerged as a superior strategy for achieving more comprehensive and refined proteomic maps. This guide provides an in-depth comparison of this compound-based and this compound/thiothis compound-based solubilization methods, supported by experimental data and detailed protocols.
The primary advantage of incorporating thiothis compound into the IEF sample buffer lies in its enhanced chaotropic properties. A mixture of this compound and thiothis compound is more effective at disrupting the hydrogen bonds and hydrophobic interactions that hold proteins in their native, often insoluble, conformations.[1][2] This synergistic effect leads to a dramatic increase in the solubilization of a wider range of proteins, particularly challenging classes such as membrane proteins, nuclear proteins, and other sparingly soluble proteins.[3][4][5]
The improved solubilization directly translates to higher quality 2D-PAGE results, characterized by a greater number of detected protein spots, increased spot intensity, and enhanced resolution.[6][7] This is because proteins that would otherwise precipitate or aggregate during IEF remain in solution, allowing for their successful separation based on their isoelectric point and subsequent separation by molecular weight in the second dimension.
Performance Comparison: this compound vs. This compound/Thiothis compound
The following table summarizes the quantitative improvements observed when using a combination of this compound and thiothis compound compared to this compound alone in 2D-PAGE experiments.
| Performance Metric | This compound Alone | This compound/Thiothis compound Mixture | Key Advantages of this compound/Thiothis compound |
| Protein Solubilization | Effective for many soluble proteins. | Superior solubilizing power, especially for hydrophobic (membrane, nuclear) proteins.[3][4] | Dramatically increases the solubility of a wider range of proteins.[3] |
| Protein Resolution | Can result in streaking and loss of spots for certain protein types. | Significantly improved resolution with reduced streaking.[4][6] | Leads to sharper, more defined spots. |
| Number of Detected Spots | Lower number of total resolved spots. | Higher number of detected protein spots, including less abundant ones.[6][7] | Allows for a more comprehensive analysis of the proteome. |
| Focusing of Basic Proteins | Often results in poor focusing and loss of basic proteins. | Enhanced focusing and representation of basic proteins. | Provides a more complete picture of the proteome, including proteins with high pI. |
| Typical Concentration | 8 M - 9.5 M this compound | 5-7 M this compound + 2 M Thiothis compound | The combination is more chaotropic than this compound alone at similar total concentrations.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible 2D-PAGE results. Below are representative protocols for sample preparation using a this compound/thiothis compound lysis buffer and the subsequent steps for isoelectric focusing and SDS-PAGE.
Sample Preparation with this compound/Thiothis compound Lysis Buffer
This protocol is adapted for the extraction of proteins from complex biological samples such as tissues or cells.
-
Lysis Buffer Composition:
-
Procedure: a. Homogenize the sample (e.g., tissue) in the fresh lysis buffer on ice.[9] b. Sonicate the lysate to further disrupt cells and shear nucleic acids.[9] c. Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15-20 minutes at 4°C to pellet insoluble debris.[8][9] d. Carefully collect the supernatant containing the solubilized proteins. e. Determine the protein concentration using a compatible protein assay (e.g., Bradford or BCA, being mindful of detergent and this compound interference).[8]
First Dimension: Isoelectric Focusing (IEF)
-
Rehydration Buffer Composition:
-
Procedure: a. Load the protein sample onto an Immobilized pH Gradient (IPG) strip via passive or active rehydration.[9] b. Perform isoelectric focusing using a programmed voltage ramp until the desired total volt-hours are reached.[9]
Second Dimension: SDS-PAGE
-
Equilibration: a. After IEF, equilibrate the IPG strip in an equilibration buffer containing 6 M this compound, 2% SDS, 30% glycerol, and 50 mM Tris-HCl (pH 8.8) with 2% DTT for 15 minutes.[9] b. Follow with a second 15-minute equilibration in the same buffer, but replace DTT with 2.5% iodoacetamide (B48618) to alkylate the proteins.[9]
-
Electrophoresis: a. Place the equilibrated IPG strip onto a large-format SDS-polyacrylamide gel. b. Seal the strip in place with molten agarose. c. Run the second dimension electrophoresis at a constant voltage or current until the dye front reaches the bottom of the gel.
-
Visualization: a. Stain the gel with a compatible stain (e.g., Coomassie Brilliant Blue, silver stain, or fluorescent dyes) to visualize the separated protein spots.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principles, the following diagrams have been generated.
Figure 1. General experimental workflow for 2D-PAGE utilizing a this compound/thiothis compound buffer for protein solubilization.
Figure 2. Logical diagram illustrating the enhanced protein solubilization mechanism by the this compound/thiothis compound mixture.
References
- 1. bio-rad.com [bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. Comparison of protein solubilization methods suitable for proteomic analysis of soybean seed proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Validating Protein Stability Data from Urea Denaturation Curves
For researchers, scientists, and drug development professionals, accurately assessing protein stability is a critical aspect of therapeutic development, protein engineering, and fundamental biochemical research. Urea denaturation is a widely used technique to determine the conformational stability of proteins. However, it is imperative to validate these findings using orthogonal methods to ensure data robustness and gain a more comprehensive understanding of a protein's stability profile. This guide provides an objective comparison of this compound denaturation with two common alternative methods: Differential Scanning Fluorimetry (DSF) and Circular Dichroism (CD) spectroscopy, complete with experimental protocols and comparative data.
Introduction to Protein Stability and Denaturation
Protein stability is the net balance of forces that maintain a protein's native, functional three-dimensional structure. This stability is crucial for its biological activity and resistance to degradation. Denaturation is the process by which a protein loses its native conformation, leading to a loss of function. This can be induced by various chemical or physical stressors, such as denaturants (like this compound), heat, or pH changes.
This compound is a chemical denaturant that disrupts the non-covalent interactions, particularly hydrogen bonds, that stabilize a protein's structure.[1][2] By monitoring the unfolding of a protein in the presence of increasing concentrations of this compound, researchers can determine its conformational stability, often expressed as the free energy of unfolding (ΔG°) and the midpoint of the denaturation curve (Cm), which is the this compound concentration at which 50% of the protein is unfolded.[3][4]
Comparison of Key Protein Stability Assays
While this compound denaturation is a valuable technique, it is not without its limitations. For instance, high concentrations of this compound can alter the solution properties and may not be suitable for all proteins. Therefore, employing alternative methods is essential for a thorough stability assessment. This guide focuses on two powerful techniques: Differential Scanning Fluorimetry and Circular Dichroism spectroscopy.
| Feature | This compound Denaturation | Differential Scanning Fluorimetry (DSF) | Circular Dichroism (CD) Spectroscopy |
| Principle | Monitors the unfolding of a protein as a function of increasing concentrations of a chemical denaturant (this compound).[1][2] | Measures the change in fluorescence of a dye or intrinsic tryptophan fluorescence as a protein unfolds due to thermal denaturation.[5][6] | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing information on the protein's secondary and tertiary structure.[3][7] |
| Primary Measurement | Change in a structural signal (e.g., fluorescence, absorbance, or CD signal) versus this compound concentration. | Melting temperature (Tm), the temperature at which 50% of the protein is unfolded.[6] | Changes in the CD spectrum, particularly at wavelengths corresponding to secondary structure elements (e.g., 222 nm for α-helices), as a function of denaturant concentration or temperature.[3][8] |
| Key Parameters | Midpoint of denaturation (Cm), free energy of unfolding (ΔG°).[3][4] | Melting temperature (Tm).[6] | Midpoint of denaturation (Cm or Tm), free energy of unfolding (ΔG°), secondary structure content.[3][8] |
| Advantages | Simple, well-established method; provides thermodynamic parameters.[9] | High-throughput, low sample consumption, rapid.[5][10] | Provides direct information on secondary and tertiary structure; can be used for both chemical and thermal denaturation.[11][12] |
| Disadvantages | Can be time-consuming; high this compound concentrations can affect protein solubility and solution properties; indirect structural information.[13] | Indirect measure of stability; susceptible to interference from fluorescent compounds; does not provide detailed structural information.[14][15] | Requires a specialized instrument; can be sensitive to buffer components and light scattering; lower throughput than DSF.[12][16] |
Quantitative Data Comparison
The following table presents a summary of stability parameters for Bovine Serum Albumin (BSA) and Ribonuclease A, as determined by this compound denaturation and alternative methods. This data is compiled from various studies to illustrate the comparative results obtained from each technique.
| Protein | Method | Parameter | Value | Reference |
| Bovine Serum Albumin (BSA) | This compound Denaturation (monitored by Tryptophan Fluorescence) | Cm | 2.00 ± 0.05 M | [4] |
| ΔGH2O | 40 ± 11 kJ mol-1 | [4] | ||
| Guanidinium Chloride Denaturation (monitored by Tryptophan Fluorescence) | Cm | 1.41 ± 0.01 M | [4] | |
| ΔGH2O | 39 ± 7 kJ mol-1 | [4] | ||
| Ribonuclease A | Guanidinium Chloride Denaturation (monitored by CD and difference spectroscopy) | - | The effect on stability was shown to be linearly dependent upon the concentration of denaturant. | [17] |
| A-coil (Xenopus kinesin-II) | This compound Denaturation (monitored by CD at 222 nm) | [this compound]1/2 | 1.75 M | [8] |
| ΔG | 9.1 kcal mol-1 | [8] | ||
| B-coil (Xenopus kinesin-II) | This compound Denaturation (monitored by CD at 222 nm) | [this compound]1/2 | 0.8 M | [8] |
| Heterodimeric A/B-complex | This compound Denaturation (monitored by CD at 222 nm) | [this compound]1/2 | 1.55 M | [8] |
Note: Direct quantitative comparison for the same protein across all three methods from a single source is limited in the available literature. The data presented here is illustrative of the types of quantitative outputs from each method.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the discussed techniques.
This compound Denaturation Protocol
-
Protein Preparation: Prepare a stock solution of the purified protein in a suitable buffer (e.g., phosphate, Tris) at a known concentration. The buffer should be filtered and degassed.
-
This compound Stock Solution Preparation: Prepare a high-concentration stock solution of high-purity this compound (e.g., 8 M or 10 M) in the same buffer as the protein. It is critical to prepare this solution fresh to avoid cyanate (B1221674) formation, which can modify the protein.
-
Titration Series: Prepare a series of samples with a constant protein concentration and varying this compound concentrations. This is typically done by mixing the protein stock, this compound stock, and buffer in appropriate ratios. A sample with no this compound serves as the native control, and a sample in the highest this compound concentration serves as the unfolded control.
-
Equilibration: Incubate the samples at a constant temperature for a sufficient time to allow the unfolding reaction to reach equilibrium. This time can range from minutes to hours depending on the protein.
-
Data Acquisition: Measure a spectroscopic signal that is sensitive to the protein's conformation. Common choices include intrinsic tryptophan fluorescence (excitation ~295 nm, emission ~320-350 nm) or Circular Dichroism at a wavelength sensitive to secondary structure (e.g., 222 nm).
-
Data Analysis: Plot the measured signal as a function of this compound concentration. Fit the resulting sigmoidal curve to a two-state or multi-state unfolding model to determine the Cm and ΔG°.[4]
Differential Scanning Fluorimetry (DSF) Protocol
-
Reagent Preparation: Prepare the protein solution at a suitable concentration (typically in the µM range) in the desired buffer. Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Sample Preparation: In a multi-well PCR plate, mix the protein solution with the fluorescent dye. Include appropriate controls such as buffer with dye only (no protein) and buffer with protein only (no dye).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/minute).
-
Fluorescence Monitoring: The instrument will monitor the fluorescence intensity in each well as the temperature increases.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The resulting curve will show an increase in fluorescence as the protein unfolds. The midpoint of this transition is the melting temperature (Tm).[6]
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation: Prepare the protein sample in a CD-compatible buffer (one that does not have high absorbance in the far-UV region). The protein concentration should be accurately determined. The sample should be filtered to remove any aggregates.
-
Instrument Setup: Turn on the CD spectropolarimeter and purge the system with nitrogen gas. Allow the lamp to warm up. Set the desired experimental parameters, including the wavelength range (e.g., 190-260 nm for secondary structure), bandwidth, and scan speed.
-
Blank Measurement: Record a spectrum of the buffer alone in the same cuvette that will be used for the sample. This will serve as the baseline.
-
Sample Measurement: Record the CD spectrum of the protein sample.
-
Data Processing: Subtract the buffer baseline spectrum from the protein spectrum. The resulting spectrum can be converted to mean residue ellipticity.
-
For Denaturation Studies:
-
Chemical Denaturation: Prepare a series of samples with constant protein concentration and increasing this compound concentrations, as described in the this compound denaturation protocol. Record the CD signal at a fixed wavelength (e.g., 222 nm) for each sample.
-
Thermal Denaturation: Place the cuvette in a Peltier temperature controller in the CD instrument. Gradually increase the temperature while monitoring the CD signal at a fixed wavelength.
-
-
Data Analysis: Plot the change in mean residue ellipticity as a function of denaturant concentration or temperature. Fit the data to determine Cm or Tm and ΔG°.[3][8]
Visualizing the Workflow and Method Relationships
To better illustrate the experimental process and the relationship between these validation methods, the following diagrams are provided.
Caption: Experimental workflow for determining protein stability using this compound denaturation and validation.
References
- 1. This compound effects on protein stability: hydrogen bonding and the hydrophobic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular basis for the chemical denaturation of proteins by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Robust and convenient analysis of protein thermal and chemical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determining the conformational stability of a protein using this compound denaturation curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What Are the Advantages and Limitations of Circular Dichroism (CD) Spectroscopy? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Advantages and Disadvantages of Protein Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research | Malvern Panalytical [malvernpanalytical.com]
- 15. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The quantitative comparison of the effects of denaturants on the stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Protein Stability: A Comparative Guide to the Linear Extrapolation Method for Analyzing Urea Denaturation Data
For researchers, scientists, and drug development professionals delving into the intricate world of protein stability, understanding the nuances of data analysis is paramount. The Linear Extrapolation Method (LEM) has long been a cornerstone for interpreting urea-induced protein denaturation data. This guide provides an objective comparison of the LEM with alternative methods, supported by experimental data, to empower informed decisions in your research.
Introduction to Protein Denaturation Analysis
Protein stability, a critical determinant of its function and therapeutic potential, is often probed by inducing denaturation with chemical agents like this compound. By monitoring the unfolding process, typically through changes in intrinsic tryptophan fluorescence or circular dichroism, researchers can extract thermodynamic parameters that quantify the protein's stability. The resulting denaturation curve, a sigmoidal transition from the native to the unfolded state, is a treasure trove of information, but its accurate interpretation hinges on the analytical method employed.
The Linear Extrapolation Method (LEM): A Closer Look
The Linear Extrapolation Method is predicated on the observation that the Gibbs free energy of unfolding (ΔG) often exhibits a linear dependence on the concentration of the denaturant in the transition region. This relationship is described by the equation:
ΔG = ΔG(H₂O) - m[Denaturant]
where ΔG(H₂O) is the Gibbs free energy of unfolding in the absence of denaturant, and the m-value is the slope of the plot of ΔG versus denaturant concentration, reflecting the change in solvent accessible surface area upon unfolding. By fitting the experimental data from the transition region to a two-state model and extrapolating the linear portion back to zero denaturant concentration, an estimate of the protein's conformational stability (ΔG(H₂O)) can be obtained.
Alternative Approaches to Analyzing Denaturation Data
While widely used, the LEM is not without its limitations, primarily the assumption of linearity beyond the experimentally accessible transition region. This has led to the development of alternative methods for a more comprehensive analysis.
1. Differential Scanning Calorimetry (DSC): DSC directly measures the heat absorbed by a protein solution as the temperature is increased, providing a direct measure of the enthalpy of unfolding (ΔH). This technique does not rely on a chemical denaturant to induce unfolding and offers a complete thermodynamic profile of the unfolding transition.
2. Nonlinear Extrapolation Methods: Recognizing that the linear relationship assumed by LEM may not hold true at low denaturant concentrations, nonlinear models have been proposed. These methods fit the entire denaturation curve to more complex equations, potentially providing a more accurate determination of ΔG(H₂O), especially for proteins where the unfolding process deviates from a simple two-state model or where significant curvature is observed in the pre- and post-transition baselines. One such approach is the constant-ΔG extrapolation procedure, which utilizes denaturation profiles at different temperatures to construct a stability curve at zero denaturant.[1]
Quantitative Comparison of Methods
The choice of analytical method can significantly impact the determined thermodynamic parameters. The following tables summarize experimental data comparing the outcomes of these different approaches.
Table 1: Comparison of Gibbs Free Energy of Denaturation (ΔG) for Hen Egg White Lysozyme
| Method | ΔG (kJ/mol) | Reference |
| Linear Extrapolation Method (Guanidine HCl) | ~15 kJ/mol lower than DSC | [1] |
| Differential Scanning Calorimetry | Higher than LEM | [1] |
Table 2: this compound Denaturation Data for Various Proteins Analyzed by the Linear Extrapolation Method
| Protein | m-value (cal/mol·M) | [this compound]₁/₂ (M) | ΔG(H₂O) (kcal/mol) |
| VHP | 435 ± 20 | 6.71 ± 0.04 | 2.9 |
| RNase Sa | 940 ± 40 | 6.45 ± 0.06 | 6.1 |
| VlsE | 3860 ± 200 | 1.19 ± 0.05 | 4.6 |
Data obtained from this compound denaturation experiments at 25°C, pH 7, in 30 mM MOPS buffer.
Experimental Protocol: this compound Denaturation Monitored by Intrinsic Tryptophan Fluorescence
This protocol outlines a standard procedure for acquiring this compound denaturation data suitable for analysis by the Linear Extrapolation Method.
Materials:
-
Purified protein of interest
-
High-purity this compound (e.g., 8 M stock solution)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrofluorometer with temperature control
-
Quartz cuvette
Procedure:
-
Prepare a series of this compound solutions: Prepare a range of this compound concentrations in the chosen buffer, typically from 0 M to 8 M in 0.5 M or 1 M increments.
-
Prepare protein samples: Add a constant amount of the protein stock solution to each this compound solution to achieve a final protein concentration suitable for fluorescence measurements (typically in the low micromolar range).
-
Equilibration: Incubate the samples at a constant temperature for a sufficient time to allow the unfolding reaction to reach equilibrium. This time can range from minutes to several hours and should be determined empirically for the protein of interest.
-
Fluorescence measurements:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from 310 nm to 400 nm.
-
The emission maximum of tryptophan fluorescence will typically shift to a longer wavelength (red-shift) as the protein unfolds and the tryptophan residues become more exposed to the polar solvent.
-
-
Data analysis:
-
Determine the fraction of unfolded protein at each this compound concentration by analyzing the change in the fluorescence signal (e.g., emission maximum wavelength or intensity at a specific wavelength).
-
Plot the fraction of unfolded protein against the this compound concentration to generate the denaturation curve.
-
Calculate the Gibbs free energy of unfolding (ΔG) at each this compound concentration using the equation: ΔG = -RTln(K), where K is the equilibrium constant for unfolding.
-
Plot ΔG versus this compound concentration and perform a linear fit to the data in the transition region to determine ΔG(H₂O) and the m-value.
-
Visualizing the Workflow
The following diagrams illustrate the experimental and analytical workflow for the Linear Extrapolation Method.
Caption: Experimental workflow for this compound denaturation analysis.
Caption: Logical flow of the Linear Extrapolation Method.
Conclusion
The Linear Extrapolation Method remains a valuable and widely accessible tool for assessing protein stability from this compound denaturation data. However, researchers should be cognizant of its underlying assumptions and consider alternative methods like Differential Scanning Calorimetry and nonlinear extrapolation for a more comprehensive and potentially more accurate thermodynamic characterization, particularly when deviations from ideal two-state behavior are suspected. The choice of method should be guided by the specific research question, the nature of the protein under investigation, and the available instrumentation. By carefully considering these factors, scientists can confidently navigate the complexities of protein stability analysis and gain deeper insights into the forces that govern protein structure and function.
References
Unraveling Protein Stability: A Comparative Guide to Urea and Thermal Denaturation
For researchers, scientists, and drug development professionals, understanding the nuances of protein denaturation is paramount for assessing protein stability, function, and the development of biologics. This guide provides an objective comparison of two widely used denaturation methods: urea-induced and thermal denaturation, supported by experimental data and detailed protocols.
The stability of a protein's three-dimensional structure is critical to its biological function. Denaturation, the process by which a protein loses its native conformation, can be induced by various chemical and physical agents. This compound and heat are two of the most common methods employed in laboratory settings to study protein folding and stability. While both lead to the unfolding of the protein structure, the underlying mechanisms and the characteristics of the denatured state can differ significantly.
Mechanism of Action: A Tale of Two Denaturants
This compound Denaturation: A Chemical Approach
This compound, a potent chemical denaturant, disrupts the intricate network of non-covalent interactions that stabilize a protein's native structure.[1] Its mechanism is multifaceted and involves both direct and indirect interactions with the protein.[2]
-
Direct Interaction: this compound molecules can directly interact with the protein.[3][4] They form hydrogen bonds with polar residues and the peptide backbone, effectively competing with and disrupting the native intramolecular hydrogen bonds that are essential for maintaining secondary and tertiary structures.[3][4][5] Furthermore, van der Waals interactions between this compound and nonpolar side chains contribute to the destabilization of the hydrophobic core.[6][7]
-
Indirect Interaction: this compound also alters the structure and dynamics of the surrounding water molecules.[2][3] By weakening the hydrophobic effect, which is a major driving force for protein folding, this compound facilitates the exposure and solvation of hydrophobic residues that are typically buried within the protein's core.[2][3]
Thermal Denaturation: A Physical Assault
Thermal denaturation utilizes heat to unfold proteins. The increase in temperature provides kinetic energy to the atoms within the protein molecule, causing them to vibrate more rapidly and violently.[8] This increased motion disrupts the delicate balance of non-covalent forces:
-
Disruption of Weak Bonds: The elevated kinetic energy overcomes the weak interactions responsible for maintaining the protein's folded state, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.[8]
-
Loss of Higher-Order Structures: This disruption leads to the loss of the protein's quaternary, tertiary, and secondary structures, resulting in an unfolded polypeptide chain.[8][9] The primary structure, the sequence of amino acids, remains intact.[10]
Quantitative Comparison of Denaturation Parameters
The following table summarizes key quantitative parameters often used to characterize and compare this compound and thermal denaturation. The values are protein-dependent and serve as a general comparison.
| Parameter | This compound Denaturation | Thermal Denaturation | Supporting Evidence |
| Concentration/Temperature for Denaturation | Typically 6-8 M for complete unfolding of many proteins.[11] | Protein-specific melting temperature (Tm), often in the range of 40-80°C. | [11][12] |
| Reversibility | Often reversible upon removal of this compound by dialysis or dilution.[10][13] | Can be irreversible, especially at high temperatures or with prolonged exposure, due to aggregation.[9][10][13] | [10][13] |
| Nature of the Denatured State | The denatured state in this compound is often more expanded and solvent-exposed.[14][15] | The thermally denatured state can be more compact than the this compound-denatured state and may retain some residual structure.[14][16] | [14][15][16] |
| Effect on Secondary Structure | Disrupts both β-sheets and α-helices.[3] | Can lead to a significant loss of secondary structure, though some residual helical content may remain.[3] | [3] |
| Thermodynamic Parameter (ΔG°) | Determined by extrapolating the free energy of unfolding to zero denaturant concentration.[17] | Measured at the melting temperature (Tm) where the folded and unfolded states are equally populated.[17] | [17] |
| Cooperativity (m-value) | The m-value quantifies the dependence of ΔG° on denaturant concentration and is related to the change in solvent-accessible surface area upon unfolding.[17] | Not directly applicable in the same manner. Cooperativity is reflected in the sharpness of the melting transition. | [17] |
Experimental Protocols
Below are detailed methodologies for performing this compound and thermal denaturation experiments, commonly monitored by spectroscopic techniques such as circular dichroism (CD) or fluorescence spectroscopy.
Protocol 1: this compound-Induced Denaturation
This protocol describes a typical equilibrium unfolding experiment using this compound, monitored by intrinsic tryptophan fluorescence.
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Prepare an 8 M this compound stock solution in the same buffer. Ensure the this compound is of high purity and freshly prepared to avoid carbamylation of the protein.[18] Dissolution of this compound is endothermic, so allow the solution to return to room temperature and adjust the pH if necessary.[11]
-
-
Sample Preparation:
-
Prepare a series of protein samples with increasing concentrations of this compound (e.g., 0 M to 8 M in 0.5 M increments). This can be achieved by mixing appropriate volumes of the protein stock, the 8 M this compound stock, and the buffer to achieve a constant final protein concentration.[19]
-
Include a buffer blank for each this compound concentration.
-
-
Incubation and Equilibration:
-
Data Acquisition:
-
Measure the intrinsic tryptophan fluorescence of each sample using a spectrofluorometer. Excite the samples at 295 nm and record the emission spectrum from 310 nm to 400 nm.
-
The wavelength of maximum emission (λmax) will typically shift to longer wavelengths (red-shift) as the protein unfolds and the tryptophan residues become more exposed to the polar solvent.[19]
-
-
Data Analysis:
-
Plot the change in λmax or the fluorescence intensity at a specific wavelength (e.g., 350 nm) as a function of the this compound concentration.
-
Fit the resulting denaturation curve to a two-state model to determine the midpoint of the transition (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°(H₂O)).[17]
-
Protocol 2: Thermal Denaturation
This protocol outlines a typical thermal denaturation experiment, often referred to as a "thermal melt," monitored by far-UV circular dichroism.
-
Sample Preparation:
-
Prepare a solution of the protein of interest in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) at a concentration appropriate for CD measurements (typically 0.1-0.2 mg/mL).
-
Prepare a corresponding buffer blank.
-
-
Instrument Setup:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Set the wavelength to monitor a feature of the protein's secondary structure, typically 222 nm for α-helical proteins.
-
-
Data Acquisition:
-
Place the protein sample in a quartz cuvette with a defined path length (e.g., 1 mm).
-
Equilibrate the sample at a starting temperature below the expected transition (e.g., 20°C).
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) while continuously monitoring the CD signal at 222 nm.[12]
-
Record data over a temperature range that encompasses the entire unfolding transition (e.g., 20°C to 90°C).[20]
-
-
Data Analysis:
-
Plot the CD signal at 222 nm as a function of temperature.
-
The resulting curve will show a sigmoidal transition from the folded state (high signal) to the unfolded state (low signal).
-
The midpoint of this transition is the melting temperature (Tm), which is a measure of the protein's thermal stability.[12]
-
The data can be fit to a thermodynamic model to obtain the van't Hoff enthalpy (ΔH°) of unfolding.
-
Visualizing the Processes
To better understand the experimental workflows and the denaturation mechanisms, the following diagrams are provided.
Caption: Experimental workflows for this compound and thermal denaturation.
Caption: Mechanisms of this compound and thermal protein denaturation.
Conclusion
Both this compound and thermal denaturation are powerful techniques for probing protein stability. The choice between them depends on the specific protein, the experimental goals, and the available instrumentation. This compound denaturation is often preferred for its reversibility and its ability to yield detailed thermodynamic information about the unfolding process at a constant temperature.[10][17] Thermal denaturation provides a direct measure of a protein's thermostability (Tm) but can be complicated by irreversibility and aggregation.[13] By understanding the distinct mechanisms and outcomes of each method, researchers can design more effective experiments to unravel the complexities of protein folding and stability, ultimately aiding in the development of robust and effective protein-based therapeutics.
References
- 1. Researchers shine new light on how this compound denatures protein | KeAi Publishing [keaipublishing.com]
- 2. nutrisoil.com.au [nutrisoil.com.au]
- 3. The molecular basis for the chemical denaturation of proteins by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Protein denaturation by this compound: Slash and bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How does heat denature a protein? | AAT Bioquest [aatbio.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. britannica.com [britannica.com]
- 11. benchchem.com [benchchem.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. dasher.wustl.edu [dasher.wustl.edu]
- 14. Thermally versus Chemically Denatured Protein States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound-temperature phase diagrams capture the thermodynamics of denatured state expansion that accompany protein unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical denaturation as a tool in the formulation optimization of biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Reversibility of Urea-Induced Protein Unfolding
For researchers, scientists, and drug development professionals, understanding the stability and folding characteristics of proteins is fundamental. Urea-induced denaturation is a cornerstone technique for studying protein folding and stability. A critical aspect of these studies is determining whether the unfolding process is reversible, as this provides invaluable insights into the protein's intrinsic folding properties and its potential for recovery after stress. This guide offers a comparative overview of common methods to assess the reversibility of this compound-induced protein unfolding, complete with experimental data, detailed protocols, and visual workflows.
Comparing the Alternatives: Methods for Assessing Reversibility
The reversibility of protein unfolding can be assessed by various biophysical and biochemical techniques. The choice of method often depends on the specific protein, the available instrumentation, and the desired level of detail. The most common approaches involve removing the denaturant (this compound) and monitoring the return of the protein's native structure and function.
Key Methods for Assessing Reversibility:
-
Spectroscopic Techniques: Circular Dichroism (CD) and Intrinsic Fluorescence Spectroscopy are powerful methods for monitoring changes in the secondary and tertiary structure of a protein in real-time. Reversibility is determined by comparing the spectral properties of the protein before unfolding and after refolding.
-
Chromatographic Techniques: Size-Exclusion Chromatography (SEC) can be used to assess the conformational state of a protein. A properly refolded protein will typically elute as a single, sharp peak corresponding to its native monomeric or oligomeric state, while aggregated or unfolded species will elute differently.
-
Activity Assays: For enzymes and other functional proteins, measuring the recovery of biological activity is a direct and highly relevant indicator of successful refolding.
The following table summarizes quantitative data on the reversibility of this compound-induced unfolding for several proteins, highlighting the effectiveness of different refolding methods.
| Protein | Denaturation Condition | Refolding Method | Assessment Method | Recovery of Native State/Activity | Reference |
| Creatine (B1669601) Kinase | This compound | Dilution | Enzyme Activity Assay | 95% activity recovery | [1] |
| Lysozyme (B549824) | This compound | Diafiltration | Not Specified | 85% refolding yield at 5 mg/ml, 63% at 10 mg/ml | [2] |
| Tubulin | 8 M this compound | Dilution | Colchicine (B1669291) Binding Activity | Negligible activity recovery | [3][4] |
| Tubulin | <1.2 M this compound | Dilution | Colchicine Binding Activity | Significant recovery of activity and native-like structure | [3] |
| Citrate Synthase | This compound | Microfluidic Chip (gradual dilution) | Enzyme Activity Assay | >70% activity recovery | [5] |
| ZAP-70 Kinase Domain | This compound | Microfluidic Chip (step-wise dialysis) | Circular Dichroism | Spectrum similar to folded protein prepared by step-wise dialysis | [5] |
| α-hemolysin | 6 M this compound | Dilution or Dialysis | Hemolytic Activity | Largely reversible | [6] |
| Interferon-α2b | This compound | Fed-batch Refolding | Biological Activity | ~2.24 x 10⁸ IU/mg (nearly twice that of dilution) | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in assessing the reversibility of this compound-induced protein unfolding.
Protocol 1: this compound-Induced Unfolding and Refolding Monitored by Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to monitor changes in the secondary structure of a protein during this compound-induced denaturation and subsequent refolding.[8]
Materials:
-
Purified protein stock solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
High-purity solid this compound.
-
The same buffer used for the protein stock.
-
CD spectropolarimeter.
-
Quartz cuvette (e.g., 1 mm path length for far-UV).
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of the purified protein with a known concentration.
-
Prepare an 8 M or 10 M this compound stock solution in the same buffer as the protein. Ensure the this compound is fully dissolved and the pH is adjusted if necessary.
-
-
Unfolding Experiment (Titration):
-
Prepare a series of samples with a constant protein concentration and varying this compound concentrations (e.g., 0 M to 8 M in 0.5 M increments).
-
To a fixed volume of protein stock, add calculated volumes of the this compound stock and buffer to achieve the desired final this compound concentrations and a constant final protein concentration.
-
Include a "zero this compound" (native) and a "high this compound" (fully unfolded) sample.
-
Allow the samples to equilibrate for a set time (e.g., 2-12 hours) at a constant temperature to ensure the unfolding reaction reaches equilibrium.[8]
-
-
CD Data Acquisition (Unfolding):
-
Set up the CD spectropolarimeter, ensuring it is purged with nitrogen gas.
-
Record a baseline spectrum of the buffer (with the corresponding this compound concentration) and subtract it from the sample spectrum.
-
For each sample in the titration series, record the far-UV CD spectrum (e.g., 190-250 nm) or monitor the ellipticity at a specific wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).[8]
-
-
Refolding Experiment:
-
Take an aliquot of the protein sample denatured in the highest this compound concentration (e.g., 8 M).
-
Refold the protein by rapidly diluting the denatured sample into a larger volume of buffer to a final this compound concentration where the native state is stable (typically < 1 M). Alternatively, refold by dialysis against a this compound-free buffer.
-
Allow the refolded sample to equilibrate for the same duration as the unfolding samples.
-
-
CD Data Acquisition (Refolding):
-
Record the CD spectrum of the refolded sample under the same conditions as the native protein.
-
-
Data Analysis:
-
Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of this compound concentration to generate an unfolding curve.
-
Compare the CD spectrum of the refolded sample with the spectrum of the native ("zero this compound") sample. Overlapping spectra indicate a high degree of reversible folding.
-
Protocol 2: Assessing Refolding by Size-Exclusion Chromatography (SEC)
This protocol describes how to use SEC to analyze the conformational state of a protein after this compound denaturation and refolding.
Materials:
-
This compound-denatured and refolded protein sample.
-
Native protein control.
-
SEC column appropriate for the molecular weight of the protein.
-
HPLC or FPLC system.
-
SEC mobile phase (buffer compatible with the protein).
Procedure:
-
Prepare Samples:
-
Prepare the this compound-denatured protein as described in Protocol 1.
-
Refold the protein by a chosen method (e.g., dialysis or rapid dilution).
-
Prepare a sample of the native, untreated protein at the same concentration as the refolded sample.
-
-
SEC System Setup:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject a defined volume of the native protein sample onto the column and record the chromatogram. Note the elution volume of the main peak, which corresponds to the native conformation.
-
Inject the same volume of the refolded protein sample and record the chromatogram under identical conditions.
-
(Optional) Inject the denatured protein sample (if soluble in the mobile phase without this compound) to observe the elution profile of the unfolded state.
-
-
Data Analysis:
-
Compare the chromatogram of the refolded sample with that of the native protein.
-
A single peak in the refolded sample chromatogram that co-elutes with the native protein peak indicates successful refolding to the native state.
-
The presence of peaks at earlier elution times (void volume) suggests the formation of high-molecular-weight aggregates.
-
The presence of peaks at later elution times may indicate the presence of unfolded or partially folded species.
-
Quantify the area of the peak corresponding to the refolded protein to estimate the refolding yield.
-
Visualizing the Process
Diagrams are powerful tools for understanding complex workflows and molecular mechanisms. The following diagrams, created using the DOT language, illustrate the key processes described in this guide.
References
- 1. Comparison of activity and conformation changes during refolding of this compound-denatured creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refolding of denatured/reduced lysozyme at high concentration with diafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refolding of this compound-denatured tubulin: recovery of nativelike structure and colchicine binding activity from partly unfolded states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible denaturation, self-aggregation, and membrane activity of Escherichia coli alpha-hemolysin, a protein stable in 6 M this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Chemical Chaperone Showdown: A Comparative Guide to Counteracting Urea-Induced Protein Denaturation
For researchers, scientists, and drug development professionals navigating the complexities of protein stability, the choice of a chemical chaperone to mitigate the denaturing effects of urea is a critical decision. This guide provides an objective comparison of the effectiveness of four common chemical chaperones—Trimethylamine (B31210) N-oxide (TMAO), Betaine (B1666868), Proline, and Sorbitol—supported by experimental data, detailed protocols, and mechanistic diagrams.
This compound, a widely used chaotropic agent, disrupts the delicate balance of non-covalent interactions that maintain a protein's native three-dimensional structure. It achieves this through both direct and indirect mechanisms. Directly, this compound molecules interact with the polar residues and the peptide backbone of the protein.[1][2][3] Indirectly, this compound alters the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect, a primary driving force for protein folding.[1][2] Chemical chaperones, a class of small molecules, can counteract these denaturing effects and promote protein folding and stability.
Comparative Effectiveness of Chemical Chaperones
While a single study directly comparing the efficacy of all four chaperones on the same protein under identical conditions is not available in the reviewed literature, a compilation of data from various studies provides valuable insights into their relative performance. The following tables summarize key quantitative findings.
Table 1: Effect of Various Chemical Chaperones on the Stability of Lysozyme (B549824) in the Presence of this compound.
| Chemical Chaperone | This compound Concentration | Chaperone Concentration | Change in Melting Temperature (ΔTm) | Reference Protein | Measurement Technique |
| Sorbitol | 2 M | 1 M | +4.0 °C | Hen Egg-White Lysozyme | Differential Scanning Calorimetry |
| Sorbitol | 2 M | 2 M | +9.5 °C (at pH 9.5) | Hen Egg-White Lysozyme | Differential Scanning Calorimetry |
Source: Adapted from experimental data on the stabilization of lysozyme with sorbitol.[4]
Table 2: Comparative Counteracting Effect of Methylamines on this compound-Induced Denaturation of α-Chymotrypsin.
| Chemical Chaperone | This compound Concentration | Chaperone Concentration | Relative Counteracting Strength | Reference Protein | Measurement Technique |
| TMAO | 0.5 - 5 M | 1 M | Strongest | α-Chymotrypsin | Dynamic Light Scattering & Differential Scanning Calorimetry |
| Betaine | 0.5 - 5 M | 1 M | Moderate | α-Chymotrypsin | Dynamic Light Scattering & Differential Scanning Calorimetry |
| Sarcosine | 0.5 - 5 M | 1 M | Weaker | α-Chymotrypsin | Dynamic Light Scattering & Differential Scanning Calorimetry |
Source: Based on a study comparing the counteracting effects of methylamines on this compound-induced denaturation.[3]
Table 3: Refolding Yield of this compound-Denatured Citrate (B86180) Synthase in the Presence of Proline.
| Chemical Chaperone | This compound Concentration (for unfolding) | Chaperone Concentration (for refolding) | Refolding Yield (% of native activity) | Reference Protein | Measurement Technique |
| Proline | 8 M | ~100 mM | ~40% | Citrate Synthase | Enzyme Activity Assay |
| Proline | 8 M | ~500 mM | ~60% | Citrate Synthase | Enzyme Activity Assay |
Source: Adapted from data on the influence of proline on the refolding of this compound-denatured citrate synthase.[5]
Mechanisms of Action: A Closer Look
The effectiveness of these chemical chaperones stems from their distinct mechanisms of interaction with the protein and the surrounding solvent.
-
Trimethylamine N-oxide (TMAO): TMAO is a highly effective protein stabilizer that is thought to work primarily through an indirect mechanism. It enhances the hydrogen-bonding network of the surrounding water molecules, making the solvent more structured.[6][7][8] This increased water structure disfavors the solvation of the unfolded polypeptide chain, thus shifting the conformational equilibrium towards the more compact, native state.[6][7]
-
Betaine: Similar to TMAO, betaine is a methylamine (B109427) that acts as a protein stabilizer. It is believed to work by being excluded from the protein's surface, a phenomenon known as preferential hydration. This exclusion makes the unfolded state, with its larger surface area, thermodynamically less favorable.[1] Some studies suggest a synergistic effect where betaine makes this compound a weaker denaturant.[9]
-
Proline: Proline, an amino acid, also functions as an osmolyte and chemical chaperone. Its mechanism is thought to involve preferential hydration and the stabilization of compact protein structures.[1] It has been shown to aid in the refolding of denatured proteins and protect them from aggregation.[5]
-
Sorbitol: As a polyol, sorbitol stabilizes proteins by being preferentially excluded from the protein surface, which favors the more compact native state.[4] It has been shown to increase the thermal stability of proteins and prevent aggregation of unfolded protein species.[4]
Experimental Protocols
Accurate assessment of chemical chaperone effectiveness relies on robust experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: this compound-Induced Protein Denaturation Monitored by Intrinsic Tryptophan Fluorescence
This protocol is a general guideline for monitoring protein unfolding by observing changes in the fluorescence of intrinsic tryptophan residues.
Materials:
-
Purified protein of interest containing tryptophan residues
-
High-purity this compound
-
Appropriate buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of the purified protein in the chosen buffer. Determine the precise concentration using a reliable method (e.g., Bradford assay or UV absorbance at 280 nm).
-
Prepare an 8 M stock solution of this compound in the same buffer. Ensure the this compound is fully dissolved and the solution is fresh.
-
-
Sample Preparation:
-
Prepare a series of samples in microcentrifuge tubes or a 96-well plate. Each sample should have a final constant protein concentration (e.g., 5 µM) and varying final concentrations of this compound (e.g., from 0 M to 8 M in 0.5 M increments).
-
Prepare corresponding blank samples containing the same this compound concentrations but without the protein.
-
Add the required volume of buffer first, then the protein stock, and finally the this compound stock to each tube to reach the final desired volume and concentrations. Mix gently by pipetting.
-
-
Equilibration:
-
Incubate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to allow the unfolding reaction to reach equilibrium. This time can range from a few minutes to several hours and should be determined empirically for the protein of interest.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectra from 310 nm to 450 nm for each sample and its corresponding blank.
-
Subtract the blank spectrum from the sample spectrum for each this compound concentration to correct for background fluorescence and Raman scattering.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λmax) or the wavelength of the emission maximum as a function of the this compound concentration.
-
The resulting sigmoidal curve represents the unfolding transition. The midpoint of this transition (Cm) corresponds to the this compound concentration at which 50% of the protein is unfolded and is a measure of the protein's stability.
-
Protocol 2: Chemical Chaperone-Assisted Protein Refolding
This protocol provides a general framework for assessing the ability of a chemical chaperone to aid in the refolding of a this compound-denatured protein.
Materials:
-
This compound-denatured protein (prepared as in Protocol 1, typically at 6-8 M this compound)
-
Refolding buffer (same buffer as denaturation, without this compound)
-
Stock solutions of chemical chaperones (TMAO, betaine, proline, sorbitol) at high concentrations
-
Assay reagents to measure protein activity or a spectroscopic instrument to measure structural recovery (e.g., spectrofluorometer or circular dichroism spectropolarimeter)
Procedure:
-
Preparation of Refolding Mixtures:
-
Prepare a series of refolding buffers containing different concentrations of the chemical chaperone to be tested.
-
Also, prepare a control refolding buffer without any chemical chaperone.
-
-
Initiation of Refolding:
-
Rapidly dilute a small volume of the this compound-denatured protein solution into a larger volume of the refolding buffer (with or without chaperone) to achieve a final protein concentration suitable for the chosen assay. A dilution factor of 100-fold or more is common to reduce the this compound concentration to a non-denaturing level (e.g., below 0.1 M).
-
-
Incubation:
-
Incubate the refolding mixtures at a controlled temperature (e.g., 4 °C or 25 °C) for a specific period to allow for protein refolding. The optimal time will vary depending on the protein.
-
-
Assessment of Refolding:
-
Activity Assay: If the protein is an enzyme, measure its specific activity in each refolding mixture. Compare the activity to that of the native protein.
-
Spectroscopic Analysis: Monitor the recovery of the native protein structure using techniques like intrinsic tryptophan fluorescence (as in Protocol 1) or circular dichroism (monitoring the recovery of secondary structure).
-
-
Data Analysis:
-
Calculate the percentage of refolding yield for each chaperone concentration by comparing the recovered activity or structural signal to that of the native protein.
-
Plot the refolding yield as a function of the chemical chaperone concentration to determine the optimal concentration for refolding.
-
Conclusion
The selection of an appropriate chemical chaperone to counteract this compound-induced denaturation is a multifaceted decision that depends on the specific protein, the experimental conditions, and the desired outcome. TMAO and betaine are generally considered highly effective protein stabilizers, with TMAO often showing superior counteracting ability against this compound.[3] Proline and sorbitol also offer significant protective effects and can be valuable tools in promoting protein folding and stability. By understanding their mechanisms of action and employing rigorous experimental protocols, researchers can effectively utilize these chemical chaperones to maintain the structural and functional integrity of proteins in the presence of the denaturant this compound.
References
- 1. Quantifying Additive Interactions of the Osmolyte Proline with Individual Functional Groups of Proteins: Comparisons with this compound and Glycine Betaine, Interpretation of m-Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iitg.ac.in [iitg.ac.in]
- 3. Osmolyte counteracts this compound-induced denaturation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. athenaes.com [athenaes.com]
- 6. Counteraction of this compound-induced protein denaturation by trimethylamine N-oxide: A chemical chaperone at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Stability in TMAO and Mixed this compound-TMAO Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein stabilization and counteraction of denaturing effect of this compound by glycine betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-solvents and Urea: A Comparative Guide to Modulating Protein Denaturation
For researchers, scientists, and drug development professionals, understanding and controlling protein stability is a cornerstone of their work. Urea is a widely used denaturant in protein folding studies; however, its denaturing ability can be significantly modulated by the presence of co-solvents. This guide provides an objective comparison of the effects of common co-solvents on this compound-induced protein denaturation, supported by experimental data and detailed protocols to aid in the design and interpretation of protein stability assays.
The stability of a protein is critical to its function, and various environmental factors, including the solvent composition, can influence its conformational state. This compound disrupts the hydrogen bond network of water and interacts directly with the protein, leading to its unfolding.[1][2] Co-solvents can either enhance or counteract this effect, offering a valuable tool for probing the intricacies of protein folding and stability. This guide focuses on three commonly used co-solvents: Trimethylamine (B31210) N-oxide (TMAO), a naturally occurring osmolyte known to counteract this compound's effects; Dimethyl sulfoxide (B87167) (DMSO), a versatile organic solvent with complex effects on protein structure; and Sorbitol, a polyol known for its protein-stabilizing properties.
Comparative Analysis of Co-solvent Effects on this compound-Induced Denaturation
The impact of these co-solvents on the denaturing potential of this compound can be quantified by monitoring changes in protein structure as a function of this compound concentration. Techniques such as Circular Dichroism (CD) spectroscopy, which tracks changes in protein secondary and tertiary structure, are invaluable for these studies.[3][4] The key parameters derived from this compound denaturation curves are the midpoint of the transition, [this compound]1/2, which is the this compound concentration at which 50% of the protein is unfolded, and the m-value, which reflects the dependence of the free energy of unfolding on this compound concentration and is related to the change in solvent-accessible surface area upon unfolding.[1][5]
| Co-solvent | Model Protein | [this compound]1/2 (M) without Co-solvent | [this compound]1/2 (M) with Co-solvent | Change in [this compound]1/2 | m-value (kcal mol-1 M-1) without Co-solvent | m-value (kcal mol-1 M-1) with Co-solvent | Observed Effect on this compound Denaturation | Reference |
| TMAO | Chymotrypsin Inhibitor 2 | ~2.5 (in 8M this compound) | Not applicable (protein remains folded) | N/A | Not specified | Not specified | Counteracts/Inhibits | [6][7] |
| TMAO | Polyalanine chain | Not specified | Not specified | N/A | Not specified | Not specified | Counteracts by inhibiting protein-urea interaction | |
| DMSO | Protein G | Not specified | Not specified | N/A | Not specified | Not specified | Alters unfolding pathway (α-helices unfold first) | [8][9][10] |
| DMSO | Lysozyme | Not specified | Not specified | N/A | Not specified | Not specified | Can act as a denaturant at higher concentrations | [11] |
| Sorbitol | Ribonuclease A | Not specified | Increased | ↑ | Not specified | Not specified | Stabilizes/Counteracts | [12][13] |
| Glycerol (B35011) | Trypsin | Not specified | Increased | ↑ | Not specified | Not specified | Stabilizes/Counteracts | [14] |
Note: The quantitative data in this table is compiled from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution. The "Change in [this compound]1/2" indicates the direction of the shift in the presence of the co-solvent. "↑" signifies an increase, indicating stabilization against this compound denaturation, while "↓" would indicate a decrease, suggesting potentiation of denaturation.
Mechanisms of Action: A Tale of Two Interactions
The modulation of this compound's denaturing ability by co-solvents stems from their distinct interactions with the protein and the surrounding solvent.
This compound's Denaturing Mechanism: this compound is believed to denature proteins through both direct and indirect mechanisms. The direct mechanism involves this compound molecules interacting favorably with the peptide backbone and amino acid side chains, effectively solvating the unfolded state.[1][2][15] The indirect mechanism suggests that this compound alters the structure of water, making it a better solvent for nonpolar groups and thus promoting the exposure of the protein's hydrophobic core.[8]
Co-solvent Counteraction and Modulation:
-
TMAO (Trimethylamine N-oxide): This osmolyte is a potent protein stabilizer that counteracts the denaturing effects of this compound.[6][7][16] Molecular dynamics simulations suggest that TMAO does not primarily act by directly interacting with the protein, but rather by structuring the surrounding water.[6][7] This enhanced water structure makes it energetically less favorable for the protein to unfold and expose its hydrophobic core. TMAO can also inhibit the preferential interaction of this compound with the protein.[17]
-
DMSO (Dimethyl sulfoxide): The effect of DMSO is more complex and concentration-dependent. At low concentrations, it can stabilize the native state of proteins through preferential hydration.[18] However, at higher concentrations, DMSO can act as a denaturant itself.[8][9][18] Interestingly, in the presence of this compound, DMSO has been shown to alter the unfolding pathway of proteins. For instance, in an 8 M DMSO solution, α-helices may unfold before β-sheets, a pattern that can be the reverse of what is observed with this compound alone.[9][10][19] This is attributed to the ability of DMSO's methyl groups to preferentially solvate nonpolar amino acid residues.[8]
-
Sorbitol and Glycerol (Polyols): These co-solvents are known protein stabilizers that act through a mechanism of preferential hydration.[12][13][14][20] They are preferentially excluded from the protein surface, which increases the free energy of the unfolded state more than the native state, thus shifting the equilibrium towards the folded conformation. This effect leads to an increase in the concentration of this compound required to denature the protein.
Experimental Protocols
Accurate evaluation of co-solvent effects requires robust experimental design and execution. Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring this compound-induced protein unfolding.[3][21]
Protocol: this compound-Induced Protein Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
1. Sample Preparation:
- Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH). Determine the protein concentration accurately.
- Prepare a high-concentration stock solution of this compound (e.g., 10 M) in the same buffer. Ensure the this compound solution is fresh to avoid cyanate (B1221674) formation.
- Prepare a stock solution of the co-solvent (e.g., 4 M TMAO, 8 M DMSO, or 2 M Sorbitol) in the same buffer.
- Prepare a buffer solution identical to the one used for the stock solutions.
2. Titration Series Preparation:
- To a series of microcentrifuge tubes, add the appropriate volumes of the protein stock, buffer, and co-solvent stock to achieve the desired final co-solvent concentration in all tubes.
- Add increasing volumes of the this compound stock solution to the tubes to create a range of final this compound concentrations (e.g., 0 M to 8 M).
- Add buffer to each tube to bring the final volume to be the same for all samples, ensuring the final protein concentration is constant across the series.
- Gently mix and allow the samples to equilibrate for a sufficient time (e.g., 2-12 hours) at a constant temperature.
3. CD Data Acquisition: [3]
- Set up the CD spectropolarimeter, ensuring it is purged with nitrogen gas.
- Use a quartz cuvette with an appropriate path length (e.g., 1 mm for far-UV).
- Record the CD spectrum (typically in the far-UV region, 190-250 nm, to monitor secondary structure changes) or the ellipticity at a specific wavelength (e.g., 222 nm for α-helical proteins) for each sample in the titration series.
- It is crucial to measure a blank for each this compound and co-solvent concentration (buffer with the corresponding this compound and co-solvent concentration but without the protein) and subtract it from the protein sample signal.[3]
4. Data Analysis:
- Plot the observed CD signal (e.g., mean residue ellipticity at 222 nm) as a function of the this compound concentration.
- The resulting data should form a sigmoidal unfolding curve.
- Fit the curve to a two-state unfolding model to determine the [this compound]1/2 and the m-value.
Visualizing the Workflow and Mechanisms
To better illustrate the experimental process and the underlying molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for evaluating co-solvent impact on this compound denaturation.
Caption: Mechanisms of this compound denaturation and co-solvent modulation.
References
- 1. Anatomy of energetic changes accompanying this compound-induced protein denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein denaturation by this compound: Slash and bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determining the conformational stability of a protein using this compound denaturation curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound denatured state ensembles contain extensive secondary structure that is increased in hydrophobic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Counteraction of this compound-induced protein denaturation by trimethylamine N-oxide: A chemical chaperone at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. Comparative study of protein unfolding in aqueous this compound and dimethyl sulfoxide solutions: surface polarity, solvent specificity, and sequence of secondary structure melting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of the protein denaturing ability of different organic cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of the stabilization of ribonuclease A by sorbitol: preferential hydration is greater for the denatured then for the native protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound denaturation experiments: Topics by Science.gov [science.gov]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. Trimethylamine N-oxide Counteracts this compound Denaturation by Inhibiting Protein-Urea Preferential Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Unveiling Protein Stability: A Quantitative Comparison of m-values in Urea and Other Denaturants
For researchers, scientists, and drug development professionals, understanding protein stability is paramount. The m-value, a measure of the dependence of the free energy of unfolding on denaturant concentration, serves as a crucial parameter in these studies. This guide provides a quantitative comparison of protein m-values in the two most commonly used denaturants, urea and guanidinium (B1211019) chloride (GuHCl), supported by experimental data and detailed protocols.
Quantitative Comparison of Protein m-values
The m-value is intrinsically linked to the change in the solvent-accessible surface area (ΔASA) of a protein as it unfolds.[1] Generally, for a given protein, the m-value in GuHCl is approximately twice as large as that in this compound.[1] This difference is attributed to the ionic nature of GuHCl, which can mask electrostatic interactions within the protein, potentially leading to different estimations of stability compared to the neutral this compound molecule.
Below is a summary of experimentally determined m-values for several well-characterized proteins in both this compound and guanidinium chloride.
| Protein | Denaturant | m-value (kcal mol⁻¹ M⁻¹) | Reference |
| Ribonuclease A | This compound | 1.2 - 2.4 | [2] |
| Guanidinium Chloride | ~2.8 times more effective than this compound | [3] | |
| Lysozyme | This compound | ~1.1 | [3] |
| Guanidinium Chloride | ~1.9 | [3] | |
| α-Chymotrypsin | This compound | ~2.1 | [3] |
| Guanidinium Chloride | ~4.1 | [3] | |
| Myoglobin | Guanidinium Chloride | Not explicitly stated, but denaturation is studied | [4][5] |
Note: The exact m-value can vary depending on experimental conditions such as pH and temperature.[2]
For a more extensive collection of thermodynamic data, including m-values for a wide range of proteins and their mutants, researchers are encouraged to consult the ProThermDB database .[6][7][8][9] This database can be searched by protein name, PDB ID, or other keywords to retrieve relevant thermodynamic parameters.[10][11]
Experimental Protocol for Determining Protein m-values
The determination of a protein's m-value involves a series of steps to measure its stability in the presence of varying concentrations of a denaturant. This is typically achieved by monitoring a spectroscopic signal that changes upon protein unfolding, such as circular dichroism (CD) or intrinsic tryptophan fluorescence.
Materials:
-
Purified protein of interest
-
High-purity this compound or guanidinium chloride
-
Appropriate buffer solution
-
Spectrophotometer (CD or fluorescence)
-
Cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the purified protein in the desired buffer.
-
Prepare a high-concentration stock solution of the denaturant (e.g., 8 M this compound or 6 M GuHCl) in the same buffer. Ensure the denaturant is fully dissolved and the pH is adjusted if necessary.
-
-
Sample Preparation:
-
Prepare a series of samples with a constant protein concentration and varying denaturant concentrations. This is typically done by mixing the protein stock, denaturant stock, and buffer in appropriate ratios.
-
Prepare a corresponding set of blank solutions containing the same denaturant concentrations but without the protein.
-
-
Spectroscopic Measurement:
-
Equilibrate the samples at the desired temperature.
-
Measure the spectroscopic signal (e.g., CD signal at a specific wavelength or fluorescence emission spectrum) for each sample and its corresponding blank.
-
-
Data Analysis:
-
Subtract the blank reading from the sample reading for each denaturant concentration.
-
Plot the observed signal as a function of denaturant concentration. The resulting curve is the denaturation or unfolding curve.
-
Assuming a two-state unfolding model (Native <=> Unfolded), calculate the fraction of unfolded protein (fU) at each denaturant concentration.
-
Calculate the equilibrium constant for unfolding (KU = fU / (1 - fU)) for each denaturant concentration in the transition region.
-
Calculate the Gibbs free energy of unfolding (ΔGU = -RT ln KU) for each denaturant concentration, where R is the gas constant and T is the absolute temperature.
-
Plot ΔGU as a function of denaturant concentration. For most proteins, this plot is linear in the transition region.
-
The m-value is the slope of this line (m = d(ΔGU)/d[Denaturant]).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of a protein's m-value.
Caption: Experimental workflow for determining protein m-values.
Logical Relationship of Key Parameters
The following diagram illustrates the relationship between the experimentally measured denaturation curve and the final calculated m-value, highlighting the key thermodynamic parameters involved.
Caption: Relationship between experimental data and the m-value.
References
- 1. Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of this compound and guanidinium chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH dependence of the this compound and guanidine hydrochloride denaturation of ribonuclease A and ribonuclease T1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Illustrative Tutorials for ProThermDB: Thermodynamic Database for Proteins and Mutants | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Illustrative Tutorials for ProThermDB: Thermodynamic Database for Proteins and Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ProThermDB [web.iitm.ac.in]
- 10. ProThermDB [web.iitm.ac.in]
- 11. ProThermDB [web.iitm.ac.in]
Unveiling Protein Remnants: A Comparative Guide to Assessing Residual Structure in High Urea Concentrations
For researchers, scientists, and drug development professionals, understanding the subtle structural details of proteins, even in denaturing environments, is critical for predicting stability, aggregation propensity, and the effects of formulations. High concentrations of urea are commonly used to study protein unfolding pathways and energetics. This guide provides an objective comparison of three powerful biophysical techniques—Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence Spectroscopy—for assessing the residual structure of proteins in the presence of high this compound concentrations. We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate technique for your research needs.
At a Glance: Comparing the Techniques
The choice of technique for assessing residual protein structure in high this compound depends on the specific information required, the nature of the protein, and available resources. Each method offers unique advantages and limitations in terms of resolution, sensitivity, and the type of structural information it provides.
| Feature | Circular Dichroism (CD) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fluorescence Spectroscopy |
| Primary Information | Secondary and tertiary structure | Atomic-resolution 3D structure and dynamics | Local environment of aromatic residues |
| Resolution | Low to medium | High (atomic) | Low to medium |
| Protein Concentration | 0.1 - 1 mg/mL | > 0.1 mM (~ >1 mg/mL for small proteins) | µg/mL to mg/mL range |
| Sample Requirements | Optically clear solution | Isotope labeling (¹⁵N, ¹³C) often required | Intrinsic (Trp, Tyr) or extrinsic fluorophores |
| Throughput | High | Low | High |
| Expertise Required | Moderate | High | Moderate |
| Cost (Instrument) | Moderate | High | Low to Moderate |
In-Depth Technique Comparison
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and non-destructive technique that measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins.[1] It is particularly sensitive to the regular, repeating structures within a protein.
-
Far-UV CD (190-250 nm): This region is dominated by the peptide backbone and provides information about the protein's secondary structure content (α-helices, β-sheets, and random coils).[1] In high this compound, changes in the far-UV CD spectrum can reveal the loss of secondary structure and the presence of any residual ordered elements.
-
Near-UV CD (250-350 nm): This region probes the environment of aromatic amino acid side chains (tryptophan, tyrosine, and phenylalanine) and disulfide bonds.[2] Changes in the near-UV CD spectrum reflect alterations in the protein's tertiary structure.
Advantages:
-
Rapid and high-throughput.[1]
-
Requires relatively low protein concentrations.
-
Provides a good overall picture of secondary structure.
Disadvantages:
-
Low resolution; does not provide atomic-level detail.[1]
-
Interpretation can be complex due to overlapping spectral features.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that can provide atomic-resolution information about the structure and dynamics of proteins in solution.[3][4] It is unique in its ability to provide residue-specific information, making it invaluable for identifying localized regions of residual structure.[5][6]
-
Chemical Shifts: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Deviations from "random coil" chemical shifts in a this compound-denatured protein are a strong indicator of residual structure.
-
Nuclear Overhauser Effects (NOEs): NOEs arise from the through-space interaction of protons that are close to each other (< 5 Å). The observation of NOEs in a denatured protein provides direct evidence of residual tertiary contacts.
-
Relaxation Parameters: Measurements of spin relaxation rates (R1, R2) and heteronuclear NOEs can provide insights into the dynamics of the polypeptide chain on a residue-by-residue basis, highlighting regions with restricted motion that may correspond to residual structure.
Advantages:
-
Provides atomic-resolution structural and dynamic information.[4][5]
-
Can identify specific residues involved in residual structure.[5][6]
-
Can characterize transiently populated states.[4]
Disadvantages:
-
Requires high protein concentrations and often isotopic labeling (¹⁵N, ¹³C), which can be expensive and time-consuming.[3]
-
Data acquisition and analysis are complex and require significant expertise.[3]
-
Not suitable for very large proteins or proteins that aggregate at high concentrations.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used to monitor changes in the local environment of fluorescent amino acids (primarily tryptophan and tyrosine) or extrinsic fluorescent probes attached to the protein.[7][8]
-
Intrinsic Tryptophan Fluorescence: The fluorescence emission spectrum of tryptophan is highly sensitive to the polarity of its environment. When a protein unfolds in this compound, buried tryptophan residues become more exposed to the aqueous solvent, typically resulting in a red-shift (a shift to longer wavelengths) of the emission maximum and a change in fluorescence intensity.[8] The extent of this shift can indicate the degree of unfolding around the tryptophan residue.
-
Förster Resonance Energy Transfer (FRET): By labeling a protein with a donor and an acceptor fluorophore at specific sites, FRET can be used to measure intramolecular distances. Changes in FRET efficiency in the presence of this compound can reveal alterations in the protein's compactness and the persistence of specific long-range interactions.
Advantages:
-
High sensitivity, requiring low protein concentrations.[9]
-
Relatively simple and rapid measurements.[9]
-
Can provide information on the local environment of specific residues.
Disadvantages:
-
Provides information only about the regions of the protein containing fluorescent probes.
-
The absence of tryptophan or tyrosine residues may necessitate the use of extrinsic labels, which could potentially perturb the protein's structure.
-
Interpretation can be complex if the protein contains multiple tryptophans in different environments.
Quantitative Data Summary
The following tables summarize typical thermodynamic parameters obtained from this compound-induced protein unfolding studies using the described techniques. These values can vary depending on the specific protein and experimental conditions (e.g., pH, temperature, buffer).
Table 1: Thermodynamic Parameters from this compound-Induced Unfolding of Various Proteins
| Protein | Technique | C_m (M) | m-value (kcal mol⁻¹ M⁻¹) | ΔG°(H₂O) (kcal mol⁻¹) | Reference |
| Ribonuclease Sa | CD | 6.45 | 0.94 | 6.1 | |
| VlsE | CD | 1.19 | 3.87 | 4.6 | [10] |
| VHP | CD | 6.71 | 0.43 | 2.9 | [10] |
| β-Lactoglobulin | Fluorescence | ~3-4 | N/A | N/A | |
| HPr | Spectroscopic | N/A | Temperature-independent | N/A | |
| ApoCopC | Spectroscopic | 4.15 (N↔I), 6.55 (I↔U) | 3.48 (N↔I), 2.76 (I↔U) | 14.47 (N↔I), 18.05 (I↔U) | [3] |
| FKBP22 | Spectroscopic | 4.58 | N/A | N/A | [7] |
C_m: Midpoint of the denaturation curve. m-value: A measure of the dependence of the free energy of unfolding on denaturant concentration. ΔG°(H₂O): The free energy of unfolding in the absence of denaturant. N/A: Not available in the cited source.
Experimental Protocols
Detailed, step-by-step protocols are essential for obtaining reliable and reproducible data. Below are generalized protocols for each technique.
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a concentrated stock solution of the purified protein (e.g., 10-20 mg/mL) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Prepare an 8 M or 10 M this compound stock solution in the same buffer. Ensure the this compound is of high purity and the solution is freshly prepared.
-
Determine the precise concentration of the protein stock solution using a reliable method (e.g., UV absorbance at 280 nm).
-
-
This compound Titration Series:
-
Prepare a series of samples with a constant final protein concentration (e.g., 0.2 mg/mL) and varying this compound concentrations (e.g., 0 to 8 M in 0.5 M increments).
-
This is typically done by mixing calculated volumes of the protein stock, this compound stock, and buffer.
-
Include samples with no this compound (native state) and the highest this compound concentration (unfolded state) to establish baselines.
-
-
Equilibration:
-
Incubate the samples at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours or overnight) to ensure the unfolding reaction has reached equilibrium.
-
-
Data Acquisition:
-
Set up the CD spectropolarimeter, ensuring it is purged with nitrogen gas.
-
Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm for far-UV).
-
Record the CD spectrum (e.g., from 250 nm to 200 nm) for each sample.
-
For each sample, also measure the corresponding buffer containing the same this compound concentration as a blank and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Plot the CD signal at a specific wavelength (e.g., the mean residue ellipticity at 222 nm for α-helical proteins) as a function of this compound concentration.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the C_m and m-value.
-
Calculate the free energy of unfolding (ΔG°) at each this compound concentration and extrapolate to 0 M this compound to obtain ΔG°(H₂O).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Express and purify the protein with uniform ¹⁵N or ¹⁵N/¹³C labeling.
-
Prepare a highly concentrated protein sample (e.g., 0.5-1.0 mM) in an NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.
-
Prepare a concentrated stock solution of high-purity this compound (e.g., 10 M) in the same buffer. It is crucial to use deuterated this compound if proton NMR of the denaturant is to be avoided.
-
-
This compound Titration:
-
Perform a titration by adding small aliquots of the concentrated this compound stock solution directly to the NMR sample.
-
After each addition, gently mix the sample and allow it to equilibrate for a specific time.
-
-
Data Acquisition:
-
Acquire a series of 2D ¹H-¹⁵N HSQC spectra at each this compound concentration.
-
To obtain more detailed structural information, acquire 3D experiments such as HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH for backbone assignments and ¹⁵N-edited NOESY-HSQC for distance restraints at the desired final this compound concentration.
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).
-
Assign the backbone resonances of the protein in the denatured state.
-
Analyze the chemical shift deviations from random coil values to identify regions of residual structure.
-
Analyze NOE data to identify long-range contacts.
-
Measure relaxation parameters to probe dynamics.
-
Fluorescence Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of the purified protein in a suitable buffer. The buffer should not be fluorescent.
-
Prepare a concentrated stock solution of high-purity this compound in the same buffer.
-
Determine the protein concentration accurately.
-
-
This compound Titration Series:
-
Prepare a series of samples with a constant protein concentration (e.g., 5-10 µM) and varying this compound concentrations (e.g., 0 to 8 M).
-
Include appropriate blank samples (buffer with the corresponding this compound concentrations).
-
-
Equilibration:
-
Incubate the samples at a constant temperature in the dark to allow for equilibration and to prevent photobleaching.
-
-
Data Acquisition:
-
Set up the spectrofluorometer.
-
For intrinsic tryptophan fluorescence, excite the samples at 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectra (e.g., from 310 nm to 400 nm) for each sample.
-
Subtract the spectra of the corresponding blank samples.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λ_max) or the fluorescence intensity at a specific wavelength for each sample.
-
Plot the change in λ_max or fluorescence intensity as a function of this compound concentration.
-
Fit the data to a two-state unfolding model to determine the C_m and m-value.
-
Calculate the free energy of unfolding as described for the CD analysis.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each technique and a logical comparison of their key attributes.
References
- 1. Advantages and Disadvantages of Protein Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Far-UV vs. Near-UV Circular Dichroism: Key Differences in Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. Monitoring protein unfolding transitions by NMR-spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein folding and stability investigated by fluorescence, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy: the flavodoxin story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circular Dichroism and Fluorescence Spectroscopy to Study Protein Structure and Protein-Protein Interactions in Ethylene Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound denatured state ensembles contain extensive secondary structure that is increased in hydrophobic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
Unraveling the Fold: A Comparative Analysis of Urea's Effect on Diverse Protein Classes
For researchers, scientists, and drug development professionals, understanding the intricate dance between a protein's structure and its function is paramount. Urea, a simple organic compound, has long been a powerful tool in dissecting this relationship, inducing the unfolding or "denaturation" of proteins. This allows for the study of protein stability, folding pathways, and the impact of structural changes on biological activity. However, the effects of this compound are not uniform across the vast landscape of the proteome. This guide provides a comparative analysis of this compound's impact on four major protein classes: globular, fibrous, membrane, and intrinsically disordered proteins, supported by experimental data and detailed methodologies.
The denaturation of proteins by this compound is a complex process that is now understood to occur through a combination of direct and indirect mechanisms.[1] this compound molecules can directly interact with the protein by forming hydrogen bonds with polar residues and the peptide backbone, thereby disrupting the native intramolecular bonds that stabilize the folded structure.[1] Indirectly, this compound alters the structure of water, weakening the hydrophobic effect that drives the folding of many proteins by burying nonpolar residues in the protein's core.[1]
Quantitative Comparison of this compound-Induced Denaturation
The stability of a protein against denaturation is often quantified by two key parameters derived from this compound denaturation curves: the midpoint of denaturation (C_m) and the m-value. The C_m is the concentration of this compound at which 50% of the protein is unfolded, providing a direct measure of its stability. The m-value reflects the cooperativity of the unfolding transition and is related to the change in solvent-accessible surface area upon denaturation.
| Protein Class | Representative Protein | C_m (M this compound) | m-value (kcal mol⁻¹ M⁻¹) | Key Observations |
| Globular | Ribonuclease Sa | 6.45 ± 0.06 | 0.94 ± 0.04 | Generally exhibit cooperative, two-state unfolding. Stability varies widely depending on the specific protein.[2] |
| Villin Headpiece Subdomain | 6.71 ± 0.04 | Not specified | ||
| Fibrous | Keratin (B1170402) | High (e.g., >4-6 M for extraction) | Not typically measured | Highly resistant to denaturation due to extensive intermolecular interactions and hierarchical structures. Often require harsh conditions for solubilization.[3] |
| Silk Fibroin | High (used for degumming) | Not typically measured | This compound is used to disrupt the hydrogen bond network to separate fibroin from sericin.[4] | |
| Membrane | Rhodopsin | ~8 M (midpoint of second transition) | Not specified | Often exhibit multi-state unfolding and are prone to aggregation upon denaturation. The lipid environment significantly influences stability.[5] |
| Intrinsically Disordered | Prothymosin α | Low or no cooperative transition | Not applicable in the same way | Lack a stable tertiary structure and thus do not undergo a cooperative unfolding transition in the classical sense. This compound can induce changes in residual secondary structure.[2] |
A Deeper Dive into Protein Classes
Globular Proteins: The Workhorses of the Cell
Globular proteins, such as enzymes and transport proteins, are characterized by their compact, spherical structures. Their stability is a delicate balance of hydrophobic interactions, hydrogen bonds, and electrostatic forces. This compound-induced denaturation of globular proteins is the most extensively studied and typically follows a cooperative, two-state model, transitioning from a folded (native) to an unfolded (denatured) state.
The primary functional consequence of this compound denaturation for globular enzymes is the loss of their catalytic activity. This is due to the disruption of the precise three-dimensional arrangement of amino acid residues in the active site.
Fibrous Proteins: The Scaffolding of Life
Fibrous proteins, including keratin and collagen, provide structural support and mechanical strength to tissues.[6] They are characterized by their elongated, filamentous structures and are highly resistant to denaturation due to extensive intermolecular hydrogen bonding and, in the case of keratin, disulfide bridges.
High concentrations of this compound are often required to solubilize and denature fibrous proteins.[3][7] For instance, keratins found in the differentiating layers of the epidermis are more resistant to this compound extraction than those in basal cells, highlighting the role of protein composition and filament organization in stability.[3] The functional consequence of denaturing fibrous proteins is a loss of their structural integrity and mechanical properties.
Membrane Proteins: Gatekeepers of the Cell
Membrane proteins are embedded within the lipid bilayer of cell membranes, where they function as channels, transporters, and receptors. Their stability is critically dependent on the surrounding lipid environment. This compound-induced denaturation of membrane proteins is often more complex than that of globular proteins, frequently involving intermediate states and a high propensity for aggregation upon removal from the membrane context.[5]
For example, the denaturation of rhodopsin, a G protein-coupled receptor, by this compound shows a two-stage unfolding behavior, with significant loss of secondary structure occurring only at concentrations above 6 M.[5] The functional consequence of denaturation is the loss of the protein's ability to transport molecules or transmit signals across the membrane. For instance, this compound can affect the activity of ion channels.
Intrinsically Disordered Proteins (IDPs): The Flexible Connectors
Intrinsically disordered proteins lack a fixed or ordered three-dimensional structure under physiological conditions. They exist as dynamic ensembles of conformations and are involved in various cellular processes, particularly in signaling and regulation.
The concept of denaturation for IDPs is different from that for structured proteins. Since they are already largely unfolded, they do not exhibit a cooperative unfolding transition. However, this compound can still affect the residual secondary structure and the overall dimensions of the IDP ensemble.[2] Circular dichroism studies have shown that even at high this compound concentrations, some IDPs can retain significant amounts of secondary structure, such as polyproline II helices.[2] The functional implications of this compound's effect on IDPs are complex and depend on the specific protein and its interactions.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the effects of this compound on proteins.
Circular Dichroism (CD) Spectroscopy for Monitoring Secondary Structure Changes
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's secondary structure (α-helices, β-sheets, random coil).
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the purified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a high-concentration stock solution of high-purity this compound (e.g., 10 M) in the same buffer. Ensure the this compound solution is freshly prepared to avoid cyanate (B1221674) formation.
-
Prepare a series of samples with a constant protein concentration and varying this compound concentrations by mixing the protein, this compound, and buffer stocks.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record the CD spectra of each sample in the far-UV range (e.g., 200-250 nm) using a quartz cuvette with an appropriate path length (e.g., 0.1 cm).
-
Record a baseline spectrum for each this compound concentration using the buffer alone and subtract it from the corresponding protein spectrum.
-
-
Data Analysis:
-
Plot the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as a function of this compound concentration.
-
Fit the resulting sigmoidal curve to a two-state denaturation model to determine the C_m and m-value.
-
Intrinsic Tryptophan Fluorescence Spectroscopy for Monitoring Tertiary Structure Changes
Principle: The fluorescence of tryptophan residues is sensitive to their local environment. In a folded protein, tryptophans are often buried in the hydrophobic core, resulting in a fluorescence emission maximum around 330-340 nm. Upon unfolding and exposure to the polar solvent, the emission maximum shifts to around 350-355 nm.
Protocol:
-
Sample Preparation:
-
Prepare samples with varying this compound concentrations as described for CD spectroscopy.
-
-
Data Acquisition:
-
Use a spectrofluorometer.
-
Excite the samples at a wavelength of ~295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectra from ~310 to 400 nm.
-
-
Data Analysis:
-
Plot the wavelength of maximum fluorescence emission or the fluorescence intensity at a specific wavelength as a function of this compound concentration.
-
Analyze the data using a similar denaturation model as for CD to obtain C_m and m-values.
-
Enzyme Activity Assay
Principle: To determine the functional consequence of denaturation on an enzyme, its catalytic activity is measured at different this compound concentrations.
Protocol:
-
Enzyme Preparation:
-
Prepare a stock solution of the enzyme.
-
-
Reaction Setup:
-
Prepare a series of reaction mixtures containing the enzyme's substrate and buffer at various this compound concentrations.
-
Incubate the enzyme in the different this compound concentrations for a set period to allow for denaturation to reach equilibrium.
-
-
Activity Measurement:
-
Initiate the enzymatic reaction by adding the substrate (or enzyme) to the pre-incubated mixture.
-
Monitor the rate of product formation or substrate depletion over time using a suitable method (e.g., spectrophotometry, chromatography).
-
-
Data Analysis:
-
Plot the initial reaction rate as a function of this compound concentration.
-
Determine the this compound concentration at which 50% of the enzyme activity is lost.
-
Visualizing the Denaturation Process
The following diagrams, generated using the Graphviz DOT language, illustrate key experimental workflows and the general mechanism of this compound-induced protein denaturation.
Caption: Mechanism of this compound-induced protein denaturation.
Caption: Experimental workflow for CD spectroscopy.
Caption: Workflow for fluorescence spectroscopy.
Conclusion
The effect of this compound on protein structure and function is a nuanced interplay of protein class, intrinsic stability, and environmental conditions. Globular proteins typically exhibit a cooperative unfolding process, leading to a loss of enzymatic activity. Fibrous proteins, with their robust structural roles, demonstrate significant resistance to this compound. Membrane proteins present a more complex denaturation profile, often complicated by aggregation, resulting in compromised transport or signaling functions. Intrinsically disordered proteins, already existing in a largely unfolded state, respond to this compound with more subtle changes in their conformational ensembles. By employing techniques such as circular dichroism and fluorescence spectroscopy, researchers can quantitatively assess the impact of this compound, providing invaluable insights into the fundamental principles of protein folding, stability, and function across the diverse protein world.
References
- 1. nutrisoil.com.au [nutrisoil.com.au]
- 2. This compound denatured state ensembles contain extensive secondary structure that is increased in hydrophobic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential extraction of keratin subunits and filaments from normal human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Preparation and Properties of Regenerated Silk Fibroin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of membrane protein non-native states. 1. Extent of unfolding and aggregation of rhodopsin in the presence of chemical denaturants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmetotheque.com [cosmetotheque.com]
- 7. Keratin - Based materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Urease Inhibitors for Controlling Urea Hydrolysis
For researchers, scientists, and drug development professionals, the effective validation of urease inhibitors is paramount in the quest for novel therapeutics and agricultural solutions. This guide provides a comprehensive comparison of methodologies and performance data for the assessment of urease inhibitors in controlling urea hydrolysis.
Urease, a nickel-dependent metalloenzyme, plays a critical role in the pathogenesis of various diseases by catalyzing the hydrolysis of this compound into ammonia (B1221849) and carbon dioxide.[1][2] This process is a key virulence factor for pathogens like Helicobacter pylori, contributing to gastritis and peptic ulcers, and Proteus mirabilis, a cause of urinary tract infections and the formation of infectious urinary stones.[1][3] In agriculture, the rapid breakdown of this compound-based fertilizers by soil urease leads to significant nitrogen loss and environmental pollution.[4] Consequently, the development of potent and specific urease inhibitors is of significant interest.[1][4]
Comparative Performance of Urease Inhibitors
The efficacy of urease inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.[1][5] The following tables summarize the IC50 values of several well-characterized urease inhibitors against various urease sources. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as the source of the urease and the specific assay employed.[1]
| Inhibitor | Target Urease | IC50 Value (µM) | Notes |
| Acetohydroxamic Acid (AHA) | H. pylori | ~2500 (2.5 mM)[6] | Once approved for clinical use, but its application is limited due to side effects.[6] |
| Acetohydroxamic acid (AHA) | Sporosarcina pasteurii | 42[5] | |
| Thiothis compound | Jack Bean | 21.10 ± 0.31[6] | Commonly used as a standard positive control.[6] |
| Thiothis compound | Jack Bean | 21.0 ± 0.1[5] | |
| Hydroxythis compound (HU) | Jack Bean | ~100[6] | A known competitive inhibitor.[6] |
| Hydroxythis compound (HU) | Sporosarcina pasteurii | 100[5] | |
| N-(n-butyl)phosphorictriamide (NBPT) | Sporosarcina pasteurii | 0.0021 (2.1 nM)[5] | |
| Levofloxacin | Jack Bean | 7.24 ± 0.29[6] | An antibiotic exhibiting competitive inhibition.[6] |
| Ofloxacin | Jack Bean | 16.53 ± 0.85[6] | An antibiotic exhibiting competitive inhibition.[6] |
| Dihydropyrimidine phthalimide (B116566) hybrid (10g) | Jack Bean | 12.6 ± 0.1[5] | |
| Dihydropyrimidine phthalimide hybrid (10e) | Jack Bean | 15.2 ± 0.7[5] | |
| Biscoumarin (1) | Jack Bean | 15.0[5] | |
| Biscoumarin (10) | Jack Bean | 75.0[5] |
Experimental Protocols for Validation
A standardized experimental protocol is crucial for the accurate assessment and comparison of urease inhibitors.[1] Below are detailed methodologies for key experiments.
In Vitro Urease Inhibition Assay (Berthelot Method)
This is a widely used colorimetric assay to determine the inhibitory activity of a compound by measuring the amount of ammonia produced from this compound hydrolysis.[1][4]
Principle: The assay quantifies ammonia concentration through its reaction with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside. This reaction forms a blue-green indophenol (B113434) compound, and its absorbance is measured spectrophotometrically between 625 and 670 nm. The color intensity is directly proportional to the ammonia concentration.[4]
Materials:
-
Jack bean urease (or other sources)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
This compound solution
-
Test compounds (inhibitors)
-
Standard inhibitor (e.g., Thiothis compound)
-
Solution A: Phenol and sodium nitroprusside
-
Solution B: Sodium hypochlorite (B82951) and sodium hydroxide
-
96-well microplate
-
Microplate reader
-
Incubator
Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In a 96-well plate, add a defined amount of urease enzyme to each well, except for the blank.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a positive control (urease with a known inhibitor) and a negative control (urease with no inhibitor).[1]
-
Initiate the enzymatic reaction by adding the this compound solution to each well and incubate for a set time (e.g., 15 minutes) at 37°C.[6]
-
Stop the reaction and start color development by adding Solution A and Solution B to each well.[6]
-
Incubate for color development.
-
Measure the absorbance at the appropriate wavelength.
-
The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (ODtestwell / ODcontrol)] x 100[4] Where ODtestwell is the absorbance of the well with the test compound and ODcontrol is the absorbance of the well with no inhibitor.[4]
-
Plot the % inhibition against the compound concentration to determine the IC50 value.[6]
Enzyme Kinetics Study
To understand how an inhibitor interacts with the enzyme, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type).[6]
Procedure:
-
Perform the urease inhibition assay as described above.
-
Vary the concentration of the substrate (this compound) while keeping the inhibitor concentration constant.
-
Repeat this for several different fixed inhibitor concentrations.[6]
-
Plot the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and the inhibition constant (Ki).[6] Competitive inhibitors will show an increase in the apparent Km with no change in Vmax.[6]
In Vivo Efficacy Models
In vivo studies are crucial to evaluate the efficacy and safety of potential urease inhibitors in a biological system.[1]
-
H. pylori Gastritis Model (Mouse/Gerbil): This model is used to assess the inhibitor's ability to reduce gastric colonization by H. pylori.
-
Proteus mirabilis UTI Model (Rat): This model evaluates the inhibitor's effectiveness in preventing urinary stone formation and catheter encrustation.[3]
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
References
comparing the efficiency of different methods for urea removal from samples
A Comparative Guide to Urea Removal Methods for Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This compound is a widely used chaotropic agent essential for solubilizing and denaturing proteins during sample preparation for various downstream applications, including mass spectrometry-based proteomics, immunoassays, and other biochemical analyses. However, the presence of this compound, even in small concentrations, can interfere with enzymatic digestions, chromatographic separation, and mass spectrometric analysis.[1] Therefore, its effective removal is a critical step in many workflows. This guide provides an objective comparison of different methods for this compound removal, supported by experimental data and detailed protocols.
Comparison of this compound Removal Methodologies
Several techniques are employed to eliminate this compound from protein and peptide samples. The choice of method depends on factors such as sample volume, protein concentration, downstream application, and the required level of purity.[2]
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery | Time Required |
| Dialysis | Diffusion across a semi-permeable membrane against a large volume of this compound-free buffer.[3] | Gentle on proteins, suitable for large sample volumes, effective for buffer exchange.[2] | Time-consuming, potential for sample loss, may not be suitable for small sample volumes.[3] | > 90% | 12-48 hours |
| Centrifugal Filtration / Ultrafiltration | Use of a membrane with a specific molecular weight cut-off (MWCO) to retain proteins while allowing small molecules like this compound to pass through with the filtrate.[1] | Fast, simple, can concentrate the sample simultaneously.[1] | Potential for protein binding to the membrane, risk of protein aggregation, may not be suitable for all protein types.[1] | 80-95% | < 30 minutes |
| Gel Filtration / Desalting Chromatography | Size-exclusion chromatography where proteins are separated from small molecules like this compound based on their size.[3] | Fast, efficient for buffer exchange, multiple samples can be processed in parallel with spin columns.[4] | Can lead to sample dilution, potential for protein aggregation on the column.[5] | > 90% | < 15 minutes per sample |
| Precipitation (e.g., TCA, Acetone, Ethanol) | Proteins are precipitated out of the solution containing this compound using an organic solvent or acid. The protein pellet is then washed and resolubilized in a this compound-free buffer.[3][4] | Simple, fast, can concentrate dilute samples.[3][5] | Risk of incomplete protein resolubilization, potential for protein denaturation, may not be suitable for all proteins.[4] | Variable (60-90%) | ~1-2 hours |
| Filter-Aided Sample Preparation (FASP) | Proteins are captured on an ultrafiltration membrane, and this compound and other contaminants are washed away before on-membrane enzymatic digestion.[6] | Efficient removal of various contaminants including this compound and detergents, combines sample cleanup and digestion.[6][7] | Can be associated with sample loss, especially with low protein amounts. | 50-70%[8] | 4-18 hours (including digestion) |
| Enzymatic Removal (Urease) | The enzyme urease catalyzes the hydrolysis of this compound into ammonia (B1221849) and carbon dioxide.[9][10] | Highly specific for this compound, can be performed under mild conditions.[10] | Requires subsequent removal of the enzyme and byproducts, potential for pH changes in the sample.[9] | > 95% (of protein) | 30 minutes - 2 hours |
| Microfluidic Desalting with Metal Ions | A microfluidic device utilizes metal ions with an affinity for this compound to capture and remove it from the sample stream.[11] | High removal efficiency in a continuous flow system.[11] | Requires specialized equipment, may not be widely accessible. | > 90% (protein recovery) | Minutes |
Experimental Protocols
Protocol 1: this compound Removal using Centrifugal Filtration
This protocol is suitable for desalting and concentrating protein samples.
Materials:
-
Centrifugal filter unit with an appropriate MWCO (e.g., 10 kDa)
-
This compound-containing protein sample
-
This compound-free buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Microcentrifuge
Procedure:
-
Add the protein sample (up to the maximum volume of the device) to the centrifugal filter unit.
-
Add this compound-free buffer to the unit, typically to the maximum volume.
-
Centrifuge at the manufacturer's recommended speed (e.g., 14,000 x g) for 15-30 minutes, or until the desired volume is reached.[1]
-
Discard the flow-through.
-
Repeat the addition of this compound-free buffer and centrifugation steps 2-3 more times to ensure complete removal of this compound.[1]
-
To recover the concentrated, desalted protein, place the filter unit upside down in a clean collection tube and centrifuge for 2-3 minutes at a low speed (e.g., 1,000 x g).
Protocol 2: Filter-Aided Sample Preparation (FASP) for this compound Removal and Protein Digestion
This method is widely used in proteomics for sample cleanup and digestion.[6][12]
Materials:
-
Microcon or Vivacon centrifugal filter unit (e.g., 30 kDa MWCO)
-
8 M this compound in 0.1 M Tris-HCl, pH 8.5 (UA buffer)[12]
-
50 mM Ammonium Bicarbonate (ABC buffer)[12]
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) solutions for reduction and alkylation
-
Trypsin solution (enzyme to protein ratio 1:50 or 1:100)[12]
-
Microcentrifuge
Procedure:
-
Load the protein sample into the filter unit. Add 200 µL of UA buffer and centrifuge at 14,000 x g for 15 minutes. Discard the flow-through.[12]
-
Add another 200 µL of UA buffer and centrifuge again. Discard the flow-through.[12]
-
Add 100 µL of IAA solution (for alkylation) and incubate for 20 minutes in the dark. Centrifuge for 10 minutes.[12]
-
Wash the filter unit with 100 µL of UA buffer and centrifuge for 15 minutes. Repeat this step twice.[12]
-
Wash the filter unit with 100 µL of 50 mM ABC buffer to remove the this compound. Centrifuge for 10 minutes. Repeat this step twice.[12]
-
Add trypsin in 50 mM ABC buffer to the filter unit and incubate at 37°C for 4-18 hours.[12]
-
Collect the peptides by transferring the filter unit to a new collection tube and centrifuging for 10 minutes.[12]
Protocol 3: Ethanol (B145695) Precipitation for this compound Removal
A simple and rapid method for concentrating proteins and removing this compound.[4]
Materials:
-
Protein sample in 8 M this compound buffer
-
Ice-cold 100% ethanol
-
Ice-cold 90% ethanol
-
Resolubilization buffer (e.g., PBS with 0.1% SDS)[4]
-
Microcentrifuge
Procedure:
-
To one volume of the protein sample, add nine volumes of ice-cold 100% ethanol.[4]
-
Incubate at -20°C for at least 1 hour.[4]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated protein.
-
Carefully decant the supernatant.
-
Wash the pellet with ice-cold 90% ethanol and centrifuge again.[4]
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the protein pellet in a suitable this compound-free buffer.[4]
Visualizing Experimental Workflows
Filter-Aided Sample Preparation (FASP) Workflow
Caption: Workflow of the Filter-Aided Sample Preparation (FASP) method.
General this compound Removal Workflow Comparison
Caption: Overview of different categories of this compound removal methods.
Conclusion
The optimal method for this compound removal is contingent on the specific requirements of the experiment. For gentle and efficient buffer exchange of larger sample volumes, dialysis and gel filtration are excellent choices. Centrifugal filtration offers a rapid method for both desalting and concentrating samples. Precipitation methods are quick but carry the risk of incomplete protein recovery. The FASP protocol is a powerful technique for integrated sample cleanup and digestion, particularly in proteomics. Enzymatic removal provides high specificity but requires additional cleanup steps. As research and technology advance, methods like microfluidics may offer highly efficient and automated solutions for this compound removal in the future.
References
- 1. This compound removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. molbio.princeton.edu [molbio.princeton.edu]
- 7. Enhanced FASP (eFASP) to Increase Proteome Coverage and Sample Recovery for Quantitative Proteomic Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uib.no [uib.no]
- 9. web.stanford.edu [web.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. DSpace at KOASAS: Removal of this compound from this compound-rich protein samples using metal ions in a microfluidic device [koasas.kaist.ac.kr]
- 12. usherbrooke.ca [usherbrooke.ca]
Safety Operating Guide
Navigating Urea Disposal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of urea, a common laboratory reagent. Adherence to these procedures is vital for maintaining a safe working environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound waste with the appropriate personal protective equipment (PPE). This includes:
-
Gloves: Wear protective gloves to prevent skin contact.[1]
-
Eye Protection: Use safety glasses or goggles to shield from potential splashes.[1]
-
Lab Coat: A fully buttoned lab coat or other protective clothing should be worn to protect from spills.[1]
In the event of a spill, contain the material by sweeping it up and placing it into a suitable, closed container for disposal.[2] Avoid generating dust.[3] Ensure the area is well-ventilated.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated containers must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for proper disposal.
-
Waste Identification and Classification: this compound is generally not classified as hazardous waste for transport.[2] However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this waste stream within your jurisdiction.
-
Container Management:
-
Collect waste this compound in a sealable and compatible waste container.[1]
-
Ensure the container is clearly labeled. When waste is first added, a "Dangerous Waste" or "Hazardous Waste" label should be attached, as per your institution's protocol.[1]
-
Store the waste container away from incompatible materials such as strong oxidizing agents, chlorine, sodium hypochlorite, and nitrates.[1][2][3]
-
-
Disposal Route Determination: The appropriate disposal route for this compound depends on the quantity and local regulations.
-
Small Quantities: For small quantities, disposal via local council garbage disposal services may be permissible.[4]
-
Large Quantities: For larger quantities, utilizing a commercial waste disposal service is recommended.[4]
-
Sanitary Sewer Disposal: Some jurisdictions may permit the disposal of small quantities of water-soluble, non-hazardous chemicals like this compound down the sanitary sewer with copious amounts of water (a common recommendation is a 100:1 water to chemical ratio).[5] However, it is imperative to check local regulations before utilizing this method.[5] Do not dispose of this compound down the drain if it is prohibited by your local authorities or institutional policies.[6][7]
-
-
Final Disposal:
Quantitative Data Summary
While specific quantitative limits for this compound disposal are highly dependent on local regulations, the following table summarizes general guidelines found in safety data sheets.
| Parameter | Guideline | Source |
| pH of 10% solution | 8.0 - 8.5 | [8] |
| Water Solubility | Soluble | [4] |
Note: Always consult your institution's EHS department and local regulations for specific quantitative disposal limits.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Urea
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure and productive laboratory environment. This guide provides comprehensive, step-by-step procedures for the use of personal protective equipment (PPE) when working with urea, alongside operational and disposal plans.
This compound is a colorless, odorless solid that is highly soluble in water and is considered to be of low toxicity.[1][2] However, it can be irritating to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[1][3] Adherence to proper safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is dependent on the specific conditions of use. The following table summarizes the recommended protective equipment for handling this compound in a laboratory setting.
| Protection Type | Recommended Equipment | Specific Situations and Notes |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[3][4][5] | Recommended for all handling of this compound, including solids and solutions, to protect against splashes or airborne particles.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, PVC, or rubber).[6][8][9] | Always wear gloves to prevent skin contact, which can cause irritation.[1][6] |
| Body Protection | A fully-buttoned lab coat or other protective clothing.[3][5][9] | Coveralls may be necessary when handling large quantities or where significant contamination is likely.[8] |
| Respiratory Protection | Generally not required with adequate ventilation.[4] | An N95 mask, dust respirator, or a NIOSH/MSHA approved respirator should be used if dust is generated or in areas with inadequate ventilation.[5][6][10] |
Operational Protocol for Safe Handling of this compound
This protocol outlines the procedural steps for the safe handling of this compound from preparation through to the completion of work.
1. Preparation and Pre-Handling Checks:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][5]
-
Work in a well-ventilated area.[5][6] For procedures that may generate dust, use a chemical fume hood or local exhaust ventilation.[11]
-
Confirm the location of spill cleanup materials.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety glasses or goggles.
-
Put on chemical-resistant gloves. Check gloves for any signs of damage before use.
3. Handling Solid this compound:
-
When weighing or transferring solid this compound, handle it carefully to avoid generating dust.[3][6] Using scoopers can help minimize airborne dust.[6]
-
Keep containers of this compound closed when not in use.
4. Preparing this compound Solutions:
-
When dissolving this compound in water, be aware that it is highly soluble.[1]
-
Add this compound slowly to the water while stirring to avoid splashing.
-
Clearly label the container with the contents and any hazard information.
5. Post-Handling and Cleaning:
-
Clean the work area thoroughly with soap and water after handling this compound.[2]
-
Wash hands thoroughly with soap and water after removing gloves.[7][12]
6. Doffing PPE:
-
Remove gloves first, avoiding contact with the outside of the glove.
-
Remove the lab coat.
-
Remove eye protection last.
Emergency Procedures and First Aid
In the event of an accidental exposure to this compound, follow these first aid measures:
-
After eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][5] If irritation persists, seek medical attention.[3][4]
-
After skin contact: Wash the affected area with soap and plenty of water.[4][5] If skin irritation persists, consult a physician.[5]
-
After inhalation: If dust is inhaled, move the person to fresh air.[4][10] If symptoms persist, seek medical attention.
-
After ingestion: Rinse the mouth with water.[4][5] Do not induce vomiting.[5]
Spill and Disposal Plan
Proper containment and disposal of this compound are essential to prevent environmental contamination and maintain a safe laboratory.
Spill Containment:
-
For small spills, sweep or shovel the solid material into a suitable container for disposal.[4][5]
-
Avoid creating dust during the cleanup process.[4]
-
For liquid spills, use an inert absorbent material to contain the spill before transferring it to a disposal container.[7]
Waste Disposal:
-
Dispose of this compound waste and any contaminated materials in a suitable, closed, and properly labeled container.[3][9]
-
Consult with your institution's Environmental Health and Safety (EHS) department and follow all local, state, and federal regulations for chemical waste disposal.[13]
This compound Handling Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. mortonsmith-dawe.co.nz [mortonsmith-dawe.co.nz]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. huaxinfertilisermachinery.com [huaxinfertilisermachinery.com]
- 7. ictulsa.com [ictulsa.com]
- 8. dickiedirect.co.nz [dickiedirect.co.nz]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. davey.com [davey.com]
- 11. echemi.com [echemi.com]
- 12. azomures.com [azomures.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
